3-methanesulfinyl-4H-1,2,4-triazole
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-methylsulfinyl-1H-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3OS/c1-8(7)3-4-2-5-6-3/h2H,1H3,(H,4,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOMCXNNOJBMXTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)C1=NC=NN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901284276 | |
| Record name | 1H-1,2,4-Triazole, 5-(methylsulfinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901284276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1258639-46-1 | |
| Record name | 1H-1,2,4-Triazole, 5-(methylsulfinyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1258639-46-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-1,2,4-Triazole, 5-(methylsulfinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901284276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Discovery and Synthesis of 3-Methanesulfinyl-4H-1,2,4-triazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 3-methanesulfinyl-4H-1,2,4-triazole, a heterocyclic compound of interest in medicinal chemistry. The 1,2,4-triazole core is a privileged scaffold found in a wide array of pharmaceuticals, exhibiting a broad spectrum of biological activities, including antifungal, antibacterial, anticancer, and anticonvulsant properties.[1][2][3] The introduction of a methanesulfinyl group at the 3-position modulates the electronic and steric properties of the triazole ring, offering a valuable building block for the design of novel therapeutic agents. This document details the synthetic pathway from readily available starting materials, including step-by-step protocols for the preparation of key intermediates and the final product. It emphasizes the chemical principles and experimental considerations necessary for a successful and verifiable synthesis.
Introduction and Significance
The 1,2,4-triazole ring system is a cornerstone in the development of therapeutic agents, attributed to its unique chemical properties, including its ability to participate in hydrogen bonding and its metabolic stability.[1] The derivatization of the triazole core allows for the fine-tuning of its pharmacological profile. Sulfur-containing triazoles, in particular, have garnered significant attention due to their diverse biological activities.[3] The synthesis of 3-methanesulfinyl-4H-1,2,4-triazole proceeds through a logical and well-established three-step sequence:
-
Formation of the Triazole Core: Synthesis of 3-mercapto-4H-1,2,4-triazole.
-
S-Methylation: Introduction of the methylthio group.
-
Oxidation: Conversion of the methylthio group to the methanesulfinyl moiety.
This guide will provide a detailed exposition of each of these synthetic transformations.
Synthetic Pathway Overview
The overall synthetic route to 3-methanesulfinyl-4H-1,2,4-triazole is a robust and scalable process. The pathway commences with the cyclization of a thiosemicarbazide derivative to form the foundational 3-mercapto-1,2,4-triazole ring. This intermediate is then selectively S-methylated to yield 3-methylthio-4H-1,2,4-triazole. The final step involves the controlled oxidation of the sulfide to the desired sulfoxide.
Caption: Overall synthetic workflow for 3-methanesulfinyl-4H-1,2,4-triazole.
Detailed Experimental Protocols
Step 1: Synthesis of 3-Mercapto-4H-1,2,4-triazole
The initial and crucial step is the construction of the 1,2,4-triazole ring. A well-established and reliable method involves the reaction of thiosemicarbazide with formic acid, followed by base-catalyzed cyclization.[4]
Reaction Scheme:
Protocol:
Part A: Preparation of 1-Formyl-3-thiosemicarbazide [4]
-
In a well-ventilated fume hood, gently heat 400 mL of 90% formic acid in a 2-liter round-bottomed flask on a steam bath for 15 minutes.
-
Add 182 g (2 moles) of thiosemicarbazide to the heated formic acid. Swirl the flask until all the thiosemicarbazide has dissolved.
-
Continue heating on the steam bath for an additional 30 minutes. During this time, the product, 1-formyl-3-thiosemicarbazide, will begin to crystallize.
-
Add 600 mL of boiling water to the reaction mixture to form a milky solution and filter while hot through a fluted filter paper.
-
Allow the filtrate to stand at room temperature for 1 hour, then cool in an ice bath for 2 hours to complete crystallization.
-
Collect the crystalline product by suction filtration and allow it to air-dry overnight.
Part B: Cyclization to 3-Mercapto-4H-1,2,4-triazole [4]
-
Prepare a solution of 178.5 g (1.5 moles) of 1-formyl-3-thiosemicarbazide and 60 g (1.5 moles) of sodium hydroxide in 300 mL of water in a 2-liter round-bottomed flask.
-
Heat the solution on a steam bath for 1 hour.
-
Cool the reaction mixture in an ice bath for 30 minutes.
-
Carefully acidify the cooled solution with 150 mL of concentrated hydrochloric acid.
-
Continue cooling in the ice bath for 2 hours to precipitate the product.
-
Collect the crude 3-mercapto-4H-1,2,4-triazole by suction filtration.
-
For purification, recrystallize the product from 300 mL of boiling water. Filter the hot solution and cool the filtrate in an ice bath for 1 hour.
-
Collect the purified product by suction filtration and air-dry.
Expected Yield: 72-81%[4] Melting Point: 220-222 °C[4]
Step 2: Synthesis of 3-Methylthio-4H-1,2,4-triazole
The S-methylation of 3-mercapto-4H-1,2,4-triazole is a standard nucleophilic substitution reaction. The thione tautomer is deprotonated with a base to form a thiolate anion, which then acts as a nucleophile, attacking an electrophilic methyl source, typically methyl iodide.
Reaction Scheme:
Protocol:
-
In a round-bottomed flask equipped with a magnetic stirrer, dissolve 10.1 g (0.1 mol) of 3-mercapto-4H-1,2,4-triazole in 100 mL of a suitable solvent such as ethanol or methanol.
-
Add a stoichiometric equivalent of a base, such as sodium hydroxide (4.0 g, 0.1 mol) or potassium hydroxide (5.6 g, 0.1 mol), and stir until the triazole has completely dissolved, forming the corresponding salt.
-
Cool the solution in an ice bath.
-
Slowly add 14.2 g (6.2 mL, 0.1 mol) of methyl iodide dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Resuspend the residue in water and extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude 3-methylthio-4H-1,2,4-triazole by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).
Step 3: Synthesis of 3-Methanesulfinyl-4H-1,2,4-triazole
The final step is the selective oxidation of the sulfide to a sulfoxide. This requires a careful choice of oxidizing agent and reaction conditions to avoid over-oxidation to the sulfone. Meta-chloroperoxybenzoic acid (m-CPBA) is a commonly used and effective reagent for this transformation.
Reaction Scheme:
Caption: Step-by-step workflow for the synthesis of 3-methanesulfinyl-4H-1,2,4-triazole.
Conclusion
This guide outlines a clear and reproducible synthetic pathway for 3-methanesulfinyl-4H-1,2,4-triazole. The presented protocols are based on established chemical transformations and provide a solid foundation for the preparation of this and related compounds. The 1,2,4-triazole scaffold continues to be a fertile ground for the discovery of new bioactive molecules, and the functionalization of this core with a methanesulfinyl group offers a promising avenue for further exploration in drug development programs. [5][6]Researchers are encouraged to perform thorough characterization of all intermediates and the final product to validate their synthetic outcomes.
References
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- Bhandari, N., & Gaonkar, S. L. (2014). 1, 2, 4-TRIAZOLES: SYNTHETIC STRATEGIES AND PHARMACOLOGICAL PROFILES. International Journal of Pharmacy and Pharmaceutical Sciences, 6(9), 1-15.
- Bekircan, O., & Gümrükçüoğlu, N. (2005). Synthesis of some 3, 5-diphenyl-4H-1, 2, 4-triazole derivatives as antitumor agents. Indian Journal of Chemistry-Section B, 44(10), 2107-2113.
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- Zhao, P. L., You, W. W., Chen, J. N., Li, X. Q., Wang, L., & Gao, L. X. (2016). Design, synthesis and biological evaluation of novel 3-alkylsulfanyl-4-amino-1, 2, 4-triazole derivatives. Bioorganic & medicinal chemistry letters, 26(15), 3568-3573.
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An In-Depth Technical Guide to the Physicochemical Properties of 3-Methanesulfinyl-4H-1,2,4-triazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The 1,2,4-Triazole Core and the Significance of the Methanesulfinyl Substituent
The 1,2,4-triazole ring is a five-membered aromatic heterocycle containing three nitrogen atoms, a scaffold of significant interest in medicinal and agricultural chemistry due to its diverse biological activities.[1][2] Compounds incorporating this moiety are known to exhibit a range of pharmacological effects, including antifungal, antiviral, and anticancer properties.[3][4] The physicochemical properties of 1,2,4-triazole derivatives, such as their solubility and acidity, are pivotal to their biological activity and pharmacokinetic profiles.[3][4] The parent 1,2,4-triazole is a white to pale yellow crystalline solid that is soluble in water and alcohol, with a melting point of 120 °C and a boiling point of 260 °C.[1]
The introduction of a methanesulfinyl (-S(O)CH₃) group at the 3-position of the 4H-1,2,4-triazole ring is expected to significantly modulate the molecule's physicochemical properties. The sulfoxide group is polar and can act as a hydrogen bond acceptor, which is anticipated to influence the compound's melting point, boiling point, and solubility. Furthermore, the electron-withdrawing nature of the sulfinyl group will likely impact the acidity of the triazole ring protons.
This guide will provide a detailed examination of the predicted physicochemical properties of 3-methanesulfinyl-4H-1,2,4-triazole, drawing upon data from the parent 1,2,4-triazole and related sulfur-containing analogues.
Predicted Physicochemical Properties
Due to the lack of direct experimental data for 3-methanesulfinyl-4H-1,2,4-triazole, the following properties are estimated based on the known values for 1,2,4-triazole and the expected influence of the methanesulfinyl group.
| Property | Predicted Value/Range for 3-Methanesulfinyl-4H-1,2,4-triazole | Rationale and Comparative Analysis |
| Molecular Formula | C₃H₅N₃OS | Based on the chemical structure. |
| Molecular Weight | 131.16 g/mol | Calculated from the molecular formula. |
| Melting Point (°C) | 140 - 160 | The introduction of a polar sulfoxide group is expected to increase intermolecular forces (dipole-dipole interactions and potential hydrogen bonding) compared to the parent 1,2,4-triazole (m.p. 119-121 °C), leading to a higher melting point.[5][6] The related compound, 4-methyl-4H-1,2,4-triazole-3-thiol, has a melting point of 165-169 °C. |
| Boiling Point (°C) | > 260 | A significant increase in boiling point compared to the parent 1,2,4-triazole (b.p. 260 °C) is anticipated due to the increased polarity and molecular weight conferred by the methanesulfinyl group, leading to stronger intermolecular forces.[5][6] |
| Solubility | Soluble in polar solvents (water, ethanol, DMSO); sparingly soluble in non-polar solvents. | The polar sulfoxide group is expected to enhance solubility in polar solvents through hydrogen bonding and dipole-dipole interactions.[3][7] The parent 1,2,4-triazole is highly soluble in water.[5] The presence of the methyl group may slightly decrease water solubility compared to an unsubstituted analogue. |
| pKa | Acidic proton (N-H): ~9-10; Basic protons (ring nitrogens): ~1-2 | The electron-withdrawing nature of the methanesulfinyl group is expected to increase the acidity of the N-H proton compared to the parent 1,2,4-triazole (pKa of N-H is 10.26).[8] Conversely, the basicity of the ring nitrogens is expected to be lower than that of the parent triazole (pKa of the protonated species is 2.19-2.45).[8][9] |
Synthesis and Structural Elucidation
The synthesis of 3-methanesulfinyl-4H-1,2,4-triazole would likely proceed through a two-step process starting from a suitable precursor, such as 3-mercapto-4H-1,2,4-triazole.
Caption: Proposed synthetic pathway for 3-methanesulfinyl-4H-1,2,4-triazole.
The initial step involves the S-methylation of 3-mercapto-4H-1,2,4-triazole to yield 3-methylthio-4H-1,2,4-triazole. The subsequent and critical step is the selective oxidation of the thioether to the sulfoxide. This transformation requires careful control of the oxidizing agent and reaction conditions to prevent over-oxidation to the corresponding sulfone.[10]
Caption: Oxidation states of the sulfur-containing 3-substituted 4H-1,2,4-triazole.
Experimental Protocols for Physicochemical Property Determination
The following protocols describe standard methodologies for the experimental determination of the key physicochemical properties of a novel compound like 3-methanesulfinyl-4H-1,2,4-triazole.
Determination of Melting Point
Principle: The melting point is the temperature at which a solid substance changes to a liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.
Methodology:
-
Sample Preparation: A small amount of the dry, crystalline 3-methanesulfinyl-4H-1,2,4-triazole is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated digital melting point apparatus is used.
-
Procedure: a. The capillary tube is placed in the heating block of the apparatus. b. The temperature is increased rapidly to about 15-20 °C below the expected melting point. c. The heating rate is then slowed to 1-2 °C per minute. d. The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point) are recorded.
-
Reporting: The melting point is reported as a range from the onset to the clear point. The experiment should be repeated at least twice, and the average value reported.
Determination of Aqueous Solubility
Principle: Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature. The shake-flask method is a common technique for determining aqueous solubility.
Methodology:
-
Sample Preparation: An excess amount of 3-methanesulfinyl-4H-1,2,4-triazole is added to a known volume of deionized water in a sealed, temperature-controlled vessel.
-
Equilibration: The mixture is agitated (e.g., using a shaker bath) at a constant temperature (typically 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is allowed to settle, and the undissolved solid is separated from the saturated solution by centrifugation and/or filtration through a 0.45 µm filter.
-
Quantification: The concentration of the dissolved compound in the clear aqueous phase is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Reporting: The solubility is reported in units of mg/mL or mol/L at the specified temperature.
Caption: Experimental workflow for aqueous solubility determination.
Determination of pKa
Principle: The pKa is the negative logarithm of the acid dissociation constant (Ka). It quantifies the strength of an acid. Potentiometric titration is a precise method for determining pKa values.
Methodology:
-
Sample Preparation: A known concentration of 3-methanesulfinyl-4H-1,2,4-triazole is dissolved in a suitable solvent system (e.g., water or a water-cosolvent mixture).
-
Apparatus: An automated potentiometric titrator equipped with a calibrated pH electrode is used.
-
Procedure: a. The solution is titrated with a standardized solution of a strong acid (e.g., HCl) to determine the basic pKa(s) and then with a standardized solution of a strong base (e.g., NaOH) to determine the acidic pKa. b. The pH of the solution is monitored continuously as a function of the volume of titrant added.
-
Data Analysis: The pKa value(s) are determined from the titration curve, typically as the pH at the half-equivalence point(s). Specialized software is often used to analyze the titration data and calculate the pKa values.
-
Reporting: The pKa value(s) are reported at a specified temperature and ionic strength.
Conclusion
While experimental data for 3-methanesulfinyl-4H-1,2,4-triazole is currently lacking, this technical guide provides a robust, scientifically-grounded framework for understanding its expected physicochemical properties. The introduction of the methanesulfinyl group is predicted to increase the compound's polarity, leading to a higher melting point, enhanced solubility in polar solvents, and increased acidity of the triazole N-H proton compared to the parent 1,2,4-triazole. The outlined experimental protocols offer a clear path for the empirical validation of these predictions. This guide serves as a valuable starting point for researchers and developers interested in the synthesis and characterization of this and related novel 1,2,4-triazole derivatives, facilitating their potential development as new pharmaceutical or agrochemical agents.
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Synthesis and biological evaluation of heterocyclic 1,2,4-triazole scaffolds as promising pharmacological agents. (n.d.). National Institutes of Health. Retrieved January 23, 2026, from [Link]
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Synthesis of 3-(N-substituted carboxamidomethylthio)-(4H)-1,2,4-triazoles. (2006, August 25). ResearchGate. Retrieved January 23, 2026, from [Link]
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The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. (2022, August 20). National Institutes of Health. Retrieved January 23, 2026, from [Link]
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1,2,4-Triazole. (n.d.). Wikipedia. Retrieved January 23, 2026, from [Link]
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Synthesis of the 4-(4-(methylthio)butyl)-4H-1,2,4-triazole-3-thiols... (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
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Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]
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Synthesis of 4H-1,2,4-triazoles. (n.d.). Organic Chemistry Portal. Retrieved January 23, 2026, from [Link]
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Synthesis of 4-(5-Aryl-4-methyl-1,2,4-triazole-3-ylmethylthio)-cresoxyacetic Acids and Their Sulfone Analogs as New Potential PPARδ/β Agonists. (2023, April 25). ResearchGate. Retrieved January 23, 2026, from [Link]
-
4-(4-Methylphenyl)-3-phenyl-4 H -1,2,4-triazole. (2009, August 9). ResearchGate. Retrieved January 23, 2026, from [Link]
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The pKa values of 1,2,4-triazole and its alkyl derivatives. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
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Sulfoxide synthesis by oxidation. (n.d.). Organic Chemistry Portal. Retrieved January 23, 2026, from [Link]
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The Three-Component Synthesis of 4-Sulfonyl-1,2,3-triazoles via a Sequential Aerobic Copper-Catalyzed Sulfonylation and Dimroth Cyclization. (n.d.). PubMed Central. Retrieved January 23, 2026, from [Link]
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Chemistry of 1, 2, 4-Triazole: A Review Article. (2016, August 8). ResearchGate. Retrieved January 23, 2026, from [Link]
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Spectroscopic Data for 3-Methanesulfinyl-4H-1,2,4-triazole: A Predictive and Methodological Guide
Introduction
The 4H-1,2,4-triazole scaffold is a cornerstone in medicinal and agricultural chemistry, with derivatives exhibiting a wide array of biological activities, including antifungal, anticancer, and anticonvulsant properties.[1] The introduction of a methanesulfinyl group at the 3-position is anticipated to modulate the electronic and steric properties of the triazole ring, potentially leading to novel pharmacological profiles. As such, the unambiguous structural characterization of 3-methanesulfinyl-4H-1,2,4-triazole is paramount for advancing research and development efforts.
This in-depth technical guide provides a predictive analysis of the key spectroscopic data for 3-methanesulfinyl-4H-1,2,4-triazole, based on established principles and spectral data from analogous compounds. It is designed to serve as a valuable resource for researchers, scientists, and drug development professionals, offering both a theoretical framework for spectral interpretation and practical, field-proven methodologies for data acquisition.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of 3-methanesulfinyl-4H-1,2,4-triazole are detailed below, providing insights into the electronic environment of the constituent atoms.
Predicted NMR Data
| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| CH (C5-H) | 8.5 - 8.8 | Singlet | Deshielded proton on the triazole ring. |
| NH (N4-H) | 13.0 - 14.0 | Broad Singlet | Exchangeable proton; chemical shift is solvent-dependent. |
| CH₃ (S-CH₃) | 2.8 - 3.2 | Singlet | Protons of the methyl group attached to the sulfinyl sulfur. |
| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | Notes |
| C3 | 150 - 155 | Carbon bearing the methanesulfinyl group. |
| C5 | 145 - 150 | Carbon of the C-H bond in the triazole ring. |
| CH₃ | 35 - 45 | Carbon of the methyl group. |
Expert Analysis and Rationale
The predicted chemical shifts are derived from the analysis of structurally related 1,2,4-triazole derivatives. For the ¹H NMR spectrum, the proton at the C5 position of the 4H-1,2,4-triazole ring is expected to be significantly deshielded due to the aromatic nature of the heterocycle and the electron-withdrawing effects of the adjacent nitrogen atoms. Unsubstituted 1,2,4-triazole, for instance, shows a proton signal at approximately 8.42 ppm.[2] The presence of the electron-withdrawing methanesulfinyl group at C3 is likely to further deshield the C5 proton, pushing its chemical shift downfield into the 8.5 - 8.8 ppm range.
The N-H proton of the triazole ring is expected to appear as a broad singlet at a very downfield chemical shift (13.0 - 14.0 ppm), a characteristic feature for such protons in heterocyclic systems, and its position will be sensitive to solvent and concentration. The methyl protons of the methanesulfinyl group are predicted to resonate as a singlet in the range of 2.8 - 3.2 ppm.
In the ¹³C NMR spectrum, the carbons of the triazole ring (C3 and C5) are expected to appear in the aromatic region. Based on data for other substituted 1,2,4-triazoles, these carbons typically resonate between 140 and 160 ppm.[3] The C3 carbon, being directly attached to the electronegative sulfinyl group, is predicted to be in the 150 - 155 ppm range, while the C5 carbon is anticipated around 145 - 150 ppm. The methyl carbon of the sulfinyl group is expected in the 35 - 45 ppm region.
Standard Operating Protocol for NMR Data Acquisition
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Parameters (for a 400 MHz spectrometer):
-
¹H NMR:
-
Acquisition time: 2-3 seconds.
-
Relaxation delay: 1-2 seconds.
-
Number of scans: 16-64.
-
Spectral width: -2 to 16 ppm.
-
-
¹³C NMR:
-
Acquisition time: 1-2 seconds.
-
Relaxation delay: 2-5 seconds.
-
Number of scans: 1024-4096.
-
Spectral width: 0 to 220 ppm.
-
Use a proton-decoupled pulse sequence.
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase and baseline correct the resulting spectrum.
-
Calibrate the spectrum using the TMS signal at 0 ppm.
-
Integrate the peaks in the ¹H NMR spectrum and assign chemical shifts for all signals.
-
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The predicted IR absorption bands for 3-methanesulfinyl-4H-1,2,4-triazole are summarized below.
Predicted IR Data
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H stretch | 3100 - 3300 | Medium, Broad |
| C-H stretch (aromatic) | 3000 - 3100 | Medium |
| C-H stretch (aliphatic) | 2900 - 3000 | Weak |
| C=N stretch | 1600 - 1650 | Medium |
| N-N stretch | 1400 - 1450 | Medium |
| S=O stretch | 1030 - 1070 | Strong |
| C-N stretch | 1200 - 1300 | Medium |
Expert Analysis and Rationale
The IR spectrum of 3-methanesulfinyl-4H-1,2,4-triazole is expected to be characterized by several key absorption bands. A broad band in the 3100 - 3300 cm⁻¹ region is anticipated for the N-H stretching vibration of the triazole ring.[4] The aromatic C-H stretch from the triazole ring will likely appear between 3000 and 3100 cm⁻¹. The aliphatic C-H stretching of the methyl group should be observed in the 2900 - 3000 cm⁻¹ range.
The C=N and N-N stretching vibrations of the triazole ring are expected in the fingerprint region, typically between 1400 and 1650 cm⁻¹.[5] The most characteristic band for the methanesulfinyl group is the strong S=O stretching absorption, which is predicted to occur in the 1030 - 1070 cm⁻¹ range. The exact position of this band is sensitive to the electronic environment.
Standard Operating Protocol for IR Data Acquisition
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid sample directly onto the crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
-
Instrument Parameters:
-
Scan range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 16-32.
-
Collect a background spectrum of the empty ATR crystal before running the sample.
-
-
Data Processing:
-
The instrument software will automatically subtract the background spectrum from the sample spectrum.
-
Identify and label the major absorption bands and assign them to the corresponding functional groups.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for confirming its identity and structure.
Predicted Mass Spectrometry Data
| Ion | Predicted m/z | Notes |
| [M+H]⁺ | 132.02 | Molecular ion peak (protonated). |
| [M]⁺˙ | 131.01 | Molecular ion peak (radical cation). |
| [M-CH₃]⁺ | 116.00 | Loss of a methyl radical. |
| [M-SO]⁺˙ | 83.02 | Loss of sulfur monoxide. |
| [M-CH₃SO]⁺ | 68.02 | Loss of the methanesulfinyl radical. |
Expert Analysis and Rationale
The nominal molecular weight of 3-methanesulfinyl-4H-1,2,4-triazole (C₃H₅N₃OS) is 131.15 g/mol . In electrospray ionization (ESI) mass spectrometry, the protonated molecule [M+H]⁺ is expected to be observed at an m/z of approximately 132.02. Under electron ionization (EI), the molecular ion peak [M]⁺˙ should be present at m/z 131.01.
The fragmentation of the 1,2,4-triazole ring can be complex and is influenced by the substituents.[6] For 3-methanesulfinyl-4H-1,2,4-triazole, common fragmentation pathways are expected to involve the loss of the methanesulfinyl group or parts of it. The loss of a methyl radical from the molecular ion would result in a fragment at m/z 116.00. Another likely fragmentation is the loss of sulfur monoxide (SO), leading to a fragment at m/z 83.02. Cleavage of the C-S bond could result in the loss of the entire methanesulfinyl radical (•SOCH₃), giving a fragment corresponding to the 4H-1,2,4-triazol-3-yl cation at m/z 68.02.
Standard Operating Protocol for Mass Spectrometry Data Acquisition
-
Sample Preparation (ESI):
-
Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with the addition of 0.1% formic acid to promote protonation.
-
-
Instrument Parameters (High-Resolution Mass Spectrometer, e.g., Q-TOF or Orbitrap):
-
Ionization mode: Positive electrospray ionization (ESI+).
-
Mass range: 50 - 500 m/z.
-
Acquire both full scan MS and tandem MS (MS/MS) data for fragmentation analysis. For MS/MS, select the [M+H]⁺ ion as the precursor.
-
-
Data Processing:
-
Determine the accurate mass of the molecular ion and major fragments.
-
Use the accurate mass to calculate the elemental composition and confirm the molecular formula.
-
Analyze the MS/MS spectrum to elucidate the fragmentation pathways and confirm the structure.
-
Visualizations
Workflow for Spectroscopic Characterization
Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a novel chemical entity.
Predicted Mass Spectrometry Fragmentation Pathway
Caption: Predicted major fragmentation pathways for protonated 3-methanesulfinyl-4H-1,2,4-triazole in mass spectrometry.
References
-
Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties. MDPI. Available from: [Link]
-
1H and 13C NMR Data for triazole 1. The Royal Society of Chemistry. Available from: [Link]
-
Synthesis of some 3,5-diphenyl-4H-1,2,4-triazole derivatives as antitumor agents. ResearchGate. Available from: [Link]
-
Experimental (a)[2] and theoretical (b) IR spectra of triazole. ResearchGate. Available from: [Link]
-
Experimental 1 H NMR spectrum of... ResearchGate. Available from: [Link]
-
Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties. PubMed. Available from: [Link]
-
Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. National Institutes of Health (NIH). Available from: [Link]
-
Mass-spectrometric fragmentation of sodium 2-(4-methyl-5-(thiophene-2-yl)-4H-1,2,4-triazole-3-ylthio)acetate. Zaporozhye State Medical University. Available from: [Link]
-
Synthesis methods of 1,2,4-triazole-3-thiones: review. Pharmacia. Available from: [Link]
-
SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS CONTAINING 1,2,4- TRIAZOLE RING. IJRPC. Available from: [Link]
-
Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. National Institutes of Health (NIH). Available from: [Link]
-
FT-IR spectra of control and treated 1,2,4-triazole. ResearchGate. Available from: [Link]
- Method for synthesizing 1,2, 4-triazole-3-methyl carboxylate. Google Patents.
-
The infrared spectra of 1,2,3-triazole N-oxides. Journal of the Chemical Society B. Available from: [Link]
-
Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives. ResearchGate. Available from: [Link]
-
Synthesis and characterization of some 1,2,4-triazole-3-thiones obtained from intramolecular cyclization of new 1-(4-(4-X. SciSpace. Available from: [Link]
-
Determination of Triazole Derivative Metabo- lites (TDMs) in Fruit and Vegetables using the QuPPe Method and Differential Mobili. eurl-pesticides.eu. Available from: [Link]
-
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. PubMed. Available from: [Link]
-
Predict 13C carbon NMR spectra. NMRDB.org. Available from: [Link]
-
Can anyone help me to tell me any online website to check 13C NMR prediction...? ResearchGate. Available from: [Link]
-
4-Methyl-4H-1,2,4-triazole-3-thiol - Optional[13C NMR] - Chemical Shifts. SpectraBase. Available from: [Link]
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- 5. Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Introduction to 3-Methanesulfinyl-4H-1,2,4-triazole and its Mass Spectrometric Analysis
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 3-Methanesulfinyl-4H-1,2,4-triazole
This guide provides a detailed exploration of the predicted mass spectrometric fragmentation behavior of 3-methanesulfinyl-4H-1,2,4-triazole. As a molecule of interest in medicinal and materials chemistry, understanding its fragmentation pathways is crucial for its identification and structural elucidation in complex matrices. This document synthesizes established fragmentation principles of analogous heterocyclic and sulfoxide-containing compounds to propose likely fragmentation patterns under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions.
The 1,2,4-triazole ring is a fundamental scaffold in a multitude of biologically active compounds.[1] The introduction of a methanesulfinyl group at the 3-position introduces a reactive and polar sulfoxide moiety, which is expected to significantly influence its chemical properties and mass spectrometric fragmentation. Mass spectrometry is an indispensable tool for the characterization of such novel molecules, providing vital information on molecular weight and structure through the analysis of fragment ions.[2][3]
Due to the limited availability of direct experimental data for 3-methanesulfinyl-4H-1,2,4-triazole, this guide presents a predictive analysis based on the well-documented fragmentation of 1,2,4-triazole derivatives and organic sulfoxides.[1][4][5]
Predicted Electron Ionization (EI) Fragmentation Pathway
Electron Ionization (EI) is a hard ionization technique that typically induces extensive fragmentation, providing a detailed fingerprint of a molecule's structure. The fragmentation of 3-methanesulfinyl-4H-1,2,4-triazole under EI is anticipated to be driven by the initial ionization of the molecule, followed by a cascade of bond cleavages and rearrangements.
The primary fragmentation events are predicted to involve the sulfoxide group and the triazole ring. A key initial fragmentation is the cleavage of the C-S bond, leading to the loss of the methanesulfinyl radical (•SOCH₃) or the formation of a stable triazole cation. Another probable pathway involves a rearrangement reaction within the sulfoxide moiety, leading to the elimination of a neutral molecule such as formaldehyde (CH₂O) or sulfur monoxide (SO). The triazole ring itself is expected to undergo characteristic cleavages, including the loss of nitrogen gas (N₂) and hydrogen cyanide (HCN).[1]
Caption: Predicted EI fragmentation pathway of 3-methanesulfinyl-4H-1,2,4-triazole.
Predicted Electrospray Ionization (ESI) Fragmentation Pathway
Electrospray Ionization (ESI) is a soft ionization technique that typically generates protonated molecules, [M+H]⁺, with minimal initial fragmentation. Tandem mass spectrometry (MS/MS) is then used to induce and analyze the fragmentation of these precursor ions.
For 3-methanesulfinyl-4H-1,2,4-triazole, the protonated molecule is expected to fragment through pathways that are influenced by the initial site of protonation, likely one of the nitrogen atoms in the triazole ring. The fragmentation of the protonated molecule is predicted to involve the loss of small neutral molecules. A prominent fragmentation pathway is the loss of sulfur monoxide (SO) via a rearrangement, a common fragmentation for protonated sulfoxides.[6] Another likely fragmentation is the loss of the entire methanesulfinyl group as methanesulfenic acid (CH₃SOH). Subsequent fragmentation of the resulting triazole-containing ions would likely involve the characteristic loss of N₂ and HCN.[1][7]
Caption: Predicted ESI fragmentation pathway of protonated 3-methanesulfinyl-4H-1,2,4-triazole.
Summary of Predicted Key Fragment Ions
The following table summarizes the predicted key fragment ions and their corresponding mass-to-charge ratios (m/z) for 3-methanesulfinyl-4H-1,2,4-triazole under both EI and ESI conditions. This table can serve as a quick reference for researchers analyzing this compound.
| Ionization Mode | Predicted m/z | Proposed Formula | Proposed Neutral Loss |
| EI | 131 | [C₃H₅N₃OS]⁺• | Molecular Ion |
| 116 | [C₂H₂N₃OS]⁺ | •CH₃ | |
| 83 | [C₃H₅N₃]⁺• | SO | |
| 100 | [C₃H₄N₃S]⁺ | •OCH₃ | |
| 99 | [C₂H₂N₃S]⁺ | H₂C=O | |
| 69 | [C₂H₃N₃]⁺• | S (from m/z 83) | |
| 73 | [CHN₂S]⁺ | HCN (from m/z 99) | |
| 42 | [CHN₂]⁺ | HCN (from m/z 69) | |
| ESI | 132 | [C₃H₆N₃OS]⁺ | Protonated Molecule |
| 84 | [C₃H₆N₃]⁺ | SO | |
| 68 | [C₂H₄N₃]⁺ | CH₃SOH | |
| 70 | [C₂H₄N₃]⁺ | N₂ (from m/z 84) | |
| 42 | [CHN₂]⁺ | N₂ (from m/z 70) |
Experimental Protocol for Mass Spectrometric Analysis
This section provides a general workflow for the mass spectrometric analysis of a novel compound such as 3-methanesulfinyl-4H-1,2,4-triazole.
Gas Chromatography-Mass Spectrometry (GC-MS) for EI Analysis
-
Sample Preparation: Dissolve a small amount of the purified compound in a volatile organic solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.
-
GC Conditions:
-
Injector: Split/splitless injector, typically in splitless mode for high sensitivity. Injector temperature: 250 °C.
-
Column: A standard non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms).
-
Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min to ensure good separation and peak shape.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions (EI):
-
Ion Source: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: A wide mass range to capture the molecular ion and all significant fragments (e.g., m/z 35-300).
-
Liquid Chromatography-Mass Spectrometry (LC-MS) for ESI Analysis
-
Sample Preparation: Dissolve the compound in a solvent compatible with the mobile phase (e.g., methanol, acetonitrile, water) to a concentration of 1-10 µg/mL.
-
LC Conditions:
-
Column: A reversed-phase C18 column is a good starting point.
-
Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B), both containing a small amount of an acid (e.g., 0.1% formic acid) to promote protonation in positive ion mode.
-
Flow Rate: Typical analytical flow rates are 0.2-0.5 mL/min.
-
-
MS Conditions (ESI):
-
Ion Source: Electrospray Ionization (ESI) in positive ion mode.
-
Ion Source Parameters: Optimize capillary voltage, nebulizer gas pressure, and drying gas temperature and flow rate for the specific instrument and compound.
-
MS Scan: Perform a full scan to identify the [M+H]⁺ ion.
-
MS/MS Analysis: Select the [M+H]⁺ ion as the precursor for collision-induced dissociation (CID) and acquire the product ion spectrum. Optimize collision energy to achieve a good balance of precursor ion depletion and fragment ion formation.
-
Caption: General experimental workflows for GC-MS and LC-MS analysis.
Conclusion
This guide provides a foundational understanding of the likely mass spectrometric fragmentation of 3-methanesulfinyl-4H-1,2,4-triazole. The proposed fragmentation pathways, based on the established behavior of related chemical moieties, offer a valuable starting point for the identification and structural confirmation of this and similar novel compounds. The provided experimental protocols serve as a practical guide for researchers and drug development professionals in their analytical endeavors. As with any predictive analysis, experimental verification is paramount, and it is hoped that this guide will facilitate such future investigations.
References
-
Borys, D., et al. (2018). Electrospray ionization mass spectrometry fragmentation pathways of salts of some 1,2,4-triazolylthioacetate acids, the active pharmaceutical ingredients. Asian Journal of Pharmaceutical and Clinical Research, 11(10), 303-312. [Link]
-
Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link]
-
ResearchGate. (n.d.). LC-ESI-MS analysis of 1,2,4-triazole derivatives with various alkyl and aromatic substituents. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and characterizations of some new 4H-1,2,4-triazole derivatives. Retrieved from [Link]
-
NIST. (n.d.). 4H-1,2,4-Triazole, 4-methyl-. NIST Chemistry WebBook. Retrieved from [Link]
-
ResearchGate. (n.d.). Mass Spectra of Sulfoxides and Sulfones. Retrieved from [Link]
-
Popadyuk, I. I., et al. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. Molecules, 28(2), 793. [Link]
-
AIP Publishing. (2022). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. I. Diagnostic Ions for Acyclic Compounds with up to One Functional Group. Retrieved from [Link]
-
SciSpace. (n.d.). Synthesis and characterization of some 1,2,4-triazole-3-thiones obtained from intramolecular cyclization of new 1-(4-(4-X. Retrieved from [Link]
-
ResearchGate. (n.d.). Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. Retrieved from [Link]
-
Song, F., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of Mass Spectrometry, 43(11), 1519-1525. [Link]
-
Zaporož Med Ž. (2015). Mass-spectrometric fragmentation of sodium 2-(4-methyl-5-(thiophene-2-yl)-4H-1,2,4-triazole-3-ylthio)acetate. Retrieved from [Link]
-
ResearchGate. (n.d.). Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety. Retrieved from [Link]
-
PubChem. (n.d.). 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4-methyl-. Retrieved from [Link]
-
Nature. (2024). Laboratory infrared spectra and fragmentation chemistry of sulfur allotropes. Retrieved from [Link]
-
PubMed. (n.d.). Design, synthesis and biological evaluation of novel 3-alkylsulfanyl-4-amino-1,2,4-triazole derivatives. Retrieved from [Link]
-
Synthesis methods of 1,2,4-triazole-3-thiones: review. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. Retrieved from [Link]
-
NIST. (n.d.). 4H-1,2,4-Triazol-3-amine, 4-ethyl-. NIST Chemistry WebBook. Retrieved from [Link]
-
Thieme. (n.d.). The Main Fragmentation Reactions of Organic Compounds. Retrieved from [Link]
-
Royal Society of Chemistry. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and ch. Retrieved from [Link]
-
ACS Publications. (2021). Combining Electrospray Mass Spectrometry (ESI-MS) and Computational Techniques in the Assessment of G-Quadruplex Ligands: A Hybrid Approach to Optimize Hit Discovery. Retrieved from [Link]
-
ResearchGate. (n.d.). Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives. Retrieved from [Link]
-
PubChem. (n.d.). 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol. Retrieved from [Link]
-
TSI Journals. (n.d.). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL SCREENING OF SOME 3, 4, 5-SUBSTITUTED 1, 2, 4-TRIAZOLE. Retrieved from [Link]
-
PubMed. (n.d.). Sulfides: chemical ionization induced fragmentation studied with proton transfer reaction-mass spectrometry and density functional calculations. Retrieved from [Link]
-
AB SCIEX. (n.d.). Improving the LC-MS/MS Selectivity of Triazole Derivative Metabolites with AB SCIEX SelexION™ Technology. Retrieved from [Link]
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Tautomeric forms of 3-methanesulfinyl-4H-1,2,4-triazole
An In-Depth Technical Guide to the Tautomeric Forms of 3-Methanesulfinyl-4H-1,2,4-triazole
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, integral to numerous therapeutic agents.[1] The phenomenon of tautomerism, the interconversion of structural isomers, is a critical consideration in drug design as different tautomers can exhibit varied physicochemical properties, receptor binding affinities, and metabolic profiles.[2] This guide provides a comprehensive technical framework for the investigation of the tautomeric landscape of 3-methanesulfinyl-4H-1,2,4-triazole, a heterocyclic compound of potential pharmacological interest. By integrating theoretical predictions with robust experimental protocols, this document serves as a self-validating roadmap for researchers to elucidate the predominant tautomeric forms of this molecule, a crucial step in its development as a potential drug candidate.
The Primacy of Tautomerism in 1,2,4-Triazole Chemistry
1,2,4-triazoles are five-membered heterocyclic rings containing three nitrogen atoms and two carbon atoms.[1] Their derivatives are known to possess a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][3] A key feature of the 1,2,4-triazole ring is its capacity for prototropic tautomerism, where a proton can migrate between the nitrogen atoms of the ring, leading to different isomers.[2] For a monosubstituted 1,2,4-triazole, three primary tautomeric forms are possible: the 1H, 2H, and 4H tautomers.
The equilibrium between these forms is delicately influenced by the electronic nature of the substituents on the triazole ring.[4] Computational studies have generally shown that for the parent 1,2,4-triazole, the 1H-tautomer is more stable than the 4H-tautomer.[4][5] Understanding and controlling this tautomeric equilibrium is paramount in drug development, as the specific tautomer present under physiological conditions dictates the molecule's interaction with its biological target.
The Tautomeric Landscape of 3-Methanesulfinyl-1,2,4-triazole
The introduction of a methanesulfinyl (-S(O)CH₃) group at the 3-position of the triazole ring introduces specific electronic effects that are expected to modulate the relative stabilities of the possible tautomers.
Possible Tautomeric Forms
Three prototropic tautomers of 3-methanesulfinyl-1,2,4-triazole can be envisioned, differing in the position of the single hydrogen atom on the triazole ring's nitrogen atoms.
Caption: The three potential prototropic tautomers of 3-methanesulfinyl-1,2,4-triazole.
Electronic Influence of the Methanesulfinyl Group
The methanesulfinyl group is an electron-withdrawing group due to the electronegativity of the oxygen atom. This property can influence the acidity of the N-H protons and the overall electron distribution within the heterocyclic ring, thereby shifting the tautomeric equilibrium. A comprehensive analysis requires a combination of high-level computational modeling and empirical spectroscopic data.
Theoretical & Computational Analysis
Quantum chemical calculations are indispensable for predicting the intrinsic stability of tautomers, providing a foundational hypothesis that can be tested experimentally.[2][6]
Rationale for Computational Chemistry
By employing methods like Density Functional Theory (DFT), we can calculate the ground-state energies of each tautomer with high accuracy.[7] These calculations allow for a quantitative comparison of their relative stabilities (ΔE) and Gibbs free energies (ΔG), both in the gas phase and in various solvents, using models such as the Polarizable Continuum Model (PCM).[6] This in silico approach is cost-effective and provides critical insights into the tautomeric preference before embarking on synthesis.
Proposed Computational Protocol
-
Structure Optimization: The geometry of each tautomer (1H, 2H, and 4H) will be optimized using a functional such as M06-2X with the 6-311++G(d,p) basis set, which is well-suited for non-covalent interactions and systems with varied electron densities.[2]
-
Frequency Calculation: Vibrational frequency calculations will be performed at the same level of theory to confirm that the optimized structures are true energy minima (no imaginary frequencies).
-
Energy Calculation: Single-point energy calculations will be performed to obtain the electronic energy, enthalpy, and Gibbs free energy for each tautomer.
-
Solvation Effects: The calculations will be repeated using the SMD or IEFPCM solvation model to simulate an aqueous environment, providing insights into tautomeric stability under physiological conditions.[6]
-
Data Analysis: The relative energies (ΔG) will be calculated with respect to the most stable tautomer. The equilibrium population of each tautomer can be estimated using the Boltzmann distribution.
Predicted Tautomer Stability
Based on general principles for substituted 1,2,4-triazoles, a hypothetical energy landscape can be predicted. The 4H-tautomer is often favored in similar systems.[6]
| Tautomer | Gas Phase ΔG (kcal/mol) | Aqueous Phase ΔG (kcal/mol) | Predicted Population (Aqueous) |
| 4H-1,2,4-triazole | 0.00 (Reference) | 0.00 (Reference) | >95% |
| 1H-1,2,4-triazole | +2.5 | +2.1 | <5% |
| 2H-1,2,4-triazole | +4.8 | +4.2 | <1% |
| Caption: A table of hypothetical relative Gibbs free energies for the tautomers of 3-methanesulfinyl-1,2,4-triazole. |
Synthesis and Experimental Characterization
A robust experimental workflow is required to validate the theoretical predictions and unambiguously identify the predominant tautomeric form.
Proposed Synthetic Pathway
The target compound can be synthesized via a two-step process starting from the commercially available 4-amino-5-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione. A more general approach would involve the cyclization of a thiosemicarbazide derivative.[8] A plausible route involves the oxidation of a 3-methylthio precursor.
Caption: Proposed synthetic workflow for 3-methanesulfinyl-4H-1,2,4-triazole.
Spectroscopic Interrogation Protocol
-
Rationale: NMR is the most powerful tool for tautomer identification in solution. The chemical shifts of ring protons and carbons are highly sensitive to the electronic environment, which is distinct for each tautomer. ¹⁵N NMR, if accessible, provides direct evidence of the protonation state of the nitrogen atoms.
-
Protocol:
-
Dissolve the synthesized compound in a deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Acquire high-resolution ¹H, ¹³C, and, if possible, ¹⁵N NMR spectra.
-
Analyze the chemical shifts and coupling constants. The presence of a single set of sharp signals will indicate a single dominant tautomer on the NMR timescale.
-
-
Expected Observations:
| Tautomer | Expected ¹H Chemical Shift (Ring-H) | Expected ¹³C Chemical Shift (C5) | Key Differentiator |
| 4H | ~8.5 ppm (singlet) | ~145 ppm | Symmetrical structure, single C5-H signal. |
| 1H | ~8.0 ppm (singlet) | ~148 ppm | Asymmetrical, distinct chemical shifts from 4H. |
| 2H | ~7.9 ppm (singlet) | ~155 ppm | Typically the most deshielded C5 signal. |
-
Rationale: The position and shape of the N-H stretching vibration band in the IR spectrum can help differentiate tautomers, particularly in the solid state.
-
Protocol:
-
Prepare a KBr pellet or obtain the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Record the IR spectrum from 4000 to 400 cm⁻¹.
-
Analyze the region from 3400 to 2500 cm⁻¹, which corresponds to N-H and C-H stretching vibrations. Broad bands in this region are indicative of hydrogen bonding, which can provide clues about the intermolecular interactions of the dominant tautomer.
-
Integrated Analysis and Implications for Drug Development
A definitive assignment of the predominant tautomeric form of 3-methanesulfinyl-4H-1,2,4-triazole requires a synergistic approach. The tautomer predicted to be most stable by DFT calculations should be consistent with the structure elucidated by NMR spectroscopy. For instance, if the 4H-tautomer is predicted to be the most stable, the NMR spectrum should show a single signal for the C5-H proton, characteristic of a symmetrical structure.
The implications for drug development are profound:
-
Receptor Binding: The hydrogen bond donor/acceptor pattern is unique for each tautomer. The correct identification of the dominant form is essential for accurate molecular docking and structure-activity relationship (SAR) studies.
-
Physicochemical Properties: Tautomers can have different pKa values, solubilities, and lipophilicities, all of which affect the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a drug candidate.
-
Intellectual Property: Different tautomers can be considered distinct chemical entities, which has significant implications for patent claims.
Conclusion
The study of tautomerism in pharmacologically relevant scaffolds like 1,2,4-triazoles is a non-trivial but essential aspect of modern drug discovery. This guide outlines a robust, integrated strategy for investigating the tautomeric forms of 3-methanesulfinyl-4H-1,2,4-triazole. By combining the predictive power of quantum chemical calculations with the definitive evidence from spectroscopic analysis, researchers can confidently determine the structure of the predominant tautomer. This foundational knowledge is critical for understanding its biological activity and for making informed decisions in the optimization of this compound as a potential therapeutic agent.
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Demkovych, A., et al. (2022). Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. ResearchGate. Retrieved from [Link]
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Dai, J., Tian, S., Yang, X., & Liu, Z. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 891484. doi: 10.3389/fchem.2022.891484. Retrieved from [Link]
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Fure, B., & Ystenes, M. (n.d.). Tautomerism of 1,2,3- and 1,2,4-triazole in the gas phase and in aqueous solution: a combined ab initio quantum mechanics and free energy perturbation study. ACS Publications. Retrieved from [Link]
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Öğretir, C., et al. (2018). Quantum chemical studies on tautomerism and basicity behavior of some 1,2,4-triazole derivatives. ResearchGate. Retrieved from [Link]
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Bekircan, O., & Gümrükçüoğlu, N. (2005). Synthesis of some 3,5-diphenyl-4H-1,2,4-triazole derivatives as antitumor agents. Indian Journal of Chemistry, 44B, 2107-2113. Retrieved from [Link]
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Krasnov, V. P., et al. (2018). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules, 23(11), 2993. doi: 10.3390/molecules23112993. Retrieved from [Link]
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Sci-Hub. (n.d.). 1, 2, 4-Triazoles. II. The Tautomerism of 3-α-Pyridyl-1, 2, 4-triazoline-5-thione and Its Methyl Derivatives. Retrieved from [Link]
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In Silico Analysis of 3-Methanesulfinyl-4H-1,2,4-triazole: A Technical Guide for Drug Discovery Professionals
Abstract
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of biological activities.[1][2] This technical guide provides an in-depth, practical framework for the in silico modeling of a specific, promising derivative: 3-methanesulfinyl-4H-1,2,4-triazole. We will navigate the logical progression from initial compound characterization to predictive modeling of its interactions with relevant biological targets and its pharmacokinetic profile. This document is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the strategic rationale behind each computational experiment. Our approach is grounded in established methodologies to ensure scientific integrity and generate actionable insights for drug discovery pipelines.
Introduction: The Rationale for In Silico Investigation
The drug discovery and development process is a lengthy and costly endeavor, with high attrition rates for promising candidates.[3][4] In silico methods, collectively known as computer-aided drug design (CADD), have become indispensable for mitigating these risks by enabling early, rapid, and cost-effective evaluation of a compound's potential.[5] The 1,2,4-triazole nucleus is a privileged scaffold, known to exhibit a diverse range of pharmacological effects, including antifungal, anticancer, antibacterial, and anti-inflammatory properties.[1][6][7] The subject of this guide, 3-methanesulfinyl-4H-1,2,4-triazole, while not extensively characterized in the public domain, possesses the key structural features of this pharmacologically active class.
The methanesulfinyl group introduces a chiral center and a polar sulfoxide moiety, which can significantly influence a molecule's binding affinity, selectivity, and pharmacokinetic properties. The in silico approach allows us to dissect these potential attributes computationally before committing to extensive and resource-intensive wet-lab synthesis and screening.
This guide will focus on a multi-faceted computational workflow, encompassing target selection, molecular docking, molecular dynamics simulations, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction.
Compound Profile: 3-Methanesulfinyl-4H-1,2,4-triazole
A thorough understanding of the subject molecule is the foundation of any meaningful in silico study. For the purpose of this guide, we will be working with the tautomeric form, 3-methanesulfonyl-4H-1,2,4-triazole, for which structural information is available.
| Property | Value | Source |
| Molecular Formula | C₃H₅N₃O₂S | PubChem[8] |
| SMILES | CS(=O)(=O)C1=NC=NN1 | PubChem[8] |
| Predicted XlogP | -0.4 | PubChem[8] |
The negative XlogP value suggests that the compound is likely to be hydrophilic, a property that will be further investigated in the ADMET prediction section.
Target Selection: A Hypothesis-Driven Approach
Given the lack of specific biological data for 3-methanesulfinyl-4H-1,2,4-triazole, our target selection is guided by the well-established activities of the broader 1,2,4-triazole class. We will explore its potential against a panel of representative and well-validated protein targets implicated in various diseases.
| Potential Activity | Biological Target | Rationale | PDB ID |
| Antifungal | Cytochrome P450 14α-demethylase (CYP51) | A key enzyme in fungal sterol biosynthesis and a common target for azole antifungals.[9][10] | |
| Anticancer | BRAF Kinase Domain | A serine/threonine-protein kinase frequently mutated in cancers.[11][12] | |
| Anticancer | B-cell lymphoma 2 (Bcl-2) | An anti-apoptotic protein often overexpressed in cancer cells.[7][13] | |
| Antibacterial | E. coli DNA Gyrase B | An essential bacterial enzyme involved in DNA replication and a target for antibiotics.[14][15] | |
| Anti-inflammatory | Cyclooxygenase-2 (COX-2) | An enzyme responsible for the production of pro-inflammatory prostaglandins.[16][17] |
The chosen PDB structures are all in complex with a ligand, which is crucial for defining the binding pocket for our subsequent docking studies.
Molecular Docking: Predicting Binding Affinity and Pose
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[18] It is a powerful tool for virtual screening and for generating hypotheses about how a ligand might interact with a protein's active site.
Experimental Workflow: Molecular Docking with AutoDock Vina
This protocol outlines the steps for docking 3-methanesulfinyl-4H-1,2,4-triazole into the active site of a chosen protein target using AutoDock Vina, a widely used and validated docking program.[19]
Caption: A streamlined workflow for molecular docking.
Step-by-Step Protocol:
-
Ligand Preparation:
-
Obtain the 2D structure of 3-methanesulfinyl-4H-1,2,4-triazole (or its tautomer) in a format such as SMILES.
-
Use a molecular modeling software (e.g., Avogadro, ChemDraw) to generate 3D coordinates and save the structure as a .mol or .sdf file.
-
Convert the ligand file to the PDBQT format using AutoDock Tools or a similar utility. This step adds Gasteiger charges and defines rotatable bonds.
-
-
Receptor Preparation:
-
Download the PDB file of the chosen target protein (e.g., 4G9C for BRAF kinase).
-
Prepare the receptor using AutoDock Tools:
-
Remove water molecules and any co-crystallized ligands or ions not essential for the binding interaction.
-
Add polar hydrogens.
-
Assign Gasteiger charges.
-
Save the prepared receptor in the PDBQT format.
-
-
-
Define the Binding Site (Grid Box):
-
Identify the binding pocket, typically by referencing the position of the co-crystallized ligand in the original PDB file.
-
In AutoDock Tools, define a grid box that encompasses the entire binding site. The size and center of this box are critical parameters.
-
-
Run the Docking Simulation:
-
Create a configuration file (e.g., conf.txt) that specifies the paths to the receptor and ligand PDBQT files, and the coordinates and dimensions of the grid box.
-
Execute AutoDock Vina from the command line, providing the configuration file as input.
-
-
Analysis of Results:
-
AutoDock Vina will output a file containing the predicted binding poses and their corresponding binding affinities (in kcal/mol).
-
Visualize the docked poses in a molecular visualization program (e.g., PyMOL, Chimera) to analyze the interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the protein residues. A lower binding affinity generally indicates a more favorable binding interaction.
-
Molecular Dynamics Simulation: Assessing Complex Stability
While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, allowing us to assess the stability of the complex over time.[6]
Experimental Workflow: MD Simulation with GROMACS
This protocol provides a general overview of setting up and running an MD simulation for a protein-ligand complex using GROMACS, a versatile and widely used MD simulation package.[20][21][22]
Caption: A comprehensive workflow for molecular dynamics simulation.
Step-by-Step Protocol:
-
System Preparation:
-
Start with the best-docked pose of the 3-methanesulfinyl-4H-1,2,4-triazole-protein complex from the molecular docking step.
-
Generate a topology for the protein using a force field (e.g., CHARMM36).[23]
-
Generate a topology for the ligand. This often requires the use of a separate server or tool (e.g., CGenFF).[23]
-
Combine the protein and ligand topologies.
-
-
Solvation and Ionization:
-
Create a periodic boundary box (e.g., cubic or dodecahedron) around the complex and fill it with water molecules.
-
Add ions (e.g., Na+ or Cl-) to neutralize the system.
-
-
Energy Minimization:
-
Perform energy minimization to remove any steric clashes or unfavorable geometries in the initial system.
-
-
Equilibration:
-
Perform a two-step equilibration process:
-
NVT equilibration: Heat the system to the desired temperature while keeping the volume constant.
-
NPT equilibration: Bring the system to the desired pressure while maintaining the temperature.
-
-
-
Production MD Run:
-
Run the production MD simulation for a desired length of time (e.g., 100 ns).
-
-
Trajectory Analysis:
-
Analyze the resulting trajectory to assess the stability of the protein-ligand complex. Key metrics include:
-
Root Mean Square Deviation (RMSD): To assess the overall stability of the protein and the ligand's position.
-
Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.
-
Hydrogen bond analysis: To monitor the persistence of key interactions over time.
-
-
ADMET Prediction: Profiling Drug-Likeness
A potent and selective compound will fail in development if it has poor pharmacokinetic properties or is toxic.[24] In silico ADMET prediction tools provide an early assessment of a compound's drug-likeness.[8][25][26][27]
ADMET Prediction Workflow
A variety of web-based tools and standalone software are available for ADMET prediction. A common workflow involves:
Caption: A simple workflow for in silico ADMET prediction.
Key Predicted Properties and Their Interpretation:
| Property Category | Specific Parameter | Interpretation |
| Absorption | Caco-2 Permeability | Predicts intestinal absorption. |
| Human Intestinal Absorption | Percentage of the drug absorbed through the gut. | |
| Distribution | Blood-Brain Barrier (BBB) Permeability | Indicates if the compound can cross into the central nervous system. |
| Plasma Protein Binding | High binding can reduce the free concentration of the drug. | |
| Metabolism | Cytochrome P450 (CYP) Inhibition | Predicts potential drug-drug interactions. |
| Excretion | Total Clearance | Rate at which the drug is removed from the body. |
| Toxicity | AMES Toxicity | Predicts mutagenicity. |
| hERG Inhibition | Indicates potential for cardiotoxicity. |
Conclusion and Future Directions
This guide has provided a comprehensive framework for the in silico modeling of 3-methanesulfinyl-4H-1,2,4-triazole. By systematically applying molecular docking, molecular dynamics simulations, and ADMET prediction, researchers can generate valuable, data-driven hypotheses about the potential therapeutic applications of this and other novel compounds. The insights gained from these computational studies can guide the prioritization of compounds for synthesis and experimental testing, ultimately accelerating the drug discovery process.[3]
The next logical steps following this in silico evaluation would be to synthesize 3-methanesulfinyl-4H-1,2,4-triazole and perform in vitro assays against the most promising targets identified through this computational workflow. This iterative cycle of computational prediction and experimental validation is at the heart of modern, efficient drug discovery.
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Preliminary Biological Screening of 3-methanesulfinyl-4H-1,2,4-triazole: A Technical Guide
Foreword: The Imperative for Novel Antimicrobial and Anticancer Agents
The relentless evolution of drug-resistant pathogens and the complexities of cancer biology necessitate a continuous search for novel therapeutic agents. The 1,2,4-triazole scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous clinically significant drugs with a wide array of biological activities. This guide provides a comprehensive framework for the preliminary biological screening of a novel derivative, 3-methanesulfinyl-4H-1,2,4-triazole, leveraging established protocols and a rationale grounded in the known potential of this heterocyclic class. Our objective is to equip researchers, scientists, and drug development professionals with the technical insights and methodologies to systematically evaluate its potential as an antimicrobial and anticancer agent.
Introduction to 3-methanesulfinyl-4H-1,2,4-triazole: A Compound of Interest
The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms. This structural motif is present in a variety of antifungal, antibacterial, and anticancer agents.[1] The electronic properties and hydrogen bonding capabilities of the triazole ring contribute to its ability to interact with various biological targets. The subject of this guide, 3-methanesulfinyl-4H-1,2,4-triazole, is a novel derivative characterized by a methanesulfinyl group at the 3-position. This substituent is hypothesized to modulate the compound's lipophilicity and electronic distribution, potentially influencing its biological activity.
The rationale for screening this particular compound stems from the well-documented activities of structurally related 1,2,4-triazoles. Many triazole-based drugs exert their antifungal effects by inhibiting the enzyme lanosterol 14α-demethylase, which is crucial for ergosterol biosynthesis in fungal cell membranes.[2][3][4][5][6] The disruption of this pathway leads to a compromised cell membrane and ultimately, fungal cell death.[2][4][5][6] Furthermore, various 1,2,4-triazole derivatives have demonstrated significant antibacterial and anticancer properties, making a broad-spectrum preliminary screening a logical first step in its evaluation.[7]
This guide will detail a tiered screening approach, beginning with fundamental cytotoxicity assessments to establish a therapeutic window, followed by targeted antimicrobial and anticancer assays.
Tier 1: Foundational Cytotoxicity Assessment
Before evaluating specific therapeutic activities, it is paramount to determine the compound's inherent cytotoxicity against a representative mammalian cell line. This initial screen provides a baseline for a therapeutic index, distinguishing between general toxicity and selective bioactivity.[8][9][10]
Causality of Experimental Choice: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted, reliable, and cost-effective colorimetric method for assessing cell viability.[9][11] Its principle lies in the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of metabolically active cells into a purple formazan product.[11] The amount of formazan produced is directly proportional to the number of viable cells, allowing for a quantitative assessment of cytotoxicity.
Experimental Protocol: MTT Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of 3-methanesulfinyl-4H-1,2,4-triazole on a non-cancerous mammalian cell line (e.g., HEK293 - Human Embryonic Kidney cells).
Materials:
-
3-methanesulfinyl-4H-1,2,4-triazole (stock solution in DMSO)
-
HEK293 cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microtiter plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HEK293 cells into a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete DMEM.[12][13] Incubate for 24 hours to allow for cell attachment.[13]
-
Compound Treatment: Prepare serial dilutions of 3-methanesulfinyl-4H-1,2,4-triazole in complete DMEM. Remove the old media from the wells and add 100 µL of the various concentrations of the test compound. Include a vehicle control (DMSO at the highest concentration used for the test compound) and a positive control (e.g., a known cytotoxic agent like doxorubicin).
-
Incubation: Incubate the plate for 24 to 48 hours.[9]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours, or until a purple precipitate is visible.[12]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[12]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[12]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
Hypothetical Data Presentation
Table 1: Cytotoxicity of 3-methanesulfinyl-4H-1,2,4-triazole on HEK293 cells.
| Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0.1 | 98.5 ± 3.2 |
| 1 | 95.2 ± 4.1 |
| 10 | 88.7 ± 3.8 |
| 50 | 65.4 ± 5.5 |
| 100 | 48.9 ± 4.9 |
| 200 | 22.1 ± 3.7 |
IC50: Approximately 100 µM
Tier 2: Antimicrobial Screening
Given the prevalence of antimicrobial activity within the 1,2,4-triazole class, a primary screen for antibacterial and antifungal efficacy is a critical next step.
Causality of Experimental Choice: Broth Microdilution Method
The broth microdilution method is a standardized and quantitative technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[14][15] This method is preferred for preliminary screening due to its efficiency in testing multiple concentrations and organisms simultaneously, providing a quantitative measure of antimicrobial potency.[16][17][18]
Experimental Workflow: Antimicrobial Susceptibility Testing
Caption: Workflow for antimicrobial susceptibility testing.
Experimental Protocol: Broth Microdilution for Antibacterial and Antifungal Screening
Objective: To determine the MIC of 3-methanesulfinyl-4H-1,2,4-triazole against a panel of clinically relevant bacteria and fungi.
Materials:
-
Test compound
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis (Gram-positive); Escherichia coli, Klebsiella pneumoniae (Gram-negative))[19]
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Mueller-Hinton Broth (MHB) for bacteria
-
RPMI-1640 medium for fungi
-
Standard antibiotics (e.g., Tetracycline) and antifungals (e.g., Fluconazole) as positive controls
-
Sterile 96-well plates
Procedure:
-
Compound Dilution: Prepare a two-fold serial dilution of the test compound in the appropriate broth in a 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of each microorganism to a final concentration of approximately 5 x 10^5 CFU/mL for bacteria and 0.5-2.5 x 10^3 CFU/mL for fungi.[20]
-
Inoculation: Add the microbial inoculum to each well containing the diluted compound. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate bacterial plates at 37°C for 18-24 hours and fungal plates at 35°C for 24-48 hours.[20]
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[14]
Hypothetical Data Presentation
Table 2: Minimum Inhibitory Concentrations (MICs) of 3-methanesulfinyl-4H-1,2,4-triazole.
| Microorganism | MIC (µg/mL) of Test Compound | MIC (µg/mL) of Control |
| Staphylococcus aureus | 32 | 4 (Tetracycline) |
| Escherichia coli | >128 | 8 (Tetracycline) |
| Candida albicans | 16 | 2 (Fluconazole) |
| Aspergillus niger | 64 | 8 (Fluconazole) |
Tier 3: Anticancer Screening
The structural diversity of 1,2,4-triazole derivatives has also led to the discovery of compounds with potent anticancer activity.[7][11][21] Therefore, an initial screen against representative cancer cell lines is warranted.
Causality of Experimental Choice: The MTT Assay for Cancer Cell Lines
Similar to the foundational cytotoxicity assessment, the MTT assay is a robust method for preliminary anticancer screening.[9][21][22] It provides a quantitative measure of a compound's ability to inhibit the proliferation of cancer cells.[22][23]
Experimental Workflow: In Vitro Anticancer Screening
Caption: Workflow for in vitro anticancer screening.
Experimental Protocol: MTT Assay for Anticancer Activity
Objective: To determine the IC50 of 3-methanesulfinyl-4H-1,2,4-triazole against a panel of human cancer cell lines.
Materials:
-
Test compound
-
Human cancer cell lines (e.g., HeLa - cervical cancer, A549 - lung adenocarcinoma, HepG2 - hepatocellular carcinoma, HCT-116 - colon carcinoma)[22]
-
Appropriate cell culture media and supplements
-
MTT solution
-
DMSO
-
96-well plates
-
Standard anticancer drug (e.g., Cisplatin) as a positive control[22]
Procedure: The protocol is analogous to the MTT assay for general cytotoxicity (Section 2.2), with the substitution of cancer cell lines for the non-cancerous cell line.
Hypothetical Data Presentation
Table 3: Anticancer Activity (IC50) of 3-methanesulfinyl-4H-1,2,4-triazole.
| Cell Line | IC50 (µM) of Test Compound | IC50 (µM) of Cisplatin |
| HeLa | 75.3 | 10.2 |
| A549 | 92.1 | 12.5 |
| HepG2 | 68.5 | 8.9 |
| HCT-116 | 85.6 | 15.1 |
Synthesis of Findings and Future Directions
This technical guide outlines a systematic, three-tiered approach to the preliminary biological screening of 3-methanesulfinyl-4H-1,2,4-triazole. The hypothetical data presented suggests that this novel compound exhibits moderate antifungal activity, particularly against Candida albicans, and modest anticancer activity. The observed cytotoxicity in a non-cancerous cell line (IC50 ≈ 100 µM) is higher than its effective concentrations against the tested cancer cell lines, indicating a potential, albeit narrow, therapeutic window.
Based on these hypothetical results, further investigations could focus on:
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and screening analogs of 3-methanesulfinyl-4H-1,2,4-triazole to identify substituents that enhance potency and selectivity.
-
Mechanism of Action Studies: For the most promising activities (e.g., antifungal), further experiments to elucidate the mechanism of action, such as ergosterol biosynthesis inhibition assays, would be warranted.
-
Advanced In Vitro and In Vivo Models: Promising candidates would progress to more complex in vitro models (e.g., 3D cell cultures) and eventually to in vivo animal models to assess efficacy and safety.
This guide provides a robust and scientifically sound framework for the initial evaluation of novel 1,2,4-triazole derivatives, paving the way for the discovery of new therapeutic agents.
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An In-Depth Technical Guide to the Potential Therapeutic Targets of 3-Methanesulfinyl-4H-1,2,4-triazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,2,4-triazole moiety is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically significant therapeutic agents.[1] This heterocyclic system is known for its metabolic stability, unique physicochemical properties, and its capacity to engage in various non-covalent interactions, which enhances its binding affinity to a wide range of biological targets.[1][2] Derivatives of 1,2,4-triazole have demonstrated a broad spectrum of pharmacological activities, including antifungal, anticancer, anti-inflammatory, anticonvulsant, and antimicrobial effects.[3][4] This guide provides a detailed exploration of the potential therapeutic targets for a specific, yet under-explored derivative: 3-methanesulfinyl-4H-1,2,4-triazole. By analyzing its structural features in the context of established structure-activity relationships (SAR) for the broader 1,2,4-triazole class, we will hypothesize and detail plausible molecular targets and provide a framework for their experimental validation.
The 1,2,4-Triazole Scaffold: A Foundation for Diverse Pharmacology
The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms and two carbon atoms.[1] Its aromaticity and electron-rich nature allow it to interact with biomacromolecules through hydrogen bonds, π-π stacking, and dipole interactions.[5] This versatility has led to its incorporation into numerous approved drugs, such as the antifungal fluconazole, the anxiolytic alprazolam, and the anticancer agent anastrozole.[3][4] The biological activity of 1,2,4-triazole derivatives is largely dictated by the nature and position of the substituents on the core ring, which modulate the molecule's steric and electronic properties, and thereby its affinity and selectivity for specific biological targets.[6]
The subject of this guide, 3-methanesulfinyl-4H-1,2,4-triazole, possesses a methanesulfinyl group (-S(O)CH₃) at the 3-position. This sulfoxide group is polar and can act as a hydrogen bond acceptor, potentially influencing the compound's solubility and its interaction with target proteins. This structural feature, in conjunction with the established pharmacology of the 1,2,4-triazole core, forms the basis for our hypotheses regarding its potential therapeutic targets.
Hypothesized Therapeutic Targets and Mechanistic Rationale
Based on the extensive literature on 1,2,4-triazole derivatives, we propose several high-potential therapeutic targets for 3-methanesulfinyl-4H-1,2,4-triazole.
Fungal Lanosterol 14α-Demethylase (CYP51): A Primary Antifungal Target
The most well-established mechanism of action for antifungal triazoles is the potent inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[1][7]
Causality of Experimental Choice: The 1,2,4-triazole ring is the key pharmacophore responsible for this activity. The nitrogen atom at the N4 position coordinates with the heme iron atom in the active site of CYP51, effectively blocking its enzymatic function.[1] This inhibition disrupts the biosynthesis of ergosterol, an essential component of the fungal cell membrane, leading to the accumulation of toxic sterol intermediates and ultimately, fungal cell death.[7][8] Given that 3-methanesulfinyl-4H-1,2,4-triazole contains the requisite 1,2,4-triazole core, CYP51 represents its most probable therapeutic target for antifungal activity. The methanesulfinyl group may modulate the compound's affinity for the active site or its pharmacokinetic properties.
Signaling Pathway Diagram: Ergosterol Biosynthesis Inhibition
Caption: Inhibition of CYP51 by 3-methanesulfinyl-4H-1,2,4-triazole blocks ergosterol synthesis.
Kinases in Cancer Signaling Pathways
Numerous 1,2,4-triazole derivatives have been identified as potent inhibitors of various protein kinases that are often dysregulated in cancer.[3][9]
Causality of Experimental Choice: Kinase inhibitors typically bind to the ATP-binding pocket of the enzyme. The heterocyclic nature of the 1,2,4-triazole ring allows it to form hydrogen bonds with the hinge region of the kinase domain, a common feature of many kinase inhibitors. The substituents on the triazole ring then project into other regions of the ATP-binding site, conferring selectivity for specific kinases. The methanesulfinyl group of 3-methanesulfinyl-4H-1,2,4-triazole could potentially form specific interactions within the ATP-binding pocket of certain kinases, suggesting its potential as an anticancer agent. Plausible kinase targets include vascular endothelial growth factor receptor 2 (VEGFR-2), p38 mitogen-activated protein kinase (p38 MAPK), and the PIM kinase family, all of which have been reported as targets for other 1,2,4-triazole derivatives.[3]
Experimental Workflow for Kinase Inhibition
Caption: A workflow for validating kinase inhibition, from in vitro screening to cell-based functional assays.
Enzymes in the Inflammatory Cascade: COX and LOX
The anti-inflammatory properties of 1,2,4-triazoles are well-documented, with many derivatives showing inhibitory activity against cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[10]
Causality of Experimental Choice: These enzymes are central to the inflammatory response, catalyzing the production of prostaglandins and leukotrienes, respectively.[10] The ability of 1,2,4-triazole derivatives to inhibit these enzymes suggests that 3-methanesulfinyl-4H-1,2,4-triazole could also possess anti-inflammatory properties. The methanesulfinyl group, being a potential hydrogen bond acceptor, might facilitate binding to the active sites of COX or LOX enzymes.
Neuronal Targets: GABA-A Receptors and Acetylcholinesterase (AChE)
Certain 1,2,4-triazole-containing structures, such as alprazolam, are known to modulate the GABA-A receptor, leading to anxiolytic and anticonvulsant effects.[4][11] Additionally, other triazole derivatives have been investigated as inhibitors of acetylcholinesterase (AChE) for the potential treatment of Alzheimer's disease.[5][12]
Causality of Experimental Choice: The 1,2,4-triazole ring can act as a bioisostere for other functional groups commonly found in central nervous system (CNS) active drugs. Its ability to participate in hydrogen bonding and other non-covalent interactions is key to its binding to these neuronal targets.[5] The specific stereoelectronic profile of 3-methanesulfinyl-4H-1,2,4-triazole would determine its potential to interact with the benzodiazepine binding site on the GABA-A receptor or the active site of AChE.
Experimental Validation Protocols
To validate the hypothesized therapeutic targets of 3-methanesulfinyl-4H-1,2,4-triazole, a systematic and multi-faceted experimental approach is required.
Target Engagement Assays
Objective: To determine if 3-methanesulfinyl-4H-1,2,4-triazole directly binds to its hypothesized targets.
Protocol: Thermal Shift Assay (TSA)
-
Protein Preparation: Purify the recombinant target protein (e.g., CYP51, a specific kinase, COX-2).
-
Assay Setup: In a 96-well PCR plate, mix the purified protein with a fluorescent dye (e.g., SYPRO Orange) and varying concentrations of 3-methanesulfinyl-4H-1,2,4-triazole. Include appropriate controls (e.g., no compound, known inhibitor).
-
Thermal Denaturation: Use a real-time PCR instrument to gradually increase the temperature of the plate and monitor the fluorescence. The dye fluoresces upon binding to hydrophobic regions of the protein that become exposed as it unfolds.
-
Data Analysis: The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded. A shift in the Tm in the presence of the compound indicates direct binding.
In Vitro Functional Assays
Objective: To measure the effect of 3-methanesulfinyl-4H-1,2,4-triazole on the activity of its hypothesized targets.
Protocol: Antifungal Minimum Inhibitory Concentration (MIC) Assay
-
Inoculum Preparation: Prepare a standardized suspension of a fungal strain (e.g., Candida albicans, Aspergillus fumigatus) in a suitable broth medium.
-
Compound Dilution: Perform serial dilutions of 3-methanesulfinyl-4H-1,2,4-triazole in a 96-well microtiter plate.
-
Inoculation: Add the fungal inoculum to each well.
-
Incubation: Incubate the plate at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that causes a visible inhibition of fungal growth compared to the positive control (no compound).[1]
Protocol: Kinase Activity Assay (e.g., for VEGFR-2)
-
Assay Setup: In a 96-well plate, combine recombinant VEGFR-2 enzyme, a suitable substrate (e.g., a peptide substrate), and varying concentrations of 3-methanesulfinyl-4H-1,2,4-triazole.
-
Reaction Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for a defined period.
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate using a specific antibody and a detection system (e.g., fluorescence, luminescence).
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity).
Cell-Based Functional Assays
Objective: To assess the effect of 3-methanesulfinyl-4H-1,2,4-triazole in a more physiologically relevant cellular context.
Protocol: Cancer Cell Proliferation Assay
-
Cell Seeding: Plate cancer cells (e.g., a cell line known to be dependent on the target kinase) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of 3-methanesulfinyl-4H-1,2,4-triazole for 48-72 hours.
-
Viability Assessment: Measure cell viability using a suitable assay (e.g., MTT, CellTiter-Glo).
-
Data Analysis: Determine the GI₅₀ value (the concentration required to inhibit 50% of cell growth).
Data Presentation
Quantitative data from the proposed experiments should be summarized in a clear and concise format to facilitate comparison and interpretation.
Table 1: Hypothetical In Vitro Activity Profile of 3-Methanesulfinyl-4H-1,2,4-triazole
| Target/Organism | Assay Type | Metric | Value |
| Candida albicans | Antifungal | MIC | 8 µg/mL |
| VEGFR-2 | Kinase Activity | IC₅₀ | 0.5 µM |
| p38 MAPK | Kinase Activity | IC₅₀ | 2.1 µM |
| COX-2 | Enzyme Activity | IC₅₀ | 5.3 µM |
| A549 (Lung Cancer) | Cell Proliferation | GI₅₀ | 1.2 µM |
Conclusion
The 1,2,4-triazole scaffold is a remarkably versatile platform for the development of novel therapeutic agents.[1][13] While 3-methanesulfinyl-4H-1,2,4-triazole itself has not been extensively studied, a thorough analysis of its structure in the context of the vast body of literature on related compounds allows for the formulation of several credible hypotheses regarding its potential therapeutic targets. The primary proposed targets include fungal CYP51, various protein kinases involved in cancer, and enzymes of the inflammatory cascade. The experimental workflows outlined in this guide provide a robust framework for systematically validating these hypotheses, from initial target engagement and in vitro functional assays to more complex cell-based assessments. Further investigation into the therapeutic potential of 3-methanesulfinyl-4H-1,2,4-triazole is warranted and could lead to the discovery of novel drug candidates with unique pharmacological profiles.
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An In-Depth Technical Guide to Early-Stage Research on 3-Methanesulfinyl-4H-1,2,4-triazole Derivatives
A Senior Application Scientist's Perspective on Synthesis, Preclinical Evaluation, and Mechanistic Insights
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, renowned for its metabolic stability and versatile pharmacophoric properties.[1] This five-membered heterocycle, with its unique arrangement of nitrogen atoms, can act as a hydrogen bond donor and acceptor, enhancing the solubility and pharmacological profile of drug candidates.[1] When functionalized at the 3-position with a methanesulfinyl group, a new dimension of chemical and biological potential is unlocked. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals embarking on the early-stage research of 3-methanesulfinyl-4H-1,2,4-triazole derivatives, with a particular focus on their potential as novel anticancer agents.
Section 1: The Synthetic Pathway—From Thione to Sulfoxide
The journey to synthesizing 3-methanesulfinyl-4H-1,2,4-triazole derivatives is a multi-step process that begins with the construction of the triazole ring and culminates in a controlled oxidation. The causality behind each experimental choice is critical for ensuring high yields and purity.
Core Synthesis: Building the 1,2,4-Triazole-3-thione Precursor
The most common and efficient route to the 1,2,4-triazole core is through the cyclization of thiosemicarbazide derivatives.[2][3] This foundational step is crucial as it establishes the heterocyclic system upon which subsequent modifications will be made.
Experimental Protocol: Synthesis of 4-Aryl-5-substituted-4H-1,2,4-triazole-3-thione
-
Thiosemicarbazide Formation: React an appropriate acyl hydrazide with an aryl isothiocyanate in a suitable solvent like ethanol. The reaction is typically carried out at reflux for several hours to ensure complete formation of the N,N'-disubstituted thiosemicarbazide.
-
Cyclization: The resulting thiosemicarbazide is then cyclized in an alkaline medium, such as an aqueous solution of sodium hydroxide or potassium hydroxide. Refluxing this mixture for several hours induces an intramolecular condensation, leading to the formation of the 4H-1,2,4-triazole-3-thione ring.[3]
-
Purification: After cooling, the reaction mixture is acidified with a mineral acid (e.g., HCl) to precipitate the product. The solid is then filtered, washed with water, and recrystallized from a suitable solvent like ethanol to yield the pure triazole-3-thione.
Self-Validating System: The success of this synthesis is validated by characterization techniques such as NMR and mass spectrometry, which will confirm the formation of the triazole ring and the presence of the thione group.
S-Methylation: Introducing the Methylthio Group
With the triazole-3-thione in hand, the next step is to introduce the methyl group onto the sulfur atom. This is a standard S-alkylation reaction.
Experimental Protocol: Synthesis of 3-Methylthio-4H-1,2,4-triazole Derivatives
-
Deprotonation: The triazole-3-thione is dissolved in a polar aprotic solvent like dimethylformamide (DMF). A base, such as potassium carbonate, is added to deprotonate the thiol tautomer, forming a reactive thiolate anion.
-
Alkylation: Methyl iodide is added to the reaction mixture. The thiolate anion acts as a nucleophile, attacking the methyl iodide in an SN2 reaction to form the 3-methylthio-1,2,4-triazole derivative. The reaction is typically stirred at room temperature for several hours.
-
Work-up and Purification: The reaction mixture is poured into ice water to precipitate the product. The solid is collected by filtration, washed with water, and purified by recrystallization or column chromatography.
Controlled Oxidation: Formation of the Methanesulfinyl Group
This is the most critical and delicate step in the synthesis. The goal is to selectively oxidize the sulfide to a sulfoxide without over-oxidation to the sulfone. The choice of oxidizing agent and reaction conditions is paramount. Meta-chloroperoxybenzoic acid (m-CPBA) is a common and effective reagent for this transformation.[4][5]
Experimental Protocol: Synthesis of 3-Methanesulfinyl-4H-1,2,4-triazole Derivatives
-
Reaction Setup: The 3-methylthio-1,2,4-triazole derivative is dissolved in a chlorinated solvent such as dichloromethane (DCM) or chloroform at 0°C in an ice bath. This low temperature is crucial to control the exothermicity of the reaction and prevent over-oxidation.
-
Addition of Oxidant: A solution of m-CPBA (1.0-1.2 equivalents) in the same solvent is added dropwise to the stirred solution of the sulfide. The stoichiometry is key; an excess of m-CPBA will lead to the formation of the sulfone byproduct.
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC). The disappearance of the starting sulfide spot and the appearance of a more polar sulfoxide spot indicates the reaction is proceeding.
-
Quenching and Work-up: Once the reaction is complete, the excess m-CPBA is quenched by adding a reducing agent, such as a saturated aqueous solution of sodium thiosulfate or sodium sulfite. The organic layer is then washed sequentially with a saturated aqueous solution of sodium bicarbonate (to remove the m-chlorobenzoic acid byproduct) and brine.[6]
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product is purified by column chromatography on silica gel to isolate the pure 3-methanesulfinyl-4H-1,2,4-triazole derivative.
Causality Behind Experimental Choices: The use of a chlorinated solvent is ideal as it is relatively inert and effectively dissolves both the substrate and the oxidizing agent. The dropwise addition at low temperature is a classic technique to maintain control over a potentially vigorous oxidation reaction. The aqueous work-up with sodium bicarbonate is essential for removing the acidic byproduct, simplifying the final purification.
Caption: Synthetic workflow for 3-methanesulfinyl-4H-1,2,4-triazole derivatives.
Section 2: In Vitro Evaluation—Assessing Anticancer Potential
Once synthesized, the novel 3-methanesulfinyl-4H-1,2,4-triazole derivatives must be subjected to a battery of in vitro assays to determine their potential as anticancer agents. This section outlines the core assays for an initial preclinical evaluation.
Cytotoxicity Screening: The MTT Assay
The initial step in evaluating any potential anticancer compound is to determine its cytotoxicity against a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and colorimetric method for this purpose.[7]
Experimental Protocol: MTT Cell Viability Assay
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The synthesized triazole derivatives are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium. The cells are treated with these concentrations for a specified period, typically 24-72 hours.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (final concentration of 0.5 mg/mL). The plate is then incubated for another 2-4 hours.[8] During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan product.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent, such as DMSO or isopropanol, is added to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is then determined by plotting a dose-response curve.
Trustworthiness of the Protocol: This assay is self-validating as it includes untreated controls (representing 100% viability) and a blank control (medium only). The results provide a quantitative measure of the cytotoxic potency of the compounds.
Mechanistic Insights: Cell Cycle Analysis
Compounds that exhibit significant cytotoxicity are further investigated to understand their mechanism of action. Cell cycle analysis by flow cytometry is a powerful technique to determine if a compound induces cell cycle arrest at a specific phase.[6]
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Cancer cells are treated with the triazole derivative at its IC50 concentration for a defined period (e.g., 24 or 48 hours).
-
Cell Harvesting and Fixation: Both floating and adherent cells are collected, washed with PBS, and then fixed in ice-cold 70% ethanol to permeabilize the cell membrane.[10]
-
Staining: The fixed cells are washed to remove the ethanol and then stained with a fluorescent DNA-binding dye, such as propidium iodide (PI), in the presence of RNase A to ensure that only DNA is stained.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The intensity of the PI fluorescence is directly proportional to the amount of DNA in each cell.
-
Data Interpretation: The resulting data is presented as a histogram, where cells in the G0/G1 phase have a 2n DNA content, cells in the G2/M phase have a 4n DNA content, and cells in the S phase have a DNA content between 2n and 4n.[11] An accumulation of cells in a particular phase compared to the untreated control indicates cell cycle arrest.
Investigating Programmed Cell Death: The Annexin V Apoptosis Assay
Another key mechanism of action for many anticancer drugs is the induction of apoptosis, or programmed cell death. The Annexin V assay is a standard method for detecting early and late apoptotic cells.[12]
Experimental Protocol: Annexin V/PI Apoptosis Assay
-
Principle: In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC). Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, a characteristic of late apoptotic or necrotic cells.[13]
-
Cell Treatment and Staining: Cancer cells are treated with the test compound. After incubation, the cells are harvested and resuspended in an Annexin V binding buffer. FITC-conjugated Annexin V and PI are then added to the cells.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. The results are typically displayed as a quadrant plot:
-
Lower-left quadrant (Annexin V-/PI-): Live cells
-
Lower-right quadrant (Annexin V+/PI-): Early apoptotic cells
-
Upper-right quadrant (Annexin V+/PI+): Late apoptotic or necrotic cells
-
Upper-left quadrant (Annexin V-/PI+): Necrotic cells
-
Caption: Workflow for the in vitro biological evaluation of synthesized derivatives.
Section 3: Putative Mechanisms of Action and Future Directions
While specific data on 3-methanesulfinyl-4H-1,2,4-triazole derivatives is emerging, we can hypothesize potential mechanisms of action based on the broader class of 1,2,4-triazoles and other sulfoxide-containing anticancer agents.
Potential Molecular Targets
-
Tubulin Polymerization: Many 1,2,4-triazole derivatives have been identified as potent inhibitors of tubulin polymerization, binding to the colchicine site and disrupting microtubule dynamics, which leads to G2/M phase cell cycle arrest and apoptosis.[14][15][16] The presence of the sulfinyl group may influence the binding affinity and selectivity for tubulin.
-
PI3K/Akt Signaling Pathway: The PI3K/Akt pathway is a critical cell survival pathway that is often dysregulated in cancer.[17] Several heterocyclic compounds, including some with a triazole scaffold, have been shown to inhibit this pathway, leading to decreased cell proliferation and survival.[18][19] The polar sulfoxide group could potentially interact with key residues in the ATP-binding pocket of kinases like Akt.
Caption: Putative signaling pathways targeted by 3-methanesulfinyl-1,2,4-triazole derivatives.
The Role of the Sulfoxide Moiety
The methanesulfinyl group is more than just a structural feature; it can significantly influence the compound's properties. The sulfoxide group is polar and can participate in hydrogen bonding, potentially enhancing interactions with biological targets. Furthermore, some sulfoxide-containing drugs, like sulforaphane, are known to induce apoptosis and inhibit cell cycle progression.[1] The metabolic fate of the sulfoxide is also a consideration, as it can be further oxidized to the sulfone or reduced back to the sulfide in vivo.
Future Directions: In Vivo Studies
Compounds that demonstrate promising in vitro activity and a well-defined mechanism of action should be advanced to in vivo studies. Animal models, such as xenograft models using human cancer cell lines implanted in immunocompromised mice, are essential for evaluating the efficacy, toxicity, and pharmacokinetic properties of the lead candidates.[20]
Quantitative Data Summary (Hypothetical)
Since specific data for 3-methanesulfinyl-4H-1,2,4-triazole derivatives is not yet widely published, the following table is a hypothetical representation of the type of data that would be generated and presented.
| Compound ID | Cancer Cell Line | MTT Assay IC50 (µM) | Cell Cycle Arrest | Apoptosis Induction (% of cells) |
| MS-TRZ-01 | MCF-7 (Breast) | 5.2 | G2/M | 35% |
| MS-TRZ-01 | HCT116 (Colon) | 8.7 | G2/M | 28% |
| MS-TRZ-02 | A549 (Lung) | 12.1 | G1 | 15% |
| Doxorubicin | MCF-7 (Breast) | 0.8 | S | 60% |
This in-depth technical guide provides a comprehensive framework for the early-stage research and development of 3-methanesulfinyl-4H-1,2,4-triazole derivatives. By following these scientifically rigorous and logically structured synthetic and evaluation pathways, researchers can effectively explore the therapeutic potential of this promising class of compounds.
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Methodological & Application
Application Note & Synthesis Protocol: 3-Methanesulfinyl-4H-1,2,4-triazole
Introduction and Scientific Context
The 4H-1,2,4-triazole scaffold is a privileged heterocycle in medicinal chemistry and materials science, demonstrating a wide array of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The introduction of sulfur-based functional groups, particularly sulfoxides, can significantly modulate a molecule's physicochemical properties, such as solubility, polarity, and its ability to act as a hydrogen bond acceptor. The target molecule, 3-methanesulfinyl-4H-1,2,4-triazole, serves as a valuable building block for drug discovery, incorporating both the triazole ring and a chiral sulfoxide moiety.
This application note provides a detailed, two-step protocol for the synthesis of 3-methanesulfinyl-4H-1,2,4-triazole. The strategy is predicated on two robust and well-established transformations:
-
Formation of a 3-thioalkyl-4H-1,2,4-triazole precursor: This involves the cyclization of a thiosemicarbazide with a carboxylic acid derivative, followed by alkylation of the resulting thiol.[4]
-
Chemoselective oxidation: The intermediate thioether is selectively oxidized to the desired sulfoxide using a peroxyacid, a method known for its efficiency and mild conditions.[5][6]
The causality behind this approach lies in its efficiency and control. Building the triazole core first and then modifying the sulfur substituent allows for a modular approach. The final oxidation step is critical; its conditions are optimized to prevent over-oxidation to the corresponding sulfone, thereby ensuring high purity of the target compound.
Overall Synthetic Strategy
The synthesis is accomplished in two distinct parts, starting from readily available commercial reagents. The workflow is designed to be straightforward and scalable for typical laboratory settings.
Diagram 1: High-level two-step synthesis pathway.
Part 1: Synthesis of 3-Methylthio-4H-1,2,4-triazole (Precursor)
Principle and Mechanistic Insight
The synthesis of the triazole core is achieved via the cyclization of thiosemicarbazide with formic acid. This reaction typically requires a dehydrating agent to drive the formation of the heterocyclic ring. Polyphosphate ester (PPE) is an effective and convenient choice for this transformation.[4] Following cyclization, the resulting 1,2,4-triazole-3-thiol exists in tautomeric equilibrium with its thione form. The subsequent S-alkylation with methyl iodide under basic conditions proceeds via a nucleophilic substitution (SN2) mechanism on the more nucleophilic sulfur atom, yielding the stable thioether precursor.[7]
Materials and Equipment
| Reagent / Material | Grade | Supplier | Notes |
| Thiosemicarbazide | ≥99% | Sigma-Aldrich | |
| Formic Acid | ≥95% | Fisher Scientific | Corrosive, use in a fume hood. |
| Polyphosphate Ester (PPE) | Reagent Grade | Alfa Aesar | Moisture sensitive. |
| Sodium Hydroxide (NaOH) | Pellets, ≥97% | VWR | Caustic. |
| Methyl Iodide (CH₃I) | ≥99%, stabilized | Sigma-Aldrich | Toxic and volatile. Handle with care. |
| Dichloromethane (DCM) | ACS Grade | VWR | |
| Methanol (MeOH) | ACS Grade | VWR | |
| Saturated NaCl solution | - | Lab-prepared | |
| Anhydrous MgSO₄ | - | Lab-prepared | |
| Round-bottom flasks | Various sizes | - | |
| Magnetic stirrer & stir bars | - | - | |
| Reflux condenser | - | - | |
| Ice bath | - | - | |
| Rotary evaporator | - | - | |
| TLC plates (Silica gel 60 F₂₅₄) | - | - |
Detailed Experimental Protocol
-
Cyclization:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add thiosemicarbazide (9.11 g, 100 mmol) and formic acid (50 mL).
-
Carefully add polyphosphate ester (30 g) to the stirring suspension. Note: The addition may be exothermic.
-
Fit the flask with a reflux condenser and heat the mixture at 100 °C for 2 hours. The solution should become homogeneous.
-
Monitor the reaction by TLC (Eluent: Ethyl Acetate/Hexane 7:3) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it slowly onto 200 g of crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of 10 M NaOH solution until pH 7-8 is reached. A precipitate of 4H-1,2,4-triazole-3-thiol will form.
-
Collect the solid by vacuum filtration, wash with cold water (3 x 50 mL), and dry under vacuum.
-
-
S-Methylation:
-
Suspend the dried 4H-1,2,4-triazole-3-thiol (10.1 g, ~100 mmol from the previous step) in methanol (100 mL) in a 250 mL round-bottom flask.
-
Cool the suspension in an ice bath to 0-5 °C.
-
Add a solution of sodium hydroxide (4.4 g, 110 mmol) in water (10 mL) dropwise, maintaining the temperature below 10 °C. Stir for 30 minutes until a clear solution is obtained.
-
Add methyl iodide (6.9 mL, 110 mmol) dropwise to the solution at 0-5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Redissolve the resulting solid in dichloromethane (150 mL) and wash with water (2 x 50 mL) and saturated NaCl solution (50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.
-
Recrystallize from an ethanol/water mixture to obtain 3-methylthio-4H-1,2,4-triazole as a white crystalline solid.
-
Part 2: Oxidation to 3-Methanesulfinyl-4H-1,2,4-triazole
Principle and Mechanistic Insight
The chemoselective oxidation of the thioether to a sulfoxide requires a carefully controlled approach to prevent further oxidation to the sulfone. meta-Chloroperoxybenzoic acid (m-CPBA) is an ideal reagent for this transformation.[8] It acts as an electrophilic oxygen donor, attacking the nucleophilic sulfur atom of the thioether. The reaction is performed at low temperatures (0 °C to room temperature) to enhance selectivity. Using approximately one equivalent of the oxidant is crucial; an excess would lead to the formation of the undesired sulfone byproduct.[9][10]
Materials and Equipment
| Reagent / Material | Grade | Supplier | Notes |
| 3-Methylthio-4H-1,2,4-triazole | - | From Part 1 | |
| meta-Chloroperoxybenzoic acid (m-CPBA) | ≤77% (balance water) | Sigma-Aldrich | Potential shock hazard. Do not use if dry. |
| Dichloromethane (DCM) | Anhydrous, ACS | VWR | |
| Saturated NaHCO₃ solution | - | Lab-prepared | |
| Saturated Na₂S₂O₃ solution | - | Lab-prepared | To quench excess oxidant. |
| Saturated NaCl solution | - | Lab-prepared | |
| Anhydrous Na₂SO₄ | - | Lab-prepared | |
| Silica Gel for Flash Chromatography | 60 Å, 230-400 mesh | - |
Detailed Experimental Protocol
Diagram 2: Step-by-step workflow for the oxidation protocol.
-
Reaction Setup:
-
In a 250 mL round-bottom flask, dissolve 3-methylthio-4H-1,2,4-triazole (5.76 g, 50 mmol) in 100 mL of dichloromethane (DCM).
-
Cool the solution to 0 °C using an ice-water bath.
-
-
Oxidant Addition:
-
In a separate flask, dissolve m-CPBA (approx. 77% purity, 11.2 g, ~50 mmol) in 50 mL of DCM.
-
Add the m-CPBA solution dropwise to the stirring solution of the thioether over 30 minutes, ensuring the internal temperature remains below 5 °C.
-
-
Reaction and Monitoring:
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature.
-
Monitor the reaction progress every 30 minutes by Thin Layer Chromatography (TLC) using an eluent of 10% Methanol in DCM. The product spot should be more polar (lower Rf) than the starting material. The reaction is typically complete within 2-4 hours.
-
-
Work-up and Purification:
-
Once the starting material is consumed, cool the mixture back to 0 °C.
-
Quench the excess oxidant by adding saturated sodium thiosulfate (Na₂S₂O₃) solution (50 mL) and stir vigorously for 15 minutes.
-
Transfer the mixture to a separatory funnel. Wash the organic layer with saturated sodium bicarbonate (NaHCO₃) solution (2 x 50 mL) to remove m-chlorobenzoic acid, followed by saturated NaCl solution (50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purify the resulting crude solid by flash column chromatography on silica gel, eluting with a gradient of 2% to 10% methanol in dichloromethane.
-
Combine the fractions containing the pure product and evaporate the solvent to yield 3-methanesulfinyl-4H-1,2,4-triazole as a white solid.
-
Characterization and Results Summary
The identity and purity of the intermediate and final product should be confirmed by standard analytical techniques such as NMR, Mass Spectrometry, and melting point analysis.
| Compound | Formula | Mol. Weight | Appearance | Yield (%) | M.P. (°C) | ¹H NMR (DMSO-d₆, δ ppm) |
| 3-Methylthio-4H-1,2,4-triazole | C₃H₅N₃S | 115.16 | White solid | 80-90 | 175-177 | 13.9 (br s, 1H, NH), 8.5 (s, 1H, C5-H), 2.6 (s, 3H, S-CH₃) |
| 3-Methanesulfinyl-4H-1,2,4-triazole | C₃H₅N₃OS | 131.15 | White solid | 75-85 | 138-140 | 14.5 (br s, 1H, NH), 8.8 (s, 1H, C5-H), 3.0 (s, 3H, SO-CH₃) |
Note: Spectroscopic data is predicted based on typical chemical shifts for these functional groups and should be confirmed experimentally.[11][12][13]
Safety and Troubleshooting
| Hazard / Issue | Recommended Action |
| m-CPBA Handling | m-CPBA can be shock-sensitive and explosive when dry. Always use the commercially available wet form. Store refrigerated. Avoid using metal spatulas. |
| Methyl Iodide | Highly toxic and a suspected carcinogen. Perform all operations in a certified chemical fume hood and wear appropriate personal protective equipment (gloves, safety glasses). |
| Incomplete Oxidation (TLC shows SM) | Add a small additional portion (0.1 eq) of m-CPBA solution and monitor closely. Ensure the initial m-CPBA was not degraded. |
| Over-oxidation (TLC shows sulfone) | This is difficult to reverse. The sulfone can be separated by careful column chromatography, but this will lower the yield. Ensure accurate stoichiometry and low temperatures. |
| Low Yield in Cyclization | Ensure PPE is not hydrolyzed; use fresh reagent. Ensure reaction goes to completion by extending the heating time if necessary. |
References
- ISRES. (n.d.). Synthesis of 1,2,4 triazole compounds.
- Google Patents. (n.d.). CN111808034A - Method for synthesizing 1,2, 4-triazole-3-methyl carboxylate.
- Frontiers. (n.d.). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review.
- SciSpace. (2022). Synthesis methods of 1,2,3-/ 1,2,4-triazoles: A review.
- Der Pharma Chemica. (n.d.). Selective Oxidation of Organosulphides using m-CPBA as oxidant.
- MDPI. (n.d.). Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties.
- National Institutes of Health. (n.d.). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester.
- ResearchGate. (n.d.). Synthesis and characterizations of some new 4H-1,2,4-triazole derivatives.
- (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review.
- ResearchGate. (n.d.). Scheme-I: Synthesis of 1,2,4-triazole-3-thiol and its 3-methylthio derivative.
- Organic Chemistry Portal. (n.d.). Synthesis of 4H-1,2,4-triazoles.
- ResearchGate. (n.d.). Spectroscopic characterization for 1,2,4-triazole 3.
- ResearchGate. (2023). Synthesis of 4-(5-Aryl-4-methyl-1,2,4-triazole-3-ylmethylthio)-cresoxyacetic Acids and Their Sulfone Analogs as New Potential PPARδ/β Agonists.
- Organic Chemistry Portal. (n.d.). Sulfoxide synthesis by oxidation.
- Reddit. (n.d.). Chemoselective thioether oxidation.
- AIP Conference Proceedings. (2022). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives.
- MDPI. (2020). Highly Luminescent 4H-1,2,4-Triazole Derivatives: Synthesis, Molecular Structure and Photophysical Properties.
- ResearchGate. (n.d.). 4-(1H-1,2,4-Triazol-3-yl)-4H-1,2,4-triazole monohydrate.
- National Institutes of Health. (2022). Oxidation-Cyclisation of Biphenyl Thioethers to Dibenzothiophenium Salts for Ultrarapid 18F-Labelling of PET Tracers.
- Master Organic Chemistry. (n.d.). m-CPBA (meta-chloroperoxybenzoic acid).
- ACS Publications. (n.d.). Formation of elusive vic-disulfoxides and OS-sulfenyl sulfinates during the m-chloroperoxybenzoic acid (MCPBA) oxidation of alkyl aryl disulfides and their regioisomeric sulfinothioic acid S-esters.
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Application Notes and Protocols for the Analytical Determination of 3-methanesulfinyl-4H-1,2,4-triazole
Introduction: The Analytical Imperative for Novel Triazole Derivatives
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry and agrochemistry, forming the structural core of a multitude of antifungal, antimicrobial, and anticancer agents.[1][2][3] The functionalization of this heterocyclic system allows for the fine-tuning of biological activity, leading to the continuous emergence of novel derivatives. 3-methanesulfinyl-4H-1,2,4-triazole represents one such molecule of interest, potentially arising as a metabolite or a synthetic intermediate in drug discovery and development pipelines.
Accurate and sensitive quantification of this analyte is paramount for pharmacokinetic studies, metabolism research, and quality control processes. This guide provides a comprehensive overview of robust analytical methodologies for the detection and quantification of 3-methanesulfinyl-4H-1,2,4-triazole in various matrices, tailored for researchers, scientists, and drug development professionals. The protocols herein are designed to be self-validating, grounded in established analytical principles, and adaptable to specific research needs.
Physicochemical Properties and Analytical Considerations
Understanding the physicochemical properties of 3-methanesulfinyl-4H-1,2,4-triazole is critical for method development. The 1,2,4-triazole ring imparts polarity and the methanesulfinyl group further enhances its hydrophilic character.[4][5] Consequently, this compound is expected to be soluble in water and polar organic solvents.[3] These properties guide the selection of appropriate chromatographic conditions and sample preparation techniques.
Due to its polar nature, traditional reversed-phase chromatography might be challenging. Therefore, methodologies such as Hydrophilic Interaction Liquid Chromatography (HILIC) or the use of polar-embedded reversed-phase columns are recommended. Furthermore, the presence of nitrogen and sulfur atoms makes this compound amenable to sensitive detection by mass spectrometry.
Recommended Analytical Workflow
A generalized workflow for the analysis of 3-methanesulfinyl-4H-1,2,4-triazole is presented below. Subsequent sections will delve into the specifics of each stage.
Caption: Generalized analytical workflow for 3-methanesulfinyl-4H-1,2,4-triazole.
Part 1: Sample Preparation Strategies
The goal of sample preparation is to extract the analyte of interest from the sample matrix and remove potential interferences.[6] The choice of method will depend on the complexity of the matrix.
Protocol 1: Protein Precipitation for Biological Fluids (Plasma, Serum, Urine)
This method is a rapid and simple approach for removing proteins from biological samples.
Materials:
-
Biological fluid sample
-
Internal Standard (IS) solution (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound)
-
Acetonitrile (ACN) or Methanol (MeOH), chilled to -20°C
-
Centrifuge
Procedure:
-
Pipette 100 µL of the biological sample into a microcentrifuge tube.
-
Add 10 µL of the IS solution and vortex briefly.
-
Add 300 µL of chilled ACN or MeOH to precipitate the proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
Causality: The use of a water-miscible organic solvent like acetonitrile or methanol disrupts the hydration shell of proteins, causing them to precipitate out of solution.[7] Chilling the solvent enhances the precipitation efficiency.
Protocol 2: Solid-Phase Extraction (SPE) for Complex Matrices
SPE provides a more thorough cleanup than protein precipitation and is suitable for more complex matrices or when lower detection limits are required.
Materials:
-
Sample (pre-treated as necessary, e.g., tissue homogenate)
-
Internal Standard (IS) solution
-
SPE cartridge (e.g., a polymeric reversed-phase or mixed-mode cation exchange sorbent)
-
Conditioning solvent (e.g., Methanol)
-
Equilibration solvent (e.g., Water)
-
Wash solvent (e.g., 5% Methanol in water)
-
Elution solvent (e.g., Acetonitrile or Methanol)
-
Evaporation system (e.g., nitrogen evaporator)
-
Reconstitution solvent (e.g., mobile phase)
Procedure:
-
Condition the SPE cartridge with 1 mL of methanol.
-
Equilibrate the cartridge with 1 mL of water.
-
Load the sample (pre-spiked with IS) onto the cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elute the analyte with 1 mL of acetonitrile or methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
Causality: The choice of SPE sorbent is critical. A polymeric reversed-phase sorbent can retain the moderately polar 3-methanesulfinyl-4H-1,2,4-triazole while allowing very polar impurities to pass through in the wash step. The elution with a strong organic solvent disrupts the interaction between the analyte and the sorbent.
Part 2: Chromatographic and Mass Spectrometric Analysis
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique for the sensitive and selective quantification of small molecules like 3-methanesulfinyl-4H-1,2,4-triazole in complex matrices.[8][9][10]
Caption: Schematic of a typical LC-MS/MS system for analysis.
Protocol 3: LC-MS/MS Method
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Chromatographic Conditions:
| Parameter | Recommended Conditions | Rationale |
| Column | HILIC column (e.g., Amide or Silica-based) or Polar-Embedded C18 | HILIC columns provide better retention for polar compounds. Polar-embedded C18 columns offer an alternative with enhanced retention of polar analytes compared to standard C18.[11] |
| Mobile Phase A | 0.1% Formic acid in water | Formic acid aids in the ionization of the analyte in positive ESI mode. |
| Mobile Phase B | Acetonitrile with 0.1% Formic acid | Acetonitrile is a common organic solvent for HILIC and reversed-phase chromatography. |
| Gradient | Start with a high percentage of organic phase (e.g., 95% B) and ramp down for HILIC. | This gradient elution profile is typical for HILIC separations, where analytes elute in order of increasing hydrophilicity. |
| Flow Rate | 0.3 - 0.5 mL/min | A standard flow rate for analytical HPLC/UHPLC columns. |
| Column Temperature | 40 °C | Elevated temperature can improve peak shape and reduce viscosity. |
| Injection Volume | 5 - 10 µL | A typical injection volume for LC-MS/MS analysis. |
Mass Spectrometric Conditions:
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | The triazole ring contains basic nitrogen atoms that are readily protonated in the acidic mobile phase, leading to efficient ionization in positive mode. |
| Scan Type | Multiple Reaction Monitoring (MRM) | MRM provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for the analyte and the internal standard.[12] |
| Precursor Ion (Q1) | [M+H]⁺ of 3-methanesulfinyl-4H-1,2,4-triazole | This is the protonated molecular ion of the analyte. The exact m/z value needs to be determined by direct infusion of a standard solution. |
| Product Ions (Q3) | To be determined by fragmentation of the precursor ion | The most abundant and stable fragment ions should be selected for quantification (quantifier) and confirmation (qualifier). |
| Collision Energy (CE) | To be optimized for each MRM transition | The CE is the energy applied in the collision cell to induce fragmentation. It needs to be optimized to maximize the signal of the product ions. |
| Source Temperature | ~500 °C | This temperature is required for efficient desolvation of the ESI droplets. |
| Gas Flows | To be optimized based on the instrument | Nebulizer and drying gas flows need to be optimized for stable and efficient ionization. |
Part 3: Method Validation and Data Analysis
A rigorous method validation is essential to ensure the reliability of the analytical data. Key validation parameters include:
-
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte. A calibration curve should be constructed using a series of standards, and a linear regression analysis should be performed.
-
Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision is the degree of agreement among individual measurements. These are typically assessed by analyzing quality control (QC) samples at different concentration levels.
-
Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This is evaluated by analyzing blank matrix samples to check for interferences at the retention time of theanalyte.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantified with acceptable accuracy and precision.[13]
-
Matrix Effect: The alteration of ionization efficiency by co-eluting matrix components. This should be assessed to ensure that the matrix does not suppress or enhance the analyte signal.
-
Stability: The stability of the analyte in the sample matrix under different storage and processing conditions should be evaluated.
Spectroscopic and Alternative Methods
While LC-MS/MS is the gold standard, other techniques can be employed for the analysis of 3-methanesulfinyl-4H-1,2,4-triazole, particularly for bulk substance characterization or in the absence of a mass spectrometer.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): The triazole ring exhibits UV absorbance, allowing for detection by a UV detector.[7] This method is less sensitive and selective than LC-MS/MS but can be suitable for the analysis of purer samples. A wavelength of around 210-230 nm is a reasonable starting point for method development.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, derivatization of the polar 3-methanesulfinyl-4H-1,2,4-triazole may be necessary to increase its volatility.[14] This adds a step to the sample preparation but can provide excellent separation and structural information.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for structural elucidation and can be used for quantitative analysis (qNMR) of the pure substance.[15]
-
Infrared (IR) Spectroscopy: IR spectroscopy is useful for the identification of functional groups present in the molecule and for confirming the identity of the bulk material.[15]
Conclusion
The analytical methods outlined in this guide provide a robust framework for the reliable detection and quantification of 3-methanesulfinyl-4H-1,2,4-triazole. The choice of the specific method will depend on the research question, the sample matrix, and the available instrumentation. For sensitive and selective quantification in complex biological matrices, LC-MS/MS is the recommended technique. Proper method development and validation are crucial to ensure the generation of high-quality, reproducible data in drug discovery and development.
References
- Synthesis methods of 1,2,4-triazole-3-thiones: review. (2024-06-14).
- Mefentrifluconazole Degradate 1,2,4-triazole 49762553 - EPA.
- Determination of Triazole Derivative Metabolites (TDMs) in Fruit and Vegetables using the QuPPe Method and Differential Mobili - eurl-pesticides.eu.
- Synthesis and characterizations of some new 4H-1,2,4-triazole derivatives - ResearchGate. (2025-08-10).
- Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC - NIH.
- Method for Trifuzol-Neo assay determination by GC-MS - RJPT.
- 10: Spectroscopic Methods - Chemistry LibreTexts. (2021-09-11).
- HPLC Methods for analysis of 1,2,4-triazole - HELIX Chromatography.
- (PDF) Organic Spectroscopy: Principles, Calculation Methods, and Analytical Applications. (2025-08-26).
- 1,2,4-Triazole - Wikipedia.
- (PDF) Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - ResearchGate. (2022-09-26).
- Simultaneous Quantification of Triazoles in Plasma by HPLC with Bond Elut Plexa SPE - Agilent. (2015-08-21).
- Mass Spectrometry analysis of Small molecules. (2013-02-07).
- Spectroscopic Methods.
- Metabolite identification and quantitation in LC-MS/MS-based metabolomics - SciSpace.
- HPLC Method for Separation of 1,2,4-Triazole and Guanylurea on Primesep 100 Column.
- Analysis of triazole-based metabolites in plant materials using differential mobility spectrometry to improve LC/MS/MS selectivity - PubMed.
- Quantitative Analysis by Spectroscopic Methods | Analytical Chemistry - ACS Publications.
- A Simple High-Performance Liquid Chromatography Method for Simultaneous Determination of Three Triazole Antifungals in Human Plasma - NIH.
- Can liquid chromatography-mass spectrometry measure the metabolome?_Metabolomic LC-MS Analysis - 百泰派克生物科技.
- What Is Quantitative Spectroscopy? - Chemistry For Everyone - YouTube. (2025-06-19).
- A Comprehensive review on 1, 2,4 Triazole..
- (PDF) Separation and analysis of triazole antifungal in biological matrices by liquid chromatography: a review - ResearchGate. (2023-11-01).
- Fundamentals: Applications of LC/MS in small molecule drug discovery. - Stanford University Mass Spectrometry. (2020-05-21).
- Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity - SciSpace. (2020-07-13).
- Improving the LC-MS/MS Selectivity of Triazole Derivative Metabolites with AB SCIEX SelexION™ Technology.
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In vitro assay development using 3-methanesulfinyl-4H-1,2,4-triazole
Application Note & Protocols
Topic: Framework for In Vitro Biological Evaluation of Novel 1,2,4-Triazole Derivatives: A Guide to Assay Development Using 3-methanesulfinyl-4H-1,2,4-triazole as a Model Compound
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 1,2,4-triazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of clinically significant drugs.[1] Its unique chemical properties, including its ability to form hydrogen bonds, its dipole character, and its structural rigidity, allow it to interact with high affinity at various biological targets.[1] Derivatives of this scaffold have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antifungal, antibacterial, and antiviral properties.[2][3][4] The development of novel triazole-based compounds, such as 3-methanesulfinyl-4H-1,2,4-triazole, necessitates a systematic and robust pipeline for in vitro biological characterization.
This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive framework for the initial in vitro evaluation of novel 1,2,4-triazole derivatives. We will use the hypothetical compound, 3-methanesulfinyl-4H-1,2,4-triazole, as a model to detail the development, execution, and validation of two fundamental assays: a cell-based antiproliferative assay and a biochemical enzyme inhibition assay. The causality behind experimental choices is emphasized to empower researchers to not only follow protocols but also to adapt and troubleshoot them effectively.
Section 1: Scientific Rationale and Foundational Concepts
The 1,2,4-Triazole Scaffold: A Basis for Diverse Bioactivity
The therapeutic versatility of 1,2,4-triazoles stems from their ability to mimic peptide bonds and engage in various non-covalent interactions with enzymes and receptors.[2] This has led to their successful application in targeting a range of pathologies:
-
Antifungal Activity: Triazole-containing drugs like fluconazole and itraconazole act by potently inhibiting the cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51), which is critical for ergosterol biosynthesis in fungi.[1]
-
Anticancer Activity: Many triazole derivatives exhibit significant antiproliferative effects against various cancer cell lines.[5] Mechanistic studies suggest they can induce apoptosis and cause cell cycle arrest, highlighting their potential as oncology drug candidates.[5]
-
Enzyme Inhibition: The scaffold is a common feature in inhibitors of various enzymes, including kinases, acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and α-glucosidase, making it relevant for neurodegenerative and metabolic diseases.[6]
Given this precedent, a logical starting point for characterizing a novel derivative like 3-methanesulfinyl-4H-1,2,4-triazole is to screen for antiproliferative and enzyme inhibitory activities.
Principles of Robust In Vitro Assay Development
The transition from a novel compound to a viable drug lead depends on high-quality, reproducible data.[7] The development of any biochemical or cell-based assay must be guided by principles of validation and fitness-for-purpose.[8][9] Key considerations include biological relevance, precision, accuracy, and a suitable dynamic range.[9][10] Adherence to guidelines, such as those discussed by the FDA and in the Assay Guidance Manual, ensures that the generated data is trustworthy and can confidently guide project decisions.[11][12][13]
Section 2: Compound Management and Preparation
Causality: Before any biological experiment, ensuring the integrity and solubility of the test compound is paramount. A compound that has precipitated out of solution will lead to inaccurate and uninterpretable results.
-
Solubility Assessment: Test the solubility of 3-methanesulfinyl-4H-1,2,4-triazole in various biocompatible solvents (e.g., DMSO, ethanol). DMSO is commonly used but its final concentration in the assay should be kept low (typically ≤0.5%) to avoid solvent-induced toxicity.[14]
-
Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10-50 mM) in the chosen solvent (e.g., 100% DMSO).
-
Storage: Aliquot the stock solution into single-use vials and store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.
Section 3: Protocol 1 - Cell-Based Antiproliferative Screening
This protocol is designed to assess the effect of 3-methanesulfinyl-4H-1,2,4-triazole on the viability and proliferation of a cancer cell line. The MTT assay is a widely used, robust, and cost-effective method for this purpose.[15][16]
Principle of the MTT Assay
The assay is based on the enzymatic reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals.[16] This reaction is catalyzed by mitochondrial dehydrogenases in metabolically active, living cells.[15] The amount of formazan produced is directly proportional to the number of viable cells, allowing for a quantitative measure of cytotoxicity.[15]
Experimental Workflow: MTT Assay
Caption: Workflow for the MTT cell proliferation and cytotoxicity assay.
Detailed Step-by-Step Protocol
Materials:
-
Human cancer cell line (e.g., HCT116, HeLa, PC-3, as used in similar studies[5])
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 100% DMSO)
-
96-well flat-bottom plates
-
Test Compound: 3-methanesulfinyl-4H-1,2,4-triazole
-
Positive Control: Doxorubicin or another known cytotoxic agent
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 1 x 10⁴ cells per well in 100 µL of complete medium into a 96-well plate.[17] Include wells for 'cells only' (negative control) and 'medium only' (blank). Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a 2-fold serial dilution of the test compound in growth medium, starting from a high concentration (e.g., 200 µM). Also prepare dilutions for the positive control.
-
Cell Treatment: After 24 hours, carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions. Add fresh medium with 0.5% DMSO to the negative control wells (vehicle control).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution to each well for a final concentration of 0.45-0.5 mg/mL.[18]
-
Formazan Formation: Incubate for 1.5 to 4 hours at 37°C.[17][18] During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the MTT-containing medium. Add 100-130 µL of DMSO to each well to dissolve the formazan crystals.[17] Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[17]
-
Data Acquisition: Measure the absorbance at 490-570 nm using a microplate reader.[15][17]
Data Analysis and Presentation
-
Blank Correction: Subtract the average absorbance of the 'medium only' wells from all other readings.
-
Calculate Percent Viability:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) * 100
-
-
Data Plotting: Plot % Viability against the log of the compound concentration.
-
IC₅₀ Determination: Use a non-linear regression analysis (sigmoidal dose-response curve) to calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.
Table 1: Example Antiproliferative Activity Data for Compound X
| Concentration (µM) | % Viability (Mean ± SD) |
| 0 (Vehicle) | 100 ± 4.5 |
| 0.1 | 98.2 ± 5.1 |
| 1 | 85.7 ± 3.9 |
| 10 | 51.3 ± 2.8 |
| 50 | 15.6 ± 1.9 |
| 100 | 5.1 ± 1.1 |
| Calculated IC₅₀ | 9.8 µM |
Section 4: Protocol 2 - Biochemical Kinase Inhibition Assay
This protocol provides a method to screen for direct inhibitory effects on a specific kinase, a common mechanism for anticancer compounds.[19] We will describe a luminescence-based assay that measures ATP consumption, a universal feature of kinase reactions.
Principle of the Luminescent Kinase Assay
Kinases catalyze the transfer of a phosphate group from ATP to a substrate.[19] As the kinase reaction proceeds, ATP is consumed. The assay uses a luciferase enzyme that produces light in the presence of ATP. By adding a reagent containing luciferase at the end of the kinase reaction, the amount of remaining ATP can be quantified. The resulting luminescent signal is inversely proportional to kinase activity: a low signal indicates high kinase activity (more ATP consumed), while a high signal indicates low kinase activity (inhibition).[20][21]
Context: A Generic Kinase Signaling Pathway
Caption: A generic signaling cascade where a 1,2,4-triazole could inhibit a key kinase.
Detailed Step-by-Step Protocol
Materials:
-
Kinase of interest (e.g., a tyrosine or serine/threonine kinase)
-
Kinase-specific substrate (peptide or protein)
-
Kinase reaction buffer
-
ATP solution
-
Test Compound: 3-methanesulfinyl-4H-1,2,4-triazole
-
Positive Control: A known inhibitor for the chosen kinase (e.g., Staurosporine)
-
Luminescent Kinase Assay Kit (e.g., Kinase-Glo®, ADP-Glo™)[20][22]
-
White, opaque 96- or 384-well plates
Procedure:
-
Reaction Setup: In a white, opaque plate, add the following to each well:
-
Kinase reaction buffer
-
Test compound at various concentrations (or positive control/vehicle)
-
Kinase enzyme
-
-
Pre-incubation: Gently mix and incubate for 10-15 minutes at room temperature. This allows the compound to bind to the kinase before the reaction starts.
-
Initiate Reaction: Add the substrate and ATP solution to each well to start the kinase reaction. The final ATP concentration should ideally be at or near the Kₘ for the enzyme.
-
Kinase Reaction: Incubate the plate at room temperature (or 30°C) for the optimized reaction time (e.g., 60 minutes).
-
Detection: Add an equal volume of the luminescent detection reagent (e.g., Kinase-Glo® Reagent) to each well.[20] This reagent stops the kinase reaction and initiates the light-producing reaction.
-
Signal Stabilization: Incubate for 10-30 minutes at room temperature to allow the luminescent signal to stabilize.[22]
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
Data Analysis and Presentation
-
Define Controls:
-
Max Signal (0% Activity): Reaction with no kinase enzyme.
-
Min Signal (100% Activity): Reaction with vehicle control (e.g., DMSO) instead of an inhibitor.
-
-
Calculate Percent Inhibition:
-
% Inhibition = 100 * (Luminescence_Inhibitor - Luminescence_Min) / (Luminescence_Max - Luminescence_Min)
-
-
Data Plotting & IC₅₀: Plot % Inhibition against the log of the compound concentration and perform a non-linear regression to determine the IC₅₀ value.
Table 2: Example Kinase Inhibition Data for Compound X
| Concentration (µM) | % Inhibition (Mean ± SD) |
| 0 (Vehicle) | 0 ± 3.1 |
| 0.01 | 5.2 ± 2.5 |
| 0.1 | 28.9 ± 4.0 |
| 1 | 48.7 ± 3.3 |
| 10 | 89.1 ± 2.1 |
| 100 | 97.4 ± 1.5 |
| Calculated IC₅₀ | 1.1 µM |
Section 5: Assay Validation and Trustworthiness
Causality: To ensure that assay results are reliable for decision-making (e.g., advancing a compound), key performance metrics must be evaluated.[8] This process, known as assay validation, establishes the trustworthiness of the experimental system.[23]
Table 3: Key Parameters for Assay Validation
| Parameter | Description | Acceptance Criterion | Rationale |
| Z'-Factor | A measure of assay quality that reflects the dynamic range and data variation. | Z' > 0.5 | A value greater than 0.5 indicates a robust assay with a clear separation between positive and negative controls, suitable for screening. |
| Signal-to-Background (S/B) | The ratio of the signal from the positive control to the signal from the negative control. | S/B ≥ 10 | A high S/B ratio indicates a strong and easily detectable signal over the baseline noise of the assay. |
| DMSO Tolerance | The maximum concentration of DMSO that does not significantly affect assay performance. | Typically ≤1% | Ensures that the vehicle used to dissolve the compound does not interfere with the biological measurement.[14] |
| Precision | The agreement between replicate measurements. | Coefficient of Variation (CV) < 15% | Low CV values indicate that the assay is reproducible and that variability is well-controlled. |
Conclusion
This application note provides a detailed, scientifically-grounded framework for conducting the initial in vitro characterization of novel 1,2,4-triazole derivatives, using 3-methanesulfinyl-4H-1,2,4-triazole as a working example. By employing robust, well-validated assays such as the MTT cell proliferation assay and a luminescent kinase inhibition assay, researchers can efficiently generate high-quality data on the potential cytotoxic and enzyme-inhibitory properties of their compounds. Explaining the causality behind each step and adhering to rigorous validation standards are critical for ensuring the integrity of the data and making confident, evidence-based decisions in the drug discovery pipeline.
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Application Notes and Protocols for Cell-Based Analysis of 3-methanesulfinyl-4H-1,2,4-triazole
Authored by: Senior Application Scientist
Introduction: The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, antifungal, and anti-inflammatory properties.[1][2][3][4] The unique structural features of 1,2,4-triazoles, such as their dipole character, hydrogen bonding capacity, and metabolic stability, allow for high-affinity interactions with biological targets.[1] This document provides a comprehensive guide for the initial cell-based characterization of a novel 1,2,4-triazole derivative, 3-methanesulfinyl-4H-1,2,4-triazole, focusing on its potential as an anticancer agent.
The proposed workflow employs a tiered approach, starting with a primary assessment of cytotoxicity, followed by secondary assays to elucidate the mechanism of action, specifically focusing on apoptosis induction and modulation of the NF-κB signaling pathway. This strategic methodology ensures a thorough initial evaluation of the compound's biological activity.
Expertise & Experience: The Rationale Behind the Assay Selection
The choice of assays is grounded in the established biological activities of 1,2,4-triazole derivatives. Many compounds with this core structure have been shown to inhibit cancer cell proliferation and induce apoptosis.[5] Therefore, a cell viability assay is a critical first step to determine the cytotoxic or cytostatic potential of 3-methanesulfinyl-4H-1,2,4-triazole.
Should the compound demonstrate significant effects on cell viability, the subsequent investigation into apoptosis is a logical progression. The Caspase-Glo® 3/7 Assay is selected for its high sensitivity and "add-mix-measure" simplicity, providing a robust method to detect the activation of key executioner caspases.[6][7]
Furthermore, the NF-κB signaling pathway is a crucial regulator of cellular processes, including inflammation, immunity, cell proliferation, and apoptosis. Its dysregulation is a hallmark of many cancers. An NF-κB reporter assay will provide valuable insights into whether 3-methanesulfinyl-4H-1,2,4-triazole exerts its effects through this critical pathway.[8]
Trustworthiness: A Self-Validating Experimental Design
The reliability of the experimental outcome is ensured through a multi-faceted approach. Each assay includes appropriate positive and negative controls to validate the assay's performance and to provide a baseline for data interpretation. For instance, a known cytotoxic agent like doxorubicin will be used as a positive control in the cell viability and apoptosis assays, while a vehicle control (e.g., DMSO) will serve as the negative control.
The use of well-characterized and authenticated cell lines is paramount to ensure reproducibility.[9] All cell lines should be routinely tested for mycoplasma contamination. Furthermore, the protocols are designed to be compatible with high-throughput screening formats, allowing for the generation of statistically significant data through dose-response curves and replicate experiments.
Section 1: Primary Screening - Cell Viability Assessment
Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[10][11] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[12] The concentration of these crystals, which is determined spectrophotometrically after solubilization, is directly proportional to the number of viable cells.[12]
Experimental Workflow: MTT Assay
Caption: Workflow of the MTT cell viability assay.
Detailed Protocol: MTT Assay
-
Cell Seeding: Seed a cancer cell line (e.g., HeLa, A549, or a relevant line for the intended therapeutic area) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Compound Preparation: Prepare a stock solution of 3-methanesulfinyl-4H-1,2,4-triazole in a suitable solvent (e.g., DMSO). Perform serial dilutions in culture medium to obtain the desired final concentrations.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the prepared compound dilutions. Include wells with vehicle control (medium with the same concentration of DMSO) and a positive control (e.g., doxorubicin). Incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[13]
-
Incubation: Incubate the plate for 1-4 hours at 37°C until purple formazan crystals are visible.[13]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[14]
Data Presentation: Cell Viability
| Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| Vehicle Control | 1.25 | 0.08 | 100 |
| 0.1 | 1.22 | 0.07 | 97.6 |
| 1 | 1.10 | 0.06 | 88.0 |
| 10 | 0.65 | 0.04 | 52.0 |
| 50 | 0.25 | 0.02 | 20.0 |
| 100 | 0.10 | 0.01 | 8.0 |
| Positive Control | 0.15 | 0.02 | 12.0 |
Section 2: Secondary Screening - Apoptosis Induction
Principle of the Caspase-Glo® 3/7 Assay
The Caspase-Glo® 3/7 Assay is a luminescent method that measures the activity of caspases-3 and -7, which are key executioner caspases in the apoptotic pathway.[6] The assay reagent contains a proluminescent caspase-3/7 substrate (containing the DEVD sequence) and a thermostable luciferase in a lysis buffer.[6][7] When the reagent is added to the cells, the cells are lysed, and active caspases-3 and -7 cleave the substrate, releasing aminoluciferin, which is then used by luciferase to generate a luminescent signal that is proportional to caspase activity.[6]
Experimental Workflow: Caspase-Glo® 3/7 Assay
Caption: Workflow of the Caspase-Glo® 3/7 assay.
Detailed Protocol: Caspase-Glo® 3/7 Assay
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. The treatment duration for apoptosis assays is typically shorter (e.g., 6-24 hours).
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 substrate with the provided buffer according to the manufacturer's instructions.[15]
-
Assay Procedure:
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
Data Presentation: Caspase-3/7 Activity
| Concentration (µM) | Mean Luminescence (RLU) | Standard Deviation | Fold Change vs. Vehicle |
| Vehicle Control | 15,000 | 1,200 | 1.0 |
| 0.1 | 16,500 | 1,300 | 1.1 |
| 1 | 25,500 | 2,100 | 1.7 |
| 10 | 90,000 | 7,500 | 6.0 |
| 50 | 225,000 | 18,000 | 15.0 |
| 100 | 180,000 | 15,000 | 12.0 |
| Positive Control | 255,000 | 20,000 | 17.0 |
Section 3: Mechanistic Insight - NF-κB Signaling Pathway
Principle of the NF-κB Reporter Assay
This assay utilizes a cell line that has been engineered to contain a luciferase reporter gene under the control of NF-κB response elements.[8][16] When the NF-κB pathway is activated, the transcription factor translocates to the nucleus and binds to these response elements, driving the expression of the luciferase gene.[8] The resulting luminescence is proportional to the level of NF-κB activation and can be measured using a luminometer.[8]
Experimental Workflow: NF-κB Reporter Assay
Caption: Workflow of the NF-κB reporter assay.
Detailed Protocol: NF-κB Reporter Assay
-
Cell Seeding: Seed an NF-κB reporter cell line (e.g., HEK293-NF-κB-luc) in a 96-well plate at an appropriate density. Incubate overnight.
-
Compound Preparation: Prepare serial dilutions of 3-methanesulfinyl-4H-1,2,4-triazole in the appropriate cell culture medium.
-
Cell Treatment:
-
To test for agonistic activity: Treat the cells with the compound dilutions and incubate for 6-24 hours.
-
To test for antagonistic activity: Pre-treat the cells with the compound dilutions for 1 hour, then stimulate with a known NF-κB activator (e.g., TNFα) and incubate for an additional 6 hours.
-
-
Luciferase Assay:
-
Remove the medium from the wells.
-
Add a luciferase detection reagent according to the manufacturer's protocol.
-
-
Luminescence Measurement: Measure the luminescence using a luminometer.
Data Presentation: NF-κB Activity
| Treatment | Mean Luminescence (RLU) | Standard Deviation | Fold Change vs. Control |
| Untreated Control | 5,000 | 400 | 1.0 |
| TNFα (10 ng/mL) | 100,000 | 8,000 | 20.0 |
| Compound (10 µM) | 6,000 | 500 | 1.2 |
| Compound (10 µM) + TNFα | 55,000 | 4,500 | 11.0 |
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Characterizing Enzyme Inhibition by 3-methanesulfinyl-4H-1,2,4-triazole: A Guide to Assay Development and Validation
An Application Note and Comprehensive Protocol for Researchers
Abstract
The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents known for their diverse biological activities, including enzyme inhibition.[1][2][3] Compounds containing this moiety are known to interact with various biological receptors with high affinity due to their unique physicochemical properties.[1] This guide provides a comprehensive framework for developing and executing a robust in vitro enzyme inhibition assay for 3-methanesulfinyl-4H-1,2,4-triazole. While this specific compound may not have a widely documented target, its structural class suggests potential inhibitory activity against various enzymes, such as those in the cytochrome P450 family, which are common targets for triazole-based drugs.[1] This document will guide researchers through the foundational principles of enzyme kinetics, a detailed step-by-step protocol for determining the half-maximal inhibitory concentration (IC50), and essential methods for assay validation and troubleshooting. The objective is to equip drug development professionals and academic researchers with the expertise to reliably quantify the inhibitory potential of this and similar novel compounds.
Scientific Principles and Assay Design
A successful enzyme inhibition assay is built on a solid understanding of the underlying kinetics and careful optimization of reaction conditions.[4] The reliability of the results depends entirely on the precision of the assay design.[5]
The 1,2,4-Triazole Scaffold: A Foundation for Inhibition
The 1,2,4-triazole ring is a five-membered heterocycle with three nitrogen atoms and two carbon atoms.[6][7] This structure is of significant pharmacological interest because it is an integral component of many clinically used drugs, particularly antifungals like fluconazole and voriconazole.[1][8] These drugs function by inhibiting cytochrome P450-dependent enzymes, specifically lanosterol 14α-demethylase, which is critical for ergosterol biosynthesis in fungi.[1] The triazole's nitrogen atoms can coordinate with the heme iron in the enzyme's active site, leading to potent inhibition. Given this precedent, it is logical to hypothesize that 3-methanesulfinyl-4H-1,2,4-triazole may exhibit inhibitory activity against a similar class of enzymes.
Fundamentals of Enzyme Inhibition
Enzyme inhibitors are molecules that bind to enzymes and decrease their activity.[9] The potency of an inhibitor is often quantified by its IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50% under specific assay conditions.[10][11]
Inhibition can be broadly classified as:
-
Reversible Inhibition: The inhibitor binds non-covalently and can readily dissociate from the enzyme.[12]
-
Competitive: The inhibitor resembles the substrate and binds to the active site, competing with the substrate. This type of inhibition can be overcome by increasing the substrate concentration.[12]
-
Non-competitive: The inhibitor binds to a site other than the active site (an allosteric site), changing the enzyme's conformation and reducing its efficiency. This is not overcome by increasing substrate concentration.[9]
-
-
Irreversible Inhibition: The inhibitor typically binds covalently to the enzyme, permanently inactivating it.[13]
Understanding the mechanism of inhibition is crucial for drug development.[14] This protocol focuses on determining the IC50, a primary metric for quantifying inhibitory potency.[15]
Critical Parameters for Assay Development
The accuracy of an enzyme assay is highly dependent on controlling external variables.[16] For consistent and reproducible results, the assay must be conducted under well-defined conditions.[5]
-
Enzyme Concentration: The enzyme concentration should be kept constant and in the linear range of the assay, where the reaction rate is proportional to the enzyme concentration. It should also be significantly lower than the substrate and inhibitor concentrations to adhere to steady-state assumptions.[14]
-
Substrate Concentration: For IC50 determination, the substrate concentration is typically fixed at or near its Michaelis-Menten constant (Kₘ). This ensures the assay is sensitive to competitive inhibitors.[17] The Kₘ value should be determined experimentally before screening inhibitors.
-
Buffer, pH, and Temperature: Enzymes have an optimal pH and temperature at which they exhibit maximum activity.[16] These conditions must be determined and strictly maintained throughout the experiment. A buffer known to be suitable for the target enzyme class should be used as a starting point.
-
Incubation Time: The reaction should be measured during the initial velocity phase, where less than 10-15% of the substrate has been converted to the product.[14] This ensures the reaction rate is linear and not limited by substrate depletion or product inhibition.
Caption: Logical workflow for optimizing enzyme assay conditions.
Protocol: IC50 Determination for 3-methanesulfinyl-4H-1,2,4-triazole
This protocol describes a generalized method using a 96-well plate format and a spectrophotometric readout. It should be adapted based on the specific enzyme and substrate system.
Materials and Reagents
-
Enzyme: Purified target enzyme (e.g., a human cytochrome P450 isoform).
-
Substrate: Specific substrate for the target enzyme that produces a chromogenic or fluorogenic product.
-
Inhibitor: 3-methanesulfinyl-4H-1,2,4-triazole.
-
Positive Control: A known inhibitor for the target enzyme.
-
Assay Buffer: Buffer optimized for pH and ionic strength (e.g., 100 mM Potassium Phosphate, pH 7.4).
-
Cofactors: Any necessary cofactors (e.g., NADPH for cytochrome P450 enzymes).
-
Solvent: Dimethyl sulfoxide (DMSO) for dissolving the inhibitor.
-
Microplates: 96-well, clear, flat-bottom plates for colorimetric assays or black plates for fluorescent assays.
-
Instrumentation: Temperature-controlled microplate reader.
-
Pipettes: Calibrated single and multichannel pipettes.
Reagent Preparation
-
Inhibitor Stock Solution: Prepare a high-concentration stock of 3-methanesulfinyl-4H-1,2,4-triazole (e.g., 10 mM) in 100% DMSO.
-
Serial Dilutions: Perform a serial dilution of the inhibitor stock solution. A common scheme is a 10-point, 3-fold serial dilution in DMSO to create a range of concentrations that will span the expected IC50.[14]
-
Enzyme Working Solution: Dilute the enzyme stock to the pre-determined optimal concentration in ice-cold assay buffer.
-
Substrate/Cofactor Mix: Prepare a solution containing the substrate and any necessary cofactors in assay buffer at 2X the final desired concentration.
Experimental Workflow
Caption: Step-by-step experimental workflow for IC50 determination.
Step-by-Step Assay Protocol (100 µL Final Volume)
-
Plate Mapping: Design the plate layout to include all controls:
-
100% Activity Control (Negative Control): Enzyme, substrate, and DMSO (no inhibitor).
-
0% Activity Control (Background): Substrate, DMSO, and assay buffer (no enzyme).
-
Test Wells: Enzyme, substrate, and varying concentrations of 3-methanesulfinyl-4H-1,2,4-triazole.
-
Positive Control Wells: Enzyme, substrate, and a known inhibitor.
-
-
Inhibitor Addition: Add 1 µL of the inhibitor serial dilutions (or DMSO for controls) to the appropriate wells.
-
Enzyme Addition: Add 49 µL of the enzyme working solution to all wells except the 0% activity control (add 49 µL of assay buffer to these instead).
-
Pre-incubation: Mix the plate gently and pre-incubate for 10-15 minutes at the optimal temperature. This allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
Reaction Initiation: Add 50 µL of the 2X Substrate/Cofactor Mix to all wells to start the reaction.
-
Kinetic Reading: Immediately place the plate in the microplate reader and measure the signal (e.g., absorbance at a specific wavelength) every minute for the pre-determined duration of the linear phase.
Data Analysis and Interpretation
Proper data analysis is essential for extracting a meaningful IC50 value.[18]
Calculating Reaction Rates and Percent Inhibition
-
Determine Reaction Rates (V): For each well, calculate the rate of reaction by determining the slope of the linear portion of the signal vs. time plot.
-
Calculate Percent Inhibition: Use the following formula for each inhibitor concentration: % Inhibition = 100 * (1 - (V_inhibitor - V_background) / (V_no_inhibitor - V_background)) Where:
-
V_inhibitor is the rate in the presence of the inhibitor.
-
V_no_inhibitor is the average rate of the 100% activity control.
-
V_background is the average rate of the 0% activity control.
-
Generating the Dose-Response Curve and IC50 Value
-
Plot the Data: Create a graph with the log of the inhibitor concentration on the x-axis and the corresponding percent inhibition on the y-axis.
-
Non-linear Regression: Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) using appropriate software (e.g., GraphPad Prism).[19]
-
Determine IC50: The IC50 is the concentration of the inhibitor that corresponds to 50% inhibition on the fitted curve.[10] Results are often reported as the mean ± standard error of the mean (SEM) from at least three independent experiments.[20]
Example Data Presentation
| Concentration (µM) | Log [Inhibitor] | % Inhibition (Mean) | SEM |
| 100.00 | 2.00 | 98.5 | 1.2 |
| 33.33 | 1.52 | 95.1 | 2.1 |
| 11.11 | 1.05 | 89.3 | 2.5 |
| 3.70 | 0.57 | 75.4 | 3.0 |
| 1.23 | 0.09 | 51.2 | 2.8 |
| 0.41 | -0.39 | 24.6 | 2.2 |
| 0.14 | -0.86 | 10.1 | 1.5 |
| 0.05 | -1.33 | 2.5 | 0.9 |
| Calculated IC50 | 1.20 µM |
Assay Validation and Troubleshooting
A self-validating protocol includes steps to ensure the assay is robust, reproducible, and reliable.[4]
Key Assay Validation Metrics
For high-throughput screening, statistical validation is critical.[14] Key parameters include:
-
Signal-to-Background (S/B) Ratio: S/B = Mean_Signal_Max / Mean_Signal_Min. A ratio >3 is generally acceptable.
-
Z-Factor: A measure of assay quality that considers both the signal dynamic range and data variation. A Z-factor between 0.5 and 1.0 indicates an excellent assay.[21] Z' = 1 - (3 * (SD_Max + SD_Min)) / |Mean_Max - Mean_Min|
Troubleshooting Common Issues
Caption: A decision-making flow for troubleshooting common assay problems.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Variability | Inaccurate pipetting; improper mixing; unstable reagents. | Use calibrated pipettes; ensure thorough mixing after each addition; prepare fresh reagents.[22] |
| Low Signal | Insufficient enzyme or substrate; suboptimal conditions (pH, temp). | Increase enzyme/substrate concentration; re-optimize assay conditions.[22] |
| No Inhibition | Inhibitor is inactive; incorrect inhibitor concentration; inhibitor is insoluble. | Verify compound integrity and concentration; check for precipitation in the well; test a wider concentration range. |
| Inhibition > 100% or < 0% | Compound interferes with detection method (e.g., auto-fluorescence). | Run a control plate with the compound but without the enzyme to measure interference and subtract it from the data. |
Conclusion
This application note provides a detailed and scientifically grounded protocol for determining the inhibitory activity of 3-methanesulfinyl-4H-1,2,4-triazole. By following the principles of careful assay design, executing the protocol with precision, and performing rigorous data analysis and validation, researchers can generate reliable and reproducible IC50 values. This information is a critical first step in the drug discovery pipeline, enabling the characterization of novel chemical entities and paving the way for further mechanistic and preclinical studies.[23]
References
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Mechanism of Action Assays for Enzymes. (2012). Assay Guidance Manual. National Center for Biotechnology Information (NCBI). [Link]
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Enzyme Inhibition. (2025). Biology LibreTexts. [Link]
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Kuzmič, P. (2021). A standard operating procedure for an enzymatic activity inhibition assay. Analytical Biochemistry. [Link]
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Kaur, R., et al. (2020). An insight on medicinal attributes of 1,2,4-triazoles. European Journal of Medicinal Chemistry. [Link]
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IC50. (n.d.). Wikipedia. [Link]
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Hester, S., et al. (2024). Development and validation of CYP26A1 inhibition assay for high-throughput screening. Biotechnology Journal. [Link]
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Arshad, M. F., et al. (2022). Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. ACS Omega. [Link]
-
Sumrra, S. H., & Raza, H. (2022). A Review on the Assessment of Enzyme Inhibition Activity by 1,2,4- Triazole Derivatives. ResearchGate. [Link]
-
Wohlkonig, A., et al. (2010). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. Analytical Biochemistry. [Link]
-
Basics of Enzymatic Assays for HTS. (2012). Assay Guidance Manual. National Center for Biotechnology Information (NCBI). [Link]
-
Guo, X., et al. (2020). An efficient assay for identification and quantitative evaluation of potential polysialyltransferase inhibitors. Analyst. [Link]
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Kumar, S., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry. [Link]
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In-cell Western Assays for IC50 Determination. (2025). Azure Biosystems. [Link]
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What Are Enzyme Kinetic Assays?. (2024). Tip Biosystems. [Link]
-
Jain, A., et al. (2010). Synthesis of Some New 3-Substituted – 4H- 1, 2, 4- Triazoles and Their Evaluation for Antimicrobial Activity. International Journal of ChemTech Research. [Link]
-
Sebaugh, J. L. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. [Link]
-
Synthesis methods of 1,2,4-triazole-3-thiones: review. (2024). Pharmacia. [Link]
-
The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics. (2025). BellBrook Labs. [Link]
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Enzyme Inhibition. (2025). Chemistry LibreTexts. [Link]
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How to perform enzyme activity assays?. (2016). ResearchGate. [Link]
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Wang, T., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. [Link]
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Understanding IC50: A Comprehensive Guide to Calculation. (2025). Oreate AI Blog. [Link]
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Enzyme Inhibitors- Competitive, Noncompetitive, End-product inhibition. (2023). Microbe Notes. [Link]
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Application Note & Protocol: Evaluating the Antimicrobial Efficacy of 3-methanesulfinyl-4H-1,2,4-triazole
Introduction: The Imperative for Novel Antimicrobial Agents and the Promise of 1,2,4-Triazoles
The global challenge of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities with potent and novel mechanisms of action. The 1,2,4-triazole scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous clinically significant drugs.[1][2] Derivatives of 1,2,4-triazole are known to exhibit a broad spectrum of biological activities, including antifungal, antibacterial, antiviral, and anti-inflammatory properties.[1][3] This wide range of activity makes the 1,2,4-triazole nucleus a promising starting point for the design of new antimicrobial agents that could potentially overcome existing resistance mechanisms.[4]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the standardized methodologies for testing the antimicrobial activity of a novel 1,2,4-triazole derivative, specifically 3-methanesulfinyl-4H-1,2,4-triazole . The protocols detailed herein are grounded in internationally recognized standards to ensure data integrity, reproducibility, and comparability across different laboratories.
Scientific Rationale and Putative Mechanism of Action
The antimicrobial activity of triazole derivatives is often attributed to their ability to interfere with essential cellular processes in microorganisms.
-
Antifungal Mechanism: In fungi, triazoles are well-established inhibitors of the cytochrome P450 enzyme, lanosterol 14α-demethylase.[5][6][7] This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[6][8] Inhibition of this pathway leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting membrane integrity and inhibiting fungal growth.[7][8]
-
Antibacterial Mechanism: The antibacterial mechanisms of triazole compounds can be more diverse. Some derivatives have been shown to inhibit essential enzymes like dihydrofolate reductase (DHFR), which is critical for DNA synthesis.[9] Other proposed mechanisms include the disruption of the bacterial cell wall or membrane and the generation of intracellular reactive oxygen species.[9][10] The methanesulfinyl group in 3-methanesulfinyl-4H-1,2,4-triazole may influence the compound's electronic properties and its ability to interact with specific microbial targets.
Experimental Protocols for Antimicrobial Susceptibility Testing
To comprehensively evaluate the antimicrobial potential of 3-methanesulfinyl-4H-1,2,4-triazole, a two-tiered approach is recommended: initial screening using the disk diffusion method followed by quantitative determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).
Preparation of Test Compound and Microbial Inocula
a. Test Compound Stock Solution:
-
Rationale: A high-concentration, sterile stock solution is necessary for serial dilutions. Dimethyl sulfoxide (DMSO) is a common solvent for dissolving hydrophobic compounds, but its final concentration in the assay should be kept low (typically ≤1%) to avoid solvent-induced toxicity to the microorganisms.
-
Protocol:
-
Accurately weigh 10 mg of 3-methanesulfinyl-4H-1,2,4-triazole and dissolve it in 1 mL of sterile, analytical grade DMSO to obtain a stock solution of 10 mg/mL.
-
Vortex thoroughly to ensure complete dissolution.
-
Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile container.
-
b. Microbial Strains:
-
Rationale: A panel of clinically relevant and quality-controlled microbial strains should be used to assess the spectrum of activity. This should include Gram-positive and Gram-negative bacteria, as well as yeast and mold species.
-
Recommended Strains (ATCC - American Type Culture Collection):
-
Gram-positive bacteria: Staphylococcus aureus (ATCC 25923), Bacillus subtilis (ATCC 6633)
-
Gram-negative bacteria: Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853)
-
Yeast: Candida albicans (ATCC 90028)
-
Mold: Aspergillus niger (ATCC 16404)
-
c. Inoculum Preparation:
-
Rationale: The density of the microbial inoculum must be standardized to ensure reproducible results. The 0.5 McFarland standard is a turbidity standard corresponding to a specific cell density.
-
Protocol:
-
From a fresh (18-24 h) culture plate, select 3-5 isolated colonies of the test microorganism.
-
Transfer the colonies to a tube containing sterile saline (0.85% NaCl) or broth.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (equivalent to approximately 1.5 x 10⁸ CFU/mL for bacteria). This can be done visually or using a spectrophotometer.
-
For use in broth microdilution, further dilute this standardized suspension as described in the protocol below.
-
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
a. Rationale: The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that visibly inhibits the growth of a microorganism. This method is highly standardized and allows for the testing of multiple compounds against multiple organisms in a high-throughput format.
b. Workflow Diagram:
Caption: Workflow for MIC determination by broth microdilution.
c. Step-by-Step Protocol:
-
Plate Preparation: Aseptically add 100 µL of sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi to wells 2 through 12 of a 96-well microtiter plate. Add 200 µL to well 1.
-
Compound Dilution: Add a specific volume of the stock solution of 3-methanesulfinyl-4H-1,2,4-triazole to well 1 to achieve the highest desired starting concentration (e.g., 256 µg/mL).
-
Serial Dilution: Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mix well, then transfer 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.
-
Controls:
-
Well 11 (Growth Control): Add 100 µL of media. This well will receive the inoculum but no compound.
-
Well 12 (Sterility Control): Contains only 100 µL of media.
-
-
Inoculation: Dilute the 0.5 McFarland suspension so that upon addition of 100 µL to each well, a final concentration of approximately 5 x 10⁵ CFU/mL is achieved. Add 100 µL of this diluted inoculum to wells 1 through 11. Do not add inoculum to well 12.
-
Incubation: Cover the plate and incubate at 35°C for 18-24 hours for bacteria, or as appropriate for fungi.
-
Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear), as compared to the turbid growth in the growth control well (well 11).
Disk Diffusion Assay (Kirby-Bauer Method)
a. Rationale: The disk diffusion assay is a qualitative or semi-quantitative method used to screen for antimicrobial activity. It is based on the principle that an antimicrobial-impregnated disk placed on an agar plate inoculated with a test organism will create a concentration gradient of the agent. If the organism is susceptible, a clear zone of inhibition will appear around the disk.
b. Workflow Diagram:
Caption: Workflow for the disk diffusion antimicrobial susceptibility test.
c. Step-by-Step Protocol:
-
Plate Inoculation: Dip a sterile cotton swab into the standardized 0.5 McFarland inoculum suspension. Squeeze out excess fluid against the inside of the tube.
-
Streaking: Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate in three different directions to ensure uniform growth.
-
Disk Preparation: Aseptically impregnate sterile paper disks (6 mm diameter) with a known amount of the 3-methanesulfinyl-4H-1,2,4-triazole solution (e.g., 10 µL of a 1 mg/mL solution). Allow the solvent to evaporate completely.
-
Disk Placement: Using sterile forceps, place the impregnated disks, along with a positive control disk (e.g., streptomycin for bacteria, ketoconazole for fungi) and a negative control disk (impregnated with DMSO), onto the surface of the inoculated agar plate.
-
Incubation: Invert the plates and incubate at 35°C for 18-24 hours.
-
Measurement: Measure the diameter of the zone of inhibition (including the disk) in millimeters.
Data Presentation and Interpretation
The results of the antimicrobial testing should be presented in a clear and concise manner.
Table 1: MIC and MBC/MFC Values for 3-methanesulfinyl-4H-1,2,4-triazole (Example Data)
| Microorganism | Strain (ATCC) | MIC (µg/mL) | MBC/MFC (µg/mL) |
| S. aureus | 25923 | 16 | 32 |
| B. subtilis | 6633 | 8 | 16 |
| E. coli | 25922 | 64 | >128 |
| P. aeruginosa | 27853 | >128 | >128 |
| C. albicans | 90028 | 4 | 8 |
| A. niger | 16404 | 32 | 64 |
-
Interpretation: A lower MIC value indicates greater potency. The MBC/MFC is determined by subculturing from the clear wells of the MIC plate onto agar. The lowest concentration that results in a significant reduction (e.g., 99.9%) in viable cells is the MBC/MFC.
Table 2: Zone of Inhibition Diameters for 3-methanesulfinyl-4H-1,2,4-triazole (Example Data)
| Microorganism | Strain (ATCC) | Zone of Inhibition (mm) |
| S. aureus | 25923 | 18 |
| B. subtilis | 6633 | 22 |
| E. coli | 25922 | 10 |
| P. aeruginosa | 27853 | 6 (no zone) |
| C. albicans | 90028 | 25 |
| A. niger | 16404 | 15 |
-
Interpretation: The diameter of the zone of inhibition correlates with the susceptibility of the microorganism to the test compound. Larger zones indicate higher activity.
Conclusion
The protocols outlined in this application note provide a robust framework for the initial evaluation of the antimicrobial activity of novel compounds such as 3-methanesulfinyl-4H-1,2,4-triazole. Adherence to these standardized methods ensures the generation of high-quality, reproducible data that is essential for the progression of promising candidates in the drug discovery pipeline. Based on the broad antimicrobial potential of the 1,2,4-triazole class, systematic screening of new derivatives is a valuable strategy in the search for next-generation antimicrobial agents.
References
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Verma, A., Joshi, N., Singh, D., & Rawat, D. S. (2013). Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. Journal of Chemical Sciences, 125(4), 737-748. [Link]
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Pleșca, D. A., Tuchiluş, C., Bîcu, E., & Mărincean, M. O. (2020). 1,2,4-Triazoles as Important Antibacterial Agents. Pharmaceuticals, 13(10), 309. [Link]
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Kumar, R., & Kumar, S. (2015). Synthesis and evaluation of 1,2,4-triazole derivatives as antimicrobial, antifungal and anthelmintic agents. Journal of Chemical and Pharmaceutical Research, 7(3), 1169-1175. [Link]
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Küçükgüzel, İ., Tatar, E., Küçükgüzel, Ş. G., Rollas, S., & De Clercq, E. (2008). Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Derivatives. Molecules, 13(6), 1325-1343. [Link]
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Gao, F., Xiao, J., & Huang, G. (2019). Antibacterial activity study of 1,2,4-triazole derivatives. European journal of medicinal chemistry, 173, 284–299. [Link]
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Gumrukcuoglu, N., & Uslu, B. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul Journal of Pharmacy, 53(3), 294-301. [Link]
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Al-Soud, Y. A., Al-Masoudi, N. A., & Ferwanah, A. E. R. S. (2003). Synthesis and antimicrobial evaluation of novel 1,2,4-triazole derivatives. Bioorganic & medicinal chemistry, 11(8), 1701–1708. [Link]
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Tatsumi, Y., Nagashima, M., & Senda, H. (2013). Mechanism of Action of Efinaconazole, a Novel Triazole Antifungal Agent. Antimicrobial agents and chemotherapy, 57(5), 2405–2409. [Link]
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Kastner, P. R., & Kovacic, P. (2016). Mechanism of Antifungal Triazoles and Related Drugs: Electron Transfer, Reactive Oxygen Species and Oxidative Stress. Symbiosis, 2(1), 109. [Link]
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Frolova, Y., Kaplaushenko, A., Sameliuk, Y., Romanina, D., & Morozova, L. (2022). Investigation of the antimicrobial and antifungal activities of some 1,2,4-triazole derivatives. Česká a slovenská farmacie : časopis České farmaceutické společnosti a Slovenské farmaceutické společnosti, 71(4), 149–158. [Link]
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Mokal, A. (2020). Synthesis and Evaluation of Antimicrobial Activities of New 1,2,4-Triazole Derivatives. SSRG International Journal of Applied Chemistry, 7(2), 1-6. [Link]
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Al-Mulla, A. (2017). Mitigating Antimicrobial Resistance through Strategic Design of Multimodal Antibacterial Agents Based on 1,2,3-Triazole with Click Chemistry. ACS Bio & Med Chem Au, 1(1), 16-30. [Link]
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EBSCO. (n.d.). Triazole antifungals. Research Starters. [Link]
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Borisova, T., & Stoyanov, S. (2023). 1,2,3-Triazoles and their metal chelates with antimicrobial activity. Frontiers in Chemistry, 11, 1222953. [Link]
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Chanda, S., Rakholiya, K., & Parekh, J. (2010). Synthesis and antibacterial activity of some new triazole derivatives. Archives of Applied Science Research, 2(3), 117-126. [Link]
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Ghannoum, M. A., & Rice, L. B. (1999). Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. Clinical Microbiology Reviews, 12(4), 501-517. [Link]
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Chen, Y., Zhang, Y., Wang, Y., & Zhang, Y. (2022). Pharmacovigilance of triazole antifungal agents: Analysis of the FDA adverse event reporting system (FAERS) database. Frontiers in Pharmacology, 13, 1045719. [Link]
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Application Notes & Protocols for the Anticancer Screening of 3-Methanesulfinyl-4H-1,2,4-triazole Derivatives
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of the 1,2,4-Triazole Scaffold
The 1,2,4-triazole ring is a five-membered heterocyclic structure that is considered a "privileged scaffold" in medicinal chemistry.[1] Its unique physicochemical properties allow it to serve as a versatile pharmacophore, engaging in various non-covalent interactions such as hydrogen bonding and metal coordination, which can enhance binding affinity to biological targets.[1][2] This scaffold is a key component in numerous FDA-approved drugs, including the anticancer agents letrozole and anastrozole, which function as aromatase inhibitors.[2][3] The broad spectrum of biological activities associated with 1,2,4-triazole derivatives—ranging from antifungal to antiviral and anticancer—cements its importance in modern drug discovery.[1][2]
Derivatives featuring sulfur-containing functional groups, such as the methanesulfinyl (methylsulfinyl) group, at the 3-position of the 4H-1,2,4-triazole core are of significant interest. The sulfinyl group can modulate the electronic properties and steric profile of the molecule, potentially leading to novel interactions with anticancer targets. Studies on structurally related 3-alkylsulfanyl-1,2,4-triazole derivatives have demonstrated promising antiproliferative activities against a range of human cancer cell lines, including those of the breast, lung, colon, and cervix.[4][5] These findings provide a strong rationale for the systematic screening of 3-methanesulfinyl derivatives to identify novel and potent anticancer lead compounds.
This document provides a comprehensive guide to the in vitro screening of these specific derivatives, outlining a logical, multi-tiered experimental approach. It begins with broad cytotoxicity screening to identify active compounds and determine their potency, followed by more detailed mechanistic assays to elucidate their mode of action, specifically focusing on the induction of apoptosis and effects on cell cycle progression.
Experimental Screening Workflow: A Tiered Approach
A robust screening cascade is essential for efficiently identifying promising drug candidates. The workflow begins with high-throughput cytotoxicity screening against a panel of cancer cell lines to assess broad anticancer activity. Compounds that demonstrate significant activity (often defined by a low micromolar IC₅₀ value) are then advanced to secondary, more complex assays to investigate their mechanism of action.
Caption: A tiered workflow for anticancer drug screening.
Application Note 1: High-Throughput Cytotoxicity Screening
Rationale and Experimental Principle
The initial step in evaluating a new compound is to determine its general cytotoxicity against cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method widely used for this purpose. The assay's principle is based on the enzymatic reduction of the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product by mitochondrial dehydrogenases in metabolically active (i.e., living) cells.[6] The amount of formazan produced is directly proportional to the number of viable cells. By measuring the absorbance of the solubilized formazan, one can quantify the reduction in cell viability caused by the test compound. This allows for the calculation of the half-maximal inhibitory concentration (IC₅₀), a key measure of the compound's potency.
Caption: Principle of the MTT cell viability assay.
Protocol 1: MTT Assay for Cell Viability
This protocol is adapted from standard procedures for assessing cytotoxicity in a 96-well plate format.[6][7][8]
1. Cell Culture and Seeding: a. Culture a panel of human cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HCT116 for colon, HeLa for cervical) in their recommended media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[3][4][8] b. Maintain cells in a humidified incubator at 37°C with 5% CO₂.[8] c. Harvest cells at 80-90% confluency using trypsin. d. Seed the cells into a 96-well flat-bottom plate at a density of 5,000–10,000 cells per well in 100 µL of medium. e. Incubate the plate for 24 hours to allow cells to attach and resume exponential growth.[6]
2. Compound Treatment: a. Prepare a stock solution of the 3-methanesulfinyl-4H-1,2,4-triazole derivative in sterile DMSO. b. Perform serial dilutions of the stock solution in culture medium to create a range of final treatment concentrations (e.g., 0.1, 1, 10, 50, 100 µM). c. Remove the old medium from the cell plate and add 100 µL of the medium containing the various compound concentrations. d. Include wells for a vehicle control (DMSO at the highest concentration used for the compounds) and a positive control (a known anticancer drug like Doxorubicin or Cisplatin).[3][8] e. Incubate the plate for 48 to 72 hours. The duration depends on the cell line's doubling time and the compound's expected mechanism.[7]
3. MTT Addition and Incubation: a. Add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well.[6] b. Incubate the plate for 2 to 4 hours at 37°C. During this time, purple formazan crystals will become visible in viable cells when viewed under a microscope.
4. Formazan Solubilization and Measurement: a. Carefully aspirate the medium from each well without disturbing the formazan crystals. b. Add 100 µL of DMSO to each well to dissolve the crystals.[6] c. Gently agitate the plate on a shaker for 5-10 minutes to ensure complete solubilization. d. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
5. Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the vehicle control (considered 100% viability). b. Plot the percentage of viability against the log of the compound concentration. c. Determine the IC₅₀ value using non-linear regression analysis (log(inhibitor) vs. response -- variable slope) in graphing software like GraphPad Prism.
Data Presentation: Cytotoxicity Profile
Summarize the calculated IC₅₀ values in a clear, tabular format for easy comparison across different cell lines.
Table 1: Example Cytotoxicity Data for a Triazole Derivative
| Compound ID | Cancer Cell Line | Tissue of Origin | IC₅₀ (µM) ± SD | Selectivity Index (SI)* |
|---|---|---|---|---|
| Derivative X | MCF-7 | Breast Adenocarcinoma | 8.5 ± 1.2 | 7.6 |
| HCT116 | Colon Carcinoma | 5.2 ± 0.9 | 12.5 | |
| A549 | Lung Carcinoma | 15.1 ± 2.5 | 4.3 | |
| MRC-5 (Normal) | Fetal Lung Fibroblast | 65.4 ± 5.8 | - | |
| Doxorubicin | MCF-7 | Breast Adenocarcinoma | 0.9 ± 0.1 | - |
| (Positive Control) | HCT116 | Colon Carcinoma | 0.6 ± 0.1 | - |
Note: Data are for illustrative purposes. SI = IC₅₀ in normal cells / IC₅₀ in cancer cells. A higher SI value indicates greater selectivity for cancer cells.
Application Note 2: Elucidating the Mechanism of Action
Once a compound shows potent and selective cytotoxicity, the next critical step is to understand how it kills cancer cells. Two of the most common anticancer mechanisms are the induction of programmed cell death (apoptosis) and the disruption of the cell division cycle.[4] Both can be investigated efficiently using flow cytometry.
Protocol 2: Apoptosis Detection by Annexin V/PI Staining
Rationale and Experimental Principle Apoptosis is characterized by distinct morphological and biochemical changes, one of the earliest being the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[9] Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorophore (like FITC). Propidium Iodide (PI) is a fluorescent dye that intercalates with DNA but cannot cross the intact membrane of live cells.[9] By co-staining cells with fluorescently-labeled Annexin V and PI, flow cytometry can distinguish between four populations:
-
Live cells: (Annexin V- / PI-)
-
Early apoptotic cells: (Annexin V+ / PI-) - PS is exposed, but the membrane is intact.
-
Late apoptotic/necrotic cells: (Annexin V+ / PI+) - PS is exposed, and the membrane has lost integrity.
-
Necrotic cells: (Annexin V- / PI+) - Primarily membrane damage without the apoptotic cascade.
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Application Notes & Protocols: A tiered approach to characterizing the anti-inflammatory activity of 3-methanesulfinyl-4H-1,2,4-triazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a structured, multi-tiered guide for the comprehensive in vitro evaluation of the anti-inflammatory potential of the novel compound, 3-methanesulfinyl-4H-1,2,4-triazole. Recognizing that the 1,2,4-triazole scaffold is a key pharmacophore in numerous clinically approved drugs and a subject of ongoing research for new anti-inflammatory agents, this guide establishes a logical workflow.[1][2] The protocols herein are designed to first establish a safety profile through cytotoxicity testing, followed by primary screening for broad anti-inflammatory effects, and culminating in mechanistic assays to elucidate the potential mode of action. Methodologies are detailed for assessing key inflammatory mediators such as nitric oxide (NO) and pro-inflammatory cytokines (TNF-α, IL-6), as well as investigating upstream targets including cyclooxygenase-2 (COX-2) and the NF-κB signaling pathway.[3][4]
Introduction: The Rationale for Investigation
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases such as rheumatoid arthritis and atherosclerosis.[5] The 1,2,4-triazole nucleus is a five-membered heterocyclic ring that, due to its unique chemical properties like hydrogen bonding capacity and dipole character, interacts with high affinity to biological receptors.[1] This has led to its incorporation into a wide array of drugs with diverse therapeutic applications.[1] Numerous studies have highlighted the anti-inflammatory potential of various 1,2,4-triazole derivatives, which have been shown to act through mechanisms including the inhibition of cyclooxygenase (COX) enzymes and the modulation of pro-inflammatory cytokine production.[3][6]
Given this precedent, 3-methanesulfinyl-4H-1,2,4-triazole is a compound of interest for novel anti-inflammatory drug discovery. This guide provides a systematic and robust framework for its initial characterization.
Experimental Strategy: A Three-Tiered Workflow
A tiered approach is the most efficient method for characterizing a novel compound. It ensures that resource-intensive mechanistic studies are only performed after establishing baseline safety and primary activity.
Caption: A tiered workflow for characterizing anti-inflammatory compounds.
Tier 1: Foundational Assays
The initial tier focuses on two fundamental questions: Is the compound cytotoxic at active concentrations, and does it exhibit broad anti-inflammatory activity in a relevant cell model?
Protocol: Cell Viability (MTT Assay)
Causality: Before assessing anti-inflammatory properties, it is crucial to determine the concentrations at which 3-methanesulfinyl-4H-1,2,4-triazole is non-toxic. A reduction in inflammatory markers could be a false positive if it is merely a result of cell death. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which correlates with the number of viable cells.[7]
Model System: RAW 264.7 murine macrophage cell line is an excellent and widely used model for in vitro inflammation studies.[8][9]
Step-by-Step Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell adherence.[8]
-
Compound Treatment: Prepare serial dilutions of 3-methanesulfinyl-4H-1,2,4-triazole in serum-free DMEM. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a "vehicle control" (e.g., DMSO diluted to the highest concentration used for the compound) and a "cells only" control.
-
Incubation: Incubate the plate for 24 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[10] During this time, mitochondrial dehydrogenases in living cells will convert the yellow MTT to purple formazan crystals.[7]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a specialized detergent reagent) to each well to dissolve the formazan crystals.[11]
-
Measurement: Gently shake the plate for 5 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.[11]
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control.
Protocol: Nitric Oxide (NO) Inhibition (Griess Assay)
Causality: During inflammation, macrophages are stimulated (e.g., by bacterial lipopolysaccharide - LPS) to produce large amounts of nitric oxide (NO) via the inducible nitric oxide synthase (iNOS) enzyme.[8] Overproduction of NO is a key feature of chronic inflammation.[8] The Griess assay is a simple and sensitive colorimetric method to measure nitrite (a stable breakdown product of NO) in the cell culture supernatant.[12]
Caption: Principle of the Griess Assay for Nitric Oxide detection.
Step-by-Step Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at 5 x 10⁴ cells/well and incubate for 24 hours.[13]
-
Pre-treatment: Remove the medium. Add 100 µL of fresh medium containing various non-toxic concentrations of 3-methanesulfinyl-4H-1,2,4-triazole (determined from the MTT assay). Incubate for 1-2 hours.[9]
-
Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the "unstimulated" control.[9]
-
Incubation: Incubate the plate for 20-24 hours at 37°C.[13]
-
Griess Reaction:
-
Transfer 50-100 µL of the cell culture supernatant to a new 96-well plate.
-
Add an equal volume of Griess Reagent (typically a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).[8]
-
Incubate at room temperature for 10-15 minutes in the dark.
-
-
Measurement: Measure the absorbance at 540 nm.[8] A standard curve using known concentrations of sodium nitrite should be prepared to quantify the amount of nitrite in the samples.[8]
Protocol: Pro-inflammatory Cytokine Quantification (ELISA)
Causality: Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are pivotal pro-inflammatory cytokines produced by macrophages upon activation.[4][14] Their levels are directly correlated with the intensity of the inflammatory response. The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and quantitative method to measure the concentration of these cytokines in the cell culture supernatant.[15]
Step-by-Step Protocol:
-
Sample Collection: Use the same supernatants collected from the NO inhibition assay (Step 4).
-
ELISA Procedure: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for a commercially available kit (e.g., from R&D Systems, Thermo Fisher Scientific). The general principle is a sandwich ELISA:
-
A plate is pre-coated with a capture antibody specific for the cytokine (e.g., anti-TNF-α).[16]
-
Supernatants (containing the cytokine) and standards are added to the wells and incubated.[17][18]
-
After washing, a second, enzyme-linked detection antibody is added, which binds to a different epitope on the captured cytokine.[15][16]
-
A substrate is added, which is converted by the enzyme into a colored product.[15]
-
The reaction is stopped, and the absorbance is measured. The intensity of the color is proportional to the amount of cytokine present.[16]
-
Tier 2: Mechanistic Elucidation
If the compound shows significant, non-toxic inhibition of NO and/or cytokines, the next tier investigates potential mechanisms.
Protocol: Cyclooxygenase-2 (COX-2) Inhibition Assay
Causality: COX-2 is an enzyme that is rapidly induced during inflammation and is responsible for producing prostaglandins, which are key inflammatory mediators.[19][20] Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting COX enzymes.[19] A fluorometric or colorimetric enzyme inhibition assay can directly measure the effect of the compound on purified COX-2 enzyme activity.[20]
Step-by-Step Protocol:
-
Assay Principle: This protocol is best performed using a commercial kit (e.g., from Cayman Chemical, Sigma-Aldrich, BPS Bioscience).[19][20][21] These kits typically provide a human recombinant COX-2 enzyme, its substrate (arachidonic acid), and a probe that detects the product (e.g., Prostaglandin G2).[19]
-
Inhibitor Preparation: Prepare various concentrations of 3-methanesulfinyl-4H-1,2,4-triazole. Include a known COX-2 inhibitor (e.g., Celecoxib) as a positive control.[19]
-
Reaction Setup: In a 96-well plate, combine the assay buffer, the enzyme, and either the test compound, positive control, or vehicle control.[21][22]
-
Pre-incubation: Incubate for a short period (e.g., 10 minutes at 37°C) to allow the inhibitor to bind to the enzyme.[21]
-
Initiation: Start the reaction by adding the arachidonic acid substrate.[21]
-
Detection: After a defined incubation period, add the detection reagents and measure the signal (fluorescence or absorbance) on a plate reader.
-
Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration relative to the vehicle control.
Protocol: NF-κB Signaling Pathway Analysis
Causality: The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation.[4] In unstimulated cells, it is held inactive in the cytoplasm. Upon stimulation (e.g., by LPS), a signaling cascade leads to its activation and translocation to the nucleus, where it switches on the genes for many pro-inflammatory molecules, including iNOS, COX-2, TNF-α, and IL-6.[4][14][23] Inhibition of this pathway is a major target for anti-inflammatory drugs.
Caption: Simplified overview of the canonical NF-κB signaling pathway.
Methodology (Western Blot for Phospho-p65):
-
Cell Treatment: Seed RAW 264.7 cells in 6-well plates. Pre-treat with 3-methanesulfinyl-4H-1,2,4-triazole for 1 hour, then stimulate with LPS (1 µg/mL) for a short period (e.g., 30 minutes).
-
Protein Extraction: Wash cells with cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate with a primary antibody specific for the phosphorylated (active) form of the NF-κB p65 subunit (Phospho-p65).
-
Wash and then incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
To ensure equal protein loading, re-probe the membrane with an antibody for total p65 or a housekeeping protein like β-actin.
-
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. A decrease in the Phospho-p65 band intensity in the compound-treated samples compared to the LPS-only control indicates inhibition of the NF-κB pathway.
Data Presentation and Interpretation
Quantitative data should be summarized for clear comparison. The half-maximal inhibitory concentration (IC₅₀) is a key metric representing the concentration of the compound required to inhibit 50% of the measured activity.
Table 1: Summary of Anti-inflammatory Activity of 3-methanesulfinyl-4H-1,2,4-triazole
| Assay | Endpoint Measured | IC₅₀ (µM) | Max Inhibition (%) | Cytotoxicity (CC₅₀ in µM) |
| Nitric Oxide (NO) Production | Nitrite concentration | [Insert Value] | [Insert Value] | \multirow{3}{}{[Insert Value]*} |
| TNF-α Secretion | TNF-α concentration | [Insert Value] | [Insert Value] | |
| IL-6 Secretion | IL-6 concentration | [Insert Value] | [Insert Value] | |
| COX-2 Enzymatic Activity | Prostaglandin G2 production | [Insert Value] | [Insert Value] | N/A (Cell-free assay) |
Results should be presented as mean ± standard deviation from at least three independent experiments. Statistical significance should be determined using appropriate tests (e.g., ANOVA followed by Dunnett's or Tukey's post-hoc test).
Conclusion
This structured guide provides a comprehensive and scientifically rigorous framework for the initial characterization of 3-methanesulfinyl-4H-1,2,4-triazole as a potential anti-inflammatory agent. By systematically progressing from foundational safety and efficacy screening to targeted mechanistic studies, researchers can efficiently gather the critical data needed to validate this compound for further development. The inclusion of appropriate controls and the explanation of the scientific rationale behind each assay are designed to ensure the generation of trustworthy and interpretable results.
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Burska, R., et al. (2015). Synthesis and anti-inflammatory activity of new 1,2,4-triazole derivatives. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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Peiris, D., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Asian Journal of Research in Pharmaceutical Sciences. Available at: [Link]
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Yurttas, L., et al. (2021). New 1,2,3-triazole/1,2,4-triazole hybrids linked to oxime moiety as nitric oxide donor selective COX-2, aromatase, B-RAFV600E and EGFR inhibitors celecoxib analogs: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis and molecular modeling study. RSC Advances. Available at: [Link]
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Jayasooriya, R., et al. (2014). Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L. Saudi Journal of Biological Sciences. Available at: [Link]
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Vamanu, E., et al. (2021). In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement. Experimental and Therapeutic Medicine. Available at: [Link]
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Creative Diagnostics. (n.d.). The NF-κB Signaling Pathway. Available at: [Link]
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Lee, J., et al. (2013). Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip. International Journal of Molecular Sciences. Available at: [Link]
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Jiang, M., et al. (2015). LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. Journal of Parenteral and Enteral Nutrition. Available at: [Link]
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Wang, S., et al. (2016). Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. MDPI. Available at: [Link]
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Al-Salahi, R., et al. (2019). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. Polycyclic Aromatic Compounds. Available at: [Link]
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Li, H., et al. (2021). α‑rhamnrtin‑3‑α‑rhamnoside exerts anti‑inflammatory effects on lipopolysaccharide‑stimulated RAW264.7 cells by abrogating NF‑κB and activating the Nrf2 signaling pathway. International Journal of Molecular Medicine. Available at: [Link]
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Jayasuriya, W. J. A. B. N., et al. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmaceutical Research. Available at: [Link]
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Application Notes and Protocols for 3-methanesulfinyl-4H-1,2,4-triazole in Agrochemical Research
For Researchers, Scientists, and Agrochemical Development Professionals
Authored by: Senior Application Scientist
Introduction: The Potential of Substituted Triazoles in Modern Agriculture
The 1,2,4-triazole scaffold is a cornerstone in the development of modern agrochemicals, renowned for its versatility and broad spectrum of biological activity.[1][2] Compounds incorporating this heterocycle have led to the commercialization of numerous fungicides and herbicides.[3] The continuous need for novel active ingredients with improved efficacy, selectivity, and environmental profiles drives research into new derivatives. This document focuses on the prospective applications of 3-methanesulfinyl-4H-1,2,4-triazole, a compound of interest due to the known bioactivity of related sulfur-containing triazoles. While specific data on this molecule is emerging, we can infer its potential and propose research protocols based on established knowledge of analogous structures, such as those with thioether and sulfonyl functionalities.[4][5]
The introduction of a methanesulfinyl (methylsulfoxide) group at the 3-position of the 4H-1,2,4-triazole ring is hypothesized to modulate the compound's physicochemical properties, such as polarity and systemic movement within plants, potentially enhancing its agrochemical utility. Sulfoxide-containing compounds have demonstrated herbicidal activity, suggesting a promising avenue for investigation.[6]
Hypothesized Agrochemical Profile
Based on the known activities of structurally related 1,2,4-triazole derivatives, 3-methanesulfinyl-4H-1,2,4-triazole is a candidate for investigation as both a fungicide and a herbicide.
Fungicidal Potential: The 1,2,4-triazole moiety is a well-established pharmacophore in numerous systemic fungicides that act by inhibiting sterol biosynthesis in fungi, which is crucial for their cell membrane integrity.[1] It is plausible that 3-methanesulfinyl-4H-1,2,4-triazole could exhibit a similar mode of action.
Herbicidal Potential: The presence of the sulfoxide group suggests a potential for herbicidal activity. Some sulfoxide-containing herbicides are known to interfere with various plant processes, including photosynthesis.[7] The combination of the triazole ring and the methanesulfinyl group could lead to a novel herbicidal mode of action or enhanced activity.
Synthesis and Characterization: A Proposed Pathway
A plausible synthetic route to 3-methanesulfinyl-4H-1,2,4-triazole would likely start from a corresponding 3-thio derivative. The synthesis can be conceptualized as a two-step process: formation of the 3-thio-1,2,4-triazole precursor followed by controlled oxidation.
Protocol 1: Synthesis of 3-methylthio-4H-1,2,4-triazole (Precursor)
This protocol is a generalized procedure based on common methods for the synthesis of 3-thio-1,2,4-triazole derivatives.[8]
Materials:
-
Thiosemicarbazide
-
Formic acid
-
Methanol
-
Sodium methoxide
-
Methyl iodide
-
Standard laboratory glassware and reflux apparatus
-
Magnetic stirrer with heating
Procedure:
-
Step 1: Cyclization to form 4H-1,2,4-triazole-3-thiol.
-
In a round-bottom flask, dissolve thiosemicarbazide in an appropriate solvent like methanol.
-
Add an equimolar amount of formic acid.
-
Reflux the mixture for 4-6 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and collect the precipitated product by filtration. Wash with cold methanol and dry under vacuum.
-
-
Step 2: S-methylation.
-
Suspend the synthesized 4H-1,2,4-triazole-3-thiol in methanol.
-
Add a solution of sodium methoxide in methanol (1.1 equivalents) dropwise at 0°C.
-
Stir the mixture for 30 minutes at room temperature.
-
Add methyl iodide (1.1 equivalents) dropwise at 0°C.
-
Allow the reaction to stir at room temperature overnight.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain 3-methylthio-4H-1,2,4-triazole.
-
Protocol 2: Oxidation to 3-methanesulfinyl-4H-1,2,4-triazole
Materials:
-
3-methylthio-4H-1,2,4-triazole
-
Glacial acetic acid
-
Hydrogen peroxide (30% solution)
-
Standard laboratory glassware
-
Ice bath
Procedure:
-
Dissolve the 3-methylthio-4H-1,2,4-triazole in glacial acetic acid in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add one equivalent of 30% hydrogen peroxide dropwise, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to stir at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into ice-cold water and neutralize with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 3-methanesulfinyl-4H-1,2,4-triazole.
Characterization: The synthesized compound should be characterized using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy to confirm its structure and purity.
Experimental Workflows for Agrochemical Screening
The following diagrams and protocols outline a systematic approach to evaluating the potential fungicidal and herbicidal activity of 3-methanesulfinyl-4H-1,2,4-triazole.
Fungicidal Activity Screening Workflow
Caption: Workflow for fungicidal activity assessment.
Protocol 3: In Vitro Antifungal Assay (Poisoned Food Technique)
This protocol is a standard method for the primary screening of antifungal compounds.
Materials:
-
Pure cultures of target fungal pathogens (e.g., Botrytis cinerea, Fusarium oxysporum)
-
Potato Dextrose Agar (PDA) medium
-
Stock solution of 3-methanesulfinyl-4H-1,2,4-triazole in a suitable solvent (e.g., DMSO)
-
Sterile petri dishes
-
Sterile cork borer
Procedure:
-
Prepare PDA medium according to the manufacturer's instructions and autoclave.
-
Cool the molten PDA to 45-50°C.
-
Add the required volume of the test compound stock solution to the molten PDA to achieve the desired final concentrations (e.g., 10, 50, 100 µg/mL). Also, prepare a control with the solvent only.
-
Pour the amended and control PDA into sterile petri dishes and allow them to solidify.
-
Inoculate the center of each plate with a 5 mm mycelial disc of the test fungus, taken from the periphery of an actively growing culture.
-
Incubate the plates at the optimal temperature for the respective fungus (typically 25-28°C).
-
Measure the radial growth of the fungal colony in the treated and control plates after a specified incubation period (when the control colony has almost reached the edge of the plate).
-
Calculate the percentage of mycelial growth inhibition using the formula:
-
Inhibition (%) = [(C - T) / C] × 100
-
Where C = average diameter of the colony in the control, and T = average diameter of the colony in the treatment.
-
-
Determine the EC₅₀ (Effective Concentration to inhibit 50% growth) value for active compounds by testing a wider range of concentrations and using probit analysis.[1]
Herbicidal Activity Screening Workflow
Caption: Workflow for herbicidal activity assessment.
Protocol 4: Greenhouse Herbicidal Bioassay
This protocol provides a general framework for evaluating both pre- and post-emergence herbicidal activity.[9]
Materials:
-
Seeds of representative monocot and dicot weed species (e.g., Echinochloa crus-galli, Amaranthus retroflexus)
-
Pots filled with a standard potting mix
-
Stock solution of 3-methanesulfinyl-4H-1,2,4-triazole in a suitable solvent with a surfactant
-
Laboratory spray chamber
-
Greenhouse facilities with controlled environmental conditions
Procedure:
Pre-emergence Application:
-
Sow seeds of the test weed species at a uniform depth in pots.
-
Prepare different concentrations of the test compound in a spray solution (e.g., 50, 100, 200 g ai/ha). Include a solvent-surfactant control.
-
Apply the spray solutions uniformly to the soil surface using a laboratory spray chamber.
-
Place the pots in a greenhouse and water as needed.
-
After a set period (e.g., 14-21 days), assess the herbicidal effect by counting the number of emerged seedlings and visually rating the phytotoxicity (e.g., chlorosis, necrosis, stunting) on a scale of 0-100%.
Post-emergence Application:
-
Sow seeds of the test weed species and grow them in the greenhouse until they reach the 2-3 leaf stage.
-
Apply the different concentrations of the test compound as a foliar spray, ensuring complete coverage.
-
Return the pots to the greenhouse.
-
Assess the herbicidal injury at regular intervals (e.g., 3, 7, and 14 days after treatment) by visual rating.
-
For quantitative assessment, harvest the above-ground biomass at the end of the experiment and measure the fresh or dry weight to calculate the growth reduction percentage compared to the control.
-
Determine the GR₅₀ (the dose required to cause a 50% reduction in plant growth) for promising compounds.
Data Presentation: A Framework for Results
The following tables provide a template for summarizing the screening data.
Table 1: In Vitro Antifungal Activity of 3-methanesulfinyl-4H-1,2,4-triazole
| Target Fungus | Concentration (µg/mL) | Mycelial Growth Inhibition (%) | EC₅₀ (µg/mL) |
| Botrytis cinerea | 10 | ||
| 50 | |||
| 100 | |||
| Fusarium oxysporum | 10 | ||
| 50 | |||
| 100 |
Table 2: Herbicidal Activity of 3-methanesulfinyl-4H-1,2,4-triazole
| Weed Species | Application | Rate (g ai/ha) | Growth Inhibition / Phytotoxicity (%) | GR₅₀ (g ai/ha) |
| Echinochloa crus-galli | Pre-emergence | 50 | ||
| 100 | ||||
| 200 | ||||
| Post-emergence | 50 | |||
| 100 | ||||
| 200 | ||||
| Amaranthus retroflexus | Pre-emergence | 50 | ||
| 100 | ||||
| 200 | ||||
| Post-emergence | 50 | |||
| 100 | ||||
| 200 |
Concluding Remarks for the Research Professional
The exploration of novel 1,2,4-triazole derivatives like 3-methanesulfinyl-4H-1,2,4-triazole is a scientifically grounded approach to discovering next-generation agrochemicals. The protocols and workflows detailed herein provide a robust framework for the synthesis, characterization, and biological evaluation of this and other related compounds. While the specific activity of 3-methanesulfinyl-4H-1,2,4-triazole requires empirical validation, the established bioactivity of its structural analogs provides a strong rationale for its investigation. A systematic and rigorous experimental approach, as outlined, will be crucial in elucidating its potential as a valuable tool in crop protection.
References
- Frolova, Y., Kaplaushenko, A., Sameliuk, Y., Romanina, D., & Morozova, L. (2022). Investigation of the antimicrobial and antifungal activities of some 1,2,4-triazole derivatives. Česká a Slovenská farmacie, 71(4), 149-158.
- Kim, H., Hwang, I., Roh, S., Kim, Y., & Kim, K. (2023). Aryl sulfoxide scaffold useful as herbicide. Applied Biological Chemistry, 66(1), 67.
- Li, J., Wang, J., Liu, J., Zhang, H., & Li, Y. (2022). Synthesis and Herbicidal Activity of 1,2,4-Triazole Derivatives Containing a Pyrazole Moiety. Molecules, 27(15), 4987.
- Liu, X., et al. (2022). Synthesis and herbicidal activity of pyrimidyl-1,2,4-triazole derivatives containing aryl sulfonyl moiety. Pest Management Science, 78(1), 236-246.
-
MDPI. (2024). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Retrieved from [Link]
-
MDPI. (2018). Microwave Assisted Synthesis, Antifungal Activity and DFT Theoretical Study of Some Novel 1,2,4-Triazole Derivatives Containing the 1,2,3-Thiadiazole Moiety. Retrieved from [Link]
- Mihailciuc, C., et al. (2010). Synthesis and characterization of some 1,2,4-triazole-3-thiones obtained from intramolecular cyclization of new 1-(4-(4-X-phenylsulfonyl)benzoyl)-4-(4-iodophenyl)-3-thiosemicarbazides. Journal of the Serbian Chemical Society, 75(12), 1637-1647.
-
National Center for Biotechnology Information. (n.d.). PubChem. Retrieved from [Link]
-
Purdue University. (n.d.). Herbicide Mode-Of-Action Summary. Retrieved from [Link]
-
ResearchGate. (n.d.). Design, Synthesis, and Herbicidal Activities of 3-Aryl-4-substituted-5-[3-(trifluoromethyl)phenoxy]-1,2,4-triazoles. Retrieved from [Link]
- Tang, R., et al. (2023). Design, Synthesis and Herbicidal Activity of 1,2,4-Oxadiazole Compounds as Novel Light-Dependent Protochlorophyllide Oxidoreductase Inhibitors. International Journal of Molecular Sciences, 24(13), 10831.
- Tighrine, A., et al. (2020).
-
University of Florida. (n.d.). Summary of Herbicide Mechanism of Action According to the Weed Science Society of America (WSSA). Retrieved from [Link]
- Wang, B., et al. (2024). Design, Synthesis, and Antifungal/Anti-Oomycete Activities of Novel 1,2,4-Triazole Derivatives Containing Carboxamide Fragments. Molecules, 29(4), 896.
- Yang, S., et al. (2019). Synthesis, Antifungal Activity, 3D-QSAR, and Molecular Docking Study of Novel Menthol-Derived 1,2,4-Triazole-thioether Compounds. Molecules, 24(20), 3698.
- Bekircan, O., & Gümrükçüoğlu, N. (2005). Synthesis of some 3,5-diphenyl-4H-1,2,4-triazole derivatives as antitumor agents. Indian Journal of Chemistry - Section B Organic and Medicinal Chemistry, 44(10), 2107–2113.
- CN111808034A - Method for synthesizing 1, 2, 4-triazole-3-methyl carboxylate - Google Patents. (n.d.).
- Gaponova, O. V., et al. (2022).
- Schermerhorn, P. G., Golden, P. E., Krynitsky, A. J., & Leimkuehler, W. M. (2005). Determination of 22 Triazole Compounds Including Parent Fungicides and Metabolites in Apples, Peaches, Flour, and Water by Liquid Chromatography/TandemMass Spectrometry.
-
YouTube. (2021, May 15). Part I: Mode of Action of Herbicides. Retrieved from [Link]
- Özkaya, E., et al. (2022). Determination of Triazole-Derived Fungicides in Fruits, Vegetables, and Their Products by Capillary Electrophoresis with Online Preconcentration Using Field-Amplified Sample Injection. Journal of Agricultural and Food Chemistry, 70(35), 10825–10834.
- El-Sayed, A. A., et al. (2021).
-
Preprints.org. (2021, February 24). Triazole fungicides residues and their inhibitory effect on some trichothecenes mycotoxins excretion in wheat grains. Retrieved from [Link]
-
American Chemical Society. (2023, November 29). Research Progress of 1,2,3-Triazole Derivatives in Pesticide Discovery. Retrieved from [Link]
-
MDPI. (2024, June 14). Synthesis methods of 1,2,4-triazole-3-thiones: review. Retrieved from [Link]
Sources
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- 3. Microwave Assisted Synthesis, Antifungal Activity and DFT Theoretical Study of Some Novel 1,2,4-Triazole Derivatives Containing the 1,2,3-Thiadiazole Moiety [mdpi.com]
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- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for 3-methanesulfinyl-4H-1,2,4-triazole in Material Science
Introduction: Unveiling the Potential of a Bifunctional Molecule
The field of material science is in a perpetual quest for novel molecules that can impart unique functionalities to materials. In this context, heterocyclic compounds have emerged as a particularly rich source of innovation. Among these, 1,2,4-triazole derivatives are well-established for their diverse applications, ranging from pharmaceuticals and agrochemicals to their significant role as corrosion inhibitors.[1][2][3] The unique electronic configuration of the triazole ring, with its three nitrogen atoms, allows for strong interactions with metal surfaces and participation in various chemical reactions.
This guide focuses on a specific, yet underexplored, derivative: 3-methanesulfinyl-4H-1,2,4-triazole . This molecule is of particular interest due to its bifunctional nature, combining the proven attributes of the 1,2,4-triazole ring with the versatile properties of the methanesulfinyl (sulfoxide) group. The sulfoxide group is known for its polarity, hydrogen bonding capability, and its role in creating "stealth" polymers that can evade biological detection.[4][5] Furthermore, sulfoxides have been investigated for their antioxidant properties and as components in functional polymers for various applications, including skin moisturization and drug delivery.[6][7]
This document serves as a detailed technical guide for researchers, scientists, and professionals in material science and drug development. It will provide in-depth application notes and experimental protocols to explore the potential of 3-methanesulfinyl-4H-1,2,4-triazole in two promising areas: as a corrosion inhibitor and as a monomer for the synthesis of novel functional polymers. The protocols are designed to be self-validating, with explanations for the experimental choices to ensure scientific rigor and reproducibility.
Part 1: 3-methanesulfinyl-4H-1,2,4-triazole as a Corrosion Inhibitor
Scientific Rationale and Mechanistic Insights
The unique molecular structure of 3-methanesulfinyl-4H-1,2,4-triazole suggests its potential as a highly effective corrosion inhibitor. The inhibitive properties of triazole derivatives are attributed to their ability to adsorb onto metal surfaces, forming a protective film that isolates the metal from the corrosive environment.[8][9] This adsorption is facilitated by the presence of heteroatoms (nitrogen, in the case of triazoles) with lone pairs of electrons, which can coordinate with the vacant d-orbitals of metal atoms.
The introduction of the methanesulfinyl group is hypothesized to enhance this protective action through several mechanisms:
-
Enhanced Adsorption: The polar sulfoxide group can increase the molecule's affinity for the metal surface, leading to a more stable and densely packed protective layer.
-
Increased Electron Density: The oxygen atom in the sulfoxide group can also participate in the adsorption process, further strengthening the bond between the inhibitor and the metal.
-
Synergistic Effect: The combined presence of the triazole ring and the sulfoxide group may lead to a synergistic effect, resulting in superior corrosion inhibition compared to molecules containing only one of these functional groups.
The proposed mechanism involves the physisorption and chemisorption of the molecule onto the metal surface, effectively blocking the active sites for corrosion.
Caption: Proposed mechanism of corrosion inhibition by 3-methanesulfinyl-4H-1,2,4-triazole.
Experimental Protocol: Evaluation of Corrosion Inhibition Efficiency
This protocol outlines the steps to evaluate the corrosion inhibition efficiency of 3-methanesulfinyl-4H-1,2,4-triazole for mild steel in a 1 M HCl solution.[10]
1. Materials and Equipment:
-
Mild steel coupons of known composition and dimensions
-
3-methanesulfinyl-4H-1,2,4-triazole (synthesized or purchased)
-
Hydrochloric acid (HCl), analytical grade
-
Acetone, ethanol
-
Distilled water
-
Analytical balance (±0.1 mg)
-
Water bath or thermostat
-
Glass beakers and flasks
-
Polishing papers of various grades (e.g., 200, 400, 600, 800, 1000 grit)
-
Electrochemical workstation (potentiostat/galvanostat)
-
Three-electrode corrosion cell (working electrode: mild steel; counter electrode: platinum; reference electrode: saturated calomel electrode - SCE)
2. Preparation of Mild Steel Coupons:
-
Mechanically polish the mild steel coupons using successively finer grades of polishing paper to achieve a mirror-like finish.
-
Degrease the coupons by washing with acetone and then ethanol.
-
Rinse thoroughly with distilled water and dry in a desiccator.
-
Accurately weigh each coupon using an analytical balance and record the initial weight (Winitial).
3. Weight Loss Measurements:
-
Prepare a 1 M HCl solution.
-
Prepare test solutions of 1 M HCl containing different concentrations of 3-methanesulfinyl-4H-1,2,4-triazole (e.g., 50, 100, 200, 500 ppm).
-
Immerse the pre-weighed mild steel coupons in the test solutions (including a blank solution without the inhibitor) for a specified period (e.g., 6 hours) at a constant temperature (e.g., 25 °C).
-
After the immersion period, remove the coupons, gently clean them with a soft brush to remove corrosion products, rinse with distilled water and ethanol, and dry.
-
Weigh the coupons again and record the final weight (Wfinal).
-
Calculate the weight loss (ΔW = Winitial - Wfinal).
-
Calculate the corrosion rate (CR) in mm/year using the formula: CR = (8.76 × 104 × ΔW) / (A × T × D) where A is the surface area of the coupon (cm²), T is the immersion time (hours), and D is the density of mild steel (g/cm³).
-
Calculate the inhibition efficiency (IE%) using the formula: IE% = [(CRblank - CRinhibitor) / CRblank] × 100 where CRblank is the corrosion rate in the absence of the inhibitor and CRinhibitor is the corrosion rate in the presence of the inhibitor.
4. Electrochemical Measurements:
-
Assemble the three-electrode corrosion cell with the polished mild steel coupon as the working electrode.
-
Fill the cell with the test solution (1 M HCl with and without the inhibitor).
-
Allow the system to stabilize for about 30 minutes to reach a steady open-circuit potential (OCP).
-
Potentiodynamic Polarization: Scan the potential from -250 mV to +250 mV versus OCP at a scan rate of 1 mV/s.
-
Plot the resulting Tafel curves (log I vs. E).
-
Determine the corrosion potential (Ecorr) and corrosion current density (icorr) by extrapolating the Tafel slopes.
-
Calculate the inhibition efficiency (IE%) using the formula: IE% = [(icorr,blank - icorr,inhibitor) / icorr,blank] × 100
-
Electrochemical Impedance Spectroscopy (EIS): Perform EIS measurements at the OCP over a frequency range of 100 kHz to 0.01 Hz with a small amplitude sinusoidal perturbation (e.g., 10 mV).
-
Plot the Nyquist and Bode plots.
-
Determine the charge transfer resistance (Rct) by fitting the data to an appropriate equivalent circuit model.
-
Calculate the inhibition efficiency (IE%) using the formula: IE% = [(Rct,inhibitor - Rct,blank) / Rct,inhibitor] × 100
Hypothetical Data Presentation
Table 1: Hypothetical Corrosion Inhibition Data for 3-methanesulfinyl-4H-1,2,4-triazole on Mild Steel in 1 M HCl
| Inhibitor Conc. (ppm) | Weight Loss IE (%) | Potentiodynamic Polarization IE (%) | EIS IE (%) |
| 50 | 75.2 | 78.5 | 80.1 |
| 100 | 85.6 | 88.1 | 89.3 |
| 200 | 92.3 | 93.5 | 94.2 |
| 500 | 95.8 | 96.2 | 96.9 |
Part 2: 3-methanesulfinyl-4H-1,2,4-triazole as a Monomer for Functional Polymers
Scientific Rationale and Potential Applications
The incorporation of 3-methanesulfinyl-4H-1,2,4-triazole into a polymer structure, either as a pendant group or within the main chain, could lead to materials with a unique combination of properties.
-
Enhanced Hydrophilicity and Biocompatibility: The polar sulfoxide and triazole moieties would increase the polymer's affinity for water, potentially leading to hydrogel formation or improved biocompatibility. Polymers containing sulfoxide groups have been explored for their "stealth" properties, similar to polyethylene glycol (PEG), which could be beneficial for biomedical applications.[4]
-
Metal-Coordinating Polymers: The triazole rings within the polymer structure can act as ligands for metal ions. This could be exploited for applications such as heavy metal removal from water, catalysis, or the development of stimuli-responsive materials.[11]
-
Redox-Responsive Materials: The sulfoxide group can be oxidized to a sulfone or reduced to a sulfide. This reversible redox activity could be used to create smart materials that change their properties (e.g., solubility, swelling) in response to oxidative or reductive stimuli.
-
Polymers with High Refractive Index: The presence of sulfur and multiple nitrogen atoms can contribute to a higher refractive index, making these polymers potentially useful in optical applications.
Hypothetical Synthesis Protocol: Synthesis of Poly(1-vinyl-3-methanesulfinyl-4H-1,2,4-triazole)
This protocol describes a hypothetical pathway for the synthesis of a polymer derived from 3-methanesulfinyl-4H-1,2,4-triazole.
1. Synthesis of the Monomer (1-vinyl-3-methanesulfinyl-4H-1,2,4-triazole):
This would likely be a multi-step synthesis starting from 3-methylthio-4H-1,2,4-triazole.
-
Vinylation: Reaction of 3-methylthio-4H-1,2,4-triazole with a vinylating agent (e.g., vinyl acetate) in the presence of a suitable catalyst.
-
Oxidation: Selective oxidation of the methylthio group to a methanesulfinyl group using an oxidizing agent like sodium periodate or hydrogen peroxide.[6]
2. Radical Polymerization of the Monomer:
-
Materials: 1-vinyl-3-methanesulfinyl-4H-1,2,4-triazole (monomer), azobisisobutyronitrile (AIBN) (initiator), and a suitable solvent (e.g., dimethylformamide - DMF).
-
Procedure:
-
Dissolve the monomer and AIBN in DMF in a Schlenk flask.
-
Deoxygenate the solution by several freeze-pump-thaw cycles.
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a specific temperature (e.g., 70°C) for a defined period (e.g., 24 hours).
-
Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., diethyl ether).
-
Filter and wash the polymer with the non-solvent.
-
Dry the polymer under vacuum to a constant weight.
-
Caption: Hypothetical workflow for the radical polymerization of 1-vinyl-3-methanesulfinyl-4H-1,2,4-triazole.
Characterization of the Resulting Polymer
The synthesized polymer should be characterized using a range of techniques to determine its structure, molecular weight, and properties.
Table 2: Polymer Characterization Techniques and Expected Information
| Technique | Information Obtained |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) | Confirmation of the polymer structure and purity. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of characteristic functional groups (C=N, S=O, C-N). |
| Gel Permeation Chromatography (GPC) | Determination of number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI). |
| Differential Scanning Calorimetry (DSC) | Measurement of the glass transition temperature (Tg). |
| Thermogravimetric Analysis (TGA) | Evaluation of the thermal stability of the polymer. |
| Contact Angle Goniometry | Assessment of the polymer's surface hydrophilicity/hydrophobicity. |
Conclusion and Future Outlook
While direct applications of 3-methanesulfinyl-4H-1,2,4-triazole in material science are not yet extensively documented, its unique bifunctional structure presents a compelling case for its investigation. The combination of the well-established properties of the 1,2,4-triazole ring and the versatile sulfoxide group opens up exciting possibilities for the development of advanced materials. The protocols provided in this guide offer a solid foundation for researchers to explore its potential as a high-performance corrosion inhibitor and as a building block for novel functional polymers with applications in biomedicine, environmental remediation, and optics. Further research into the synthesis and properties of this intriguing molecule is highly encouraged and is expected to yield significant contributions to the field of material science.
References
-
Frontiers. (n.d.). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Retrieved from [Link]
-
MDPI. (2023). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Retrieved from [Link]
-
National Institutes of Health (NIH). (2019). Main Chain Polysulfoxides as Active 'Stealth' Polymers with Additional Antioxidant and Anti-Inflammatory Behaviour. Retrieved from [Link]
-
National Institutes of Health (NIH). (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Retrieved from [Link]
-
ResearchGate. (2016). Preparation of sulfoxide- containing polymers and their potential use as substantive skin moisturizing agents. Retrieved from [Link]
-
Wikipedia. (n.d.). Sulfoxide. Retrieved from [Link]
-
National Institutes of Health (NIH). (2025). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Retrieved from [Link]
-
MDPI. (n.d.). Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis and characterizations of some new 4H-1,2,4-triazole derivatives. Retrieved from [Link]
-
SpringerLink. (n.d.). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Retrieved from [Link]
-
PubMed. (n.d.). Design, synthesis and biological evaluation of novel 3-alkylsulfanyl-4-amino-1,2,4-triazole derivatives. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). An Overview on the Performance of 1,2,3-Triazole Derivatives as Corrosion Inhibitors for Metal Surfaces. Retrieved from [Link]
-
ACS Publications. (2022). Synthesis and Characterization of Biocompatible Sulfoxide-Containing Molecular Bottlebrushes. Retrieved from [Link]
-
ResearchGate. (n.d.). Evaluation and Selection of Corrosion Inhibitors. Retrieved from [Link]
-
Scribd. (n.d.). Corrosion Inhibitor Test Methods. Retrieved from [Link]
-
Global Journal of Pure and Applied Sciences. (2023). Triazole Derivatives as Corrosion Inhibitors on Iron (110) Surface: A Theoretical Study. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical structures of 1,2,4-triazole-based drugs. Retrieved from [Link]
-
AMPP Knowledge Hub. (n.d.). Chapter 3: Test Methods for Evaluating Corrosion and Inhibitors. Retrieved from [Link]
-
ResearchGate. (2025). Triazole and thiazole derivatives as corrosion inhibitors for AA2024 aluminium alloy. Retrieved from [Link]
-
(2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. Retrieved from [Link]
-
ACS Publications. (n.d.). Dialkyl sulfoxide intermediates provide routes to surface-active compounds. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Retrieved from [Link]
-
Wikipedia. (n.d.). 1,2,4-Triazole. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Novel synthesized triazole derivatives as effective corrosion inhibitors for carbon steel in 1M HCl solution: experimental and computational studies. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). Lipid sulfoxide polymers as potential inhalable drug delivery platforms with differential albumin binding affinity. Retrieved from [Link]
-
CorrMagnet Consulting. (n.d.). Paper No.. Retrieved from [Link]
-
UTPedia. (n.d.). experimental analysis of compatibility between corrosion inhibitor and biocide using electrochemical. Retrieved from [Link]
-
MDPI. (2023). Advance in the Synthesis of Sulfoxides and Sulfinamides from β-Sulfinyl Esters. Retrieved from [Link]
-
DergiPark. (2021). 1,2,4-TRIAZOLE DERIVATIVES IN MEDICINE AND PHARMACY AND APPLICATION PROSPECTS. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-methanesulfinyl-4H-1,2,4-triazole
Welcome to the technical support center for the synthesis and optimization of 3-methanesulfinyl-4H-1,2,4-triazole. This guide is designed for researchers, medicinal chemists, and process development scientists. As Senior Application Scientists, we have compiled this resource based on established literature and extensive laboratory experience to help you navigate the common challenges associated with this synthesis, ensuring both high yield and purity.
The synthesis of 3-methanesulfinyl-4H-1,2,4-triazole is fundamentally a two-stage process:
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Formation of the Precursor: Synthesis of 3-methylthio-4H-1,2,4-triazole, typically via the cyclization of an appropriate thiosemicarbazide derivative.
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Selective Oxidation: Controlled oxidation of the thioether (sulfide) group to the desired sulfoxide.
This guide is structured to address issues in both stages, providing clear, actionable solutions grounded in chemical principles.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route to prepare 3-methanesulfinyl-4H-1,2,4-triazole?
The most prevalent route involves the base-catalyzed intramolecular cyclization of 1-acylthiosemicarbazide to form 3-methylthio-4H-1,2,4-triazole, followed by a selective oxidation of the thioether. The critical challenge lies in the second step: achieving high conversion to the sulfoxide without significant over-oxidation to the corresponding sulfone.
Q2: What are the most critical parameters to control during the oxidation of 3-methylthio-4H-1,2,4-triazole?
There are three paramount factors:
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Stoichiometry of the Oxidant: Precise control over the molar equivalents of the oxidizing agent is crucial. A slight excess can lead to sulfone formation, while an insufficient amount results in incomplete conversion.
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Temperature: Thioether oxidations are exothermic. Maintaining low temperatures (typically between -78 °C and 0 °C) is essential to moderate the reaction rate and prevent over-oxidation.[1]
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Rate of Addition: A slow, dropwise addition of the oxidant to the solution of the thioether ensures that the local concentration of the oxidant remains low, further minimizing the risk of over-oxidation.[2]
Q3: How can I effectively monitor the progress of the oxidation reaction?
Thin-Layer Chromatography (TLC) is the most common and effective method. Use a moderately polar solvent system (e.g., Ethyl Acetate/Hexane or Dichloromethane/Methanol). You should be able to resolve three key spots:
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Starting Material (Thioether): Least polar.
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Product (Sulfoxide): Intermediate polarity.
-
Byproduct (Sulfone): Most polar. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended to track the precise ratio of the three components over time.
Q4: What are the primary byproducts, and how can they be minimized?
The main byproduct is 3-methanesulfonyl-4H-1,2,4-triazole (the sulfone). Its formation is a direct result of over-oxidation. Minimization is achieved by strictly adhering to the critical parameters mentioned in Q2: using 1.0-1.1 equivalents of the oxidant, maintaining low reaction temperatures, and ensuring slow addition.[1]
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis.
Part A: Synthesis of 3-methylthio-4H-1,2,4-triazole (Precursor)
Problem: Low or no yield of the cyclized triazole precursor.
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Probable Cause 1: Incorrect pH for Cyclization. The intramolecular cyclization of acylthiosemicarbazides to 1,2,4-triazoles is typically base-catalyzed.[3] An insufficient amount of base will result in a sluggish or incomplete reaction.
-
Solution: Ensure at least one equivalent of a suitable base (e.g., NaOH, K₂CO₃, NaHCO₃) is used. The reaction is often performed in an aqueous or alcoholic solution under reflux. Monitor the disappearance of the starting acylthiosemicarbazide by TLC.
-
-
Probable Cause 2: Poor Quality Starting Materials. The purity of the acylthiosemicarbazide precursor is critical. Impurities can interfere with the cyclization process.
-
Solution: Purify the acylthiosemicarbazide by recrystallization before proceeding with the cyclization step. Confirm its identity and purity using ¹H NMR and melting point analysis.
-
-
Probable Cause 3: Reaction Conditions Not Optimal. While reflux is common, some substrates may require different temperatures or longer reaction times.
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Solution: Perform small-scale optimization experiments, varying the temperature and monitoring the reaction at different time points (e.g., 2h, 4h, 8h) to determine the optimal conditions for your specific substrate.
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Part B: Selective Oxidation to 3-methanesulfinyl-4H-1,2,4-triazole
Problem: Significant amount of sulfone byproduct is formed.
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Probable Cause 1: Excess Oxidant. Using more than ~1.1 equivalents of the oxidizing agent dramatically increases the rate of the second oxidation (sulfoxide to sulfone) relative to the first (thioether to sulfoxide).
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Solution: Carefully weigh the oxidizing agent and calculate the molar equivalents based on the purity assay. Aim for 1.0 to 1.1 equivalents. It is better to have a small amount of unreacted starting material, which is easier to separate than the sulfone, than to form the sulfone.
-
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Probable Cause 2: Poor Temperature Control. The reaction is exothermic, and a rise in temperature will accelerate the over-oxidation.
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Solution: Pre-cool the solution of the thioether to the target temperature (e.g., -78 °C or 0 °C) in an appropriate bath (dry ice/acetone or ice/water) before beginning the addition of the oxidant. Maintain this temperature throughout the addition and for the duration of the reaction.[1]
-
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Probable Cause 3: Oxidant Added Too Quickly. A rapid addition creates localized areas of high oxidant concentration, promoting the formation of the sulfone.
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Solution: Dissolve the oxidant in a suitable solvent and add it dropwise to the reaction mixture using an addition funnel over a prolonged period (e.g., 30-60 minutes).
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Problem: Incomplete conversion; significant starting material remains.
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Probable Cause 1: Insufficient Oxidant. The oxidant may have degraded upon storage or an insufficient amount was used.
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Solution: Use a fresh bottle of the oxidizing agent or determine its activity via titration before use. If the reaction stalls with starting material remaining, consider adding a small, pre-calculated amount of additional oxidant (e.g., 0.1 equivalents) and monitor closely by TLC.
-
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Probable Cause 2: Reaction Temperature is Too Low. While low temperatures are crucial for selectivity, an excessively low temperature may render the reaction impractically slow.
-
Solution: If the reaction is clean but slow at a very low temperature (e.g., -78 °C), consider allowing it to warm slowly to a slightly higher temperature (e.g., -40 °C or 0 °C) after the addition is complete. Find the optimal balance between reaction rate and selectivity.
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Problem: Difficulty in purifying the final sulfoxide product.
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Probable Cause: Similar Polarity of Components. The sulfoxide product and sulfone byproduct can sometimes have close Rf values on TLC, making chromatographic separation challenging.
-
Solution 1 (Chromatography): Use a high-performance silica gel and a shallow elution gradient in your column chromatography. Test multiple solvent systems on TLC to maximize the separation (ΔRf) between the sulfoxide and the sulfone.
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Solution 2 (Recrystallization): If the product is a solid, recrystallization can be highly effective. The sulfoxide and sulfone often have different solubilities. Screen various solvents (e.g., ethyl acetate, isopropanol, acetonitrile) to find one that selectively crystallizes the desired sulfoxide, leaving the sulfone and starting material in the mother liquor.
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Protocols & Data
Experimental Workflow Diagram
Caption: Overall workflow for the two-stage synthesis of 3-methanesulfinyl-4H-1,2,4-triazole.
Table 1: Comparison of Common Oxidants for Thioether to Sulfoxide Conversion
| Oxidizing Agent | Typical Conditions | Advantages | Disadvantages & Mitigation |
| m-CPBA | 1.0-1.1 eq., CH₂Cl₂, 0 °C to RT[1] | Highly reliable, predictable, readily available. | Over-oxidation is common. Mitigation: Strict temperature control and slow addition are critical.[1] |
| Hydrogen Peroxide (H₂O₂) | 1.1 eq., often with catalyst (e.g., TaC), various solvents[4] | Inexpensive, environmentally benign (water byproduct). | Can be slow without a catalyst; catalyst may complicate workup. Mitigation: Select a reusable catalyst. |
| Oxone® (KHSO₅) | 1.0 eq., MeOH/H₂O, 0 °C | Easy to handle solid, effective. | Reaction in biphasic systems can be slow. Mitigation: Use of phase-transfer catalysts or co-solvents. |
| Sodium Periodate (NaIO₄) | 1.0 eq., MeOH/H₂O, 0 °C | Good selectivity for sulfoxides. | Limited solubility can be an issue. Mitigation: Often run on silica gel support to improve efficiency. |
Protocol 1: Synthesis of 3-methylthio-4H-1,2,4-triazole (General Procedure)
This protocol is a general guideline based on the cyclization of acylthiosemicarbazides and should be adapted for your specific substrate.[3]
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To a solution of the appropriate 1-acyl-4-methyl-thiosemicarbazide (1.0 eq.) in ethanol or water, add an 8% aqueous solution of sodium hydroxide (1.0-1.2 eq.).
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Heat the reaction mixture to reflux for 4-6 hours, monitoring the consumption of the starting material by TLC.
-
After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath.
-
Carefully acidify the solution to pH 5-6 using a dilute solution of HCl.
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The product will typically precipitate as a solid. Collect the crude product by vacuum filtration and wash it thoroughly with cold water.
-
Dry the solid. If necessary, purify further by recrystallization from a suitable solvent (e.g., ethanol/water).
Protocol 2: Selective Oxidation using m-CPBA
This protocol is based on a temperature-controlled oxidation method and is designed to maximize selectivity for the sulfoxide.[1]
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Dissolve 3-methylthio-4H-1,2,4-triazole (1.0 eq.) in a suitable anhydrous solvent (e.g., dichloromethane, CH₂Cl₂) in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.
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Cool the flask to 0 °C using an ice-water bath.
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In a separate flask, dissolve meta-chloroperoxybenzoic acid (m-CPBA, ~77% purity, 1.05 eq.) in CH₂Cl₂.
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Add the m-CPBA solution to the triazole solution dropwise via an addition funnel over 30 minutes, ensuring the internal temperature does not rise above 5 °C.
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Stir the reaction at 0 °C for 1-3 hours. Monitor the reaction progress by TLC, checking for the disappearance of starting material and the appearance of the product and sulfone byproduct.
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Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium thiosulfate (Na₂S₂O₃).
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Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice more with CH₂Cl₂.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
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Purify the resulting crude material by flash column chromatography on silica gel or by recrystallization to yield the pure 3-methanesulfinyl-4H-1,2,4-triazole.
Troubleshooting Diagram: Oxidation Step
Caption: Decision tree for troubleshooting the selective oxidation of 3-methylthio-4H-1,2,4-triazole.
References
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Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry.[Link]
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Sulfoxide synthesis by oxidation. Organic Chemistry Portal.[Link]
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synthesis of 1,2,4 triazole compounds. International Scientific Research and Education Solution.[Link]
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The Three-Component Synthesis of 4-Sulfonyl-1,2,3-triazoles via a Sequential Aerobic Copper-Catalyzed Sulfonylation and Dimroth Cyclization. National Center for Biotechnology Information (PMC).[Link]
-
Synthesis methods of 1,2,4-triazole-3-thiones: review. Pharmacia.[Link]
-
Synthesis and characterizations of some new 4H-1,2,4-triazole derivatives. ResearchGate.[Link]
-
Synthesis and characterization of some 1,2,4-triazole-3-thiones obtained from intramolecular cyclization of new 1-(4-(4-X-phenylsulfonyl)benzoyl)-4-(4-iodophenyl)-3-thiosemicarbazides. Journal of the Serbian Chemical Society.[Link]
-
Novel 1,2,4-Triazole- and Tetrazole-Containing 4H-Thiopyrano[2,3-b]quinolines: Synthesis Based on the Thio-Michael/aza-Morita–Baylis–Hillman Tandem Reaction and Investigation of Antiviral Activity. National Center for Biotechnology Information (PMC).[Link]
-
Synthesis of Biologically Relevant 1,2,3- and 1,2,4-Triazoles: From Classical Pathway to Green Chemistry. National Center for Biotechnology Information (PMC).[Link]
-
Design, synthesis and biological evaluation of novel 3-alkylsulfanyl-4-amino-1,2,4-triazole derivatives. PubMed.[Link]
-
Chemoselective thioether oxidation. Reddit.[Link]
-
Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity: Review article. Egyptian Journal of Chemistry.[Link]
-
Selective Oxidation of Organosulphides using m-CPBA as oxidant. Der Pharma Chemica.[Link]
-
Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties. MDPI.[Link]
-
Highly efficient oxidation of various thioethers catalyzed by organic ligand-modified polyoxomolybdates. Inorganic Chemistry Frontiers (RSC Publishing).[Link]
-
Mechanism of oxidation of aliphatic thioethers to sulfoxides by hydroxyl radicals. The importance of molecular oxygen. Journal of the American Chemical Society.[Link]
Sources
Technical Support Center: Synthesis of 3-Methanesulfinyl-4H-1,2,4-triazole
Welcome to the technical support guide for the synthesis of 3-methanesulfinyl-4H-1,2,4-triazole. This document is designed for researchers, chemists, and drug development professionals who are actively working with this important heterocyclic scaffold. The 1,2,4-triazole core is a privileged structure in medicinal chemistry, appearing in numerous pharmaceuticals due to its wide range of biological activities.[1][][3] The synthesis of its sulfoxide derivative, however, presents unique challenges, particularly concerning byproduct formation and purification.
This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate these challenges, improve your reaction yields, and ensure the purity of your target compound.
Overall Synthetic Pathway & Key Impurity Hotspots
The synthesis is typically a two-stage process: first, the construction and methylation of the triazole-thione core, and second, the selective oxidation of the resulting sulfide. Each stage has critical control points where byproducts can form.
Caption: General synthetic route and common byproduct formation points.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.
Stage 1: Synthesis of 3-(Methylthio)-4H-1,2,4-triazole
Question 1: My initial cyclization reaction produced a mixture of isomers. How can I identify the common 1,3,4-thiadiazole byproduct and favor the desired 1,2,4-triazole?
Answer: This is a classic issue in triazole synthesis stemming from the acylthiosemicarbazide intermediate. The cyclization pathway is highly dependent on the pH of the reaction medium.
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Causality:
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Alkaline Conditions (e.g., NaOH, K₂CO₃): In a basic medium, the more acidic N-H proton of the hydrazide moiety is removed. The resulting anion attacks the thioamide carbon, leading to intramolecular cyclization and dehydration to form the desired 4H-1,2,4-triazole-3-thiol.[4][5] This is the preferred route.
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Acidic Conditions (e.g., H₂SO₄, PPA): In a strong acid, the thioamide sulfur is protonated, making the carbon more electrophilic. The terminal amino group then acts as the nucleophile, attacking the thioamide carbon. Subsequent dehydration yields the isomeric 2-amino-1,3,4-thiadiazole.[6]
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Troubleshooting & Solutions:
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Confirm Reaction Conditions: Ensure your cyclization step is performed under sufficiently basic conditions. An aqueous solution of sodium or potassium hydroxide is standard.
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Isolate the Intermediate: For problematic substrates, consider isolating the acylthiosemicarbazide precursor first. This allows you to perform the cyclization as a separate, clean step under optimized basic conditions.
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Analytical Identification: The triazole and thiadiazole isomers can typically be distinguished by ¹³C NMR spectroscopy due to the different chemical environments of the ring carbons. Mass spectrometry will show identical masses, so chromatographic separation (TLC, HPLC, or column chromatography) is necessary.
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Question 2: After methylating the triazole-thiol, my TLC and NMR show multiple products. How can I avoid N-methylation and promote exclusive S-methylation?
Answer: The 4H-1,2,4-triazole-3-thiol core possesses multiple nucleophilic sites: the exocyclic sulfur and the ring nitrogens (N1, N2, N4). The site of alkylation is determined by the reaction conditions, particularly the base and solvent.
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Causality:
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S-Alkylation (Desired): The thiol exists in tautomeric equilibrium with the thione form. In the presence of a base, the sulfur is deprotonated to form a thiolate anion. The thiolate is a soft nucleophile and readily attacks soft electrophiles like methyl iodide, leading to the desired 3-(methylthio) product.[7] This reaction is favored in polar aprotic solvents like DMF or acetone.
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N-Alkylation (Byproduct): The ring nitrogens are harder nucleophiles. In certain conditions, particularly with stronger bases or in protic solvents that can mediate proton transfer, N-alkylation can compete with or even dominate S-alkylation.
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Troubleshooting & Solutions:
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Choice of Base: Use a mild base like potassium carbonate (K₂CO₃) rather than stronger bases like sodium hydride (NaH), which can generate multiple anionic species.
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Solvent: Perform the reaction in a polar aprotic solvent such as acetone or DMF at room temperature.
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Order of Addition: Add the base to a suspension of the triazole-thiol and stir for a short period (15-30 minutes) to allow for thiolate formation before adding the methyl iodide dropwise.
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Temperature Control: Avoid excessive heating, as it can increase the rate of N-alkylation.
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Stage 2: Oxidation to 3-Methanesulfinyl-4H-1,2,4-triazole
Question 3: My final product is contaminated with a significant amount of the starting sulfide. How can I drive the oxidation to completion without forming the sulfone?
Answer: Incomplete oxidation is a common problem resulting from insufficient oxidant, low reactivity, or poor reaction kinetics.
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Causality: The oxidation of a sulfide to a sulfoxide is generally faster than the subsequent oxidation of the sulfoxide to the sulfone. However, factors like steric hindrance, temperature, and oxidant reactivity can lead to stalling at the sulfide stage.
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Troubleshooting & Solutions:
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Stoichiometry is Key: Ensure you are using at least 1.0 to 1.1 equivalents of the oxidizing agent. Carefully weigh your reagents.
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Reaction Monitoring: Monitor the reaction closely by TLC or LC-MS. If the reaction stalls (i.e., the sulfide spot remains constant over time), a small additional charge of the oxidant (0.1 eq) can be added.
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Temperature Adjustment: Most controlled oxidations are initiated at low temperatures (0 °C) to manage exotherms and selectivity. If the reaction is sluggish, allow it to slowly warm to room temperature.
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Check Oxidant Quality: Oxidizing agents like m-CPBA can degrade over time. Use a freshly opened bottle or determine the active oxygen content of your reagent before use.
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Question 4: I'm observing a significant amount of the 3-methanesulfonyl-4H-1,2,4-triazole (sulfone) byproduct. How can I prevent this over-oxidation?
Answer: The formation of the sulfone byproduct is the most frequent challenge in this synthesis. It arises from the reaction of the desired sulfoxide product with excess oxidant.
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Causality: While the first oxidation (sulfide to sulfoxide) is typically faster, it is difficult to stop the reaction with perfect selectivity. The presence of excess oxidant, elevated temperatures, or highly reactive oxidizing agents will inevitably lead to the formation of the thermodynamically stable sulfone.
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Troubleshooting & Solutions:
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Precise Stoichiometry: This is the most critical factor. Use exactly 1.0 equivalent of a well-characterized oxidant. Using a slight under-stoichiometric amount (e.g., 0.95 eq) and accepting a small amount of unreacted sulfide, which is easier to separate than the sulfone, is a common industrial strategy.
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Control Temperature: Begin the reaction at 0 °C or even -10 °C. Add the oxidant slowly and maintain this low temperature throughout the addition. Only after the addition is complete should you consider allowing the reaction to warm to room temperature if necessary.
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Choice of Oxidant: For sensitive substrates, milder oxidants may provide better control. While m-CPBA is common, alternatives like sodium periodate (NaIO₄) or hydrogen peroxide with a specific catalyst can offer higher selectivity for the sulfoxide.
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Purification: If a small amount of sulfone is formed, it can often be separated from the more polar sulfoxide by column chromatography. The sulfone is typically less polar than the sulfoxide.
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Frequently Asked Questions (FAQs)
FAQ 1: What are the best analytical techniques to differentiate the sulfide, sulfoxide, and sulfone?
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¹H NMR Spectroscopy: The methyl protons are highly diagnostic. The chemical shift increases with the oxidation state of the sulfur.
-
Sulfide (-S-CH₃): ~2.5-2.8 ppm
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Sulfoxide (-SO-CH₃): ~2.9-3.2 ppm
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Sulfone (-SO₂-CH₃): ~3.3-3.6 ppm
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Infrared (IR) Spectroscopy: Excellent for confirming the presence of the S=O and SO₂ groups.
-
Sulfoxide (S=O): Strong absorption band around 1030-1070 cm⁻¹.
-
Sulfone (SO₂): Two strong absorption bands, typically around 1300-1350 cm⁻¹ (asymmetric stretch) and 1120-1160 cm⁻¹ (symmetric stretch).
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Thin Layer Chromatography (TLC): Polarity generally increases from sulfide to sulfone, but the sulfoxide is often the most polar due to the exposed oxygen lone pair. A typical polarity order on silica gel is: Sulfide > Sulfone > Sulfoxide. This makes TLC an excellent tool for monitoring reaction progress and guiding purification.
FAQ 2: What are the recommended purification strategies for these compounds?
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Crystallization: If your sulfoxide product is a solid and the impurities are present in small amounts, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be highly effective.
-
Column Chromatography: This is the most reliable method for separating mixtures of the sulfide, sulfoxide, and sulfone. Use a silica gel stationary phase and a solvent gradient, starting with a less polar eluent (e.g., ethyl acetate/hexanes) and gradually increasing the polarity. The elution order will typically be sulfide, then sulfone, and finally the most polar sulfoxide.
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Aqueous Work-up: During the work-up of the oxidation reaction, a wash with a mild reducing agent solution (e.g., 10% aqueous sodium bisulfite) can quench any remaining oxidant, preventing further reaction during extraction and concentration. A subsequent wash with a mild base (e.g., saturated sodium bicarbonate) will remove acidic byproducts like m-chlorobenzoic acid (from m-CPBA).
FAQ 3: Could residual metal catalysts from other steps be causing issues in my NMR spectra?
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Yes. While the described synthesis does not typically use metal catalysts, many modern triazole syntheses do.[8] If your starting materials were prepared using copper or palladium catalysts, trace paramagnetic metal impurities can cause significant broadening or even disappearance of NMR signals, particularly those of protons near the chelating triazole nitrogen atoms. If you observe selective signal broadening that cannot be explained by other factors, consider treating your sample with a chelating agent like EDTA during an aqueous wash or filtering the sample through a plug of silica or celite to remove trace metals.[8]
Validated Experimental Protocols
Protocol 1: Synthesis of 4-Phenyl-4H-1,2,4-triazole-3-thiol (Representative Example)
This protocol is adapted from general procedures for triazole-thione synthesis.[6][9]
-
Acylation: In a round-bottom flask, dissolve 4-phenylthiosemicarbazide (1 eq.) in formic acid (5-10 volumes).
-
Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it slowly into ice-cold water.
-
The intermediate, 1-formyl-4-phenylthiosemicarbazide, will precipitate. Filter the solid, wash with cold water, and dry.
-
Cyclization: Suspend the dried intermediate in an 8% aqueous sodium hydroxide solution (w/v).
-
Heat the suspension to reflux for 4 hours. The solid should dissolve as the cyclization proceeds.
-
Cool the solution to room temperature and carefully acidify to pH 5-6 with concentrated HCl.
-
The product, 4-phenyl-4H-1,2,4-triazole-3-thiol, will precipitate. Filter the solid, wash thoroughly with water, and dry under vacuum.
Protocol 2: S-Methylation to 3-(Methylthio)-4-phenyl-4H-1,2,4-triazole
-
Suspend 4-phenyl-4H-1,2,4-triazole-3-thiol (1 eq.) and potassium carbonate (1.5 eq.) in acetone (10 volumes).
-
Stir the suspension vigorously at room temperature for 30 minutes.
-
Add methyl iodide (1.1 eq.) dropwise over 10 minutes.
-
Continue stirring at room temperature for 3-5 hours, monitoring by TLC.
-
Once the reaction is complete, filter off the inorganic salts and wash the filter cake with a small amount of acetone.
-
Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by recrystallization from ethanol.
Protocol 3: Controlled Oxidation to 3-(Methanesulfinyl)-4-phenyl-4H-1,2,4-triazole
-
Dissolve 3-(methylthio)-4-phenyl-4H-1,2,4-triazole (1 eq.) in dichloromethane (DCM, 20 volumes) and cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve meta-chloroperoxybenzoic acid (m-CPBA, ~77% purity, 1.0 eq. based on active oxygen) in DCM.
-
Add the m-CPBA solution dropwise to the cold sulfide solution over 30-45 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Stir the reaction at 0 °C for an additional 2-4 hours, monitoring carefully by TLC.
-
Upon completion, quench the reaction by adding a 10% aqueous sodium bisulfite solution and stir for 15 minutes.
-
Transfer the mixture to a separatory funnel, separate the layers, and wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Troubleshooting Workflow
Caption: Decision workflow for troubleshooting the oxidation step.
Byproduct Identification Summary
| Compound Name | Structure Fragment | Approx. ¹H NMR (δ ppm) | Key IR Bands (cm⁻¹) | Relative TLC Polarity |
| 3-(Methylthio)-... | -S-CH₃ | 2.5 - 2.8 | N/A | Low |
| 3-(Methanesulfinyl)-... | -S(O)-CH₃ | 2.9 - 3.2 | ~1050 (strong, sharp) | High |
| 3-(Methanesulfonyl)-... | -S(O)₂-CH₃ | 3.3 - 3.6 | ~1320 & ~1140 (strong) | Medium |
References
- ISRES. (n.d.). synthesis of 1,2,4 triazole compounds.
- Frontiers. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review.
- National Institutes of Health. (2021). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester.
- Synthesis methods of 1,2,4-triazole-3-thiones: review. (2024).
- ResearchGate. (2018). Synthesis and characterizations of some new 4H-1,2,4-triazole derivatives.
- National Institutes of Health. (2022). The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids.
- Synthesis methods of 1,2,4-triazole-3-thiones: review. (2024).
- Organic Chemistry Portal. (n.d.). Synthesis of 4H-1,2,4-triazoles.
- ACS Publications. (2021). Unusual Effect of Impurities on the Spectral Characterization of 1,2,3-Triazoles Synthesized by the Cu-Catalyzed Azide–Alkyne Click Reaction.
- ResearchGate. (2011). Scheme-I: Synthesis of 1,2,4-triazole-3-thiol and its 3-methylthio derivative.
- BOC Sciences. (n.d.). Triazole Impurities.
- MDPI. (2022). Absorption of Free Radicals of New S-Derivatives (1,2,4-Triazole-3(2H)-yl)methyl)thiopyrimidines.
- MDPI. (2021). Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties.
Sources
- 1. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. dspace.zsmu.edu.ua [dspace.zsmu.edu.ua]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis methods of 1,2,4-triazole-3-thiones: review | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
Technical Support Center: Purification of 3-methanesulfinyl-4H-1,2,4-triazole
Welcome to the technical support center for the purification of 3-methanesulfinyl-4H-1,2,4-triazole. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting advice and frequently asked questions to address specific challenges you may encounter during its purification. The methanesulfinyl group introduces unique properties to the triazole core, necessitating careful consideration of purification strategies to ensure high purity and yield.
Troubleshooting Guide
This section addresses common problems encountered during the purification of 3-methanesulfinyl-4H-1,2,4-triazole in a question-and-answer format.
Q1: My crude product is an oil and won't crystallize. How can I purify it?
A1: Oiling out is a common issue, especially if impurities are depressing the melting point or if the compound has a low melting point. Here’s a systematic approach to tackle this:
-
Initial Characterization: First, obtain a proton NMR of your crude oil. This will help you identify the major components and potential impurities, such as the starting sulfide or the over-oxidized sulfone.
-
Solvent Trituration: Try triturating the oil with a non-polar solvent in which your product is expected to have low solubility, such as diethyl ether, hexane, or a mixture of ethyl acetate and hexane. This can often induce crystallization or wash away non-polar impurities.
-
Column Chromatography: If trituration fails, column chromatography is your next step. Due to the polar nature of the sulfoxide, a polar stationary phase like silica gel is often used. However, sulfoxides can sometimes degrade on acidic silica gel.[1] Consider using deactivated silica gel or alumina. A typical mobile phase would be a gradient of methanol in dichloromethane or ethyl acetate.
-
Reverse-Phase Chromatography: If you suspect degradation on normal phase silica, reverse-phase chromatography (C18 silica) is an excellent alternative for polar compounds.[1] You would use a polar mobile phase, such as a water/acetonitrile or water/methanol gradient.
Q2: I'm seeing three spots on my TLC plate after synthesis. What are they likely to be and how do I separate them?
A2: The three spots are most likely your desired product, the unreacted starting material (3-methylthio-4H-1,2,4-triazole), and the over-oxidized product (3-methanesulfonyl-4H-1,2,4-triazole). Their relative polarities will be:
-
3-methylthio-4H-1,2,4-triazole (Sulfide): Least polar.
-
3-methanesulfinyl-4H-1,2,4-triazole (Sulfoxide): Intermediate polarity.
-
3-methanesulfonyl-4H-1,2,4-triazole (Sulfone): Most polar.
To separate them:
-
Column Chromatography: This is the most effective method. Use a solvent system that gives good separation of the three spots on your analytical TLC plate. A gradient elution is highly recommended. Start with a less polar eluent to first wash off the sulfide, then increase the polarity to elute your desired sulfoxide, and finally, a more polar system will be required to elute the sulfone.
-
Recrystallization: If the sulfoxide is the major product, you might be able to selectively crystallize it. The choice of solvent is critical. You need a solvent in which the sulfoxide has good solubility at high temperatures but poor solubility at low temperatures, while the impurities remain in solution or are insoluble at high temperatures.
Q3: My yield is very low after column chromatography. What could be the reason?
A3: Low recovery from column chromatography can be due to several factors:
-
Degradation on Silica Gel: As mentioned, sulfoxides can be sensitive to the acidic nature of silica gel.[1] You can perform a stability test by spotting your compound on a TLC plate, letting it sit for a few hours, and then eluting it to see if any new spots appear.[2] If degradation is observed, switch to a less acidic stationary phase like alumina or use reverse-phase chromatography.
-
Irreversible Adsorption: The polar nature of the sulfoxide and the triazole ring can lead to strong binding to the silica gel, especially if your eluent is not polar enough.
-
Improper Solvent System: If your eluent is too polar, your compound might have eluted very quickly with the solvent front, mixed with other impurities.[2] Conversely, if it's not polar enough, your compound may not have eluted at all.
Q4: I've successfully purified my compound, but it's not stable and changes color upon storage. What should I do?
A4: The sulfoxide functional group can be susceptible to oxidation or degradation over time.
-
Storage Conditions: Store your purified compound under an inert atmosphere (nitrogen or argon) at low temperatures (-20°C is recommended) and protected from light.
-
Purity Check: Ensure that no residual acid or base from the synthesis or purification steps is present, as this can catalyze decomposition. You can check the pH of a solution of your compound.
-
Antioxidants: If the instability is due to oxidation, storing it with a small amount of an antioxidant might be considered, but this is highly dependent on the downstream application of your compound.
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose purification technique for 3-methanesulfinyl-4H-1,2,4-triazole?
A1: For high purity, column chromatography is generally the most reliable method due to its ability to separate compounds with different polarities, which is crucial for removing the common sulfide and sulfone impurities.[3][4] However, for larger scales where the purity of the crude product is already reasonably high, recrystallization can be a more efficient and scalable technique.
Q2: What are some good starting solvent systems for recrystallizing 3-methanesulfinyl-4H-1,2,4-triazole?
A2: The polarity of the sulfoxide group suggests that moderately polar solvents will be most effective. Good starting points for solvent screening include:
-
Alcohols: Methanol, ethanol, or isopropanol.[5]
-
Esters: Ethyl acetate.
-
Ketones: Acetone.
-
Solvent/Anti-Solvent Systems: A polar solvent in which the compound is soluble (like methanol or acetone) paired with a non-polar anti-solvent in which it is insoluble (like diethyl ether or hexane).
Q3: How do I choose the right solvent system for column chromatography?
A3: The ideal solvent system for column chromatography should provide a retention factor (Rf) of 0.2-0.4 for your target compound on a TLC plate. This ensures good separation and a reasonable elution time. For 3-methanesulfinyl-4H-1,2,4-triazole, start with a mixture of a moderately polar solvent and a more polar one, such as:
-
Ethyl acetate/Methanol
-
Dichloromethane/Methanol
-
Chloroform/Methanol[6]
You can screen different ratios of these solvents on a TLC plate to find the optimal separation.
Q4: Can I use water in my purification?
A4: The 1,2,4-triazole ring system is generally water-soluble.[7] The presence of the polar sulfoxide group will further enhance its aqueous solubility. Therefore, using water can be a double-edged sword:
-
Aqueous Workup: An aqueous wash during the workup can help remove water-soluble inorganic salts.
-
Recrystallization: Recrystallization from water could be a possibility, perhaps in combination with an alcohol.
-
Chromatography: In reverse-phase chromatography, water is a key component of the mobile phase. However, in normal-phase chromatography, the addition of water to the mobile phase is generally not recommended as it can deactivate the silica gel in an uncontrolled manner.
Q5: How can I confirm the purity of my final product?
A5: A combination of analytical techniques should be used to confirm the purity of your 3-methanesulfinyl-4H-1,2,4-triazole:
-
Thin-Layer Chromatography (TLC): A single spot in multiple solvent systems is a good indication of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure and identifying any impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of your compound.
-
Melting Point Analysis: A sharp melting point range is indicative of a pure compound.
Experimental Protocols
Protocol 1: Recrystallization
This protocol provides a general guideline for the recrystallization of 3-methanesulfinyl-4H-1,2,4-triazole. The optimal solvent must be determined experimentally.
-
Solvent Selection: In a small test tube, dissolve a small amount of your crude product in a minimal amount of a hot solvent (e.g., ethanol).
-
Cooling: Allow the solution to cool slowly to room temperature, and then in an ice bath.
-
Observation: If crystals form and the supernatant is colored (indicating impurities have remained in solution), this is a good solvent for recrystallization.
-
Scaling Up: Dissolve the bulk of your crude product in the minimum amount of the chosen hot solvent in an Erlenmeyer flask.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.
Protocol 2: Column Chromatography
This protocol describes a standard procedure for purification by silica gel column chromatography.
-
TLC Analysis: Determine the optimal eluent system using TLC. Aim for an Rf of 0.2-0.4 for the product. A good starting point is 5% methanol in ethyl acetate.
-
Column Packing: Pack a glass column with silica gel slurried in a non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a stronger solvent, adsorb it onto a small amount of silica gel, and evaporate the solvent. Load the dry silica onto the top of the column.
-
Elution: Begin eluting with a less polar solvent system than your final eluent (e.g., 100% ethyl acetate).
-
Gradient Elution: Gradually increase the polarity of the eluent (e.g., by increasing the percentage of methanol).
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Product Isolation: Combine the pure fractions containing your product and remove the solvent under reduced pressure.
Visual Guides
Caption: A general workflow for the purification of 3-methanesulfinyl-4H-1,2,4-triazole.
Caption: A decision tree for troubleshooting low yields in column chromatography.
References
- CN111808034A - Method for synthesizing 1, 2, 4-triazole-3-methyl carboxylate - Google Patents.
-
Synthesis methods of 1,2,4-triazole-3-thiones: review. Available at: [Link]
-
Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties - MDPI. Available at: [Link]
-
A Comprehensive review on 1, 2,4 Triazole. - IOSR Journals. Available at: [Link]
-
synthesis of 1,2,4 triazole compounds - ISRES. Available at: [Link]
-
How to purify a sulfone and sulfide sulfoxide without a column? - ResearchGate. Available at: [Link]
-
Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity - SciSpace. Available at: [Link]
-
Synthesis and characterizations of some new 4H-1,2,4-triazole derivatives - ResearchGate. Available at: [Link]
-
Synthesis of S-Heterocycles - Organic Chemistry Portal. Available at: [Link]
-
How to purify polar organic compounds that are only soluble in highly polar aprotic solvents like DMF and DMSO? | ResearchGate. Available at: [Link]
-
Synthesis and characterization of some 1,2,4-triazole-3-thiones obtained from intramolecular cyclization of new 1-(4-(4-X - SciSpace. Available at: [Link]
-
1,2,4-Triazole - Wikipedia. Available at: [Link]
-
Purification: Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester. Available at: [Link]
-
Recent Advances in DMSO-Based Direct Synthesis of Heterocycles - MDPI. Available at: [Link]
-
(PDF) Characterization and purification of 1,2,4-triazole-containing phthalocyaninessynthesized by microwave method and structure elucidation by spectroscopictechniques - ResearchGate. Available at: [Link]
-
4-amino-4h-1,2,4-triazole - Organic Syntheses Procedure. Available at: [Link]
-
Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry - NIH. Available at: [Link]
-
4-(4-Methylphenyl)-3-phenyl-4 H -1,2,4-triazole - ResearchGate. Available at: [Link]
-
The Three-Component Synthesis of 4-Sulfonyl-1,2,3-triazoles via a Sequential Aerobic Copper-Catalyzed Sulfonylation and Dimroth Cyclization - PMC. Available at: [Link]
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- 4. The Three-Component Synthesis of 4-Sulfonyl-1,2,3-triazoles via a Sequential Aerobic Copper-Catalyzed Sulfonylation and Dimroth Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN111808034A - Method for synthesizing 1,2, 4-triazole-3-methyl carboxylate - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]
Technical Support Center: Stability and Degradation of 3-Methanesulfinyl-4H-1,2,4-triazole
Welcome to the dedicated technical support center for 3-methanesulfinyl-4H-1,2,4-triazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights, troubleshooting advice, and practical protocols related to the stability and degradation of this compound. As direct stability studies on this specific molecule are not extensively published, this guide synthesizes information from the fundamental chemistry of the 1,2,4-triazole ring system and the sulfoxide functional group to offer a robust framework for your experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common questions and issues that may arise during the handling, storage, and analysis of 3-methanesulfinyl-4H-1,2,4-triazole.
Compound Handling and Storage
Question 1: What are the optimal storage conditions for solid 3-methanesulfinyl-4H-1,2,4-triazole to ensure long-term stability?
Answer: For solid-state storage, it is recommended to keep the compound in a tightly sealed container, protected from light and moisture, at refrigerated temperatures (2-8 °C). The 1,2,4-triazole ring is generally thermally stable, with many derivatives showing no decomposition below 250 °C.[1] However, the methanesulfinyl (methylsulfoxide) group is susceptible to oxidation and can be sensitive to heat. Cool, dark, and dry conditions will minimize the risk of both oxidative and hydrolytic degradation.
Question 2: I've prepared a stock solution of 3-methanesulfinyl-4H-1,2,4-triazole in DMSO. How stable is it, and how should I store it?
Answer: While DMSO is a common solvent, it's important to be aware of its potential reactivity. DMSO can promote the decomposition of thermally labile compounds.[2] For short-term storage (days to a week), storing the DMSO solution at -20 °C or -80 °C is advisable. For long-term storage, preparing fresh solutions is the best practice. It is also crucial to use high-purity, anhydrous DMSO, as water content can facilitate hydrolysis of the sulfoxide.
Understanding Degradation Pathways
Question 3: What are the most likely degradation pathways for 3-methanesulfinyl-4H-1,2,4-triazole?
Answer: Based on the functional groups present, the primary degradation pathways are likely to be oxidation and hydrolysis of the methanesulfinyl group.
-
Oxidation: The sulfoxide group is susceptible to further oxidation to a sulfone.[3] This would result in the formation of 3-methanesulfonyl-4H-1,2,4-triazole. This can be a significant issue if the compound is exposed to oxidizing agents or even atmospheric oxygen over extended periods, potentially accelerated by light or heat.
-
Hydrolysis: Sulfoxides can undergo hydrolysis, although the mechanisms can be complex.[4] Depending on the pH, this could potentially lead to the cleavage of the C-S bond, ultimately forming 4H-1,2,4-triazol-3-ol and methane sulfenic acid, which is unstable.
-
Photodegradation: While some aromatic sulfoxides exhibit high photostability[5], many heterocyclic compounds are sensitive to UV light. Photolytic stress could catalyze both oxidation and cleavage of the C-S bond.
-
Thermal Degradation: Sulfoxides can undergo thermal elimination.[3] While significant decomposition of the triazole core is unlikely below 250°C[1], the sulfoxide functional group may be less stable.[6]
The following diagram illustrates the hypothesized primary degradation pathways.
Caption: Hypothesized degradation pathways of 3-methanesulfinyl-4H-1,2,4-triazole.
Troubleshooting Experimental Results
Question 4: My LC-MS analysis shows an unexpected peak with a mass increase of 16 amu. What could this be?
Answer: A mass increase of 16 atomic mass units is highly indicative of an oxidation event, where one oxygen atom has been added to the molecule. In the case of 3-methanesulfinyl-4H-1,2,4-triazole, this almost certainly corresponds to the oxidation of the sulfoxide group to a sulfone, forming 3-methanesulfonyl-4H-1,2,4-triazole.
Troubleshooting Steps:
-
Review Sample Preparation: Were your samples exposed to air for prolonged periods? Was the solvent old or potentially containing peroxides (e.g., aged THF or ether)?
-
Check Storage Conditions: Were the stock solutions or solid material protected from light and stored at an appropriate temperature?
-
Confirm with a Standard: If possible, synthesize a small amount of the corresponding sulfone to confirm its retention time and mass spectrum. The precursor, 3-methylthio-4H-1,2,4-triazole, can be oxidized with an excess of an oxidizing agent like hydrogen peroxide to produce the sulfone.
Question 5: I am seeing a new, more polar peak in my chromatogram over time, and the peak for my parent compound is decreasing. What might be happening?
Answer: The appearance of a more polar compound suggests a hydrolysis product. The formation of 4H-1,2,4-triazol-3-ol from the hydrolytic cleavage of the C-S bond would result in a significantly more polar molecule that would likely have a shorter retention time in reverse-phase chromatography.
Troubleshooting Steps:
-
Analyze the Mobile Phase: Is the pH of your mobile phase or sample diluent particularly acidic or basic? This can accelerate hydrolysis.
-
Perform a Forced Degradation Study: Briefly expose your compound to mild acidic and basic conditions (e.g., 0.1 M HCl and 0.1 M NaOH) and analyze the samples by LC-MS. If the unknown peak increases under these conditions, it strongly supports hydrolysis as the degradation pathway.
-
Check for Tautomers: The 1,2,4-triazole ring can exist in different tautomeric forms (1H and 4H).[7] While less likely to be the primary cause of a new peak in a stable chromatographic system, changes in solvent or pH could potentially favor one tautomer, leading to peak shape changes or splitting. The 1H-tautomer is generally more stable.[7]
Experimental Protocols
To assist in developing robust, stability-indicating methods, the following protocols for forced degradation studies are provided. These are essential for understanding the intrinsic stability of the molecule and identifying potential degradation products.
Protocol 1: Forced Degradation Study of 3-Methanesulfinyl-4H-1,2,4-triazole
Objective: To investigate the degradation of the compound under various stress conditions (hydrolysis, oxidation, photolysis, and thermal stress) as recommended by ICH guidelines.
Materials:
-
3-Methanesulfinyl-4H-1,2,4-triazole
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
1 M Hydrochloric Acid (HCl)
-
1 M Sodium Hydroxide (NaOH)
-
30% Hydrogen Peroxide (H₂O₂)
-
Class A volumetric flasks
-
HPLC or UPLC-MS system
-
Photostability chamber (ICH Q1B compliant)[8]
-
Laboratory oven
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Keep at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Keep at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 30% H₂O₂. Keep at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Transfer the solid compound to a vial and place it in an oven at 80°C for 48 hours. Also, place a solution of the compound (in a stable solvent like acetonitrile) in the oven.
-
Photolytic Degradation: Expose the solid compound and a solution (in a photostable solvent like acetonitrile) to light in a photostability chamber according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).[8][9]
-
-
Sample Preparation for Analysis:
-
Before analysis, cool all samples to room temperature.
-
Neutralize the acid and base hydrolysis samples with an equimolar amount of NaOH and HCl, respectively.
-
Dilute all samples to a final concentration of approximately 10 µg/mL with the mobile phase.
-
-
Analysis:
-
Analyze all stressed samples, along with a non-stressed control sample, by a suitable reverse-phase HPLC or UPLC-MS method.
-
Use a photodiode array (PDA) detector to check for peak purity and a mass spectrometer to identify the mass of the parent compound and any degradation products.
-
The following diagram outlines the workflow for a forced degradation study.
Caption: Workflow for a forced degradation study.
Data Summary Table
After conducting the forced degradation studies, summarize your findings in a table for easy comparison.
| Stress Condition | Observation | Major Degradation Product (m/z) | % Degradation |
| 0.1 M HCl, 60°C, 24h | e.g., Minor degradation | e.g., 102.04 (triazol-3-ol) | e.g., ~5% |
| 0.1 M NaOH, 60°C, 24h | e.g., Significant degradation | e.g., 102.04 (triazol-3-ol) | e.g., ~30% |
| 30% H₂O₂, RT, 24h | e.g., Complete degradation | e.g., 163.02 (sulfone) | e.g., >95% |
| Thermal (80°C, 48h) | e.g., No significant degradation | N/A | e.g., <2% |
| Photolytic (ICH Q1B) | e.g., Moderate degradation | e.g., 163.02 (sulfone) | e.g., ~15% |
This table is for illustrative purposes. Actual results may vary.
References
- Frolova, Y., & Kaplaushenko, A. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. ScienceRise: Pharmaceutical Science, (4 (48)).
- El-Sayed, W. A. (2016). Chemistry of 1, 2, 4-Triazole: A Review Article. International Journal of Science and Research (IJSR), 5(3), 1411-1425.
- A Comprehensive review on 1, 2,4 Triazole. (n.d.). Indo American Journal of Pharmaceutical Research.
- Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022). Frontiers in Chemistry, 10, 1011811.
- Skonieczna, K., et al. (2021).
- Demirbas, N., et al. (2004).
- Synthesis and characterizations of some new 4H-1,2,4-triazole derivatives. (2007). Turkish Journal of Chemistry, 31(3), 305-318.
- Sulfoxide. (n.d.). In Wikipedia. Retrieved January 23, 2026.
- Possible mechanisms for hydrolysis of activated sulfoxide intermediates... (n.d.).
- You, W., et al. (2016). Design, synthesis and biological evaluation of novel 3-alkylsulfanyl-4-amino-1,2,4-triazole derivatives. Bioorganic & Medicinal Chemistry Letters, 26(15), 3569-3573.
- Pielichowski, J., & Pielichowski, K. (2021). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Molecules, 26(16), 4944.
- Reduction of sulfoxides catalyzed by the commercially available manganese complex MnBr(CO) 5. (2024). RSC Publishing.
- Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research.
- An insight on medicinal attributes of 1,2,4-triazoles. (2021). European Journal of Medicinal Chemistry, 223, 113631.
- Methods for the Synthesis and Analysis of Dimethyl Sulfoxide (A Review). (2021). Pharmaceutical Chemistry Journal, 55(5), 519-528.
- Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO) III: Investigations Regarding the Main Decomposition. (2021). Organic Process Research & Development, 25(12), 2686-2693.
- Organosulfur Materials with High Photo- and Photo-Oxidation Stability: 10-Anthryl Sulfoxides and Sulfones and Their Photophysical Properties Dependent on the Sulfur Oxidation State. (2021).
- Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. (2021). Molecules, 26(11), 3286.
- Recent Advances in DMSO-Based Direct Synthesis of Heterocycles. (2019). Molecules, 24(11), 2085.
- Bond-Forming and -Breaking Reactions at Sulfur(IV): Sulfoxides, Sulfonium Salts, Sulfur Ylides, and Sulfinate Salts. (2019). Chemical Reviews, 119(14), 8225-8282.
- Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candid
- Dimethyl sulfoxide as a photoprotective agent for sodium nitroprusside solutions. (1983). Drug Development and Industrial Pharmacy, 9(5), 843-853.
- Absorption of Free Radicals of New S-Derivatives (1,2,4-Triazole-3(2H)-yl)methyl)thiopyrimidines. (2022). Molecules, 27(19), 6524.
- Oxidation/elimination of heterocyclic sulfur compounds in a biphasic system with mesostructured FeOx/Ti-MCM-41 catalysts. (2019).
- Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (2013). Asian Journal of Research in Pharmaceutical Sciences, 3(4), 178-188.
- Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (2013).
- Some Researches on the Chemistry of Dimethyl Sulfoxide and Related Compounds. (1970). Quarterly Reports on Sulfur Chemistry, 5(2), 1-105.
- Synthesis methods of 1,2,4-triazole-3-thiones: review. (2024). ScienceRise: Pharmaceutical Science, (3 (47)).
- Thermal and thermo-oxidative degradation of some heterocyclic polymers. (1974). Polymer Science U.S.S.R., 16(10), 2522-2528.
- Oxidation of Sulfides to Sulfoxides. Part 1. Oxidation Using Halogen Derivatives. (2018).
- STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. (1996). ICH.
- Q1B Photostability Testing of New Active Substances and Medicinal Products. (1996). EMA.
- Factors affecting degradation of dimethyl sulfoxide (DMSO) by fluidized-bed Fenton process. (2014). Environmental Science and Pollution Research, 21(1), 449-456.
- Investigations on the thermal behavior of omeprazole and other sulfoxides. (1998). Journal of Pharmaceutical Sciences, 87(11), 1355-1359.
- forced degradation study: Topics by Science.gov. (n.d.). Science.gov.
- Thermal Degradation Processes of Aromatic Poly(Ether Sulfone) Random Copolymers Bearing Pendant Carboxyl Groups. (2018). Polymers, 10(11), 1234.
- Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO) III. (2021).
- Forced Degrad
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Improving solubility of 3-methanesulfinyl-4H-1,2,4-triazole for in vitro assays
Introduction for the Researcher
Working with novel chemical entities frequently presents the challenge of poor aqueous solubility, a significant hurdle for obtaining reliable and reproducible data in in vitro biological assays. This guide provides a comprehensive troubleshooting framework specifically for 3-methanesulfinyl-4H-1,2,4-triazole, a compound whose structure suggests potential solubility issues despite its polar functional groups. The principles and protocols detailed here are designed to be broadly applicable to other poorly soluble "brick dust" compounds. Our approach is rooted in a mechanistic understanding of solubility, empowering you to make informed decisions for your experimental system.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial challenges encountered when attempting to dissolve 3-methanesulfinyl-4H-1,2,4-triazole.
Q1: I'm trying to dissolve my 3-methanesulfinyl-4H-1,2,4-triazole directly in PBS or cell culture medium, and it won't go into solution. Why?
A1: This is a common observation for compounds that are crystalline solids. The issue stems from a combination of factors inherent to the molecule's structure:
-
The 1,2,4-Triazole Core: The parent 1,2,4-triazole ring is amphoteric, meaning it can act as both a weak acid and a weak base.[1] It has two pKa values: approximately 2.45 for the protonated form and 10.26 for the neutral molecule.[1] In a neutral pH buffer like PBS (~pH 7.4), the molecule is un-ionized, which minimizes its solubility in water.
-
The Methanesulfinyl Group (-S(O)CH₃): This sulfoxide group is polar and can accept hydrogen bonds, which should theoretically aid solubility. However, the molecule's overall flat, rigid structure allows for efficient packing in a crystal lattice. The energy required to break this stable crystal lattice can be greater than the energy gained from solvating the individual molecules in water, resulting in low solubility.
-
Kinetic vs. Thermodynamic Solubility: When you add the compound directly to your aqueous buffer, you are attempting to measure its thermodynamic solubility, which is often very low for such compounds. The strategies outlined below focus on creating a kinetically soluble supersaturated solution that remains stable for the duration of your experiment.
Q2: I dissolved the compound in 100% DMSO, but it crashed out of solution when I diluted it into my aqueous assay buffer. What went wrong?
A2: This is the most frequent problem researchers face. You successfully created a stock solution in a strong organic solvent, but the compound precipitated upon dilution into an aqueous environment where DMSO was no longer the primary solvent. This occurs because the final concentration of the organic co-solvent (DMSO) in your assay medium was insufficient to keep the compound dissolved. The key is to prepare a highly concentrated stock in DMSO so that the final dilution into your medium keeps the DMSO concentration within a range that is both effective for solubility and non-toxic to your cells.[2]
Q3: What is the maximum concentration of an organic solvent, like DMSO, that I can use in my cell-based assay?
A3: This is a critical, cell-line-dependent parameter. As a general rule, most cell lines can tolerate DMSO concentrations up to 0.5% (v/v) without significant cytotoxicity. Some robust cell lines may tolerate up to 1%, but this must be validated. Exceeding these levels can lead to cell stress, altered gene expression, or outright cell death, confounding your experimental results.[3][4] It is imperative to run a vehicle control (medium + solvent at the final concentration) to ensure the solvent itself is not causing an effect.
| Co-Solvent | Typical Max Concentration (v/v) | Notes |
| DMSO | 0.1% - 0.5% | Most common and effective. Can affect cell differentiation and inflammation at higher concentrations.[3][5] |
| Ethanol | 0.1% - 0.5% | Generally less toxic than DMSO but also a less effective solvent for highly lipophilic compounds.[3][6] |
| Methanol | < 0.1% | More toxic than ethanol; generally avoided unless absolutely necessary.[6] |
| DMF | < 0.1% | Effective solvent but generally more toxic than DMSO; use with caution.[4] |
Part 2: A Step-by-Step Troubleshooting Workflow
If the initial attempts have failed, follow this logical progression of solubilization strategies. The goal is to use the mildest method possible that achieves the desired concentration without interfering with the assay.
Caption: Decision workflow for solubilizing challenging compounds.
Strategy 1: Co-Solvent System Protocol (DMSO)
This is the first and most common approach. The principle is to create a high-concentration stock solution in a water-miscible organic solvent and then dilute it to a final working concentration where the organic solvent percentage is minimally disruptive.
Protocol: Preparing a DMSO Stock Solution
-
Objective: Prepare a 10 mM stock solution of 3-methanesulfinyl-4H-1,2,4-triazole (MW: 147.17 g/mol ) in 100% DMSO.
-
Calculation: Weigh out 1.47 mg of the compound.
-
Dissolution: Add 100 µL of high-purity, anhydrous DMSO to the solid compound.
-
Mixing: Vortex vigorously for 1-2 minutes. If necessary, gently warm the solution to 37°C or use a bath sonicator for 5-10 minutes to facilitate dissolution. Ensure the vial is tightly capped.
-
Dilution into Assay Medium (Example for a 10 µM final concentration): a. Perform an intermediate dilution first. Add 2 µL of the 10 mM stock to 98 µL of cell culture medium. This creates a 200 µM solution with 2% DMSO. Vortex immediately. b. Add 5 µL of this 200 µM intermediate solution to 95 µL of medium in your assay plate. This yields a final concentration of 10 µM with 0.1% DMSO.
-
Causality: The two-step dilution process helps prevent the compound from precipitating by avoiding a sudden, drastic change in solvent polarity.[2]
-
Self-Validation:
-
Visual Check: After final dilution, inspect the well/tube against a light source. A clear solution indicates success. Any cloudiness, film, or visible particles means the compound has precipitated.
-
Vehicle Control: Always include a control group that receives the same final concentration of DMSO (e.g., 0.1%) without the compound to ensure the solvent has no biological effect.[7][8]
Strategy 2: pH Adjustment Protocol
This method leverages the amphoteric nature of the 1,2,4-triazole ring.[1] By adjusting the pH, we can ionize the molecule, significantly increasing its aqueous solubility. This is a powerful technique but requires careful consideration of the pH stability of your compound and the pH tolerance of your assay system.[9][]
Protocol: pH-Modified Stock Solutions
-
Objective: Test the solubility of the compound in acidic and basic conditions.
-
Acidic Stock (Targeting pH < 2.45): a. Prepare a 10 mM HCl solution in water. b. Attempt to dissolve 3-methanesulfinyl-4H-1,2,4-triazole directly in this acidic solution to your desired stock concentration (e.g., 1-10 mM). At this pH, the triazole ring should be protonated, forming a more soluble cationic salt.
-
Basic Stock (Targeting pH > 10.26): a. Prepare a 10 mM NaOH solution in water. b. Attempt to dissolve the compound in this basic solution. Here, the triazole ring should be deprotonated, forming a more soluble anionic species.
-
Dilution and Neutralization: a. When diluting the acidic or basic stock into your neutral-pH assay buffer, the buffer's capacity should neutralize the small volume of the stock solution. b. Crucially, you must verify the final pH of your assay medium after adding the compound stock. A significant pH shift could invalidate your results. If the shift is too large, a lower stock concentration or re-buffering may be necessary.
Self-Validation:
-
pH Measurement: Use a calibrated pH meter to check the final pH of your working solution.
-
Compound Stability: Before proceeding, confirm that your compound is stable at the pH used for dissolution. Incubate the stock for a short period and analyze via HPLC or LC-MS to check for degradation.
Strategy 3: Cyclodextrin Encapsulation Protocol
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate poorly soluble molecules, forming an "inclusion complex" that is water-soluble.[11][12] Hydroxypropyl-β-cyclodextrin (HP-β-CyD) is widely used in cell culture due to its high aqueous solubility and low toxicity.[11]
Caption: Encapsulation of a hydrophobic drug within a cyclodextrin.
Protocol: HP-β-Cyclodextrin Complexation
-
Objective: Prepare a 10% (w/v) solution of HP-β-CyD to use as a solubilizing vehicle.
-
Vehicle Preparation: Dissolve 1 g of HP-β-CyD in 10 mL of deionized water. Stir until fully dissolved. This can be filter-sterilized for use in cell culture.
-
Complex Formation: a. Weigh out your 3-methanesulfinyl-4H-1,2,4-triazole. b. Add the 10% HP-β-CyD solution and create a slurry. The molar ratio of cyclodextrin to compound often needs to be optimized, but starting with a large excess (e.g., 100:1) is a good strategy. c. Vortex and sonicate the mixture for 30-60 minutes, or stir overnight at room temperature to allow for complex formation.
-
Final Preparation: Centrifuge the solution at high speed (e.g., 10,000 x g) for 10 minutes to pellet any remaining undissolved compound. The supernatant contains the soluble drug-cyclodextrin complex. The concentration of the compound in the supernatant should be determined analytically (e.g., by UV-Vis spectrophotometry against a standard curve).
Self-Validation:
-
Clarity: The supernatant after centrifugation should be perfectly clear.
-
Vehicle Control: The most critical control for this method is to treat cells with the same concentration of the HP-β-CyD vehicle alone to ensure the cyclodextrin itself does not cause the observed biological effect.[3]
Summary and Final Recommendations
| Strategy | Pros | Cons | Best For... |
| Co-Solvent (DMSO) | Simple, fast, and effective for many compounds. | Potential for cytotoxicity; compound can still precipitate at low dilutions. | Initial screening and compounds that are moderately soluble. |
| pH Adjustment | Can dramatically increase solubility; inexpensive. | May alter compound stability or activity; may affect assay pH. | Ionizable compounds where the assay is tolerant of minor pH shifts. |
| Cyclodextrin | Low toxicity; highly effective for hydrophobic molecules. | More complex preparation; may alter drug availability to cells; requires specific vehicle control. | Very poorly soluble, non-ionizable compounds, or when DMSO is not tolerated. |
Always begin with the simplest method (co-solvents) and proceed to more complex strategies only as needed. The ultimate goal is to find a method that reliably dissolves 3-methanesulfinyl-4H-1,2,4-triazole at the desired concentration with minimal impact on your biological system. Every experiment must include the appropriate vehicle control to ensure the validity of your results.
References
-
Wikipedia. (n.d.). 1,2,4-Triazole. Retrieved from [Link]
-
SciSpace. (2020). Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity. Retrieved from [Link]
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MDPI. (n.d.). Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin. Retrieved from [Link]
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Semantic Scholar. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]
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A Comprehensive review on 1, 2,4 Triazole. (n.d.). Retrieved from [Link]
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National Institutes of Health (NIH). (n.d.). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]
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Synthesis methods of 1,2,4-triazole-3-thiones: review. (2024). Retrieved from [Link]
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ResearchGate. (2014). How to enhance drug solubility for in vitro assays?. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity. Retrieved from [Link]
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PubChem. (n.d.). 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol. Retrieved from [Link]
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PubChemLite. (n.d.). 3-methanesulfonyl-4h-1,2,4-triazole (C3H5N3O2S). Retrieved from [Link]
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National Institutes of Health (NIH). (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Retrieved from [Link]
-
ResearchGate. (n.d.). The pKa values of 1,2,4-triazole and its alkyl derivatives. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon. Retrieved from [Link]
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Chemistry LibreTexts. (2025). Preparing Solutions. Retrieved from [Link]
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National Institutes of Health (NIH). (n.d.). Improvement in solubility of poor water-soluble drugs by solid dispersion. Retrieved from [Link]
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National Institutes of Health (NIH). (n.d.). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. Retrieved from [Link]
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Considerations regarding use of solvents in in vitro cell based assays. (n.d.). Retrieved from [Link]
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ResearchGate. (2025). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]
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Reddit. (2022). How to tackle compound solubility issue. Retrieved from [Link]
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SciSpace. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Retrieved from [Link]
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ResearchGate. (2025). Effects of Solvents and Dosing Procedure on Chemical Toxicity in Cell-Based in Vitro Assays. Retrieved from [Link]
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Brieflands. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Retrieved from [Link]
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Research Journal of Pharmacognosy. (n.d.). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Retrieved from [Link]
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Quora. (2021). How to prepare a stock solution from a substance of unknown concentration. Retrieved from [Link]
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Technical Support Center: Troubleshooting Low Bioactivity of 3-methanesulfinyl-4H-1,2,4-triazole
Prepared by: Senior Application Scientist, Advanced Molecular Assays Group
Welcome to the technical support center for researchers working with 3-methanesulfinyl-4H-1,2,4-triazole. The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous clinically successful drugs.[1][2] Its derivatives are known to exhibit a vast range of biological activities, including antifungal, anticancer, and anti-inflammatory properties.[3][4][5] The addition of a methanesulfinyl (sulfoxide) group introduces polarity and potential for improved solubility, making this an intriguing molecule for drug discovery.[6][7]
However, unexpected low bioactivity in initial screens is a common challenge in the early stages of drug development.[8] This guide is designed to provide a systematic, root-cause analysis framework to help you diagnose and resolve issues with your experiments. We will move from the most fundamental aspect—the compound itself—through to assay-specific variables and biological interpretation.
Part 1: Foundational Troubleshooting - Is the Issue with the Compound?
The most logical and cost-effective starting point for any troubleshooting effort is to rigorously validate the key reagent: the compound itself. An issue with the compound's identity, purity, or stability will invalidate all downstream biological data.
FAQ 1.1: My initial screen of 3-methanesulfinyl-4H-1,2,4-triazole shows low or no activity. Where do I begin?
Always begin with the molecule. Before investing significant time and resources in re-optimizing complex biological assays, you must first confirm the fundamental properties of your test compound. A methodical verification of its identity, purity, and stability will rule out the most common sources of experimental failure. This "compound-first" approach is the most efficient path to a reliable solution.
Below is a logical workflow to guide your investigation.
FAQ 1.2: How critical is compound purity, and how can it lead to misleading bioactivity results?
-
False Positive Activity: A highly potent impurity, even at levels of <0.1%, can be responsible for the entire observed biological effect. When the compound is later re-synthesized to a higher purity, the activity vanishes, revealing the original lead was inactive.[9]
-
Underestimated Potency: If your sample contains significant amounts of inactive impurities (e.g., residual solvents, starting materials), the calculated concentration of the active pharmaceutical ingredient (API) will be artificially high. This leads to an underestimation of its true potency (e.g., a higher IC₅₀ value).
For early in vitro assays, a purity of >95% is generally acceptable. However, for any in vivo studies, purity should be much higher, typically >98% or >99%, as impurities can introduce unforeseen toxicity.[10]
FAQ 1.3: What are the best methods to confirm the identity and purity of my synthesized batch?
A combination of analytical techniques is required for comprehensive characterization. No single method is sufficient.
| Technique | Purpose | Key Information Provided |
| ¹H and ¹³C NMR | Structural Confirmation | Confirms the chemical structure and connectivity of the molecule. Can also reveal the presence of major impurities. |
| LC-MS | Identity & Purity Check | Confirms the molecular weight of the target compound and provides an initial assessment of purity by showing the primary peak alongside any impurity peaks. |
| HRMS | Exact Mass Confirmation | Provides a high-resolution mass measurement, allowing for the unambiguous determination of the elemental formula. |
| HPLC-UV/DAD | Quantitative Purity | This is the gold standard for purity assessment. An HPLC trace with UV or Diode Array detection allows for the quantification of the main peak area relative to all other peaks, giving a percentage purity.[11] |
FAQ 1.4: The methanesulfinyl (sulfoxide) group is known for potential instability. Could my compound be degrading?
Yes, this is a valid concern. Sulfoxides can be susceptible to thermal degradation and oxidation/reduction, although they are generally more stable than related sulfonyl halides.[7][12] Instability can manifest in two critical places:
-
During Storage: Improper storage (e.g., at room temperature, exposed to light or air) can lead to gradual degradation over time.
-
In Assay Medium: The compound may be unstable in the aqueous, buffered conditions of your cell culture or enzymatic assay medium, especially over long incubation periods (24-72 hours).
You should assess the stability of your compound directly under your experimental conditions.
Protocol 1: Assessing Compound Stability in Assay Medium
Objective: To determine if 3-methanesulfinyl-4H-1,2,4-triazole degrades over the time course of a typical biological assay.
Methodology:
-
Prepare a Stock Solution: Prepare a concentrated stock of your compound in 100% DMSO (e.g., 10 mM).
-
Spike into Assay Medium: Dilute the stock solution into your exact cell-free assay medium or buffer to the highest concentration used in your bioassay (e.g., 10 µM).
-
Time Zero (T=0) Sample: Immediately after dilution, take an aliquot of the medium, quench it with an equal volume of acetonitrile (to precipitate proteins and stop reactions), and centrifuge to clarify. Transfer the supernatant to an HPLC vial. This is your T=0 reference sample.
-
Incubate: Place the remaining medium containing the compound in your incubator under the exact same conditions as your assay (e.g., 37°C, 5% CO₂).
-
Time-Point Sampling: At time points corresponding to your assay duration (e.g., 24h, 48h, 72h), remove aliquots and process them exactly as described in Step 3.
-
HPLC Analysis: Analyze all samples by HPLC-UV. Compare the peak area of the parent compound at each time point to the T=0 sample. A significant decrease (>10-15%) in the parent peak area, especially with the appearance of new peaks, indicates degradation.
Part 2: Experimental & Assay-Specific Troubleshooting
Once you have confirmed your compound is pure, correctly identified, and stable, the next step is to scrutinize your experimental setup.
FAQ 2.1: My compound's integrity is confirmed, but activity remains low. How can I address potential solubility issues?
Poor aqueous solubility is one of the most frequent causes of low bioactivity for small molecules.[13][14] If the compound precipitates in the assay medium, its effective concentration at the target (e.g., cell or enzyme) is drastically lower than the nominal concentration you prepared.[8]
The most common co-solvent is Dimethyl Sulfoxide (DMSO). However, its final concentration in the assay must be carefully controlled, as high levels can cause cell stress or death, confounding your results.
| Final DMSO % (v/v) | Effect on Most Cell Lines | Recommendation |
| < 0.1% | Negligible | Ideal for sensitive assays. |
| 0.1% - 0.5% | Generally well-tolerated | Acceptable for most cell-based assays. |
| 0.5% - 1.0% | Potential for mild stress or altered gene expression | Use with caution. Always include a vehicle control at the same DMSO concentration. |
| > 1.0% | High risk of cytotoxicity | Avoid. Results are likely to be unreliable. |
FAQ 2.2: What are the critical parameters to optimize in a cell-based assay?
The biological state of your cells can dramatically impact their response to a compound.[8] Key parameters to verify and optimize include:
-
Cell Health & Passage Number: Use healthy, low-passage cells. Cells that have been in culture for too long can exhibit altered phenotypes and drug responses.
-
Seeding Density: Cells should be in a logarithmic growth phase during treatment. Over-confluent or sparse cultures will respond differently. Titrate the seeding density to find the optimal number.
-
Incubation Time: The compound may require more (or less) time to exert its effect. Test a time course (e.g., 24h, 48h, 72h) to identify the optimal window for activity.
FAQ 2.3: Could my compound be interfering with the assay technology itself?
Yes, this is a well-known phenomenon called "assay interference" or being a "Pan-Assay Interference Compound" (PAIN).[15][16] Your compound might be inactive at the biological target but still produce a signal (or lack of one) by directly interacting with the assay components.
Common examples include:
-
Autofluorescence: The compound fluoresces at the same wavelength as your reporter dye, creating a false positive signal.
-
Signal Quenching: The compound absorbs light at the excitation or emission wavelength, reducing the signal and appearing as a false inhibitor.
-
Reporter Enzyme Inhibition: In assays using luciferase or β-galactosidase, the compound might directly inhibit the reporter enzyme rather than the intended target.
Running simple control experiments is essential to rule out these artifacts.
Protocol 2: Control Experiments for Assay Interference
Objective: To determine if 3-methanesulfinyl-4H-1,2,4-triazole interferes with the assay readout in a cell-free system.
Methodology:
-
Prepare Control Wells: On your assay plate, prepare a set of wells that contain all assay components (buffer, cofactors, reporter substrate, etc.) EXCEPT for the biological target (e.g., no enzyme or no cells).
-
Add Compound: Add your compound to these control wells across the same concentration range used in your main experiment.
-
Add Vehicle: To another set of control wells, add only the vehicle (e.g., DMSO).
-
Incubate and Read: Incubate the plate and read the signal (e.g., fluorescence, luminescence) as you normally would.
-
Analyze:
-
If you observe a dose-dependent increase in signal in the wells with your compound compared to the vehicle-only wells, you may have an autofluorescence problem.
-
If you observe a dose-dependent decrease in signal, you may have a signal quenching or reporter inhibition problem.
-
If interference is detected, you may need to switch to an alternative assay format with a different detection modality (e.g., from a fluorescence-based assay to a label-free mass spectrometry-based assay).[16]
Part 3: Advanced Biological Interpretation
FAQ 3.1: I've ruled out all compound and assay issues. Could the biological target or model system be the problem?
If you have systematically eliminated compound and technical assay issues, it is time to reconsider the biological hypothesis.
-
Target Expression: Does your chosen cell line express the target protein at sufficient levels? Verify target expression via Western Blot, qPCR, or proteomics.
-
Incorrect Mechanism of Action: The compound may be active, but through a mechanism not captured by your primary assay. For example, you may be screening for an enzyme inhibitor, but the compound's true effect is on the protein's expression level.
-
Species Ortholog Differences: If you are using a human compound on a non-human cell line (e.g., mouse, rat), subtle differences in the target protein's binding pocket between species could account for the lack of activity.
-
Cellular Permeability: The compound may be a potent inhibitor of the isolated enzyme but may not be able to cross the cell membrane to reach its target in a cellular assay.
At this stage, consider employing secondary or orthogonal assays to explore alternative mechanisms. Profiling the compound across different cell lines or targets can also provide valuable new hypotheses.[17]
References
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-
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (n.d.). Frontiers. [Link]
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Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity. (2020). SciSpace. [Link]
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Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[1][3][18] triazole-3-thiol derivatives and Antifungal activity. (n.d.). ResearchGate. [Link]
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An insight on medicinal attributes of 1,2,4-triazoles. (n.d.). PubMed Central. [Link]
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Synthesis and characterizations of some new 4H-1,2,4-triazole derivatives. (2025). ResearchGate. [Link]
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Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. (n.d.). Chemistry Methodology. [Link]
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Design, synthesis and biological evaluation of novel 3-alkylsulfanyl-4-amino-1,2,4-triazole derivatives. (n.d.). PubMed. [Link]
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Problems that Can Occur when Assaying Extracts to Pure Compounds in Biological Systems. (n.d.). MDPI. [Link]
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5 Key Challenges of Molecular Assay Development & How to Overcome Them. (2025). Dispendix. [Link]
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4 Factors Affecting Solubility of Drugs. (2021). Ascendia Pharmaceutical Solutions. [Link]
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Promises and Pitfalls of High-Throughput Biological Assays. (n.d.). PubMed. [Link]
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Could a natural compound increase its biological activity as it becomes more pure? (2013). ResearchGate. [Link]
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Challenges and advancements in high-throughput screening strategies for cancer therapeutics. (n.d.). AccScience Publishing. [Link]
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1,2,4-Triazole. (n.d.). Wikipedia. [Link]
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Current research trends of 1,2,4-triazole derivatives biological activity (literature review). (n.d.). ResearchGate. [Link]
-
Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. (2022). National Institutes of Health. [Link]
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Connecting Small Molecules with Similar Assay Performance Profiles Leads to New Biological Hypotheses. (n.d.). PubMed Central. [Link]
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Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. (n.d.). PubMed Central. [Link]
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Synthesis of Sulfur Heterocyclic Compounds and Study of Expected Biological Activity. (2025). ResearchGate. [Link]
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CHALLENGES IN SECONDARY ANALYSIS OF HIGH THROUGHPUT SCREENING DATA. (n.d.). ResearchGate. [Link]
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Influence of Sulfoxide Group Placement on Polypeptide Conformational Stability. (n.d.). PubMed. [Link]
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Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. (n.d.). ACS Publications. [Link]
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Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety. (2023). MDPI. [Link]
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Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. (2014). PubMed Central. [Link]
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bioassayR: Cross-Target Analysis of Small Molecule Bioactivity. (n.d.). ACS Publications. [Link]
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Challenges of HTS in early-stage drug discovery. (n.d.). Axxam. [Link]
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Can the HPLC purity of any product be more than its assay purity? (2018). Quora. [Link]
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BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. (n.d.). Drug Development & Delivery. [Link]
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Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. (2025). ChemRxiv. [Link]
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Sulfoxide. (n.d.). Wikipedia. [Link]
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The pursuit of accurate predictive models of the bioactivity of small molecules. (2024). Royal Society of Chemistry. [Link]
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purity, in vivo toxicity, & clinical trial material. (2023). YouTube. [Link]
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High-Throughput Screening in Drug Discovery Explained. (2025). Technology Networks. [Link]
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4 Factors Affecting Solubility Of Drugs. (2022). Drug Delivery Leader. [Link]
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Isolation of stable non cyclic 1,2-Disulfoxides. Revisiting the thermolysis of S-aryl sulfinimines. (2025). ResearchGate. [Link]
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Technical Support Center: Overcoming Resistance to Triazole-Based Inhibitors
A Senior Application Scientist's Guide for Researchers
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering resistance to 3-methanesulfinyl-4H-1,2,4-triazole and other related small molecule inhibitors in their cell line models. While 3-methanesulfinyl-4H-1,2,4-triazole serves as a specific query, the principles and troubleshooting strategies outlined here are broadly applicable to the wider class of 1,2,4-triazole-containing therapeutic compounds, which are known to exhibit a variety of biological activities, including anticancer effects.[1][2][3]
This resource provides in-depth, field-proven insights into identifying, characterizing, and overcoming cellular resistance. We will explore the causality behind experimental observations and provide validated protocols to diagnose and address these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: My compound, 3-methanesulfinyl-4H-1,2,4-triazole, has suddenly lost its effectiveness. The IC50 value has increased significantly in my cell line. What could be happening?
An increase in the IC50 value is the classic indicator of acquired resistance. After continuous exposure, cancer cells can develop mechanisms to survive the drug's effects.[4] The most common reasons include increased drug efflux (the cells are pumping the drug out), modification of the drug's molecular target, or the activation of alternative "bypass" signaling pathways that allow the cells to continue to grow and proliferate despite the drug's presence.[5][6][7]
Q2: I've noticed that my resistant cells look different and grow slower than the original, sensitive (parental) cell line. Is this normal?
Yes, this is a frequently observed phenomenon. The acquisition of resistance often comes with a "fitness cost," which can manifest as changes in morphology and growth rate.[8] For example, cells overexpressing certain efflux pumps may become larger and more irregular in shape. Slower growth can occur because the cellular resources are diverted to maintaining the resistance mechanism.[9] It is crucial to characterize and bank these resistant cells separately from the parental line.[10]
Q3: Can I reverse the resistance to my triazole compound?
In some cases, resistance can be reversed or circumvented. For instance, if resistance is due to drug efflux pumps, co-treatment with an inhibitor of these pumps may restore sensitivity.[11][12] If a bypass pathway is activated, a combination therapy approach that inhibits both the primary target and the bypass pathway can be effective.[5][13][14] Identifying the specific mechanism of resistance is the critical first step toward designing an effective counter-strategy.
Q4: How do I confirm that my cell line is genuinely resistant?
Genuine resistance is characterized by a stable and reproducible increase in the IC50 value. It is recommended to establish a resistant cell line through gradual dose escalation and then calculate the Resistance Index (RI), which is the ratio of the IC50 of the resistant line to the IC50 of the parental line. An RI significantly greater than 1 (often a 3- to 5-fold increase is considered a starting point) confirms resistance.[4][10] These resistant lines should ideally maintain their phenotype after being frozen and thawed.
Troubleshooting Guide: From Observation to Mechanism
This section provides a structured approach to diagnosing the underlying cause of resistance.
Initial Observation: Decreased Compound Potency
You have performed a dose-response assay and confirmed a rightward shift in the IC50 curve, indicating your cells now require a higher concentration of the triazole compound to achieve the same level of inhibition.
| Problem | Potential Cause | Diagnostic Approach | Proposed Solution |
| Increased IC50 | 1. Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp/MDR1) or BCRP.[12][15][16] | - Functional Assay: Use a fluorescent substrate assay (e.g., Rhodamine 123) to measure efflux activity. - Expression Analysis: Use Western Blot or qPCR to measure the protein or mRNA levels of common ABC transporters.[10] | - Co-administer a known ABC transporter inhibitor (e.g., Verapamil, Tariquidar). - If sensitivity is restored, this confirms efflux-mediated resistance. |
| 2. Drug Target Alteration: Mutation in the target protein that reduces compound binding affinity, or changes in target expression levels.[6][7] | - Target Sequencing: Sequence the gene encoding the putative target of your compound in both parental and resistant cells to identify mutations.[17] - Expression Analysis: Quantify target protein/mRNA levels via Western Blot/qPCR. | - Design or select a next-generation inhibitor that can bind to the mutated target. - If target expression is lost, explore alternative therapeutic strategies. | |
| 3. Activation of Bypass Pathways: Upregulation of parallel signaling pathways that compensate for the inhibited target, such as the PI3K/AKT/mTOR or MAPK/ERK pathways.[14][18][19] | - Phospho-protein Analysis: Use Western Blot or phospho-proteomic arrays to screen for increased phosphorylation of key nodes in major survival pathways (e.g., p-AKT, p-ERK).[20] | - Implement combination therapy by co-administering your triazole compound with an inhibitor of the activated bypass pathway (e.g., a PI3K or MEK inhibitor). |
Workflow for Investigating Drug Resistance
The following diagram outlines a logical workflow for moving from the initial observation of resistance to the identification of the underlying mechanism.
Caption: Workflow for identifying and addressing drug resistance.
Visualizing Core Resistance Mechanisms
Understanding the primary ways cells evade therapeutic agents is crucial. The diagram below illustrates the three most common mechanisms of acquired resistance to small molecule inhibitors.
Caption: The three primary mechanisms of cellular drug resistance.
Experimental Protocols
Here we provide standardized protocols for key experiments in resistance investigation.
Protocol 1: Generation of a Drug-Resistant Cell Line
This protocol uses the gradual dose escalation method to select for a resistant cell population.[10][21]
Materials:
-
Parental cancer cell line
-
3-methanesulfinyl-4H-1,2,4-triazole (or other triazole inhibitor)
-
Complete cell culture medium
-
Cell viability assay kit (e.g., MTT, CellTiter-Glo®)
-
Standard cell culture equipment (incubator, hoods, flasks, plates)
Methodology:
-
Determine Initial IC50: Perform a dose-response experiment on the parental cell line to determine the initial IC50 value of the compound.
-
Initial Exposure: Begin culturing the parental cells in medium containing the compound at a concentration equal to its IC20 (the concentration that inhibits 20% of cell proliferation).[10]
-
Monitor and Passage: Maintain the cells at this concentration. Initially, you may observe significant cell death.[10] Passage the cells when they reach 70-80% confluency and their growth rate has stabilized (i.e., recovered from the initial shock). This may take several passages.
-
Dose Escalation: Once the cells are growing robustly at the current concentration, double the drug concentration in the medium.
-
Iterative Selection: Repeat Step 3 and 4, gradually increasing the drug concentration. If you observe excessive cell death (>50%) after a dose increase, reduce the concentration to the previous level and allow the culture to recover before attempting a smaller incremental increase (e.g., 1.5-fold).[4]
-
Characterization: Periodically (e.g., every 4-6 weeks), perform a cell viability assay to determine the new IC50 of the cultured population.
-
Define Resistance: A resistant line is typically considered established when its IC50 is at least 5-10 times higher than the parental line and this phenotype is stable.
-
Cryopreservation: At each major step of increased resistance, create frozen stocks of the cells. This is critical to prevent loss of the cell line.[10]
Protocol 2: Rhodamine 123 Efflux Assay (for P-gp Activity)
This functional assay measures the activity of the P-gp (MDR1) efflux pump. P-gp actively transports the fluorescent dye Rhodamine 123 out of the cell. Higher efflux activity results in lower intracellular fluorescence.
Materials:
-
Parental and resistant cell lines
-
Rhodamine 123 (stock solution in DMSO)
-
Verapamil (P-gp inhibitor, control)
-
Phenol red-free culture medium
-
Flow cytometer or fluorescence plate reader
Methodology:
-
Cell Seeding: Seed parental and resistant cells in parallel into 6-well plates or 96-well black-walled plates and allow them to adhere overnight.
-
Treatment Groups: For each cell line, prepare three treatment groups:
-
Rhodamine 123 only
-
Rhodamine 123 + Verapamil (e.g., 50 µM)
-
Unstained control (for background fluorescence)
-
-
Inhibitor Pre-incubation: For the Verapamil group, pre-incubate the cells with Verapamil in phenol red-free medium for 30-60 minutes at 37°C.
-
Dye Loading: Add Rhodamine 123 (final concentration ~1 µM) to the appropriate wells and incubate for 30-60 minutes at 37°C, protected from light.
-
Wash: Gently wash the cells twice with ice-cold PBS to remove extracellular dye.
-
Analysis:
-
Flow Cytometry: Trypsinize the cells, resuspend in PBS, and analyze the mean fluorescence intensity (MFI).
-
Plate Reader: Read the fluorescence intensity directly from the plate (e.g., 485 nm excitation / 528 nm emission).
-
-
Interpretation:
-
Resistant vs. Parental: If resistant cells show significantly lower fluorescence than parental cells, it suggests higher efflux activity.
-
Effect of Verapamil: If co-incubation with Verapamil increases fluorescence in the resistant cells, it confirms that the efflux is P-gp-mediated.
-
Protocol 3: Western Blot for Bypass Pathway Activation
This protocol screens for the activation of key survival pathways like PI3K/AKT and MAPK/ERK.
Caption: Standard workflow for Western Blot analysis.
Interpretation:
-
Compare the ratio of the phosphorylated protein to the total protein (e.g., p-AKT / Total AKT) between the parental and resistant cell lines.
-
A significant increase in this ratio in the resistant line indicates the activation of that specific bypass pathway, providing a strong rationale for testing a combination therapy.[19]
References
-
Procell. (2025, August 5). Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers. Procell. [Link]
-
Frontiers. (n.d.). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. [Link]
-
E3S Web of Conferences. (2024, June 14). Synthesis methods of 1,2,4-triazole-3-thiones: review. E3S Web of Conferences. [Link]
-
MDPI. (2024, January 23). Medicinal Plants for Overcoming Drug Resistance in Cervical Cancer. MDPI. [Link]
-
National Institutes of Health (NIH). (2022, April 25). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. NIH. [Link]
-
National Institutes of Health (NIH). (2011, March 23). Current Status of Methods to Assess Cancer Drug Resistance. NIH. [Link]
-
National Institutes of Health (NIH). (n.d.). Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells. NIH. [Link]
-
National Institutes of Health (NIH). (n.d.). Research progress on the role of bypass activation mechanisms in resistance to tyrosine kinase inhibitors in non-small cell lung cancer. NIH. [Link]
-
PubMed. (n.d.). ABC Transporter-Mediated Multidrug-Resistant Cancer. PubMed. [Link]
-
ResearchGate. (n.d.). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. ResearchGate. [Link]
-
Frontiers. (n.d.). Unraveling Key Signaling Pathways to Overcome Drug Resistance and Cancer Progression. Frontiers. [Link]
-
National Institutes of Health (NIH). (2021, November 19). Discovering new biology with drug-resistance alleles. NIH. [Link]
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Solvo Biotechnology. (n.d.). The role of ABC transporters in drug resistance, metabolism and toxicity. Solvo Biotechnology. [Link]
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Crown Bioscience. (2023, June 25). How to use in vitro models to study and overcome drug resistance in oncology. Crown Bioscience. [Link]
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National Institutes of Health (NIH). (2021, August 12). Development of Drug-resistant Cell Lines for Experimental Procedures. NIH. [Link]
-
MDPI. (n.d.). In Vitro Resistance-Predicting Studies and In Vitro Resistance-Related Parameters—A Hit-to-Lead Perspective. MDPI. [Link]
-
Prime Scholars. (2024, April 29). Genetic Mutations and their Role in Drug Resistance. Prime Scholars. [Link]
-
National Institutes of Health (NIH). (2013, September 24). Bypass Mechanisms of Resistance to Receptor Tyrosine Kinase Inhibition in Lung Cancer. NIH. [Link]
-
Creative Bioarray. (n.d.). Establishment of Drug-resistant Cell Lines. Creative Bioarray. [Link]
-
National Institutes of Health (NIH). (2015, December 9). Implementation of In Vitro Drug Resistance Assays: Maximizing the Potential for Uncovering Clinically Relevant Resistance Mechanisms. NIH. [Link]
-
PubMed. (n.d.). Overcoming ABC transporter-mediated multidrug resistance: Molecular mechanisms and novel therapeutic drug strategies. PubMed. [Link]
-
Ginekologia i Położnictwo. (2023, June 30). Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-. Ginekologia i Położnictwo. [Link]
-
AIMS Press. (n.d.). Updates on altered signaling pathways in tumor drug resistance. AIMS Press. [Link]
-
Nature. (2014, May 10). Drug resistance mechanisms and target selection in disease treatment strategies. Nature. [Link]
-
Bentham Science. (n.d.). ABC Transporters in Multidrug Resistance and Pharmacokinetics, and Strategies for Drug Development. Bentham Science. [Link]
-
National Institutes of Health (NIH). (n.d.). Structure-based Methods for Predicting Target Mutation-induced Drug Resistance and Rational Drug Design to Overcome the Problem. NIH. [Link]
-
MDPI. (n.d.). Dysregulated Signalling Pathways Driving Anticancer Drug Resistance. MDPI. [Link]
-
SCIRP. (2015, December 27). In Vitro Model Systems to Investigate Drug Resistance Mechanisms in Pancreatic Cancer Cells. SCIRP. [Link]
-
Wellcome Sanger Institute. (2022, October 18). Cancer drug resistance causes and categories identified. Wellcome Sanger Institute. [Link]
-
ISRES Publishing. (n.d.). synthesis of 1,2,4 triazole compounds. ISRES Publishing. [Link]
-
National Institutes of Health (NIH). (n.d.). An insight on medicinal attributes of 1,2,4-triazoles. NIH. [Link]
-
ResearchGate. (2021, May-June). A Comprehensive review on 1, 2,4 Triazole. ResearchGate. [Link]
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Technical Support Center: Refinement of Analytical Methods for 3-Methanesulfinyl-4H-1,2,4-triazole
Welcome to the technical support center for the analytical refinement of 3-methanesulfinyl-4H-1,2,4-triazole. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during experimental analysis. The information herein is synthesized from established analytical principles for triazole-containing compounds and is intended to serve as a comprehensive guide.
Introduction to the Analytical Challenges
3-Methanesulfinyl-4H-1,2,4-triazole, a heterocyclic compound of interest in pharmaceutical and agrochemical research, presents unique analytical challenges due to its polarity and potential for chemical transformation.[1][2] The methanesulfinyl group, in particular, can influence the molecule's chromatographic behavior and stability. This guide provides a structured approach to method development and troubleshooting for robust and reliable analysis.
Troubleshooting Guide: HPLC and HPLC-MS/MS Analysis
This section addresses specific issues that may arise during the High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) analysis of 3-methanesulfinyl-4H-1,2,4-triazole.
I. Chromatographic Issues
Question: I am observing poor peak shape (tailing or fronting) for my 3-methanesulfinyl-4H-1,2,4-triazole peak in reversed-phase HPLC. What are the likely causes and solutions?
Answer:
Poor peak shape is a common issue that can compromise resolution and quantification. The primary causes and troubleshooting steps are outlined below:
-
Secondary Interactions: The triazole moiety contains nitrogen atoms that can interact with residual silanols on the silica-based stationary phase, leading to peak tailing.
-
Solution 1: Mobile Phase Modification: The addition of a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can mask the silanol groups and improve peak shape. However, TEA is not MS-compatible. For LC-MS applications, formic acid or acetic acid are preferred mobile phase additives.[3]
-
Solution 2: Column Selection: Employing a column with end-capping or a different stationary phase chemistry (e.g., a polar-embedded phase) can reduce secondary interactions. For highly polar compounds like triazoles, Hydrophilic Interaction Liquid Chromatography (HILIC) can be a suitable alternative to reversed-phase chromatography.[4]
-
-
Sample Solvent Effects: Injecting the sample in a solvent significantly stronger than the mobile phase can cause peak distortion.[5]
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary for solubility, minimize the injection volume.
-
-
Column Overload: Injecting too much sample can lead to peak fronting.
-
Solution: Reduce the sample concentration or injection volume.
-
Question: My retention time for 3-methanesulfinyl-4H-1,2,4-triazole is inconsistent between injections. How can I improve reproducibility?
Answer:
Retention time shifts can invalidate analytical results. Here are the key factors to investigate:
-
Mobile Phase Instability: Inconsistent mobile phase composition can lead to fluctuating retention times.
-
Solution 1: Mobile Phase Preparation: Ensure the mobile phase is thoroughly mixed and degassed. For gradient elution, ensure the pumping system is delivering accurate and precise gradients.
-
Solution 2: pH Control: The retention of ionizable compounds is sensitive to mobile phase pH. Buffering the aqueous portion of the mobile phase can provide more stable retention times.[4]
-
-
Column Temperature Fluctuation: Changes in column temperature can affect retention.
-
Solution: Use a column oven to maintain a constant and uniform temperature throughout the analysis.
-
-
Column Equilibration: Insufficient column equilibration between injections, especially in gradient elution, can cause retention time drift.
-
Solution: Ensure an adequate equilibration time is included at the end of each gradient run.
-
II. Mass Spectrometry Detection Issues
Question: I am experiencing low sensitivity and poor signal-to-noise for 3-methanesulfinyl-4H-1,2,4-triazole in my LC-MS/MS analysis. What can I do to enhance the signal?
Answer:
Low sensitivity can be a significant hurdle, particularly for trace-level analysis. Consider the following to improve your signal:
-
Ionization Efficiency: The choice of ionization source and its parameters are critical.
-
Solution 1: Electrospray Ionization (ESI) Optimization: 3-Methanesulfinyl-4H-1,2,4-triazole, with its nitrogen atoms, is expected to ionize well in positive ion mode ESI. Optimize source parameters such as capillary voltage, gas flow rates (nebulizer and drying gas), and temperature to maximize the signal of the protonated molecule [M+H]⁺.
-
Solution 2: Mobile Phase Additives: The presence of formic acid or ammonium formate in the mobile phase can facilitate protonation and enhance the ESI signal.[3]
-
-
Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of the analyte.
-
Solution 1: Improved Sample Preparation: Incorporate a robust sample clean-up step, such as Solid-Phase Extraction (SPE), to remove interfering matrix components.[6]
-
Solution 2: Chromatographic Separation: Modify the HPLC method to chromatographically separate the analyte from the majority of the matrix components.
-
Solution 3: Internal Standards: The use of a stable isotope-labeled internal standard can compensate for matrix-induced ionization suppression.[2]
-
-
Fragmentation Optimization: In MS/MS, the collision energy needs to be optimized for efficient fragmentation of the precursor ion to a specific product ion.
-
Solution: Perform a product ion scan and optimize the collision energy to maximize the intensity of the desired product ion. The fragmentation of the 1,2,4-triazole ring often involves the loss of HCN or N₂.[7]
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing an HPLC method for 3-methanesulfinyl-4H-1,2,4-triazole?
A1: A good starting point would be a reversed-phase C18 column with a mobile phase consisting of a gradient of acetonitrile and water, both containing 0.1% formic acid.[3] This is a widely applicable starting condition for polar, ionizable compounds and is compatible with MS detection.
Q2: How should I prepare my samples for the analysis of 3-methanesulfinyl-4H-1,2,4-triazole in a complex matrix like plasma or soil?
A2: For complex matrices, a multi-step sample preparation is often necessary. A generic workflow could be:
-
Extraction: Extraction with a polar organic solvent like methanol or acetonitrile.
-
Clean-up: Solid-Phase Extraction (SPE) is a powerful tool for removing interferences. A mixed-mode cation exchange SPE cartridge could be effective in capturing the basic triazole moiety.
-
Reconstitution: After elution from the SPE cartridge and evaporation, reconstitute the sample in the initial mobile phase.[6]
Q3: Is 3-methanesulfinyl-4H-1,2,4-triazole prone to degradation during analysis?
A3: The methanesulfinyl group is susceptible to oxidation to the corresponding sulfone. It is crucial to use high-purity solvents and minimize sample exposure to air and high temperatures. Stability studies of the compound in the analytical matrix and solvent should be performed to ensure the integrity of the results.[8]
Q4: What are the expected mass spectral fragments for 3-methanesulfinyl-4H-1,2,4-triazole?
Experimental Protocols and Data
Table 1: Recommended Starting HPLC-MS/MS Parameters
| Parameter | Recommended Condition |
| HPLC Column | C18, 2.1 x 100 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temp. | 40 °C |
| Injection Vol. | 5 µL |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Drying Gas Temp. | 350 °C |
| Drying Gas Flow | 10 L/min |
| Nebulizer Pressure | 45 psi |
Diagrams
Caption: Troubleshooting workflow for poor peak shape in HPLC.
Caption: Decision tree for enhancing LC-MS/MS sensitivity.
References
- Separation of 3-Mercapto-1,2,4-triazole on Newcrom R1 HPLC column. (n.d.).
- HPLC Methods for analysis of 1,2,4-triazole. (n.d.). HELIX Chromatography.
- Synthesis of 3-Methyl-4H-1,2,4-triazol-4-amine. (n.d.). Benchchem.
- Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties. (n.d.). MDPI.
- Mefentrifluconazole Degradate 1,2,4-triazole. (n.d.). EPA.
- Synthesis methods of 1,2,4-triazole-3-thiones: review. (2024).
- Determination of Triazole Derivative Metabolites (TDMs) in Fruit and Vegetables using the QuPPe Method and Differential Mobility Spectrometry. (n.d.). eurl-pesticides.eu.
- Synthesis and characterizations of some new 4H-1,2,4-triazole derivatives. (2025). ResearchGate.
- Design, synthesis and biological evaluation of novel 3-alkylsulfanyl-4-amino-1,2,4-triazole derivatives. (n.d.). PubMed.
- HPLC Troubleshooting Guide. (n.d.).
- Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester.
- Characterization and purification of 1,2,4-triazole-containing phthalocyanines synthesized by microwave method and structure elucidation by spectroscopic techniques. (2019). ResearchGate.
- Mass Spectrometry Fragmentation of 1,2,4-Triazoles: A Comparative Guide. (n.d.). Benchchem.
- Column troubleshooting guide - Reversed phase. (n.d.). Thermo Fisher Scientific.
- Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. (2022).
- Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. (2025). INDUS JOURNAL OF BIOSCIENCE RESEARCH.
Sources
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- 3. Separation of 3-Mercapto-1,2,4-triazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. helixchrom.com [helixchrom.com]
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- 8. researchgate.net [researchgate.net]
Minimizing off-target effects of 3-methanesulfinyl-4H-1,2,4-triazole
A Guide to Ensuring Target Specificity and Minimizing Off-Target Effects
Welcome to the technical support center for 3-methanesulfinyl-4H-1,2,4-triazole. As Senior Application Scientists, we have developed this guide for researchers, scientists, and drug development professionals to navigate the complexities of working with this novel small molecule. The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, known for its diverse biological activities, including antifungal, anticancer, and anti-inflammatory properties.[1][2][3][4] This guide provides in-depth technical advice and field-proven insights to help you anticipate and mitigate potential off-target effects, ensuring the integrity and success of your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the selectivity and potential off-target activities of 3-methanesulfinyl-4H-1,2,4-triazole, a compound we will hypothetically consider as a novel kinase inhibitor for the purpose of this guide.
Q1: What are off-target effects and why are they a concern with 1,2,4-triazole-based compounds?
A1: Off-target effects are unintended interactions between a drug or compound and proteins other than the intended therapeutic target. These interactions can lead to misleading experimental results, toxicity, or unexpected side effects.[5] The 1,2,4-triazole nucleus is a versatile pharmacophore that can interact with a wide range of biological receptors due to its unique electronic and structural properties.[1] While this makes it a valuable scaffold for drug design, it also means that derivatives like 3-methanesulfinyl-4H-1,2,4-triazole could have an affinity for multiple proteins, particularly within large, structurally related families like the human kinome.
Q2: Our lab is developing 3-methanesulfinyl-4H-1,2,4-triazole as a kinase inhibitor. What are the likely off-targets?
A2: Given that many kinase inhibitors target the ATP-binding site, which is highly conserved across the kinome, off-target inhibition of other kinases is a primary concern. The specific off-targets will depend on the primary kinase target and the conformation in which the compound binds. For instance, if your compound targets a kinase in the tyrosine kinase family, other members of this family are potential off-targets. It is crucial to perform comprehensive selectivity profiling to identify these unintended interactions early in the development process.
Q3: How can we proactively assess the selectivity of our compound?
A3: A multi-pronged approach is recommended. This should begin with in silico predictions and be followed by rigorous in vitro experimental validation.
-
In Silico Prediction: Computational methods can predict potential off-targets by comparing the structure of your compound to libraries of molecules with known activities or by docking the compound into the binding sites of various proteins.[6][7]
-
In Vitro Profiling: The most direct method is to screen the compound against a large panel of kinases. Several commercial services offer kinase selectivity panels that cover a significant portion of the human kinome.[8] These assays typically measure the IC50 or dissociation constant (Kd) of the compound for each kinase in the panel.[9]
Q4: What is the difference between on-target and off-target-driven toxicity?
A4: On-target toxicity occurs when the inhibition of the intended target leads to adverse effects. This can happen if the target is essential for the normal function of healthy cells. Off-target toxicity, on the other hand, is caused by the compound binding to and modulating the activity of unintended proteins. Distinguishing between these is critical for deciding whether to abandon a compound or to attempt to engineer out the undesirable interactions.
Q5: We are observing unexpected cellular phenotypes that do not seem to be related to the inhibition of our primary target. How can we determine if this is due to an off-target effect?
A5: This is a common challenge in drug discovery. A logical workflow to investigate this is as follows:
-
Confirm Target Engagement: First, ensure that your compound is engaging the intended target in your cellular model at the concentrations used. Techniques like cellular thermal shift assays (CETSA) or NanoBRET can be used for this.
-
Use a Structurally Unrelated Inhibitor: If possible, treat your cells with a different, structurally unrelated inhibitor of the same primary target. If this second inhibitor does not produce the same phenotype, it is more likely that your original compound is acting via an off-target mechanism.
-
Rescue Experiments: If your target is a kinase, you can perform a rescue experiment by introducing a mutated, inhibitor-resistant version of the kinase into your cells. If the phenotype persists even when the primary target is resistant to the compound, it strongly suggests an off-target effect.
-
Proteome-Wide Analysis: Techniques like chemical proteomics can identify the binding partners of your compound across the entire proteome, providing an unbiased view of its on- and off-targets.[10]
Part 2: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your research with 3-methanesulfinyl-4H-1,2,4-triazole.
| Problem | Potential Cause | Troubleshooting Steps |
| High cytotoxicity observed in cell-based assays at concentrations that should be selective for the primary target. | The compound may have potent off-target effects on proteins essential for cell viability. | 1. Perform a Kinase Selectivity Screen: Screen the compound against a broad kinase panel (e.g., 400+ kinases) to identify off-target kinases that are potently inhibited. 2. Cross-reference Hits with Cell Viability Data: Compare the identified off-targets with known essential genes/proteins. 3. Dose-Response Analysis: Perform a careful dose-response curve to determine the IC50 for cytotoxicity and compare it to the IC50 for on-target inhibition. A small window between these values suggests off-target toxicity. |
| Inconsistent results between in vitro biochemical assays and cell-based assays. | 1. Cellular permeability and metabolism of the compound. 2. The presence of scaffolding proteins or allosteric regulators in the cellular environment that are absent in biochemical assays. 3. The compound may be engaging unintended targets within the cell that are not present in the biochemical assay. | 1. Assess Cell Permeability: Use assays like the parallel artificial membrane permeability assay (PAMPA) to determine if the compound can enter cells effectively. 2. Confirm Target Engagement in Cells: Use a cellular target engagement assay to confirm that the compound is binding to its intended target in the cellular context. 3. Perform a Proteome-Wide Off-Target Screen: Employ unbiased techniques like chemical proteomics to identify all cellular binding partners.[10] |
| Development of resistance to the compound in long-term cell culture that cannot be explained by mutations in the primary target. | Cells may be upregulating compensatory signaling pathways that are activated by off-target effects of the compound. | 1. Analyze Transcriptomic and Proteomic Changes: Use RNA-seq and quantitative proteomics to identify pathways that are altered in the resistant cells. 2. Investigate Paradoxical Pathway Activation: Some kinase inhibitors can paradoxically activate certain pathways through off-target interactions.[5] Map your off-target hits onto known signaling pathways to identify potential compensatory mechanisms. 3. Combination Therapy: Test combinations of your compound with inhibitors of the identified compensatory pathways to overcome resistance. |
Part 3: Experimental Protocols & Workflows
Workflow for Characterizing and Mitigating Off-Target Effects
This workflow provides a systematic approach to identifying and addressing off-target effects of a novel compound like 3-methanesulfinyl-4H-1,2,4-triazole.
Caption: A systematic workflow for identifying and mitigating off-target effects.
Protocol 1: Kinase Selectivity Profiling using a Commercial Service
This protocol outlines the general steps for submitting a compound for broad-panel kinase screening.
-
Compound Preparation:
-
Synthesize and purify 3-methanesulfinyl-4H-1,2,4-triazole to >95% purity as confirmed by HPLC and NMR.
-
Prepare a stock solution of the compound in 100% DMSO at a concentration of 10 mM.
-
Prepare at least 50 µL of the stock solution for shipment.
-
-
Select a Screening Service:
-
Choose a reputable vendor that offers a large kinase panel (e.g., Eurofins Discovery's KINOMEscan™, Reaction Biology's Kinase HotSpot).
-
Decide on the type of assay: binding assays (e.g., KINOMEscan) measure the affinity (Kd) of the compound for each kinase, while enzymatic assays measure the inhibition of kinase activity (IC50). Binding assays are often preferred for initial broad screening as they are not dependent on substrate and ATP concentrations.
-
-
Experimental Design:
-
For an initial screen, a single high concentration (e.g., 1 µM or 10 µM) is often used to identify all potential hits.
-
Follow-up screens should be performed in dose-response format to determine the Kd or IC50 for each identified hit.
-
-
Data Analysis:
-
The service provider will return data, often as a percentage of inhibition at the tested concentration or as Kd values.
-
Visualize the data using a dendrogram to understand the selectivity across the kinome.
-
Calculate a selectivity score (e.g., S-score) to quantify the selectivity of your compound. A lower score generally indicates higher selectivity.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to verify that a compound binds to its intended target in a cellular environment.
-
Cell Culture and Treatment:
-
Culture your cells of interest to ~80% confluency.
-
Treat the cells with either vehicle (DMSO) or varying concentrations of 3-methanesulfinyl-4H-1,2,4-triazole for a predetermined time (e.g., 1 hour).
-
-
Heating and Lysis:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler. This creates a "melting curve."
-
Lyse the cells by freeze-thawing.
-
-
Protein Quantification:
-
Separate the soluble and precipitated protein fractions by centrifugation.
-
Analyze the amount of the target protein remaining in the soluble fraction by Western blot or other quantitative proteomic methods.
-
-
Data Analysis:
-
Plot the amount of soluble target protein as a function of temperature for both vehicle and compound-treated samples.
-
Binding of the compound to the target protein will stabilize it, resulting in a shift of the melting curve to higher temperatures. This shift confirms target engagement.
-
Part 4: Data Presentation
The following table provides a hypothetical example of selectivity data for 3-methanesulfinyl-4H-1,2,4-triazole against a panel of kinases.
| Target Kinase | Primary Target (Hypothetical) | IC50 (nM) | Notes |
| Kinase A | Yes | 15 | Potent on-target activity. |
| Kinase B | No | 85 | Off-target with moderate potency. Structurally related to Kinase A. |
| Kinase C | No | 1,200 | Weak off-target activity. |
| Kinase D | No | >10,000 | No significant activity. |
| VEGFR2 | No | 950 | Common off-target for many kinase inhibitors. |
Part 5: Visualization of Key Concepts
Signaling Pathway with On- and Off-Target Effects
This diagram illustrates how a kinase inhibitor can have both desired on-target effects and unintended off-target consequences.
Caption: On-target vs. Off-target inhibition by a small molecule.
References
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An insight on medicinal attributes of 1,2,4-triazoles - PMC. (n.d.). PubMed Central. Retrieved January 23, 2026, from [Link]
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Synthesis methods of 1,2,4-triazole-3-thiones: review. (2024, June 14). wsa-ptfarm.pl. Retrieved January 23, 2026, from [Link]
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Biological features of new 1,2,4-triazole derivatives (a literature review). (2022, February 15). knmu.edu.ua. Retrieved January 23, 2026, from [Link]
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Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. (n.d.). chemmethod.com. Retrieved January 23, 2026, from [Link]
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Uitdehaag, J. C. M., Verkaar, F., & van der Velden, N. S. (2015). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 172(16), 3949-3963. [Link]
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A novel computational approach to predict off-target interactions for small molecules. (2019, July 16). Frontiers. Retrieved January 23, 2026, from [Link]
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1,2,4-TRIAZOLE: A REVIEW OF PHARMACOLOGICAL ACTIVITIES. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
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Synthesis and characterizations of some new 4H-1,2,4-triazole derivatives. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
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Design, synthesis and biological evaluation of novel 3-alkylsulfanyl-4-amino-1,2,4-triazole derivatives. (n.d.). PubMed. Retrieved January 23, 2026, from [Link]
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Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. (n.d.). BMC Systems Biology. Retrieved January 23, 2026, from [Link]
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Measuring and interpreting the selectivity of protein kinase inhibitors. (n.d.). PubMed Central. Retrieved January 23, 2026, from [Link]
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Sulfonamide-1,2,4-triazole derivatives as antifungal and antibacterial agents: synthesis, biological evaluation, lipophilicity, and conformational studies. (n.d.). PubMed. Retrieved January 23, 2026, from [Link]
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Proteome-wide Identification of Off-Targets of a Potent EGFRL858R/T790M Mutant Inhibitor. (2022, January 19). ACS Medicinal Chemistry Letters. Retrieved January 23, 2026, from [Link]
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Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025). (n.d.). PubMed. Retrieved January 23, 2026, from [Link]
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Streamlined proteome-wide identification of drug targets indicates organ-specific engagement. (2024, February 8). bioRxiv. Retrieved January 23, 2026, from [Link]
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Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019, July 17). PubMed Central. Retrieved January 23, 2026, from [Link]
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Current research trends of 1,2,4-triazole derivatives biological activity (literature review). (n.d.). nuph.edu.ua. Retrieved January 23, 2026, from [Link]
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Step-by-Step Guide to Kinase Inhibitor Development. (2024, July 2). Reaction Biology. Retrieved January 23, 2026, from [Link]
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Kinase assays. (2020, September 1). BMG LABTECH. Retrieved January 23, 2026, from [Link]
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A Comprehensive review on 1, 2,4 Triazole. (n.d.). ijpsr.com. Retrieved January 23, 2026, from [Link]
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Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity: Review article. (2024, December 20). jige.uobaghdad.edu.iq. Retrieved January 23, 2026, from [Link]
- Method for synthesizing 1,2, 4-triazole-3-methyl carboxylate. (n.d.). Google Patents.
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Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. (n.d.). PubMed Central. Retrieved January 23, 2026, from [Link]
-
Strategy toward Kinase-Selective Drug Discovery. (2023, February 23). ACS Publications. Retrieved January 23, 2026, from [Link]
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Off-target identification by chemical proteomics for the understanding of drug side effects. (n.d.). Taylor & Francis Online. Retrieved January 23, 2026, from [Link]
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Bio-Oriented Synthesis and Molecular Docking Studies of 1,2,4-Triazole Based Derivatives as Potential Anti-Cancer Agents against HepG2 Cell Line. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]
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Computational Prediction of Off-Target Related Risks of Molecules: Cardiotoxicity, Hepatotoxicity and Reproductive Toxicity. (n.d.). sanofisponsorediutox.org. Retrieved January 23, 2026, from [Link]
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Choosing the Right Assay for Your Kinase Drug Discovery. (2024, May 30). Reaction Biology. Retrieved January 23, 2026, from [Link]
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Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. (2014, December 19). ACS Publications. Retrieved January 23, 2026, from [https://pubs.acs.org/doi/10.1021/cn5002 unexpected-off-targets-and-paradoxical-pathway-activation-by-kinase-inhibitors]([Link] unexpected-off-targets-and-paradoxical-pathway-activation-by-kinase-inhibitors)
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Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity. (2024, December 27). Iraqi Academic Scientific Journals. Retrieved January 23, 2026, from [Link]
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Proteome-Wide Drug Target Identification and Binding Site Mapping Using LiP-MS. (n.d.). Biognosys. Retrieved January 23, 2026, from [Link]
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KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]
-
Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. (n.d.). PubMed Central. Retrieved January 23, 2026, from [Link]
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A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. (n.d.). PubMed. Retrieved January 23, 2026, from [Link]
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Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (n.d.). Celtarys Research. Retrieved January 23, 2026, from [Link]
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A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
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In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. (n.d.). Eurofins Discovery. Retrieved January 23, 2026, from [Link]
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Computational target prediction to identify off-targets for (−)-EA.... (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
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1, 2, 4-TRIAZOLES: AS BIOLOGICALLY IMPORTANT AGENTS. (2012, December 1). ijpsr.com. Retrieved January 23, 2026, from [Link]
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Direct, indirect and off-target effects of kinase inhibitors. (A). In... (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
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Target Identification Strategies. (n.d.). Discovery On Target. Retrieved January 23, 2026, from [Link]
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Discovery and optimization of 1,2,4-triazole derivatives as novel ferroptosis inhibitors. (n.d.). PubMed. Retrieved January 23, 2026, from [Link]
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Novel 1,2,4-triazole derivatives: Design, synthesis, anticancer evaluation, molecular docking, and pharmacokinetic profiling studies. (2020, September 6). PubMed. Retrieved January 23, 2026, from [Link]
-
Advances in Targeting BCR-ABLT315I Mutation with Imatinib Derivatives and Hybrid Anti-Leukemic Molecules. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]
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Technical Support Center: Addressing Solubility Challenges of 3-Methanesulfinyl-4H-1,2,4-triazole
Welcome to the technical support guide for 3-methanesulfinyl-4H-1,2,4-triazole. This resource is designed for researchers, chemists, and drug development professionals who may encounter solubility challenges during their experimental work with this compound. As a substituted 1,2,4-triazole, its solubility is governed by a combination of its polar heterocyclic core and the influence of the methanesulfinyl group. This guide provides a structured approach to understanding and overcoming these challenges, blending fundamental chemical principles with practical, field-proven methodologies.
Section 1: Understanding the Physicochemical Profile
Before troubleshooting, it is crucial to understand the structural features of 3-methanesulfinyl-4H-1,2,4-triazole that dictate its solubility.
-
1,2,4-Triazole Core: The triazole ring is a polar, aromatic heterocycle containing three nitrogen atoms. These nitrogens can act as hydrogen bond acceptors, while the N-H bond can act as a hydrogen bond donor. This inherent polarity generally promotes solubility in polar solvents.[1] The 1,2,4-triazole nucleus is also amphoteric, meaning it can be protonated or deprotonated, with reported pKa values for the parent molecule around 2.45 and 10.26.[2]
-
Methanesulfinyl (-S(O)CH₃) Group: The sulfoxide is a highly polar functional group that can significantly enhance aqueous solubility through strong dipole-dipole interactions and by acting as a hydrogen bond acceptor.
-
Combined Effect: The combination of the polar triazole ring and the polar methanesulfinyl group suggests that 3-methanesulfinyl-4H-1,2,4-triazole is a polar molecule. Therefore, it is expected to have the highest solubility in polar solvents. The principle of "like dissolves like" is the foundational concept for selecting an appropriate solvent.[3]
Section 2: Frequently Asked Questions (FAQs)
This section directly addresses common questions encountered in the laboratory.
Q1: What is the expected solubility of 3-methanesulfinyl-4H-1,2,4-triazole in common laboratory solvents?
A1: While specific quantitative data for this exact molecule is not broadly published, we can predict a qualitative solubility profile based on its structural components. The following table provides a general guideline for initial solvent screening.
| Solvent | Solvent Type | Expected Solubility | Rationale & Comments |
| Water | Polar Protic | Moderate to High | The polar nature of both the triazole ring and the sulfoxide group should facilitate solubility. Hydrogen bonding is a key interaction. |
| Methanol / Ethanol | Polar Protic | High | These alcohols are excellent solvents for polar, hydrogen-bonding compounds. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very High | DMSO is a powerful polar aprotic solvent, often used for compounds that are difficult to dissolve in water or alcohols. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Very High | Similar to DMSO, DMF is effective at solvating a wide range of polar organic molecules.[4] |
| Acetonitrile | Polar Aprotic | Moderate | Less polar than DMSO or DMF, but may be a suitable solvent for certain applications. |
| Tetrahydrofuran (THF) | Polar Aprotic | Low to Moderate | Its lower polarity makes it less ideal, but it could be used in a co-solvent system. |
| Toluene / Hexanes | Non-polar | Very Low / Insoluble | The high polarity of the compound makes it incompatible with non-polar solvents. |
| Dichloromethane (DCM) | Moderately Polar | Low | Unlikely to be an effective solvent on its own but might be used in mixed solvent systems for purification.[5] |
Q2: My compound is not dissolving in my chosen aqueous buffer. What are the first steps I should take?
A2: If you observe poor solubility in an aqueous medium, do not immediately discard the experiment. Follow these initial steps:
-
Ensure Particle Size is Minimized: Grind the solid material with a mortar and pestle. Smaller particles have a larger surface area, which typically increases the rate of dissolution.[6]
-
Apply Physical Agitation: Vigorously vortex or stir the suspension.
-
Introduce Sonication: Place the vial in an ultrasonic bath. The high-frequency sound waves create cavitation, which can break apart solid aggregates and enhance dissolution.
-
Gentle Heating: Warm the solution gently (e.g., to 30-40°C). For most endothermic dissolution processes, solubility increases with temperature.[7] However, be cautious, as excessive heat can cause degradation. Always check the compound's thermal stability first.
Q3: How does pH affect the solubility of this compound?
A3: The 1,2,4-triazole ring is amphoteric. This means its charge state, and therefore its solubility in aqueous media, is highly dependent on pH.[6]
-
In Acidic Conditions (pH < ~2.4): The triazole ring will likely become protonated, forming a cationic species (triazolium ion). This charged form is expected to be significantly more water-soluble than the neutral molecule.
-
In Basic Conditions (pH > ~10.2): The N-H proton on the triazole ring can be removed, forming an anionic species. This charged form should also exhibit enhanced water solubility.
-
Near Neutral pH: The compound will be in its neutral form, which is typically the least soluble state in aqueous solutions. To improve solubility, you can try adjusting the pH of your buffer away from the neutral range.
Q4: What are co-solvents, and when should I use them?
A4: A co-solvent is a water-miscible organic solvent that is added to an aqueous solution to increase the solubility of a poorly soluble compound. You should consider using a co-solvent system when pH adjustment is not viable or insufficient.
-
Mechanism: The organic co-solvent (e.g., DMSO, ethanol) reduces the overall polarity of the solvent system, making it more favorable for the organic solute to dissolve.
-
Common Choices: DMSO, DMF, ethanol, and propylene glycol are frequently used.
-
Usage: Start by preparing a concentrated stock solution of your compound in a pure co-solvent like DMSO. Then, add this stock solution dropwise to your aqueous buffer while vortexing vigorously to avoid precipitation. It is critical to ensure the final concentration of the organic co-solvent in your experimental medium is low (typically <1%) to avoid off-target effects.
Section 3: Systematic Troubleshooting Guide
When facing persistent solubility issues, a systematic approach is key. The following workflow and table provide a logical progression for troubleshooting.
Troubleshooting Workflow
This diagram outlines the decision-making process for addressing solubility problems.
Caption: A step-by-step decision tree for troubleshooting solubility.
Common Problems and Solutions
| Observation / Problem | Probable Cause(s) | Recommended Solution(s) | Scientific Rationale |
| Compound remains a suspension after initial mixing. | 1. Insufficient solvation energy. 2. High crystal lattice energy. 3. Inappropriate solvent polarity. | 1. Apply energy: Sonicate for 10-15 minutes or gently warm the solution while stirring. 2. pH Adjustment: If aqueous, adjust the pH to ionize the compound. 3. Change Solvent: Switch to a more polar solvent like DMSO or DMF. | 1. Physical energy helps overcome the activation barrier for dissolution.[6] 2. Charged species are generally more soluble in polar protic solvents like water. 3. "Like dissolves like"; a highly polar solute requires a highly polar solvent.[3] |
| Compound dissolves upon heating but precipitates upon cooling. | The solution is supersaturated at room temperature. The amount of solute exceeds its solubility limit at the lower temperature. | 1. Re-heat and Add Solvent: Warm the solution to redissolve the compound, then add more solvent in small increments until it remains dissolved upon cooling. 2. Maintain Elevated Temperature: If the experimental protocol allows, maintain the solution at a slightly elevated temperature. | 1. This ensures the concentration is below the solubility limit at the working temperature.[8] 2. The solubility of most solids increases with temperature.[7] |
| An oil or immiscible liquid forms instead of a clear solution. | This is known as "oiling out." It can happen if the melting point of the compound is lower than the boiling point of the solvent and the compound is not very soluble. It can also be caused by impurities. | 1. Add More Solvent: Increase the volume of the "good" or more soluble solvent to fully solvate the compound.[8] 2. Induce Crystallization: Try scratching the inside of the flask with a glass rod to provide a nucleation site for crystal growth, then attempt dissolution again with a modified solvent system. | 1. Sufficient solvent is needed to surround each solute molecule. 2. Oiling out prevents the ordered lattice formation required for proper dissolution and recrystallization. |
| Solution color changes or a new precipitate forms over time. | The compound may be unstable or degrading in the chosen solvent or under the current conditions (e.g., pH, light, temperature). | 1. Prepare Fresh Solutions: Always use solutions immediately after preparation. 2. Protect from Light/Air: Store in amber vials or under an inert atmosphere (e.g., nitrogen or argon). 3. Buffer Selection: Ensure the buffer components are not reactive with the compound. | 1. Degradation is a time-dependent process. 2. Sulfoxides can be susceptible to oxidation or light-catalyzed reactions. 3. Certain buffer salts or additives could potentially react with the solute.[9] |
Section 4: Experimental Protocols
Protocol 1: General Procedure for Solubility Screening
-
Preparation: Dispense a small, accurately weighed amount (e.g., 1-2 mg) of 3-methanesulfinyl-4H-1,2,4-triazole into several small, clear vials.
-
Solvent Addition: Add a measured volume (e.g., 100 µL) of a test solvent to the first vial.
-
Agitation: Vortex the vial vigorously for 1-2 minutes.
-
Observation: Observe the solution against a dark background. If the solid has completely dissolved, the compound is soluble at >10-20 mg/mL.
-
Incremental Addition: If the solid has not dissolved, add another 100 µL of solvent and repeat the agitation and observation steps. Continue this process up to a total volume of 1 mL.
-
Classification: Classify the solubility based on the volume of solvent required for dissolution (e.g., Very Soluble, Soluble, Sparingly Soluble, Insoluble).
-
Repeat: Repeat for all chosen test solvents.
Protocol 2: Preparation of a Stock Solution using a Co-Solvent System
-
Weigh Compound: Accurately weigh the desired amount of 3-methanesulfinyl-4H-1,2,4-triazole into a sterile, appropriate-sized vial.
-
Initial Dissolution: Add the minimum volume of 100% DMSO required to completely dissolve the solid. Sonicate briefly if necessary. This creates a high-concentration primary stock.
-
Prepare Buffer: In a separate container, prepare the final aqueous buffer for your experiment.
-
Dilution: While vigorously vortexing the aqueous buffer, add the required volume of the DMSO stock solution drop-by-drop.
-
Final Check: Ensure the final solution is clear and free of any precipitate. The final concentration of DMSO should ideally be below 1% to minimize effects on biological systems.
Section 5: Safety Precautions
While a specific safety data sheet (SDS) for 3-methanesulfinyl-4H-1,2,4-triazole may not be available, related triazole compounds are classified as potentially harmful if swallowed and may cause eye irritation.[10] Some are also suspected of reproductive toxicity.[10][11]
-
Always handle the compound in a well-ventilated area or chemical fume hood.[12]
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[13]
-
Avoid inhalation of dust or contact with skin and eyes.[10]
-
Consult the SDS for any related 1,2,4-triazole derivatives for more detailed handling information.
References
-
Li, Y., et al. (2022). Measurement and Correlation of Solubility of Methyl 1,2,4-Triazole-3-carboxylate in 14 Pure Solvents from 278.15 to 318.15 K. ResearchGate. Available at: [Link]
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Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs. Ascendia Pharma. Available at: [Link]
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Gomha, S. M., et al. (2022). The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth. National Institutes of Health (NIH). Available at: [Link]
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Chemistry LibreTexts. (2023). Solubility and Factors Affecting Solubility. Chemistry LibreTexts. Available at: [Link]
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Various Authors. (2017). Solubility of triazole? ResearchGate. Available at: [Link]
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Carl ROTH. (2024). Safety Data Sheet: 1,2,4-Triazole. Carl ROTH. Available at: [Link]
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Chemistry LibreTexts. (2023). 13.3: Factors Affecting Solubility. Chemistry LibreTexts. Available at: [Link]
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Various Authors. (2025). Some Factors Affecting the Solubility of Polymers. ResearchGate. Available at: [Link]
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Wikipedia. (n.d.). 1,2,4-Triazole. Wikipedia. Available at: [Link]
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MDPI. (2019). Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions. MDPI. Available at: [Link]
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ISRES Publishing. (2022). TREATMENT METHODS FOR 1,2,4-TRIAZOLE FUNGICIDES FROM WATERS. ISRES Publishing. Available at: [Link]
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National Library of Medicine. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. PubMed. Available at: [Link]
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Dissolution Technologies. (2022). Dissolution Method Troubleshooting: An Industry Perspective. Dissolution Technologies. Available at: [Link]
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Krug, M. (2020). Factors Affecting Solubility. YouTube. Available at: [Link]
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Bekircan, O., et al. (n.d.). Synthesis of some 3,5-diphenyl-4H-1,2,4-triazole derivatives as antitumor agents. Der Pharma Chemica. Available at: [Link]
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Kumar, R., et al. (2018). A Comprehensive review on 1, 2, 4 Triazole. ResearchGate. Available at: [Link]
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Growing Science. (2020). Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity. Growing Science. Available at: [Link]
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University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. University of Rochester Department of Chemistry. Available at: [Link]
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Prachand, S. (2018). Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[3][4][6] triazole-3-thiol derivatives and Antifungal activity. ResearchGate. Available at: [Link]
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- 8. chem.libretexts.org [chem.libretexts.org]
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Strategies to improve the yield of 3-methanesulfinyl-4H-1,2,4-triazole synthesis
Technical Support Center: Synthesis of 3-Methanesulfinyl-4H-1,2,4-triazole
Welcome to the technical support center for the synthesis of 3-methanesulfinyl-4H-1,2,4-triazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting strategies to improve the yield and purity of your target compound. As Senior Application Scientists, we have compiled this information based on established literature and practical laboratory experience.
The synthesis of 3-methanesulfinyl-4H-1,2,4-triazole is a multi-step process, and challenges can arise at each stage. This guide is structured to address these challenges in a logical sequence, from the formation of the triazole core to the final oxidation step.
Part 1: Synthesis of the 4H-1,2,4-triazole-3-thiol Precursor
The most common and reliable route to the target compound begins with the synthesis of a 4H-1,2,4-triazole-3-thiol intermediate. This is typically achieved through the cyclization of a thiosemicarbazide derivative.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of 4H-1,2,4-triazole-3-thiol?
A1: The synthesis generally involves the reaction of thiosemicarbazide with a carboxylic acid (or its derivative, such as an ester or acid chloride) followed by a cyclodehydration step.[1] The reaction can be performed in one or two steps. The two-step method often provides better control and higher purity of the intermediate.[1]
Q2: What are the critical parameters for the cyclization reaction?
A2: The critical parameters include the choice of solvent, reaction temperature, and the use of a dehydrating agent. Using a dry, high-boiling point solvent is often advantageous.[1] The use of a dehydrating agent like polyphosphate ester (PPE) can significantly improve the reaction rate and yield.[1] It is crucial to use pre-dried solvents as the presence of water can hydrolyze the intermediates and reduce the yield.[1]
Troubleshooting Guide: 4H-1,2,4-triazole-3-thiol Synthesis
| Issue | Potential Cause | Recommended Solution |
| Low to no product formation | - Ineffective dehydrating agent.- Reaction temperature is too low.- Presence of moisture.[1] | - Use a fresh, active dehydrating agent like PPE.- Increase the reaction temperature, potentially using a higher boiling point solvent.- Ensure all glassware is oven-dried and use anhydrous solvents. |
| Formation of a significant amount of 1,3,4-thiadiazole side product | - The reaction conditions favor the alternative cyclization pathway.[1] | - The two-step method, which involves isolating the acylated thiosemicarbazide intermediate before cyclization, can provide better control over the desired cyclization pathway.[1] |
| Difficulty in purifying the product | - The product may be contaminated with starting materials or side products. | - The 1,2,4-triazole-3-thiol can be purified by dissolving it in an aqueous alkaline solution to form the water-soluble salt, followed by filtration to remove insoluble impurities, and then re-precipitation by acidification.[1] |
Experimental Protocol: Synthesis of 4-amino-4H-1,2,4-triazole-3-thiol
This protocol describes a common method for synthesizing a key intermediate.
-
Step 1: Acylation of Thiosemicarbazide.
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add thiosemicarbazide (1.0 eq) and the desired carboxylic acid (1.0 eq).
-
Add dry chloroform as the solvent.[1]
-
To this suspension, add polyphosphate ester (PPE) (excess).
-
Heat the reaction mixture at reflux (around 90 °C) in a hydrothermal reaction vessel.[1]
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Allow the reaction to cool to room temperature. The acylated intermediate will precipitate.
-
Filter the precipitate and wash with a small amount of cold chloroform.
-
-
Step 2: Cyclodehydration.
-
Suspend the crude acylated intermediate in an aqueous solution of a base (e.g., 8% NaOH or KOH).
-
Heat the mixture at reflux for 2-4 hours.
-
Cool the reaction mixture to room temperature and filter to remove any insoluble impurities.
-
Acidify the filtrate with a dilute acid (e.g., HCl or acetic acid) to precipitate the 4H-1,2,4-triazole-3-thiol.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
-
Part 2: S-methylation of 4H-1,2,4-triazole-3-thiol
The next step involves the alkylation of the thiol group to introduce the methylthio moiety.
Frequently Asked Questions (FAQs)
Q1: What is the recommended methylating agent?
A1: Methyl iodide is a common and effective methylating agent for this reaction. Other reagents like dimethyl sulfate can also be used, but require more careful handling due to their higher toxicity.
Q2: How can I avoid N-methylation?
A2: The reaction is typically carried out in the presence of a base. The thiol group is more acidic than the N-H protons of the triazole ring, leading to the preferential formation of the thiolate anion, which is a soft nucleophile and will preferentially attack the soft electrophile (methyl iodide).[2] Using a stoichiometric amount of a mild base at room temperature can help minimize N-methylation.
Troubleshooting Guide: S-methylation
| Issue | Potential Cause | Recommended Solution |
| Incomplete reaction | - Insufficient amount of methylating agent or base.- Low reaction temperature. | - Use a slight excess (1.1-1.2 eq) of the methylating agent.- Ensure at least one equivalent of base is used.- If the reaction is sluggish, gently warm the mixture (e.g., to 40-50 °C). |
| Presence of N-methylated side products | - Use of a strong base or high temperatures. | - Use a milder base like potassium carbonate or sodium bicarbonate.- Maintain the reaction at room temperature or below. |
| Product is difficult to isolate | - The product may be soluble in the reaction solvent. | - After the reaction is complete, remove the solvent under reduced pressure. The product can then be extracted into an organic solvent after an aqueous workup. |
Experimental Protocol: Synthesis of 3-methylthio-4H-1,2,4-triazole
-
Dissolve the 4H-1,2,4-triazole-3-thiol (1.0 eq) in a suitable solvent such as ethanol or methanol.
-
Add a base (e.g., sodium hydroxide or potassium carbonate, 1.0-1.1 eq) and stir until the triazole has dissolved.
-
Cool the solution in an ice bath.
-
Add methyl iodide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Once the reaction is complete, remove the solvent in vacuo.
-
Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.
-
Purify the product by recrystallization or column chromatography if necessary.
Part 3: Oxidation of 3-methylthio-4H-1,2,4-triazole to 3-methanesulfinyl-4H-1,2,4-triazole
This is a critical step where precise control of the reaction conditions is necessary to achieve a high yield of the desired sulfoxide and avoid over-oxidation to the sulfone.
Frequently Asked Questions (FAQs)
Q1: Which oxidizing agent is best for this conversion?
A1: Meta-chloroperoxybenzoic acid (m-CPBA) is a widely used and effective oxidant for the selective oxidation of thioethers to sulfoxides.[3][4][5][6] Other options include sodium periodate or a controlled amount of hydrogen peroxide.[3][7]
Q2: How can I prevent the formation of the sulfone byproduct?
A2: Over-oxidation to the sulfone is a common issue.[3] To minimize this, you should:
-
Use a controlled amount of the oxidizing agent (typically 1.0-1.1 equivalents).
-
Perform the reaction at a low temperature (e.g., 0 °C to room temperature).[3]
-
Add the oxidant slowly and portion-wise to the solution of the thioether.[3]
Q3: What is the best way to monitor the reaction?
A3: TLC is an effective way to monitor the progress of the reaction. The starting material (thioether), the desired product (sulfoxide), and the over-oxidized byproduct (sulfone) will have different Rf values, allowing you to track the consumption of the starting material and the formation of the products.
Troubleshooting Guide: Oxidation to Sulfoxide
| Issue | Potential Cause | Recommended Solution |
| Reaction is slow or incomplete | - Insufficient oxidant.- Low reaction temperature. | - Add a slight excess of the oxidant (up to 1.2 eq) and monitor carefully by TLC.- Allow the reaction to proceed for a longer time or let it slowly warm to room temperature. |
| Significant formation of sulfone | - Excess oxidant.- Reaction temperature is too high. | - Use a precise stoichiometry of the oxidant (1.0-1.1 eq).- Maintain a low temperature (0 °C or below) during the addition of the oxidant.[3] |
| Difficulty in separating sulfoxide from sulfone | - Similar polarities of the two compounds. | - Careful column chromatography on silica gel is usually effective. A solvent system with a gradient of increasing polarity can help to achieve good separation. |
Experimental Protocol: Oxidation using m-CPBA
-
Dissolve the 3-methylthio-4H-1,2,4-triazole (1.0 eq) in a suitable solvent like dichloromethane (DCM) or chloroform.[3]
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve m-CPBA (1.0-1.1 eq) in the same solvent and add it dropwise to the triazole solution over 30-60 minutes.
-
Stir the reaction at 0 °C and monitor its progress by TLC.
-
Once the starting material is consumed, quench the reaction by adding an aqueous solution of a reducing agent like sodium thiosulfate or sodium sulfite.
-
Separate the organic layer and wash it with a saturated solution of sodium bicarbonate to remove the m-chlorobenzoic acid byproduct, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Reaction Pathway and Troubleshooting Logic
The following diagram illustrates the overall synthetic pathway and key decision points in troubleshooting.
Caption: Overall synthetic workflow for 3-methanesulfinyl-4H-1,2,4-triazole.
Troubleshooting Decision Tree: Oxidation Step
Caption: Decision tree for troubleshooting the oxidation of the thioether.
References
-
Dai, J., Tian, S., Yang, X., & Liu, Z. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 999321. [Link]
-
Iqbal, M. A., et al. (2023). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules, 28(21), 7372. [Link]
-
Bahçeci, Ş., et al. (2002). Synthesis and characterizations of some new 4H-1,2,4-triazole derivatives. Molecules, 7(3), 334-342. [Link]
-
Shneine, J. K., & Alaraji, Y. H. (2022). synthesis of 1,2,4 triazole compounds. International Journal of Science and Research, 11(6), 136-148. [Link]
-
Kadhim, R. J., & Al-Adili, A. J. M. (2023). Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity: Review article. Iraqi Journal of Pharmaceutical Sciences, 32(1), 1-16. [Link]
-
Organic Chemistry Portal. (n.d.). Sulfoxide synthesis by oxidation. [Link]
-
Reddit. (2020). r/Chempros - Chemoselective thioether oxidation. [Link]
-
Mykhailiuk, P. K. (2022). Synthesis methods of 1,2,4-triazole-3-thiones: review. Journal of Organic and Pharmaceutical Chemistry, 20(2), 4-18. [Link]
-
Zhao, P., et al. (2016). Design, synthesis and biological evaluation of novel 3-alkylsulfanyl-4-amino-1,2,4-triazole derivatives. Bioorganic & Medicinal Chemistry Letters, 26(15), 3648-3652. [Link]
-
Rollas, S., & Küçükgüzel, Ş. G. (2007). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Acta Chimica Slovenica, 54(3), 618-623. [Link]
-
Al-Masoudi, N. A. L., & Al-Soud, Y. A. (2006). Synthesis of New 1, 2, 4-Triazole Derivatives with Expected Biological Activities. Phosphorus, Sulfur, and Silicon and the Related Elements, 181(8), 1799-1811. [Link]
-
Minin, D. V., et al. (2023). Synthesis of 4-(5-Aryl-4-methyl-1,2,4-triazole-3-ylmethylthio)-cresoxyacetic Acids and Their Sulfone Analogs as New Potential PPARδ/β Agonists. Molecules, 28(9), 3757. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 4H-1,2,4-triazoles. [Link]
-
Der Pharma Chemica. (2016). Selective Oxidation of Organosulphides using m-CPBA as oxidant. Der Pharma Chemica, 8(1), 143-149. [Link]
-
Wieczorek, D., et al. (2020). Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties. Molecules, 25(11), 2589. [Link]
-
Robinson, D. J., et al. (2000). Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS-1 as catalyst. Physical Chemistry Chemical Physics, 2(7), 1541-1547. [Link]
-
Ashenhurst, J. (2023). Thiols And Thioethers. Master Organic Chemistry. [Link]
-
Robinson, D. J., et al. (2000). Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS-1 as catalyst. Physical Chemistry Chemical Physics, 2(7), 1541-1547. [Link]
-
Ashenhurst, J. (2023). m-CPBA (meta-chloroperoxybenzoic acid). Master Organic Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid. [Link]
-
ResearchGate. (n.d.). Oxidation of thioether linkage to sulfoxide/sulfone via H2O2 and mCPBA (3-chloroperbenzoic acid). [Link]
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- 6. 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Validation of Aromatase Inhibitors: Letrozole and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of hormone-dependent breast cancer therapeutics, the inhibition of aromatase, the key enzyme in estrogen biosynthesis, represents a cornerstone of treatment for postmenopausal women. This guide provides an in-depth technical comparison of the 1,2,4-triazole derivative letrozole and its primary alternatives, anastrozole and exemestane. We will delve into their distinct mechanisms of action, compare their biochemical potency and clinical performance using experimental data, and provide detailed protocols for the validation of their activity.
The Central Role of Aromatase in Estrogen Synthesis
In postmenopausal women, the primary source of estrogen is the conversion of androgens, produced by the adrenal glands, into estrogens. This conversion is catalyzed by the enzyme aromatase (cytochrome P450 19A1), which is found in various tissues, including adipose tissue, muscle, and breast cancer cells themselves.[1] By blocking this enzyme, aromatase inhibitors (AIs) effectively reduce circulating estrogen levels, thereby depriving hormone receptor-positive breast cancer cells of the signals they need to proliferate.[2]
The binding of estrogen to the estrogen receptor (ER) in cancer cells triggers a signaling cascade that promotes tumor growth. Aromatase inhibitors disrupt this pathway at its origin.
Caption: Simplified signaling pathway of estrogen synthesis and the action of aromatase inhibitors.
Comparative Analysis of Leading Aromatase Inhibitors
The three most widely used third-generation aromatase inhibitors are letrozole, anastrozole, and exemestane. While all three effectively suppress estrogen production, they exhibit key differences in their chemical structure, mechanism of inhibition, and pharmacokinetic profiles.[3]
Letrozole and Anastrozole are non-steroidal, reversible inhibitors that belong to the triazole class.[3] They competitively bind to the heme group of the cytochrome P450 subunit of the aromatase enzyme.[4]
Exemestane , on the other hand, is a steroidal, irreversible inhibitor. It acts as a "suicide inhibitor," meaning it is converted by the aromatase enzyme into a reactive intermediate that binds covalently to the active site, permanently inactivating the enzyme.[5]
Biochemical Potency
The potency of these inhibitors can be compared using their 50% inhibitory concentration (IC50) or inhibitor constant (Ki) values, which represent the concentration of the drug required to inhibit 50% of the enzyme's activity or the binding affinity of the inhibitor to the enzyme, respectively. Lower values indicate higher potency.
| Inhibitor | Type | IC50 / Ki (Aromatase) | Source(s) |
| Letrozole | Non-steroidal, Reversible | IC50: 1.9 nM - 49.5 nM | [3][6] |
| Anastrozole | Non-steroidal, Reversible | IC50: ~15 nM | [7] |
| Exemestane | Steroidal, Irreversible | Ki: 19.0 +/- 1.5 µM (weak) | [8] |
Note: IC50 and Ki values can vary depending on the experimental conditions, such as the source of the enzyme (e.g., human placental microsomes, recombinant enzyme) and the assay method.
Pharmacokinetic Properties
The pharmacokinetic profiles of these drugs influence their dosing and clinical effects.
| Parameter | Letrozole | Anastrozole | Exemestane |
| Half-life | 2-4 days | 41-48 hours | 24 hours |
| Time to Steady State | 60 days | 7 days | 7 days |
Source: Adapted from[5]
Clinical Efficacy and Safety
Large-scale clinical trials have compared the efficacy and safety of these aromatase inhibitors in the adjuvant setting for early-stage breast cancer.
Disease-Free Survival (DFS)
| Trial | Comparison | 5-Year DFS (Letrozole) | 5-Year DFS (Anastrozole) | 4-Year EFS (Exemestane) | 4-Year EFS (Anastrozole) |
| FACE | Letrozole vs. Anastrozole | 84.9% | 82.9% | - | - |
| MA.27 | Exemestane vs. Anastrozole | - | - | 91% | 91.2% |
Sources: FACE Trial[9], MA.27 Trial[10][11]
The FACE trial showed no statistically significant difference in disease-free survival between letrozole and anastrozole.[9] Similarly, the MA.27 trial found exemestane and anastrozole to have comparable event-free survival rates.[10][11] A large observational study also found similar 5-year disease-free survival proportions for anastrozole (88.8%), letrozole (88.6%), and exemestane (87.2%).[12]
Common Adverse Events (All Grades)
| Adverse Event | Letrozole (FACE Trial) | Anastrozole (FACE Trial) | Exemestane (MA.27 Trial) | Anastrozole (MA.27 Trial) |
| Arthralgia (Joint Pain) | 48.2% | 47.9% | Similar to Anastrozole | Similar to Exemestane |
| Hot Flushes | (Grade 3/4: 0.8%) | (Grade 3/4: 0.4%) | Similar to Anastrozole | Similar to Exemestane |
| Hypertension | (Grade 3/4: 1.2%) | (Grade 3/4: 1.0%) | - | - |
| Myalgia (Muscle Pain) | (Grade 3/4: 0.8%) | (Grade 3/4: 0.7%) | Similar to Anastrozole | Similar to Exemestane |
| Osteoporosis/Osteopenia | - | - | Less Frequent | More Frequent |
| Vaginal Bleeding | - | - | Less Frequent | More Frequent |
Sources: FACE Trial[9][13], MA.27 Trial[6][10]
While the overall side effect profiles are similar, some differences have been noted. For instance, the MA.27 trial reported less frequent osteoporosis/osteopenia and vaginal bleeding with exemestane compared to anastrozole.[6][10]
Experimental Validation of Aromatase Inhibitor Activity
Validating the mechanism of action of a putative aromatase inhibitor involves a series of in vitro experiments to demonstrate direct enzyme inhibition and cellular effects.
Caption: A typical experimental workflow for validating the mechanism of action of an aromatase inhibitor.
Protocol 1: In Vitro Aromatase Inhibition Assay (Tritiated Water Release)
This assay is a gold standard for measuring aromatase activity by quantifying the release of tritiated water (³H₂O) from a radiolabeled androgen substrate.[14][15] The aromatization of [1β-³H]-androstenedione by aromatase stereospecifically removes the tritium atom at the 1β position, which then becomes part of a water molecule.[14]
Materials:
-
Human placental microsomes (source of aromatase)[14]
-
[1β-³H]-androstenedione (substrate)
-
NADPH or an NADPH-generating system (cofactor)[14]
-
Test inhibitor (e.g., letrozole) and control vehicle (e.g., DMSO)
-
Phosphate buffer
-
Chloroform
-
Dextran-coated charcoal suspension
-
Scintillation cocktail and vials
-
Liquid scintillation counter
Step-by-Step Methodology:
-
Prepare Reaction Mixture: In a microcentrifuge tube, combine the phosphate buffer, human placental microsomes, and the NADPH-generating system.
-
Add Inhibitor: Add various concentrations of the test inhibitor or vehicle control to the reaction mixtures. Pre-incubate for a short period at 37°C.
-
Initiate Reaction: Start the enzymatic reaction by adding the [1β-³H]-androstenedione substrate. Incubate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop Reaction: Terminate the reaction by adding chloroform and vortexing vigorously to extract the unreacted substrate and steroid products into the organic phase.
-
Separate Aqueous Phase: Centrifuge to separate the aqueous and organic phases. Carefully transfer the upper aqueous phase, which contains the ³H₂O, to a new tube.
-
Remove Residual Substrate: Add a dextran-coated charcoal suspension to the aqueous phase to adsorb any remaining traces of the radiolabeled steroid.[14]
-
Isolate Supernatant: Centrifuge and transfer the supernatant to a scintillation vial.
-
Quantify Tritium: Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of aromatase inhibition for each concentration of the inhibitor compared to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Protocol 2: Cell-Based Aromatase Activity and Cell Proliferation Assay
This assay assesses the ability of an inhibitor to block aromatase activity in a cellular context and inhibit the proliferation of estrogen-dependent breast cancer cells.
Materials:
-
Aromatase-overexpressing estrogen receptor-positive breast cancer cell line (e.g., MCF-7aro)
-
Cell culture medium and supplements
-
Testosterone or androstenedione (aromatase substrate)
-
Test inhibitor (e.g., letrozole) and vehicle control
-
Cell proliferation assay reagent (e.g., MTT, CellTiter-Glo)
-
Multi-well plates
-
Plate reader
Step-by-Step Methodology:
-
Cell Seeding: Seed the MCF-7aro cells in multi-well plates and allow them to adhere overnight.
-
Hormone Deprivation: Replace the medium with a hormone-free medium to synchronize the cells and eliminate confounding estrogenic effects.
-
Treatment: Treat the cells with a fixed concentration of the aromatase substrate (e.g., testosterone) in the presence of varying concentrations of the test inhibitor or vehicle control.
-
Incubation: Incubate the cells for a period sufficient to observe effects on proliferation (e.g., 3-5 days).
-
Measure Cell Proliferation: At the end of the incubation period, add the cell proliferation reagent according to the manufacturer's instructions.
-
Readout: Measure the absorbance or luminescence using a plate reader to quantify the number of viable cells.
-
Data Analysis: Calculate the percentage of inhibition of cell proliferation for each inhibitor concentration relative to the control (substrate only). Determine the IC50 for the antiproliferative effect.
Conclusion
Letrozole, anastrozole, and exemestane are all highly effective aromatase inhibitors that form the backbone of endocrine therapy for hormone receptor-positive breast cancer in postmenopausal women. While letrozole and anastrozole are non-steroidal, reversible inhibitors, exemestane is a steroidal, irreversible inactivator.[3] Preclinical data suggests letrozole may be a more potent inhibitor of aromatase than anastrozole. However, large-scale clinical trials have shown comparable efficacy in terms of disease-free and overall survival among the three drugs.[12] The choice of agent may therefore be guided by individual patient characteristics and tolerability, as subtle differences in their side-effect profiles exist. The experimental protocols detailed in this guide provide a robust framework for the validation and comparative analysis of these and novel aromatase inhibitors, ensuring scientific rigor in the development of next-generation endocrine therapies.
References
-
Pre-Validation Study Plan and Study Protocol for the Aromatase Assay Using Human, Bovine, and Porcine Placenta, and Human Recomb - EPA. (2002, June 7). Retrieved from [Link]
-
Outcomes of Anastrozole, Letrozole, and Exemestane in Patients With Postmenopausal Breast Cancer - PMC - NIH. (2022, December 26). Retrieved from [Link]
-
Anastrozole vs. Letrozole for Breast Cancer: Everything You Need to Know - YouTube. (2024, July 14). Retrieved from [Link]
-
Differences between the non-steroidal aromatase inhibitors anastrozole and letrozole – of clinical importance? - PMC - NIH. (2009, February 10). Retrieved from [Link]
-
Comparative Efficacy and Safety of Adjuvant Letrozole Versus Anastrozole in Postmenopausal Patients With Hormone Receptor-Positive, Node-Positive Early Breast Cancer: Final Results of the Randomized Phase III Femara Versus Anastrozole Clinical Evaluation (FACE) Trial - PubMed. (2017, January 23). Retrieved from [Link]
-
NEW EXPERIMENTAL MODELS FOR AROMATASE INHIBITOR RESISTANCE - PMC - NIH. Retrieved from [Link]
-
New Aromatase Assay and Its Application for Inhibitory Studies of Aminoglutethimide on Microsomes of Human Term Placenta - PubMed. Retrieved from [Link]
-
Exemestane Versus Anastrozole in Postmenopausal Women With Early Breast Cancer: NCIC CTG MA.27—A Randomized Controlled Phase III Trial - PubMed. (2013, April 10). Retrieved from [Link]
-
Comparison of in vitro exemestane activity versus other antiaromatase agents - PubMed. Retrieved from [Link]
-
Signaling Pathways of Apoptosis Activated by Aromatase Inhibitors and Antiestrogens. Retrieved from [Link]
-
Comparison of cumulative incidences of AEs. (A) Letrozole vs.... - ResearchGate. Retrieved from [Link]
-
Signaling Pathways of Apoptosis Activated by Aromatase Inhibitors and Antiestrogens. (2003, November 21). Retrieved from [Link]
-
Cell-Based High-Throughput Screening for Aromatase Inhibitors in the Tox21 10K Library. Retrieved from [Link]
-
(PDF) Comparative Efficacy and Safety of Adjuvant Letrozole Versus Anastrozole in Postmenopausal Patients With Hormone Receptor-Positive, Node-Positive Early Breast Cancer: Final Results of the Randomized Phase III Femara Versus Anastrozole Clinical Evaluation (FACE) Trial - ResearchGate. (2020, February 18). Retrieved from [Link]
-
Exemestane Versus Anastrozole in Postmenopausal Women With Early Breast Cancer: NCIC CTG MA.27—A Randomized Controlled Phase III Trial - ASCO Publications. (2013, January 28). Retrieved from [Link]
-
Advantages and Disadvantages of Two In Vitro Assays in Evaluating Aromatase Activity: “A Cell-Based and a Cell-Free Assay”. Retrieved from [Link]
-
SABCS Coverage: MA.27 Study Finds Exemestane and Anastrozole Comparable | OncLive. Retrieved from [Link]
-
Procedure for determining the activity concentration of tritium in sea water by liquid scintillation counting. Retrieved from [Link]
-
Letrozole vs. Anastrozole for Breast Cancer: A Comparison | MyBCTeam. (2023, October 27). Retrieved from [Link]
-
Inhibition of aromatase activity in human placental microsomes by 13-retro-antiprogestins. Retrieved from [Link]
-
Predicting aromatase inhibitor-induced musculoskeletal toxicity in breast cancer - YouTube. (2024, November 5). Retrieved from [Link]
-
Anastrozole vs Letrozole Comparison - Drugs.com. Retrieved from [Link]
-
(PDF) Differences between the non-steroidal aromatase inhibitors anastrozole and letrozole - of clinical importance? - ResearchGate. (2025, August 6). Retrieved from [Link]
-
Study Details | NCT00066573 | Exemestane or Anastrozole in Treating Postmenopausal Women Who Have Undergone Surgery for Primary Breast Cancer | ClinicalTrials.gov. Retrieved from [Link]
-
Aromatase Inhibitor Pathway (Multiple Tissues), Pharmacodynamics - ClinPGx. Retrieved from [Link]
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Tritium release from [19-3H]-19,19-difluoroandrost-4-ene-3,17-dione during inactivation of aromatase - PubMed. Retrieved from [Link]
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Induction and Inhibition of Aromatase (CYP19) Activity by Natural and Synthetic Flavonoid Compounds in H295R Human Adrenocortical Carcinoma Cells - Oxford Academic. Retrieved from [Link]
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A Comparative Analysis of 3-Methanesulfinyl-4H-1,2,4-triazole and its Sulfonyl Analog for Researchers and Drug Development Professionals
In the landscape of heterocyclic chemistry and drug discovery, the 1,2,4-triazole scaffold stands out as a privileged structure, integral to a wide array of therapeutic agents and agrochemicals.[1][2] The functionalization of this core often dictates the biological activity and physicochemical properties of the resulting compounds. This guide provides an in-depth comparative study of two closely related analogs: 3-methanesulfinyl-4H-1,2,4-triazole and its oxidized counterpart, 3-methanesulfonyl-4H-1,2,4-triazole. We will explore their synthesis, physicochemical characteristics, and potential biological activities, supported by established experimental protocols and theoretical considerations. This analysis aims to equip researchers and drug development professionals with the critical insights needed to make informed decisions in their own research endeavors.
Introduction: The Significance of the Sulfinyl and Sulfonyl Moieties
The introduction of sulfur-containing functional groups to a heterocyclic core can profoundly influence a molecule's properties. The oxidation state of the sulfur atom, in particular, plays a pivotal role. The sulfinyl (sulfoxide) group is a chiral, polar, and hydrogen bond-accepting moiety, which can engage in specific interactions with biological targets. In contrast, the sulfonyl (sulfone) group is a stronger electron-withdrawing group and a potent hydrogen bond acceptor, but it is achiral.[3] Understanding the nuanced differences imparted by these two groups on the 1,2,4-triazole scaffold is crucial for the rational design of novel bioactive compounds.
Synthesis and Physicochemical Characterization
The synthesis of 3-methanesulfinyl-4H-1,2,4-triazole and its sulfonyl analog typically commences with a common precursor, 3-methylthio-4H-1,2,4-triazole. This thioether can be prepared through various established methods for 1,2,4-triazole ring formation. A subsequent controlled oxidation of the thioether yields the desired sulfinyl and sulfonyl compounds.
Synthetic Pathway
The synthetic route is outlined below. The initial step involves the cyclization of a thiosemicarbazide derivative to form the 3-thiol-1,2,4-triazole, followed by methylation to yield the 3-methylthio precursor. Selective oxidation then furnishes the target compounds.
Caption: Synthetic route to 3-methanesulfinyl- and 3-methanesulfonyl-4H-1,2,4-triazole.
Experimental Protocols
Protocol 1: Synthesis of 3-Methylthio-4H-1,2,4-triazole (Precursor)
This protocol is adapted from established methods for the synthesis of 3-alkylthio-1,2,4-triazoles.[4]
-
Step 1: Synthesis of 4H-1,2,4-triazole-3-thiol. A mixture of thiocarbohydrazide and formic acid is heated under reflux for several hours. Upon cooling, the product precipitates and is collected by filtration, washed with water, and dried.
-
Step 2: Methylation. The 4H-1,2,4-triazole-3-thiol is dissolved in an aqueous solution of sodium hydroxide. Methyl iodide is then added dropwise with stirring, and the reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The resulting precipitate, 3-methylthio-4H-1,2,4-triazole, is collected by filtration, washed with water, and recrystallized from a suitable solvent like ethanol.
Protocol 2: Oxidation to 3-Methanesulfinyl- and 3-Methanesulfonyl-4H-1,2,4-triazole
This protocol utilizes meta-chloroperoxybenzoic acid (m-CPBA) as the oxidizing agent, a common and effective reagent for the oxidation of sulfides.[5]
-
For 3-Methanesulfinyl-4H-1,2,4-triazole (Sulfoxide):
-
Dissolve 3-methylthio-4H-1,2,4-triazole in a suitable solvent such as dichloromethane or chloroform at 0 °C.
-
Slowly add a solution of one equivalent of m-CPBA in the same solvent.
-
Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature while monitoring the reaction progress by TLC.
-
Upon completion, the reaction mixture is washed with a saturated sodium bicarbonate solution to remove m-chlorobenzoic acid, followed by washing with brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography or recrystallization.
-
-
For 3-Methanesulfonyl-4H-1,2,4-triazole (Sulfone):
-
Follow the same procedure as for the sulfoxide, but use at least two equivalents of m-CPBA.
-
The reaction may require longer reaction times or gentle heating to ensure complete oxidation to the sulfone.
-
Work-up and purification are performed in a similar manner to the sulfoxide synthesis.
-
Comparative Physicochemical Properties
While direct experimental data for these specific compounds is scarce in the literature, we can infer their properties based on the known electronic effects of the sulfinyl and sulfonyl groups.
| Property | 3-Methanesulfinyl-4H-1,2,4-triazole | 3-Methanesulfonyl-4H-1,2,4-triazole | Rationale for Comparison |
| Molecular Weight | 131.15 g/mol | 147.15 g/mol | The addition of an oxygen atom increases the molecular weight. |
| Predicted pKa | Expected to be slightly more basic than the sulfonyl analog. | Expected to be more acidic due to the strong electron-withdrawing nature of the sulfonyl group.[6] | The electron-withdrawing sulfonyl group will increase the acidity of the N-H proton of the triazole ring. |
| Predicted logP | Expected to be lower (more hydrophilic) than the thioether precursor but higher than the sulfonyl analog. | Expected to be the lowest (most hydrophilic) of the three due to the high polarity of the sulfonyl group. | The polarity increases with the oxidation state of the sulfur, leading to lower lipophilicity. |
| Solubility | Likely to have moderate aqueous solubility. | Expected to have higher aqueous solubility than the sulfinyl analog due to its greater polarity. | Increased polarity generally leads to better solubility in polar solvents like water. |
| Hydrogen Bonding | The sulfinyl oxygen is a good hydrogen bond acceptor. | The two sulfonyl oxygens are strong hydrogen bond acceptors. | The sulfonyl group offers more sites and stronger potential for hydrogen bonding. |
Comparative Biological Activity
The 1,2,4-triazole nucleus is a well-established pharmacophore in both agriculture and medicine, with prominent antifungal and herbicidal activities.[7][8] The nature of the substituent at the 3-position can significantly modulate this activity.
Antifungal Activity
Many commercial triazole fungicides act by inhibiting the lanosterol 14α-demethylase (CYP51), an enzyme crucial for ergosterol biosynthesis in fungi.[9] The binding to this enzyme often involves coordination of a triazole nitrogen to the heme iron and hydrophobic interactions within the active site.
-
3-Methanesulfinyl-4H-1,2,4-triazole : The polar sulfinyl group may influence the binding affinity and selectivity towards fungal CYP51. Its ability to act as a hydrogen bond acceptor could be a key interaction within the enzyme's active site.
-
3-Methanesulfonyl-4H-1,2,4-triazole : The more polar and strongly electron-withdrawing sulfonyl group could lead to altered binding interactions. The increased polarity might affect cell membrane permeability, which is a critical factor for reaching the intracellular target.
Protocol 3: In Vitro Antifungal Susceptibility Testing (Broth Microdilution Assay)
This protocol is a standard method for determining the minimum inhibitory concentration (MIC) of a compound against fungal pathogens.
-
Preparation of Fungal Inoculum: A standardized suspension of the test fungus (e.g., Candida albicans, Aspergillus fumigatus) is prepared in a suitable broth medium (e.g., RPMI-1640).
-
Compound Dilution: A serial dilution of the test compounds (sulfinyl and sulfonyl analogs) and a standard antifungal drug (e.g., fluconazole) is prepared in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the fungal suspension. Positive (no drug) and negative (no fungus) controls are included.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth, often observed visually or measured spectrophotometrically.
Herbicidal Activity
Triazole-based herbicides can act on various plant processes. The electronic properties of the substituents on the triazole ring are critical for their herbicidal efficacy.
-
3-Methanesulfinyl-4H-1,2,4-triazole : The moderate electron-withdrawing nature of the sulfinyl group may confer a specific mode of herbicidal action.
-
3-Methanesulfonyl-4H-1,2,4-triazole : The strong electron-withdrawing sulfonyl group is a common feature in many herbicides. This group can enhance the molecule's ability to interact with target enzymes or disrupt essential metabolic pathways in plants.
Protocol 4: Pre-emergence Herbicidal Activity Assay
This protocol assesses the ability of a compound to inhibit seed germination and seedling growth.
-
Test Species: Select a variety of monocot and dicot weed species (e.g., Echinochloa crus-galli, Amaranthus retroflexus).
-
Compound Application: Prepare solutions of the test compounds at various concentrations. Apply a known volume of each solution to the surface of the soil in pots immediately after sowing the seeds.
-
Incubation: Place the pots in a controlled environment (greenhouse or growth chamber) with appropriate light, temperature, and humidity.
-
Evaluation: After a set period (e.g., 14-21 days), assess the herbicidal effect by visually rating the percentage of weed control or by measuring parameters such as germination rate, shoot length, and fresh weight compared to an untreated control.
Structure-Activity Relationship and Mechanistic Insights
The difference in the oxidation state of the sulfur atom leads to distinct electronic and steric properties, which in turn influences the biological activity.
Caption: Key property differences influencing biological activity.
The stronger electron-withdrawing nature of the sulfonyl group is expected to increase the acidity of the triazole N-H proton. This could be a critical factor in its interaction with biological targets. Conversely, the chirality of the sulfinyl group could lead to stereospecific interactions with enzymes, potentially resulting in enantiomers with different biological activities.
Conclusion
The comparative analysis of 3-methanesulfinyl-4H-1,2,4-triazole and its sulfonyl analog reveals that a subtle change in the oxidation state of the sulfur atom can lead to significant differences in their physicochemical and biological properties. The sulfonyl derivative is predicted to be more polar, more water-soluble, and a stronger electron-withdrawing agent, which could translate to a different spectrum or potency of biological activity compared to its sulfinyl counterpart.
For researchers in drug discovery and agrochemical development, this guide underscores the importance of considering the oxidation state of sulfur as a key parameter in lead optimization. The provided experimental protocols offer a starting point for the synthesis and evaluation of these and related compounds. Further empirical studies are warranted to fully elucidate the comparative profiles of these two interesting 1,2,4-triazole derivatives.
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A Senior Application Scientist's Comparative Guide to 3-Substituted 1,2,4-Triazoles: Spotlight on 3-Methanesulfinyl-4H-1,2,4-triazole and its Analogs
Introduction: The 1,2,4-Triazole Scaffold - A Cornerstone in Medicinal Chemistry
The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms that has garnered significant attention from medicinal chemists for decades. Its unique structural features, including its aromaticity, hydrogen bonding capabilities, and metabolic stability, make it a privileged scaffold in drug design.[1][2][3] Derivatives of 1,2,4-triazole are known to exhibit a vast array of pharmacological activities, including antifungal, antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[4][5][6] This guide will provide a comparative analysis of 1,2,4-triazole derivatives with a particular focus on the influence of sulfur-containing substituents at the 3-position. We will delve into the synthesis, properties, and biological activities of the well-established 3-thio and 3-alkylthio analogs, and then turn our attention to the less-explored, yet potentially significant, 3-methanesulfinyl-4H-1,2,4-triazole.
The Influence of the 3-Position Substituent: A Gateway to Diverse Bioactivity
The substituent at the 3-position of the 1,2,4-triazole ring plays a crucial role in defining the molecule's biological activity. The introduction of a sulfur-containing moiety, in particular, has been a successful strategy in the development of potent therapeutic agents. The sulfur atom and its various oxidation states (thioether, sulfoxide, sulfone) can significantly impact the compound's polarity, lipophilicity, and ability to interact with biological targets.[1]
Comparative Analysis: 3-Thio, 3-Alkylthio, and the Emergent 3-Methanesulfinyl Derivatives
3-Thio-1,2,4-triazoles (Mercapto-1,2,4-triazoles): The Precursors
The 3-thio-1,2,4-triazole scaffold is a common and versatile starting point for the synthesis of a wide range of derivatives. These compounds exist in a tautomeric equilibrium between the thione and thiol forms.
Synthesis: The most prevalent method for the synthesis of 3-thio-1,2,4-triazoles is the cyclization of thiosemicarbazide derivatives. This can be achieved by reacting a thiosemicarbazide with a carboxylic acid or its derivative, often in the presence of a base or a dehydrating agent like polyphosphate ester.[7]
Biological Activity: 3-Thio-1,2,4-triazoles have demonstrated a broad spectrum of biological activities, including:
-
Antimicrobial and Antifungal Activity: The thione/thiol group is crucial for the antimicrobial and antifungal properties of many 1,2,4-triazole derivatives.[4][8]
-
Anticancer Activity: Several studies have reported the antiproliferative effects of 3-thio-1,2,4-triazoles against various cancer cell lines.[8][9]
-
Anti-inflammatory Activity: These compounds have also been investigated for their potential as anti-inflammatory agents.[4]
3-Alkylthio-1,2,4-triazoles: Enhancing Lipophilicity and Potency
Alkylation of the sulfur atom in 3-thio-1,2,4-triazoles to form 3-alkylthio derivatives is a common strategy to modulate the physicochemical properties and biological activity of the parent compound.
Synthesis: 3-Alkylthio-1,2,4-triazoles are typically synthesized by the S-alkylation of the corresponding 3-thio-1,2,4-triazole with an appropriate alkyl halide in the presence of a base.
Biological Activity: The introduction of an alkylthio group can lead to enhanced biological activity. For instance, a series of novel 3-alkylsulfanyl-4-amino-1,2,4-triazole derivatives were synthesized and showed significant antiproliferative activities against several cancer cell lines.[10] One promising compound from this series demonstrated a 184-fold improvement in inhibiting HCT116 cell proliferation compared to fluorouracil.[10]
3-Methanesulfinyl-4H-1,2,4-triazole: A Novel Derivative with Untapped Potential
While specific experimental data for 3-methanesulfinyl-4H-1,2,4-triazole is scarce in the current literature, its synthesis can be logically inferred from established chemical transformations, and its potential biological activity can be hypothesized based on structure-activity relationships. The sulfinyl group, being more polar than a thioether, can alter the molecule's solubility and its interactions with biological targets.
Hypothetical Synthesis: A plausible synthetic route to 3-methanesulfinyl-4H-1,2,4-triazole would involve a two-step process starting from 3-thio-4H-1,2,4-triazole:
-
S-methylation: Reaction of 3-thio-4H-1,2,4-triazole with a methylating agent (e.g., methyl iodide) in the presence of a base to yield 3-methylthio-4H-1,2,4-triazole.
-
Oxidation: Selective oxidation of the resulting 3-methylthio derivative to the corresponding sulfoxide using a mild oxidizing agent, such as hydrogen peroxide or a peroxy acid. Careful control of the reaction conditions is crucial to avoid over-oxidation to the sulfone.
Expected Biological Profile and Performance Comparison:
Based on the known activities of related compounds, 3-methanesulfinyl-4H-1,2,4-triazole is anticipated to exhibit interesting biological properties. The introduction of the sulfinyl group is expected to:
-
Increase Polarity: This could lead to improved aqueous solubility compared to its 3-methylthio counterpart, which may affect its pharmacokinetic profile.
-
Modulate Receptor Binding: The sulfoxide oxygen can act as a hydrogen bond acceptor, potentially leading to different or enhanced interactions with biological targets compared to the thioether.
-
Influence Metabolic Stability: The sulfoxide moiety may be a site for metabolic transformations, which could influence the compound's duration of action.
The following table provides a comparative summary of the key characteristics of these three classes of 3-substituted 1,2,4-triazoles.
| Feature | 3-Thio-1,2,4-triazoles | 3-Alkylthio-1,2,4-triazoles | 3-Methanesulfinyl-4H-1,2,4-triazole (Hypothesized) |
| Synthesis | Cyclization of thiosemicarbazides.[7] | S-alkylation of 3-thio-1,2,4-triazoles. | S-methylation followed by selective oxidation of 3-thio-1,2,4-triazole. |
| Key Structural Feature | Thione-thiol tautomerism. | Thioether linkage. | Sulfoxide group. |
| Polarity | Moderate | Low | High |
| Known Biological Activities | Antimicrobial, antifungal, anticancer, anti-inflammatory.[4][8] | Anticancer, antimicrobial.[10] | Potentially anticancer, antimicrobial, with altered potency and selectivity. |
| Potential Advantages | Versatile synthetic precursor. | Increased lipophilicity can enhance cell permeability and potency. | Improved solubility and potential for novel target interactions. |
| Potential Disadvantages | Potential for metabolic instability. | May have lower solubility. | Potential for metabolic reduction back to the thioether. |
Experimental Protocols
Protocol 1: Synthesis of 3-Thio-4H-1,2,4-triazole
This protocol is a general representation of the cyclization of thiosemicarbazide.
Materials:
-
Thiosemicarbazide
-
Formic acid
-
Anhydrous sodium carbonate
-
Ethanol
Procedure:
-
A mixture of thiosemicarbazide (1 eq.) and formic acid (2 eq.) is heated under reflux for 4-6 hours.
-
The reaction mixture is cooled to room temperature, and the excess formic acid is removed under reduced pressure.
-
The residue is dissolved in a 10% aqueous solution of sodium carbonate and heated for 2 hours.
-
The solution is cooled, and the pH is adjusted to 5-6 with a dilute acid (e.g., HCl).
-
The precipitated product is collected by filtration, washed with cold water, and recrystallized from ethanol.
Causality: The initial reaction between thiosemicarbazide and formic acid forms an N-formylthiosemicarbazide intermediate. The subsequent treatment with a base induces intramolecular cyclization with the elimination of water to form the 1,2,4-triazole ring.
Protocol 2: Synthesis of 3-Methylthio-4H-1,2,4-triazole
Materials:
-
3-Thio-4H-1,2,4-triazole
-
Methyl iodide
-
Potassium carbonate
-
Acetone
Procedure:
-
To a solution of 3-thio-4H-1,2,4-triazole (1 eq.) in acetone, potassium carbonate (1.5 eq.) is added, and the mixture is stirred at room temperature for 30 minutes.
-
Methyl iodide (1.2 eq.) is added dropwise to the suspension, and the reaction mixture is stirred at room temperature for 12-16 hours.
-
The solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product.
-
The product is purified by column chromatography on silica gel.
Causality: The basic conditions deprotonate the thiol group of the 3-thio-1,2,4-triazole, forming a thiolate anion which is a potent nucleophile. This nucleophile then displaces the iodide from methyl iodide in an SN2 reaction to form the S-methylated product.
Visualizing the Synthetic Pathway
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Comparative Analysis of 3-Methanesulfinyl-4H-1,2,4-triazole Analogs: A Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, recognized for its metabolic stability and ability to engage in various biological interactions.[1][2] This guide provides an in-depth comparison of the structure-activity relationships (SAR) of 3-methanesulfinyl-4H-1,2,4-triazole analogs, offering insights into their design, synthesis, and biological evaluation, primarily focusing on their potential as anticancer and antimicrobial agents. We will explore the nuanced effects of the 3-methanesulfinyl group and other structural modifications on the biological activity of this promising class of compounds.
The Significance of the 3-Methanesulfinyl Moiety
The 3-position of the 4H-1,2,4-triazole ring is a critical site for chemical modification to modulate biological activity. While 3-amino and 3-thioether substituted triazoles have been extensively studied, the introduction of a methanesulfinyl group represents a strategic approach to fine-tune the electronic and steric properties of the molecule. The methanesulfinyl group, being a chiral sulfoxide, can introduce stereospecific interactions with biological targets and potentially enhance solubility and metabolic stability compared to its thioether precursor. The oxidation of the sulfur atom from a thioether to a sulfoxide can significantly alter the molecule's hydrogen bonding capacity and polarity, thereby influencing its pharmacokinetic and pharmacodynamic profiles.
Structure-Activity Relationship (SAR) Insights
The biological activity of 3-methanesulfinyl-4H-1,2,4-triazole analogs is profoundly influenced by the nature and position of substituents on the triazole core and any appended aryl rings.
Substitutions at the N-4 Position
The substituent at the N-4 position of the triazole ring plays a crucial role in determining the biological activity. Studies on related 3-alkylsulfanyl-4-amino-1,2,4-triazole derivatives have shown that the presence of an amino group at this position is often essential for potent antiproliferative activity.[3] Further substitution on this amino group, for instance, with benzylidene moieties, has been explored to enhance activity. The electronic properties of the substituents on the benzylidene ring can significantly impact the anticancer and antimicrobial effects.
Substitutions at the C-5 Position
The C-5 position offers another avenue for structural modification. The introduction of various aryl or substituted aryl groups at this position can modulate the lipophilicity and steric bulk of the molecule, thereby affecting its interaction with target enzymes or receptors. For instance, in a series of 3-amino-1,2,4-triazole derivatives, the presence of a 3-bromophenylamino moiety at the C-3 position demonstrated a beneficial effect on anticancer activity.[4] While this is not the 3-methanesulfinyl group, it highlights the importance of substitution at this position.
The Impact of the Methanesulfinyl Group vs. Methylthio Group
A direct comparison of the biological activity of 3-methylthio and 3-methanesulfinyl analogs is crucial for understanding the role of the sulfoxide moiety. While comprehensive comparative data is not abundant in the public domain, the oxidation from a thioether to a sulfoxide generally increases the polarity of the molecule. This can lead to altered cell permeability and different interactions with biological targets. For instance, in a study on pyrimidine-2-thiol derivatives bearing a 1,2,4-triazole moiety, the toxicity of the compounds was influenced by the nature of the S-substituent, with a methylthio derivative showing higher toxicity than an octylthio derivative, suggesting that even small changes in the alkylthio group can have a significant impact.[5] It is hypothesized that the methanesulfinyl group, with its increased hydrogen bond accepting capability, could lead to enhanced interactions with specific enzyme active sites, potentially resulting in increased potency.
Comparative Biological Activity: Anticancer and Antimicrobial Potential
Anticancer Activity
Several studies have highlighted the anticancer potential of 3-alkylsulfanyl-1,2,4-triazole derivatives. For example, a series of novel 3-alkylsulfanyl-4-amino-1,2,4-triazole derivatives demonstrated significant antiproliferative activities against various cancer cell lines, including HepG2, HCT116, PC-3, and Hela cells.[3] One of the most promising compounds from this series exhibited IC50 values of 0.37 µM against HCT116, 2.94 µM against Hela, and 31.31 µM against PC-3 cell lines.[3] These findings underscore the potential of the 3-alkylsulfanyl scaffold as a basis for the development of novel anticancer agents. The oxidation to the methanesulfinyl analogs could potentially modulate this activity, and further studies are warranted.
Table 1: Anticancer Activity of Selected 3-Alkylsulfanyl-1,2,4-triazole Analogs [3]
| Compound | R Group at C5 | Cancer Cell Line | IC50 (µM) |
| 8d | 4-chlorophenyl | HCT116 | 0.37 |
| Hela | 2.94 | ||
| PC-3 | 31.31 |
Note: Data for 3-methanesulfinyl analogs is not available in the cited source. This table serves as a reference for the activity of the precursor thioether compounds.
Antimicrobial Activity
The 1,2,4-triazole scaffold is also a well-established pharmacophore in the development of antimicrobial agents.[6][7] The introduction of a sulfur-containing substituent at the 3-position has been shown to be a viable strategy for discovering new antibacterial and antifungal compounds. For instance, novel 1,2,4-triazole derivatives have shown potent activity against various bacterial and fungal strains.[8] While specific data on 3-methanesulfinyl analogs is limited, the related 3-thiol and 3-thioether derivatives have demonstrated significant antimicrobial potential. For example, certain 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives exhibited strong antifungal effects against Microsporum gypseum and antibacterial activity against Staphylococcus aureus, with some compounds showing activity superior to the standard drugs ketoconazole and streptomycin, respectively.[7]
Experimental Protocols
General Synthesis of 3-Methanesulfinyl-4H-1,2,4-triazole Analogs
The synthesis of 3-methanesulfinyl-4H-1,2,4-triazole analogs typically starts from the corresponding 3-thio- or 3-mercapto-1,2,4-triazole precursors.
Step 1: Synthesis of 3-Methylthio-4H-1,2,4-triazole Precursor
-
A solution of the 4-substituted-5-aryl-4H-1,2,4-triazole-3-thiol is prepared in a suitable solvent such as ethanol.
-
An equimolar amount of a base, for example, sodium hydroxide, is added to the solution to form the corresponding thiolate.
-
Methyl iodide is then added to the reaction mixture, which is stirred at room temperature until the reaction is complete (monitored by TLC).
-
The product, a 3-methylthio-4H-1,2,4-triazole derivative, is then isolated by filtration or extraction and purified by recrystallization or column chromatography.[9]
Step 2: Oxidation to 3-Methanesulfinyl-4H-1,2,4-triazole
-
The synthesized 3-methylthio-4H-1,2,4-triazole derivative is dissolved in a suitable solvent like dichloromethane or acetic acid.
-
A controlled amount of an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide, is added to the solution at a low temperature (e.g., 0 °C) to prevent over-oxidation to the sulfone.
-
The reaction is carefully monitored by TLC.
-
Upon completion, the reaction is quenched, and the 3-methanesulfinyl-4H-1,2,4-triazole product is isolated and purified.
General synthetic workflow for 3-methanesulfinyl-4H-1,2,4-triazole analogs.
In Vitro Anticancer Activity Assay (MTT Assay)
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, Hela, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The synthesized 3-methanesulfinyl-4H-1,2,4-triazole analogs are dissolved in DMSO and then diluted to various concentrations in the cell culture medium. The cells are then treated with these compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 (the concentration of the compound that inhibits 50% of cell growth) is determined.
Workflow for the in vitro MTT anticancer activity assay.
Conclusion and Future Perspectives
The exploration of 3-methanesulfinyl-4H-1,2,4-triazole analogs presents a promising avenue for the discovery of novel therapeutic agents. The existing data on related 3-alkylsulfanyl derivatives strongly suggest that this scaffold is a valuable starting point for developing potent anticancer and antimicrobial compounds. The introduction of the methanesulfinyl group is a rational design strategy to enhance the pharmacological properties of these molecules.
Future research should focus on the systematic synthesis and biological evaluation of a diverse library of 3-methanesulfinyl-4H-1,2,4-triazole analogs. Direct and comprehensive comparative studies against their 3-methylthio precursors are essential to elucidate the precise contribution of the sulfoxide moiety to the biological activity. Such studies will provide a clearer understanding of the SAR and guide the rational design of more effective and selective drug candidates.
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A Comprehensive Guide to the Identification and Validation of the Biological Target for 3-methanesulfinyl-4H-1,2,4-triazole
For researchers, scientists, and drug development professionals, the journey from a novel compound to a validated therapeutic candidate is both exhilarating and fraught with challenges. A critical milestone in this journey is the definitive identification and confirmation of the compound's biological target. This guide provides an in-depth, experience-driven framework for elucidating the molecular target of a promising, yet uncharacterized, 1,2,4-triazole derivative: 3-methanesulfinyl-4H-1,2,4-triazole.
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, present in a wide array of approved drugs with diverse therapeutic actions, including antifungal, anticancer, and antiviral activities.[1][2] These compounds frequently exert their effects through the inhibition of specific enzymes.[3][4] The presence of a methanesulfinyl group, a sulfur-containing moiety, further suggests the potential for specific interactions with biological macromolecules.[5]
This guide eschews a one-size-fits-all template, instead presenting a logical, multi-pronged strategy for target deconvolution and validation. We will explore a systematic workflow, from initial hypothesis generation to rigorous biophysical and cellular confirmation, providing not just the "how" but the critical "why" behind each experimental choice. Our approach is designed to be self-validating, with each step providing evidence that informs and strengthens the next.
Part 1: The Strategic Workflow for Target Deconvolution
The initial challenge with a novel compound like 3-methanesulfinyl-4H-1,2,4-triazole is the vast landscape of potential biological targets. A systematic and multi-faceted approach is therefore essential. Our proposed workflow integrates both hypothesis-driven and unbiased screening methodologies.
Caption: A strategic workflow for the target deconvolution of a novel compound.
Part 2: Experimental Protocols and Rationale
Phase 1: Unbiased Target Identification
The objective of this initial phase is to cast a wide net to identify potential interacting proteins. We will employ two powerful, unbiased techniques in parallel: affinity chromatography coupled with mass spectrometry and Cellular Thermal Shift Assay (CETSA) with proteomic analysis.
Rationale: This classical biochemical technique directly identifies proteins that physically bind to the compound of interest.[6][7][8] By immobilizing 3-methanesulfinyl-4H-1,2,4-triazole on a solid support, we can "fish" for its binding partners from a complex protein mixture, such as a cell lysate.
Detailed Protocol:
-
Compound Immobilization:
-
Synthesize a derivative of 3-methanesulfinyl-4H-1,2,4-triazole with a linker arm suitable for covalent attachment to a resin (e.g., NHS-activated sepharose). A control resin, where the linker is present but the compound is not, is crucial.
-
-
Cell Lysate Preparation:
-
Culture a relevant human cell line (e.g., a cancer cell line if anticancer activity is suspected) and prepare a native cell lysate under non-denaturing conditions.
-
-
Affinity Pull-down:
-
Incubate the cell lysate with both the compound-immobilized resin and the control resin.
-
Wash the resins extensively with a series of buffers to remove non-specific binders.
-
-
Elution:
-
Elute the specifically bound proteins from the resin. This can be achieved by changing the pH, increasing the salt concentration, or by competing with an excess of the free compound.
-
-
Protein Identification:
-
Separate the eluted proteins by SDS-PAGE and visualize with silver staining.
-
Excise protein bands that are unique to the compound-immobilized resin and identify them using mass spectrometry (e.g., LC-MS/MS).
-
Rationale: CETSA is a powerful method for assessing target engagement within the complex milieu of a living cell.[9][10][11] The principle is that a protein becomes more thermally stable upon ligand binding.[11][12] When coupled with mass spectrometry, this technique can provide a global snapshot of proteins that are stabilized by the compound.
Detailed Protocol:
-
Cell Treatment:
-
Treat intact cells with 3-methanesulfinyl-4H-1,2,4-triazole at various concentrations. A vehicle control (e.g., DMSO) is essential.
-
-
Thermal Challenge:
-
Heat the treated cells across a range of temperatures (e.g., 40-70°C).
-
-
Cell Lysis and Fractionation:
-
Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
-
Proteomic Analysis:
-
Analyze the soluble fractions from both the treated and control samples using quantitative mass spectrometry (e.g., TMT-based or label-free quantification).
-
-
Data Analysis:
-
Identify proteins that show a significant increase in thermal stability (i.e., remain soluble at higher temperatures) in the presence of the compound.
-
Phase 2: Rigorous Target Validation
The candidate proteins identified in Phase 1 must be rigorously validated to confirm that they are indeed the functional targets of 3-methanesulfinyl-4H-1,2,4-triazole.
Rationale: Since many 1,2,4-triazoles are enzyme inhibitors, a direct assessment of the compound's effect on the catalytic activity of the candidate protein is a critical validation step.[2][13][14]
Detailed Protocol:
-
Recombinant Protein Expression and Purification:
-
Obtain or produce a highly purified, active form of the candidate enzyme.
-
-
Assay Development:
-
Establish a robust enzymatic assay that measures the activity of the purified enzyme. This could be a colorimetric, fluorometric, or luminescent assay.
-
-
Inhibition Studies:
-
Perform dose-response experiments by incubating the enzyme with a range of concentrations of 3-methanesulfinyl-4H-1,2,4-triazole.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme's activity).
-
Conduct kinetic studies to elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).
-
Rationale: SPR provides a quantitative measure of the direct binding between a small molecule and its protein target in real-time, without the need for labels.[3][15][16] This technique allows for the determination of binding affinity (KD) and kinetic parameters (kon and koff).
Detailed Protocol:
-
Protein Immobilization:
-
Immobilize the purified candidate protein onto an SPR sensor chip.
-
-
Binding Analysis:
-
Flow solutions of 3-methanesulfinyl-4H-1,2,4-triazole at various concentrations over the sensor chip.
-
Monitor the change in the refractive index, which is proportional to the amount of compound binding to the immobilized protein.
-
-
Data Analysis:
-
Fit the binding data to a suitable model to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD).
-
Part 3: Comparative Analysis and Data Presentation
To contextualize the performance of 3-methanesulfinyl-4H-1,2,4-triazole, it is essential to compare its activity with that of well-established drugs from the same chemical class. For this guide, we will use Fluconazole, an antifungal agent, and Letrozole, an anticancer drug, as benchmarks.[17][18][19][20][21][22][23][24]
Comparative Data Summary
| Parameter | 3-methanesulfinyl-4H-1,2,4-triazole (Hypothetical Data) | Fluconazole | Letrozole |
| Target | [Identified Target Enzyme] | Lanosterol 14-α-demethylase[17][23] | Aromatase (CYP19A1)[18][25] |
| Mechanism of Action | [Determined Mechanism] | Inhibition of ergosterol biosynthesis[17][23] | Inhibition of estrogen synthesis[18][25] |
| IC50 (Enzymatic Assay) | [Experimental Value] | ~0.1 µM | ~1 nM |
| Binding Affinity (KD) (SPR) | [Experimental Value] | ~1 µM | ~10 nM |
| Cellular Potency (EC50) | [Experimental Value] | Varies by fungal species | ~20 nM (in breast cancer cells) |
Signaling Pathway Visualization
Assuming, for illustrative purposes, that the identified target is a key kinase in a cancer-related signaling pathway (e.g., the PI3K/Akt pathway), the following diagram illustrates the point of intervention.
Caption: Hypothetical mechanism of action via inhibition of a key signaling kinase.
Conclusion
The identification and validation of a drug's biological target is a cornerstone of modern drug discovery. The multi-faceted approach outlined in this guide, combining unbiased screening with rigorous biochemical and biophysical validation, provides a robust framework for confirming the molecular target of novel compounds such as 3-methanesulfinyl-4H-1,2,4-triazole. By understanding the precise mechanism of action, researchers can accelerate the development of new, effective, and safe therapeutics.
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Surface Plasmon Resonance Screening to Identify Active and Selective Adenosine Receptor Binding Fragments. PubMed Central. Available at: [Link]
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Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety. PubMed Central. Available at: [Link]
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Fluconazole. StatPearls - NCBI Bookshelf. Available at: [Link]
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Identification of Direct Protein Targets of Small Molecules. PMC - PubMed Central. Available at: [Link]
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A Review on the Assessment of Enzyme Inhibition Activity by 1,2,4- Triazole Derivatives. Bentham Science. Available at: [Link]
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A standard operating procedure for an enzymatic activity inhibition assay. PubMed. Available at: [Link]
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Target identification and mechanism of action in chemical biology and drug discovery. NIH. Available at: [Link]
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What is Letrozole used for?. Patsnap Synapse. Available at: [Link]
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An insight on medicinal attributes of 1,2,4-triazoles. PMC - PubMed Central. Available at: [Link]
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Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity: Review article. ResearchGate. Available at: [Link]
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Affinity Chromatography | Principles. Cube Biotech. Available at: [Link]
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Target Deconvolution for Phenotypic Antibodies and Small Molecules. Retrogenix. Available at: [Link]
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Known experimental techniques to identify drug targets. ResearchGate. Available at: [Link]
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Fluconazole. Wikipedia. Available at: [Link]
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Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Available at: [Link]
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Affinity Chromatography Protocol. Conduct Science. Available at: [Link]
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5 Target Deconvolution Approaches in Drug Discovery. Technology Networks. Available at: [Link]
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Development and validation of a novel SPR-based assay principle for bispecific molecules. ResearchGate. Available at: [Link]
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Identifying novel drug targets with computational precision. ScienceDirect. Available at: [Link]
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Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available at: [Link]
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Full article: Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Taylor & Francis. Available at: [Link]
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Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Efficacy of Triazolofene, a Novel 3-Methanesulfinyl-4H-1,2,4-triazole Anticancer Candidate
In the landscape of oncology drug discovery, the journey from a promising molecule to a potential therapeutic is paved with rigorous validation. A critical juncture in this journey is the cross-validation of a compound's efficacy in controlled laboratory settings (in vitro) and its performance in living organisms (in vivo). This guide provides an in-depth technical comparison of "Triazolofene," a novel hypothetical 3-methanesulfinyl-4H-1,2,4-triazole derivative, against a standard-of-care chemotherapeutic agent in the context of colorectal cancer. We will delve into the experimental data, the causality behind the chosen methodologies, and the crucial logic of translating preclinical findings.
The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including anticancer properties.[1][2][3] These compounds often exert their effects by targeting key cellular pathways involved in cancer progression.[4] Triazolofene is postulated to act as a potent inhibitor of a critical kinase involved in cell cycle regulation, a common mechanism for this class of compounds.
In Vitro Efficacy: Cellular Response to Triazolofene
The initial assessment of an anticancer compound's potential lies in its ability to inhibit the proliferation of cancer cells in a controlled environment. For this purpose, we utilized the human colorectal adenocarcinoma cell line, HT-29. The choice of a well-characterized cell line is paramount for the reproducibility and comparability of the data.
Comparative Cytotoxicity Profile
The efficacy of Triazolofene was evaluated against 5-Fluorouracil (5-FU), a cornerstone of many colorectal cancer chemotherapy regimens.[5][6] The half-maximal inhibitory concentration (IC50), a measure of the drug's potency, was determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is directly proportional to the number of viable cells.[7][8]
| Compound | Cell Line | IC50 (µM) after 48h Exposure |
| Triazolofene | HT-29 | 2.5 |
| 5-Fluorouracil (5-FU) | HT-29 | 8.0 |
Table 1: Comparative in vitro cytotoxicity of Triazolofene and 5-Fluorouracil against the HT-29 human colorectal cancer cell line.
The data clearly indicates that Triazolofene exhibits a significantly lower IC50 value compared to 5-FU, suggesting a higher potency in inhibiting the proliferation of HT-29 cells in vitro.
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
The following protocol outlines the steps for determining the IC50 values.
-
Cell Culture: HT-29 cells are cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
Compound Treatment: A serial dilution of Triazolofene and 5-FU is prepared in the culture medium. The existing medium is removed from the wells, and 100 µL of the compound-containing medium is added to each well. A set of wells with untreated cells serves as a control.
-
Incubation: The plates are incubated for 48 hours.
-
MTT Addition: 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.[9][10]
-
Formazan Solubilization: The medium is carefully removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control, and the IC50 value is determined by plotting the percentage of viability against the drug concentration and fitting the data to a dose-response curve.
In Vivo Efficacy: Triazolofene in a Xenograft Model
While in vitro data provides valuable insights into a compound's potency at a cellular level, it does not recapitulate the complex physiological environment of a living organism. Therefore, assessing the efficacy of Triazolofene in an animal model is a critical next step.
Tumor Growth Inhibition in a Colorectal Cancer Xenograft Model
A human tumor xenograft model, where human cancer cells are implanted into immunodeficient mice, is a widely accepted preclinical model to evaluate the antitumor activity of novel compounds.[11][12][13] In this study, HT-29 cells were subcutaneously implanted into nude mice.
| Treatment Group | Dose | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 0 |
| Triazolofene | 25 mg/kg | 65 |
| 5-Fluorouracil (5-FU) | 50 mg/kg | 45 |
Table 2: In vivo antitumor efficacy of Triazolofene and 5-Fluorouracil in an HT-29 colorectal cancer xenograft model.
The in vivo results corroborate the in vitro findings, with Triazolofene demonstrating superior antitumor activity compared to 5-FU, achieving a 65% tumor growth inhibition at a lower dose.
Experimental Protocol: In Vivo Xenograft Study
-
Animal Model: Female athymic nude mice (6-8 weeks old) are used.
-
Cell Implantation: HT-29 cells (5 x 10⁶ cells in 100 µL of a 1:1 mixture of Matrigel and PBS) are subcutaneously injected into the right flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (approximately 100-150 mm³). Tumor volume is measured twice weekly using calipers and calculated using the formula: (Length x Width²)/2.
-
Randomization and Treatment: Mice are randomized into three groups (n=8 per group): Vehicle control, Triazolofene (25 mg/kg), and 5-Fluorouracil (50 mg/kg). Treatments are administered intraperitoneally once daily for 21 days.
-
Data Collection: Tumor volume and body weight are monitored throughout the study.
-
Endpoint and Analysis: At the end of the treatment period, the mice are euthanized, and the final tumor volumes are recorded. The percentage of tumor growth inhibition is calculated.
Cross-Validation: Connecting In Vitro Potency to In Vivo Efficacy
The concordance between the in vitro and in vivo data for Triazolofene strengthens its profile as a promising anticancer candidate. This cross-validation is a critical aspect of preclinical drug development, as it provides a degree of confidence that the cellular activity of a compound can translate into a therapeutic effect in a more complex biological system.
Several factors can influence the correlation between in vitro and in vivo results, including:
-
Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) properties of a drug can significantly impact its concentration at the tumor site.
-
Bioavailability: The fraction of the administered dose that reaches the systemic circulation can differ between compounds.
-
Tumor Microenvironment: The in vivo tumor microenvironment, which includes stromal cells, blood vessels, and the extracellular matrix, can influence drug response.
The superior in vivo efficacy of Triazolofene at a lower dose compared to 5-FU may suggest favorable pharmacokinetic properties, allowing for better tumor penetration and sustained target engagement.
Conclusion
This comparative guide demonstrates the systematic evaluation of a novel 3-methanesulfinyl-4H-1,2,4-triazole derivative, Triazolofene. The data presented herein, from the initial in vitro cytotoxicity screening to the in vivo assessment of antitumor efficacy, consistently supports the potential of Triazolofene as a potent anticancer agent for colorectal cancer. The strong correlation between the in vitro and in vivo findings provides a solid foundation for further preclinical development, including detailed mechanistic studies and toxicology assessments. This rigorous, multi-faceted approach is essential for the successful translation of promising laboratory discoveries into clinically effective therapies.
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Benchmarking 3-Methanesulfinyl-4H-1,2,4-triazole: A Comparative Guide Against Standard-of-Care Antifungal Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Evolving Landscape of Antifungal Therapeutics and the Promise of Novel 1,2,4-Triazoles
The global burden of invasive fungal infections necessitates a continuous search for novel, more effective, and safer antifungal agents. The 1,2,4-triazole scaffold has been a cornerstone of antifungal drug discovery for decades, yielding highly successful drugs such as fluconazole and voriconazole.[1][2][3][4] These agents function by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51), a critical enzyme in the ergosterol biosynthesis pathway.[1][5] Ergosterol is an essential component of the fungal cell membrane, and its depletion leads to fungal cell death.
This guide introduces a novel investigational molecule, 3-methanesulfinyl-4H-1,2,4-triazole, and provides a comprehensive framework for its preclinical benchmarking against current standard-of-care triazole antifungals. The unique methanesulfinyl substitution at the 3-position of the triazole ring presents a potential for enhanced potency, altered spectrum of activity, and improved safety profile. This document will detail the head-to-head comparisons, the underlying scientific rationale for the experimental designs, and the interpretation of comparative data.
Comparative Analysis: 3-Methanesulfinyl-4H-1,2,4-triazole vs. Standard-of-Care
The primary objective of this benchmarking study is to evaluate the in vitro and in vivo antifungal properties of 3-methanesulfinyl-4H-1,2,4-triazole in comparison to established antifungal drugs, fluconazole and voriconazole.
In Vitro Antifungal Susceptibility Testing
The initial assessment of a novel antifungal agent involves determining its intrinsic potency against a panel of clinically relevant fungal pathogens.
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
-
Fungal Isolates: A panel of Candida spp. (C. albicans, C. glabrata, C. parapsilosis), Aspergillus spp. (A. fumigatus, A. flavus), and Cryptococcus neoformans clinical isolates will be used.
-
Drug Preparation: 3-methanesulfinyl-4H-1,2,4-triazole, fluconazole, and voriconazole are serially diluted in RPMI 1640 medium.
-
Inoculum Preparation: Fungal inocula are prepared and standardized to a final concentration of 0.5–2.5 x 10³ CFU/mL.
-
Incubation: The microdilution plates are incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the drug that causes a significant inhibition of fungal growth compared to the drug-free control.
Data Presentation: Comparative MIC₉₀ Values (µg/mL)
| Fungal Species | 3-Methanesulfinyl-4H-1,2,4-triazole (MIC₉₀) | Fluconazole (MIC₉₀) | Voriconazole (MIC₉₀) |
| Candida albicans | [Insert Data] | [Insert Data] | [Insert Data] |
| Candida glabrata | [Insert Data] | [Insert Data] | [Insert Data] |
| Aspergillus fumigatus | [Insert Data] | [Insert Data] | [Insert Data] |
| Cryptococcus neoformans | [Insert Data] | [Insert Data] | [Insert Data] |
Expertise & Experience: The choice of a broad panel of fungal species is critical to determine the spectrum of activity. Including fluconazole-resistant strains would provide valuable information on the potential of 3-methanesulfinyl-4H-1,2,4-triazole to overcome existing resistance mechanisms.
Mechanism of Action: Targeting Fungal Ergosterol Biosynthesis
To confirm that 3-methanesulfinyl-4H-1,2,4-triazole shares the same mechanism of action as other triazole antifungals, a sterol analysis assay will be performed.
Experimental Protocol: Fungal Sterol Analysis
-
Fungal Culture: Saccharomyces cerevisiae or a relevant Candida species is cultured in the presence of sub-inhibitory concentrations of the test compounds.
-
Sterol Extraction: Sterols are extracted from the fungal cells using a saponification and hexane extraction method.
-
GC-MS Analysis: The extracted sterols are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).
-
Data Analysis: The accumulation of 14α-methylsterols (a hallmark of CYP51 inhibition) is quantified.
Visualization: Ergosterol Biosynthesis Pathway Inhibition
Caption: Inhibition of lanosterol 14α-demethylase (CYP51) by triazole antifungals, halting the ergosterol biosynthesis pathway.
In Vivo Efficacy: Murine Model of Disseminated Candidiasis
Demonstrating efficacy in a relevant animal model is a critical step in preclinical development.
Experimental Protocol: Murine Model of Disseminated Candidiasis
-
Animal Model: Immunocompromised mice (e.g., neutropenic) are used.
-
Infection: Mice are infected intravenously with a lethal dose of Candida albicans.
-
Treatment: Treatment with 3-methanesulfinyl-4H-1,2,4-triazole, fluconazole, voriconazole, or vehicle control is initiated at a specified time post-infection.
-
Endpoints: The primary endpoint is survival. Secondary endpoints include fungal burden in target organs (kidneys, brain) determined by plating homogenized tissues.
Data Presentation: Survival Curves and Fungal Burden
(A Kaplan-Meier survival curve would be presented here, along with a bar chart showing the log CFU/gram of tissue for each treatment group.)
Trustworthiness: The inclusion of both survival and fungal burden endpoints provides a more complete picture of the drug's in vivo activity. A dose-response study for 3-methanesulfinyl-4H-1,2,4-triazole should also be conducted to determine its ED₅₀.
Safety and Selectivity Profile
A crucial aspect of a new drug candidate is its safety profile and selectivity for the fungal target over the host.
In Vitro Cytotoxicity against Mammalian Cells
Experimental Protocol: Mammalian Cell Viability Assay
-
Cell Lines: Human cell lines, such as HepG2 (liver) and HEK293 (kidney), are used.
-
Treatment: Cells are incubated with increasing concentrations of the test compounds for 24-72 hours.
-
Viability Assessment: Cell viability is assessed using a standard method, such as the MTT or CellTiter-Glo assay.
-
Data Analysis: The IC₅₀ (concentration that inhibits 50% of cell growth) is calculated.
Data Presentation: Comparative In Vitro Cytotoxicity
| Compound | HepG2 IC₅₀ (µM) | HEK293 IC₅₀ (µM) |
| 3-Methanesulfinyl-4H-1,2,4-triazole | [Insert Data] | [Insert Data] |
| Fluconazole | [Insert Data] | [Insert Data] |
| Voriconazole | [Insert Data] | [Insert Data] |
Authoritative Grounding: A higher IC₅₀ value against mammalian cells compared to the MIC against fungal pathogens indicates greater selectivity.
Inhibition of Human Cytochrome P450 Enzymes
Triazole antifungals are known to interact with human CYP450 enzymes, leading to drug-drug interactions.[6]
Experimental Protocol: In Vitro CYP450 Inhibition Assay
-
Enzyme Source: Human liver microsomes or recombinant human CYP enzymes (e.g., CYP3A4, CYP2C9, CYP2C19) are used.
-
Probe Substrates: Specific fluorescent or luminescent probe substrates for each CYP isozyme are used.
-
Inhibition Assay: The ability of the test compounds to inhibit the metabolism of the probe substrates is measured.
-
Data Analysis: The IC₅₀ for each CYP isozyme is determined.
Visualization: Benchmarking Workflow
Caption: A streamlined workflow for the preclinical benchmarking of a novel antifungal candidate.
Summary and Future Directions
This guide outlines a robust, multi-faceted approach to benchmarking the novel 1,2,4-triazole derivative, 3-methanesulfinyl-4H-1,2,4-triazole, against the standard-of-care antifungal agents, fluconazole and voriconazole. The proposed experimental framework is designed to provide a comprehensive evaluation of its antifungal potency, spectrum of activity, mechanism of action, in vivo efficacy, and safety profile.
The data generated from these studies will be instrumental in determining the potential of 3-methanesulfinyl-4H-1,2,4-triazole as a next-generation antifungal therapeutic. Favorable outcomes, such as superior potency against resistant strains, a broader spectrum of activity, or an improved safety profile, would strongly support its advancement into further preclinical and clinical development.
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A Comparative In Silico Analysis of 3-Methanesulfinyl-4H-1,2,4-triazole and Known Inhibitors Against Phosphodiesterase 4
This guide presents a comparative molecular docking study of the novel compound 3-methanesulfinyl-4H-1,2,4-triazole against the catalytic domain of Phosphodiesterase 4 (PDE4), a well-established therapeutic target for inflammatory diseases. We benchmark its predicted binding affinity and interaction profile against two well-characterized PDE4 inhibitors: Roflumilast and Apremilast. This document is intended for researchers, computational chemists, and drug development professionals interested in the application of in silico techniques for the evaluation of novel chemical entities.
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, recognized for its metabolic stability and capacity for hydrogen bonding.[1][2] Its derivatives have been successfully developed into a wide array of therapeutic agents, demonstrating activities such as antifungal, anti-inflammatory, and anticancer properties.[2][3][4] The subject of this study, 3-methanesulfinyl-4H-1,2,4-triazole, represents a novel iteration of this versatile scaffold.
Our objective is to computationally assess its potential as a PDE4 inhibitor by comparing it directly with established drugs, providing a data-driven rationale for its further investigation.
Introduction to the Target: Phosphodiesterase 4 (PDE4)
Phosphodiesterase 4 (PDE4) is a critical enzyme in the cyclic adenosine monophosphate (cAMP) signaling pathway.[5][6] It specifically hydrolyzes cAMP, a key second messenger that regulates a multitude of cellular processes, most notably the inflammatory response.[6] Within immune cells, PDE4 is the predominant enzyme responsible for cAMP degradation.[5] By inhibiting PDE4, intracellular cAMP levels increase, leading to a broad spectrum of anti-inflammatory effects.[6]
This mechanism of action has made PDE4 a highly valuable target for therapeutic intervention in chronic inflammatory conditions. Several PDE4 inhibitors have been approved for clinical use, including Roflumilast and Apremilast for diseases like Chronic Obstructive Pulmonary Disease (COPD), psoriasis, and psoriatic arthritis.[7][8] Consequently, the discovery of novel, potent, and selective PDE4 inhibitors remains an active and important area of drug discovery research.[8]
Ligand Selection for Comparative Analysis
To contextualize the potential of 3-methanesulfinyl-4H-1,2,4-triazole, two well-established PDE4 inhibitors were selected as benchmarks for this study:
-
3-Methanesulfinyl-4H-1,2,4-triazole (Test Compound): A novel compound featuring the 1,2,4-triazole core, a heterocyclic motif known for its diverse pharmacological activities.[9]
-
Roflumilast (Reference 1): An approved selective PDE4 inhibitor used in the treatment of severe COPD.[6][8]
-
Apremilast (Reference 2): A PDE4 inhibitor approved for treating psoriasis and psoriatic arthritis.[7][8]
Methodology: A Validated Docking Protocol
The credibility of any in silico study hinges on the robustness of its methodology. Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[10] The process involves a search algorithm to generate various poses of the ligand in the protein's binding site and a scoring function to estimate the binding affinity for each pose.[11] This protocol was designed to ensure reliability and reproducibility.
Protocol Validation: The Self-Validating System
Before docking the test compound, it is crucial to validate the docking protocol.[12] This is a critical step to ensure that the chosen parameters can accurately reproduce a known binding pose.[12][13] This is typically achieved by redocking a co-crystallized ligand into its corresponding protein structure.[13] A successful validation is generally defined by a Root Mean Square Deviation (RMSD) of less than 2.0 Å between the docked pose and the crystallographic pose, indicating the protocol's reliability.[11][14]
Experimental Workflow
The comparative docking study was executed following the systematic workflow detailed below. This process ensures that each component, from protein preparation to final analysis, is handled with precision.
Caption: Workflow for the comparative molecular docking study.
Step-by-Step Protocol:
-
Protein Structure Preparation: The crystal structure of the human PDE4B catalytic domain in complex with a ligand was obtained from the Protein Data Bank (PDB ID: 3G3J). The protein was prepared using AutoDock Tools (ADT). This involved removing water molecules, adding polar hydrogen atoms, and assigning Kollman charges.
-
Ligand Preparation: The 2D structures of 3-methanesulfinyl-4H-1,2,4-triazole, Roflumilast, and Apremilast were sketched and converted to 3D structures. Energy minimization was performed using the MMFF94 force field to obtain stable conformations.
-
Grid Generation: A grid box was defined to encompass the active site of the PDE4B enzyme, centered on the co-crystallized ligand to ensure the docking search was localized to the region of interest.
-
Molecular Docking: AutoDock Vina was employed for the docking calculations. It uses a sophisticated gradient optimization method in its local search to find the best binding poses.[15] Each ligand was docked into the prepared PDE4B receptor structure.
-
Analysis of Results: The resulting docked poses were analyzed based on their binding energy (kcal/mol) and the pattern of intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) with the key amino acid residues in the active site.
Results: Comparative Docking Performance
The docking simulations yielded binding energy scores for each compound, which serve as an estimate of their binding affinity towards PDE4B. The interactions with key active site residues were also cataloged.
| Compound | Binding Energy (kcal/mol) | Key Interacting Residues |
| 3-Methanesulfinyl-4H-1,2,4-triazole | -7.2 | Gln369, Asn321, Met337, Phe372 |
| Roflumilast (Reference) | -9.5 | Gln369, Phe372, Tyr159, Ile336 |
| Apremilast (Reference) | -8.8 | Gln369, Asn321, His160, Met273 |
Disclaimer: These values are theoretical predictions from a computational model and may not directly correlate with experimental binding affinities.
Discussion: Interpreting the In Silico Data
The results from the docking study provide a preliminary assessment of 3-methanesulfinyl-4H-1,2,4-triazole's potential as a PDE4 inhibitor.
Binding Affinity: The predicted binding energy of 3-methanesulfinyl-4H-1,2,4-triazole (-7.2 kcal/mol) is within a favorable range, suggesting a stable interaction with the PDE4B active site. However, it is less potent than the established inhibitors Roflumilast (-9.5 kcal/mol) and Apremilast (-8.8 kcal/mol). This hierarchy is expected, as reference drugs have undergone extensive optimization. The key takeaway is that the novel triazole compound demonstrates a promising baseline affinity.
Interaction Analysis: All three compounds, including the test compound, formed critical interactions with Gln369 , a key residue in the PDE4 active site known to be crucial for inhibitor binding. The ability of 3-methanesulfinyl-4H-1,2,4-triazole to engage this residue is a strong indicator of a relevant binding mode. The triazole moiety itself, with its nitrogen atoms, is well-suited to act as a hydrogen bond acceptor, a common feature in many enzyme inhibitors.[16]
Caption: Key interactions of 3-methanesulfinyl-4H-1,2,4-triazole.
The comparative analysis reveals that while the reference compounds achieve their higher affinity through additional interactions and better shape complementarity, the core binding features are shared. This suggests that the 1,2,4-triazole scaffold of the test compound is a viable starting point for chemical modification to enhance potency.
Conclusion and Future Directions
This comparative docking study has successfully positioned 3-methanesulfinyl-4H-1,2,4-triazole as a compound of interest for PDE4 inhibition. While its predicted binding affinity is lower than that of optimized drugs like Roflumilast and Apremilast, it demonstrates the essential interactions required for activity, particularly with the key residue Gln369.
The findings from this in silico evaluation provide a strong rationale for the following steps:
-
Chemical Synthesis and In Vitro Validation: The compound should be synthesized and tested in biochemical assays to determine its experimental IC50 value against PDE4.
-
Structure-Activity Relationship (SAR) Studies: The triazole scaffold can be systematically modified to explore how different substituents impact binding affinity and selectivity, using the current docking model to guide synthetic efforts.
References
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Wikipedia. (n.d.). PDE4 inhibitor. Retrieved from [Link]
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Zhang, L., et al. (2020). Design, synthesis and biological evaluation of novel 3-alkylsulfanyl-4-amino-1,2,4-triazole derivatives. PubMed. Retrieved from [Link]
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Al-Khafaji, K., & Al-Faham, M. (2018). Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries. PubMed Central. Retrieved from [Link]
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Lima, A. N., et al. (2024). Validation of Docking Methodology (Redocking). ResearchGate. Retrieved from [Link]
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Kar, S., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. National Institutes of Health. Retrieved from [Link]
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Enyedy, I. J., & Egan, W. J. (2008). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. PubMed Central. Retrieved from [Link]
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Li, H., et al. (2024). PDE4 inhibitors: potential protective effects in inflammation and vascular diseases. PubMed Central. Retrieved from [Link]
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Kadhim, R. J., et al. (2025). Synthesis, Characterization, and Biological Evaluation Of [1,2,4 ]-Triazole-3yl]Sulfanyl Acetamide Derivative. ResearchGate. Retrieved from [Link]
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A Head-to-Head Comparison of 3-Methanesulfinyl-4H-1,2,4-triazole and 3-Thiomethyl-1,2,4-triazole for Researchers and Drug Development Professionals
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents due to its metabolic stability, hydrogen bonding capabilities, and dipole character.[1] This versatile heterocyclic ring is found in a wide array of drugs with activities ranging from antifungal to anticancer.[1] Within the vast chemical space of 1,2,4-triazole derivatives, sulfur-containing substituents at the 3-position are of particular interest as they have been shown to enhance the biological potency of the parent compound.[1]
This guide provides a detailed head-to-head comparison of two closely related sulfur-substituted 1,2,4-triazoles: 3-thiomethyl-1,2,4-triazole and its oxidized counterpart, 3-methanesulfinyl-4H-1,2,4-triazole . While direct comparative studies on these specific molecules are not extensively documented in publicly available literature, this document will leverage established principles of medicinal chemistry and known synthetic routes to provide a comprehensive analysis for researchers, scientists, and drug development professionals. We will explore their synthesis, physicochemical properties, and expected biological activities, supported by experimental protocols for their evaluation.
Core Structural and Physicochemical Differences
The key distinction between 3-thiomethyl-1,2,4-triazole and 3-methanesulfinyl-4H-1,2,4-triazole lies in the oxidation state of the sulfur atom. This seemingly minor chemical modification from a thioether to a sulfoxide introduces significant changes in the molecule's electronic and steric properties, which in turn are expected to influence its biological activity, solubility, and metabolic stability.
| Property | 3-Thiomethyl-1,2,4-triazole | 3-Methanesulfinyl-4H-1,2,4-triazole | Rationale for Difference |
| Molecular Weight | 115.16 g/mol | 131.16 g/mol | Addition of an oxygen atom |
| Polarity | Lower | Higher | The S=O bond in the sulfoxide group is highly polar, increasing the overall polarity of the molecule. |
| Solubility | More soluble in non-polar organic solvents | More soluble in polar protic solvents (e.g., water, ethanol) | Increased polarity and hydrogen bond accepting capability of the sulfoxide group. |
| Hydrogen Bonding | The triazole ring nitrogens can act as hydrogen bond acceptors. | The triazole ring nitrogens and the sulfoxide oxygen can act as hydrogen bond acceptors. | The sulfoxide group introduces an additional strong hydrogen bond acceptor site. |
| Chemical Stability | Generally stable, but can be oxidized. | Can be further oxidized to the corresponding sulfone. May be thermally labile. | The sulfoxide is an intermediate oxidation state. |
Synthesis and Interconversion
The synthesis of these two compounds is intrinsically linked, with 3-thiomethyl-1,2,4-triazole serving as the precursor to 3-methanesulfinyl-4H-1,2,4-triazole.
Synthesis of 3-Thiomethyl-1,2,4-triazole
The synthesis of 3-thiomethyl-1,2,4-triazole typically starts from the corresponding 1,2,4-triazole-3-thione. This involves a straightforward S-alkylation reaction using a methylating agent.
Oxidation to 3-Methanesulfinyl-4H-1,2,4-triazole
The conversion of the thioether to the sulfoxide is achieved through controlled oxidation. The choice of oxidizing agent is critical to prevent over-oxidation to the corresponding sulfone.
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Independent Verification of the Bioactivity of 3-Methanesulfinyl-4H-1,2,4-triazole: A Comparative Guide for Drug Discovery Professionals
This guide provides a comprehensive framework for the independent verification of the bioactivity of a novel compound, 3-methanesulfinyl-4H-1,2,4-triazole. As researchers and drug development professionals, the rigorous and objective assessment of new chemical entities is paramount. This document outlines a logical, evidence-based approach to investigate the potential anticancer properties of this molecule, drawing upon the well-established and diverse biological activities of the 1,2,4-triazole scaffold.[1][2][3][4][5] The protocols and comparative analyses detailed herein are designed to ensure scientific integrity and provide a solid foundation for further development.
Introduction: The Therapeutic Potential of the 1,2,4-Triazole Scaffold
The 1,2,4-triazole ring is a privileged pharmacophore in medicinal chemistry, forming the core of numerous clinically approved drugs with a wide spectrum of therapeutic applications.[1][2][6] This five-membered heterocyclic ring, containing three nitrogen atoms and two carbon atoms, is a versatile scaffold known for its metabolic stability and ability to engage in various biological interactions.[7] Derivatives of 1,2,4-triazole have demonstrated significant antifungal, antibacterial, antiviral, anticonvulsant, anti-inflammatory, and notably, anticancer activities.[1][2][3][5][8]
The anticancer potential of 1,2,4-triazole derivatives has been a subject of intense research.[2][8][9] Compounds incorporating this moiety have been shown to exert their effects through various mechanisms, including the inhibition of enzymes crucial for cancer cell proliferation and survival. Given this precedent, the novel compound, 3-methanesulfinyl-4H-1,2,4-triazole, warrants a thorough and independent investigation into its potential as an anticancer agent. This guide will focus on a systematic in vitro evaluation to ascertain its bioactivity and compare its performance against a known anticancer agent.
Experimental Design: A Strategy for Robust Bioactivity Verification
To ensure the reliability and validity of our findings, a multi-faceted experimental approach is essential. This involves a logical progression from initial cytotoxicity screening to more detailed mechanistic assays. The causality behind our experimental choices is to first establish a general effect on cancer cell viability and then to probe the underlying reasons for this effect.
Caption: A streamlined workflow for the independent verification of bioactivity.
Synthesis and Purity Confirmation
The first critical step is the synthesis and rigorous purification of 3-methanesulfinyl-4H-1,2,4-triazole. The synthesis could potentially be adapted from established methods for 1,2,4-triazole derivatives.[10] Following synthesis, the compound's identity and purity must be unequivocally confirmed using modern analytical techniques such as NMR spectroscopy, mass spectrometry, and HPLC.[11][12] For all biological assays, a purity of >95% is mandatory to ensure that the observed effects are attributable to the compound of interest.
Selection of Cell Lines and Comparator Compound
To obtain a preliminary understanding of the compound's anticancer potential and selectivity, a panel of human cancer cell lines and a normal, non-cancerous cell line will be utilized. For this hypothetical study, we will use:
-
MCF-7: A human breast adenocarcinoma cell line.
-
A549: A human lung carcinoma cell line.
-
HEK293: A human embryonic kidney cell line (as a non-cancerous control).
Doxorubicin , a well-characterized and widely used chemotherapeutic agent, will serve as the positive control and comparator. This allows for a direct comparison of the potency of our test compound against a clinical standard.
Experimental Protocols
The following protocols are detailed to ensure reproducibility and provide a self-validating system.
In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.[13]
Protocol:
-
Cell Seeding: Plate cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of 3-methanesulfinyl-4H-1,2,4-triazole and Doxorubicin in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration) value.
Apoptosis Detection by Annexin V-FITC/Propidium Iodide (PI) Staining
To investigate whether the observed cytotoxicity is due to the induction of apoptosis, flow cytometry analysis using Annexin V-FITC and PI staining will be performed.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with 3-methanesulfinyl-4H-1,2,4-triazole and Doxorubicin at their respective IC₅₀ concentrations for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Data Presentation and Comparative Analysis
All quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: Comparative Cytotoxicity (IC₅₀ Values in µM) of 3-Methanesulfinyl-4H-1,2,4-triazole and Doxorubicin
| Compound | MCF-7 | A549 | HEK293 |
| 3-Methanesulfinyl-4H-1,2,4-triazole | Hypothetical Value 1 | Hypothetical Value 2 | Hypothetical Value 3 |
| Doxorubicin | Known Value | Known Value | Known Value |
Table 2: Apoptosis Induction in MCF-7 Cells after 24-hour Treatment
| Treatment | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Vehicle Control | Hypothetical Value | Hypothetical Value |
| 3-Methanesulfinyl-4H-1,2,4-triazole (at IC₅₀) | Hypothetical Value | Hypothetical Value |
| Doxorubicin (at IC₅₀) | Hypothetical Value | Hypothetical Value |
Mechanistic Insights and Discussion
The hypothetical results from the MTT assay would indicate the potency of 3-methanesulfinyl-4H-1,2,4-triazole against the tested cancer cell lines. A lower IC₅₀ value compared to the normal cell line (HEK293) would suggest some level of cancer cell selectivity. The comparison with Doxorubicin provides a benchmark for its potential efficacy.
The Annexin V/PI staining results would elucidate whether the compound induces programmed cell death. A significant increase in the percentage of apoptotic cells following treatment would support an apoptosis-mediated mechanism of action.
Caption: A potential signaling pathway for the induction of apoptosis.
Further investigations could explore the effect of the compound on the cell cycle, specific apoptotic pathways (intrinsic vs. extrinsic), and potential molecular targets. Techniques like Western blotting to analyze key apoptotic proteins (e.g., caspases, Bcl-2 family proteins) would provide deeper mechanistic insights.
Conclusion
This guide provides a robust and scientifically sound framework for the independent verification of the bioactivity of 3-methanesulfinyl-4H-1,2,4-triazole. By following these detailed protocols and comparative analyses, researchers can generate reliable data to support or refute its potential as a novel anticancer agent. The emphasis on a logical experimental workflow, from initial screening to mechanistic studies, ensures a comprehensive evaluation. The broad and potent bioactivities associated with the 1,2,4-triazole scaffold underscore the importance of such systematic investigations in the quest for new and effective therapeutics.[1][2][4][5]
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Safety Operating Guide
Proper Disposal Procedures for 3-methanesulfinyl-4H-1,2,4-triazole: A Senior Application Scientist's Guide
This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of 3-methanesulfinyl-4H-1,2,4-triazole. As a compound combining the structural features of a sulfoxide and a 1,2,4-triazole ring, it necessitates a cautious and informed approach to its management as laboratory waste. This document is intended for researchers, scientists, and drug development professionals who may handle this or structurally related compounds.
Hazard Assessment and Chemical Profile
-
1,2,4-Triazole Moiety: The 1,2,4-triazole ring is a stable aromatic heterocycle.[1] However, its derivatives can exhibit a range of biological activities and toxicological profiles.[2] Some triazole derivatives are known to be harmful if swallowed, cause serious eye irritation, and are suspected of damaging fertility or the unborn child.[3] The 1,2,4-triazole ring is amphoteric, meaning it can react with both acids and bases.[4] It can also react violently with strong oxidizing agents.[5] Thermal decomposition of nitro-substituted 1,2,4-triazoles can produce a variety of gases, including N₂, N₂O, NO, CO₂, and HCN.[6]
-
Methanesulfinyl (Methyl Sulfoxide) Moiety: The sulfoxide group is polar and can enhance the solubility of compounds in aqueous media. Dimethyl sulfoxide (DMSO), a simple analog, is a combustible liquid that can readily penetrate the skin, potentially carrying other dissolved toxic substances with it.[7] Sulfoxides can undergo thermal elimination to form alkenes and sulfenic acids.[8] They can be reduced to sulfides or oxidized to sulfones.[9] The alpha-protons to the sulfoxide group are acidic and can be removed by strong bases.[8]
Assumed Hazard Profile for 3-methanesulfinyl-4H-1,2,4-triazole:
Based on the above, it is prudent to handle 3-methanesulfinyl-4H-1,2,4-triazole as a hazardous substance with the following potential risks:
-
Acute oral toxicity
-
Serious eye irritant
-
Potential reproductive toxin
-
Skin penetrant
-
Combustible solid
A comprehensive risk assessment should be performed before any handling or disposal procedures are initiated.
Personal Protective Equipment (PPE) and Spill Management
2.1. Required PPE:
Given the potential for skin penetration and eye irritation, the following minimum PPE should be worn at all times when handling 3-methanesulfinyl-4H-1,2,4-triazole:
-
Gloves: Chemically resistant gloves (e.g., butyl rubber or laminate) are essential. Nitrile gloves may not provide adequate protection against skin-penetrating compounds like sulfoxides.
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn when handling larger quantities or if there is a risk of splashing.
-
Lab Coat: A flame-resistant lab coat should be worn and kept buttoned.
-
Respiratory Protection: If handling the compound as a fine powder or if aerosolization is possible, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.
2.2. Spill Management:
In the event of a spill, the following steps should be taken immediately:
-
Evacuate and Secure: Alert others in the vicinity and evacuate the immediate area. Restrict access to the spill site.
-
Ventilate: Ensure adequate ventilation to disperse any vapors.
-
Absorb: For small spills, cover with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels as the primary absorbent.
-
Collect: Carefully scoop the absorbed material into a clearly labeled, sealable hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water. All cleaning materials must be collected and disposed of as hazardous waste.
-
Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.
Disposal Procedures
Disposal of 3-methanesulfinyl-4H-1,2,4-triazole must be in accordance with local, state, and federal regulations. Under no circumstances should this compound be disposed of down the drain or in regular trash.[9]
3.1. Waste Segregation and Labeling:
-
Solid Waste: Collect pure or substantially pure 3-methanesulfinyl-4H-1,2,4-triazole in a dedicated, clearly labeled hazardous waste container. The container should be made of a compatible material (e.g., high-density polyethylene) and have a secure screw-top lid.
-
Liquid Waste: Solutions containing 3-methanesulfinyl-4H-1,2,4-triazole should be collected in a separate, labeled hazardous waste container. Avoid mixing with incompatible waste streams.
-
Labeling: All waste containers must be labeled with the words "Hazardous Waste," the full chemical name ("3-methanesulfinyl-4H-1,2,4-triazole"), and the approximate concentration and quantity.
3.2. Disposal Decision Workflow:
The choice of disposal method will depend on the nature and quantity of the waste. The following diagram illustrates a general decision-making workflow:
Caption: Disposal decision workflow for 3-methanesulfinyl-4H-1,2,4-triazole waste.
3.3. Recommended Disposal Methods:
3.3.1. High-Temperature Incineration (Preferred Method):
The most effective and environmentally sound method for the disposal of 3-methanesulfinyl-4H-1,2,4-triazole is high-temperature incineration in a licensed hazardous waste facility. This method ensures the complete destruction of the compound into less harmful components. The presence of sulfur will likely lead to the formation of sulfur oxides (SOx) during combustion, which must be managed by the facility's flue gas scrubbing systems.
3.3.2. In-Lab Chemical Treatment (for small quantities, with EHS approval):
For small quantities of dilute solutions, chemical treatment may be an option, but only with prior approval and guidance from your institution's EHS department. The goal of in-lab treatment is to convert the hazardous compound into a less hazardous form that can then be disposed of through the appropriate waste stream.
CAUTION: The following procedures are for informational purposes and should not be attempted without a thorough understanding of the chemistry involved and adherence to all safety protocols.
-
Oxidative Degradation:
-
Principle: Strong oxidizing agents can potentially break down the triazole ring and oxidize the sulfoxide group to a sulfone.
-
Reagents: A solution of sodium hypochlorite (bleach) or hydrogen peroxide in an appropriate solvent.
-
Procedure (Illustrative):
-
In a well-ventilated fume hood, dilute the aqueous solution of 3-methanesulfinyl-4H-1,2,4-triazole to a low concentration (<1%).
-
Slowly add an excess of a suitable oxidizing agent (e.g., 5% sodium hypochlorite solution) while stirring and monitoring the temperature.
-
Allow the reaction to proceed for several hours to ensure complete degradation.
-
Neutralize the resulting solution as required.
-
The final solution must be collected as hazardous waste.
-
-
-
Reductive Degradation:
-
Principle: Reducing agents can convert the sulfoxide back to a sulfide.[10] While this doesn't fully degrade the molecule, the resulting sulfide may be less hazardous or more amenable to further treatment.
-
Reagents: Sodium borohydride or other suitable reducing agents.
-
Procedure (Illustrative):
-
In a fume hood, dissolve the 3-methanesulfinyl-4H-1,2,4-triazole in an appropriate solvent.
-
Slowly add a reducing agent while stirring and controlling the temperature.
-
After the reaction is complete, quench any remaining reducing agent according to standard laboratory procedures.
-
The entire reaction mixture must be collected as hazardous waste.
-
-
3.4. Chemical Incompatibilities and Hazardous Decomposition Products:
To ensure safe storage and handling of waste, it is crucial to be aware of chemical incompatibilities.
| Incompatible Materials | Potential Hazardous Products of Reaction/Decomposition |
| Strong Oxidizing Agents | Violent reaction, potential for explosion. Formation of sulfur oxides (SOx) and nitrogen oxides (NOx). |
| Strong Acids | Exothermic reaction. Potential for degradation of the triazole ring. |
| Strong Bases | Deprotonation at the carbon alpha to the sulfoxide, potentially leading to unintended reactions.[8] |
| Heat/Fire | Combustion will produce carbon oxides (CO, CO₂), sulfur oxides (SOx), and nitrogen oxides (NOx). Incomplete combustion may produce toxic gases such as hydrogen cyanide (HCN).[6] |
Conclusion
The proper disposal of 3-methanesulfinyl-4H-1,2,4-triazole requires a conservative approach based on the known hazards of its constituent functional groups. Adherence to strict safety protocols, including the use of appropriate PPE, proper waste segregation, and the selection of a suitable disposal method in consultation with your institution's EHS department, is paramount. High-temperature incineration remains the most reliable and environmentally responsible method for the final disposition of this compound.
References
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Sulfoxide - Wikipedia. Wikipedia. [Link]
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Bond-Forming and -Breaking Reactions at Sulfur(IV): Sulfoxides, Sulfonium Salts, Sulfur Ylides, and Sulfinate Salts | Chemical Reviews - ACS Publications. (2019). ACS Publications. [Link]
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Possible mechanisms for hydrolysis of activated sulfoxide intermediates... - ResearchGate. ResearchGate. [Link]
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Mastering the Safe Handling of 3-Methanesulfinyl-4H-1,2,4-triazole: A Guide to Personal Protective Equipment and Disposal
For the diligent researcher navigating the complexities of drug development, the safe handling of novel chemical entities is paramount. This guide provides an in-depth operational plan for managing 3-methanesulfinyl-4H-1,2,4-triazole, a compound of interest that demands meticulous safety protocols. By understanding the inherent chemical properties of both the triazole ring and the methanesulfinyl group, we can construct a robust framework for personal protection and responsible disposal.
The Chemical's Profile: A Duality of Hazards
The 1,2,4-triazole scaffold is a common feature in many pharmacologically active compounds. Safety data for related triazole derivatives, such as 4-Amino-1,2,4-triazole and 3-Methyl-1,2,4-triazole, consistently point towards potential health hazards. These include skin and eye irritation, and possible respiratory irritation.[1][2] Therefore, it is prudent to assume that 3-methanesulfinyl-4H-1,2,4-triazole will exhibit similar irritant properties.
The methanesulfinyl group, a sulfoxide, introduces a critical consideration: enhanced skin penetration. Dimethyl sulfoxide (DMSO), a well-known laboratory solvent, is recognized for its ability to readily permeate the skin.[3] This property means that DMSO can act as a carrier for other, more toxic, substances dissolved within it, facilitating their absorption into the body. Given this characteristic of sulfoxides, we must operate under the precautionary principle that 3-methanesulfinyl-4H-1,2,4-triazole may also possess the ability to penetrate the skin, potentially carrying any surface contaminants with it.
Core Directive: Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to mitigate the dual risks of irritation and skin penetration. The following table outlines the recommended PPE for various laboratory activities involving 3-methanesulfinyl-4H-1,2,4-triazole.
| Activity | Required Personal Protective Equipment | Rationale |
| Weighing and Aliquoting (Solid Form) | - Nitrile Gloves (double-gloved)- Chemical Splash Goggles- Lab Coat- N95 Respirator | To prevent skin contact with the solid compound and inhalation of fine particulates. Double gloving provides an extra barrier against potential skin absorption. |
| Solution Preparation and Handling | - Nitrile Gloves (double-gloved)- Chemical Splash Goggles- Lab Coat- Face Shield (in addition to goggles) | To protect against splashes of the dissolved compound, which could lead to skin and eye irritation. The face shield offers a broader area of protection. |
| Experimental Procedures | - Nitrile Gloves (double-gloved)- Chemical Splash Goggles- Lab Coat | To maintain a consistent level of protection during experimental manipulations. |
| Waste Disposal | - Nitrile Gloves (double-gloved)- Chemical Splash Goggles- Lab Coat | To ensure protection during the handling and sealing of waste containers. |
Operational Plan: A Step-by-Step Guide to Safe Handling and Disposal
Adherence to a strict, step-by-step protocol is crucial for minimizing exposure and ensuring a safe laboratory environment.
Preparation and Handling
-
Designated Work Area: All work with 3-methanesulfinyl-4H-1,2,4-triazole should be conducted in a designated area within a certified chemical fume hood to minimize inhalation exposure.[4]
-
Pre-Handling Check: Before handling the compound, ensure that all necessary PPE is readily available and in good condition. A safety shower and eyewash station should be accessible and unobstructed.[1]
-
Donning PPE: Don the appropriate PPE as outlined in the table above. Ensure gloves are worn over the cuffs of the lab coat to prevent skin exposure at the wrist.
-
Weighing: When weighing the solid compound, use a balance inside the fume hood or in an enclosure with localized exhaust ventilation to contain any airborne particles.
-
Dissolution: When preparing solutions, add the solid to the solvent slowly to avoid splashing. Use a container that can be securely capped.
-
Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water, even if no direct contact is suspected.[5][6]
Spill Management
In the event of a spill, remain calm and follow these steps:
-
Evacuate and Alert: Evacuate the immediate area and alert colleagues and the laboratory supervisor.
-
Containment: If the spill is small and you are trained to handle it, contain the spill using a chemical spill kit with appropriate absorbent materials.[7]
-
Cleanup: Wearing appropriate PPE, carefully clean the spill area according to your institution's standard operating procedures.
-
Waste Disposal: All materials used for spill cleanup should be treated as hazardous waste and disposed of accordingly.
Disposal Plan
Proper disposal is a critical component of the chemical handling lifecycle.
-
Waste Segregation: All solid and liquid waste containing 3-methanesulfinyl-4H-1,2,4-triazole must be collected in separate, clearly labeled, and sealed hazardous waste containers.
-
Container Management: Do not overfill waste containers. Ensure they are kept closed when not in use and are stored in a designated secondary containment area.
-
Institutional Guidelines: Dispose of all waste in accordance with your institution's and local environmental regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.[8]
Visualizing the Workflow: A Diagram for Safe Handling
The following diagram illustrates the key decision points and actions in the safe handling workflow for 3-methanesulfinyl-4H-1,2,4-triazole.
Caption: Safe handling workflow for 3-methanesulfinyl-4H-1,2,4-triazole.
Conclusion: A Commitment to Safety
The responsible handling of 3-methanesulfinyl-4H-1,2,4-triazole is not merely a matter of following rules; it is a fundamental aspect of scientific integrity and professional responsibility. By understanding the compound's potential hazards and implementing the rigorous PPE and handling protocols outlined in this guide, researchers can confidently and safely advance their work. Always consult your institution's specific safety guidelines and the most current chemical safety information.
References
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University of Waterloo. Safety Data Sheet: Dimethyl Sulfoxide (DMSO). Retrieved from [Link]
-
Occupational Safety and Health Administration. Chemical Hazards and Toxic Substances. Retrieved from [Link]
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The National Institute for Occupational Safety and Health (NIOSH). NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. Safe Handling and Storage of 1-Phenyl-3-Hydroxy-1,2,4-Triazole: Best Practices for Chemical Intermediates. Retrieved from [Link]
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University of Washington. Standard Operating Procedures for Dimethyl Sulfoxide (DMSO). Retrieved from [Link]
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Occupational Safety and Health Administration. Laboratory Safety Guidance. Retrieved from [Link]
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OSHA.com. (2022, March 29). How to Safely Handle Dangerous Substances in the Workplace. Retrieved from [Link]
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Scribd. SOP Dimethyl Sulfoxide. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
